1R-Dapagliflozin
Description
Properties
IUPAC Name |
(2R,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHXJTBJCFBINQ-YMQHIKHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of (1R)-Dapagliflozin in Renal Glucose Reabsorption
Abstract
(1R)-Dapagliflozin, a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), represents a paradigm shift in the management of type 2 diabetes mellitus. Its novel mechanism of action, independent of insulin secretion or sensitivity, targets the kidney's role in glucose homeostasis. This technical guide provides a comprehensive exploration of the molecular and physiological underpinnings of Dapagliflozin's action on renal glucose reabsorption. We will delve into the intricate interplay between Dapagliflozin and SGLT2, the resulting alterations in renal glucose handling, and the downstream systemic effects. Furthermore, this guide will detail established experimental protocols for the in vitro and in vivo characterization of SGLT2 inhibitors, offering researchers and drug development professionals a robust framework for investigating this important class of therapeutic agents.
Introduction: The Kidney's Pivotal Role in Glucose Homeostasis and the Advent of SGLT2 Inhibition
Under normal physiological conditions, the kidneys meticulously filter and reabsorb approximately 180 grams of glucose daily to conserve this vital energy source.[1] This process is predominantly mediated by two key transport proteins: SGLT1 and SGLT2. SGLT2, a low-affinity, high-capacity transporter, is expressed almost exclusively in the S1 and S2 segments of the renal proximal tubule and is responsible for the reabsorption of 80-90% of the filtered glucose.[2][3][4] The remaining glucose is reabsorbed by the high-affinity, low-capacity SGLT1, located in the more distal S3 segment of the proximal tubule.[1][2]
In individuals with type 2 diabetes, the expression and activity of SGLT2 are often upregulated, contributing to the maintenance of hyperglycemia.[4] The development of SGLT2 inhibitors, such as Dapagliflozin, was a direct consequence of recognizing that targeting this renal pathway could offer a novel, insulin-independent approach to glycemic control.[5][6] By selectively inhibiting SGLT2, Dapagliflozin effectively blocks a significant portion of renal glucose reabsorption, leading to the excretion of excess glucose in the urine (glucosuria) and a subsequent reduction in plasma glucose levels.[3][7]
Molecular Mechanism of Action: The Dapagliflozin-SGLT2 Interaction
Dapagliflozin is a C-glucoside with a high affinity and selectivity for SGLT2 over SGLT1.[8][9] This selectivity is crucial as SGLT1 is also present in other tissues, such as the intestine, where its inhibition could lead to undesirable side effects. The binding of Dapagliflozin to SGLT2 is a reversible process.[8]
Molecular docking studies have provided insights into the binding site of Dapagliflozin within the SGLT2 protein.[10] The glucose moiety of Dapagliflozin is thought to occupy the glucose-binding site of the transporter, while the aglycone tail extends into a hydrophobic pocket, contributing to the high-affinity interaction.[10][11] This binding event locks the transporter in a conformation that prevents the translocation of glucose and sodium ions across the apical membrane of the proximal tubule cells.[11]
The kinetics of this interaction are characterized by a high association rate and a slow dissociation rate, ensuring sustained inhibition of SGLT2 activity.[12] This prolonged engagement with the transporter contributes to the once-daily dosing regimen of Dapagliflozin.[3][13]
Figure 1: Competitive Inhibition of SGLT2 by Dapagliflozin.
Physiological Consequences of SGLT2 Inhibition by Dapagliflozin
The primary physiological consequence of Dapagliflozin's inhibition of SGLT2 is a reduction in the renal threshold for glucose excretion.[6][14] This means that glucose begins to appear in the urine at a lower plasma glucose concentration than would normally occur.[14] The magnitude of this effect is dose-dependent, with therapeutic doses of Dapagliflozin leading to the excretion of approximately 70 grams of glucose per day.[3][15]
This glucosuric effect has several important downstream consequences:
-
Improved Glycemic Control: The excretion of excess glucose directly lowers plasma glucose levels, contributing to improved glycemic control in patients with type 2 diabetes.[16][17] This effect is independent of insulin, making it a valuable therapeutic option across different stages of the disease.[5][7]
-
Caloric Loss and Weight Reduction: The urinary excretion of glucose results in a net caloric loss, which can contribute to modest weight reduction.[16][17]
-
Osmotic Diuresis and Blood Pressure Reduction: The increased glucose concentration in the tubular fluid leads to an osmotic diuresis, resulting in a mild reduction in blood pressure.[2][16][17]
-
Natriuresis: SGLT2 cotransports sodium along with glucose. Therefore, inhibition of SGLT2 also leads to a mild increase in sodium excretion (natriuresis).[3] This contributes to the blood pressure-lowering effect and may also play a role in the observed cardiovascular and renal protective benefits of Dapagliflozin.[2][18]
Figure 2: Physiological Cascade of Dapagliflozin Action.
Pharmacokinetics and Pharmacodynamics of Dapagliflozin
Dapagliflozin is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within two hours.[13] Its oral bioavailability is approximately 78%.[13] Dapagliflozin is extensively distributed throughout the body and has a plasma half-life of about 12.9 hours, which supports once-daily dosing.[3][13]
Metabolism of Dapagliflozin occurs primarily in the liver and kidneys via UGT1A9 to an inactive metabolite, dapagliflozin 3-O-glucuronide.[8][13] Less than 2% of the parent drug is excreted unchanged in the urine.[7][13]
The pharmacodynamic effects of Dapagliflozin, namely the increase in urinary glucose excretion, are directly related to its plasma concentrations.[13] The efficacy of Dapagliflozin is dependent on renal function, as the amount of glucose filtered by the glomeruli is a key determinant of the amount of glucose that can be excreted.[15][19]
| Pharmacokinetic Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [13] |
| Oral Bioavailability | 78% | [13] |
| Plasma Protein Binding | 91% | [20] |
| Volume of Distribution | 118 L | [13][20] |
| Terminal Half-life (t½) | 12.9 hours | [3][13] |
| Primary Route of Metabolism | UGT1A9 Glucuronidation | [8][13] |
| Primary Route of Excretion | Renal (as inactive metabolite) | [13] |
Experimental Protocols for Characterizing SGLT2 Inhibitors
The investigation of SGLT2 inhibitors like Dapagliflozin relies on a combination of in vitro and in vivo experimental models. These assays are crucial for determining the potency, selectivity, and overall efficacy of these compounds.
In Vitro SGLT2 Inhibition Assays
Objective: To determine the inhibitory potency (IC50) of a compound against the SGLT2 transporter.
Methodology:
-
Cell Culture: Utilize a cell line that stably expresses the human SGLT2 transporter, such as Madin-Darby canine kidney (MDCK) cells or Chinese hamster ovary (CHO) cells.[21] Human kidney 2 (HK-2) cells, which endogenously express SGLT2, can also be used.[5][22]
-
Substrate Uptake: A radiolabeled or fluorescently tagged glucose analog, such as α-methyl-D-glucopyranoside (AMG) or 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), is used as the substrate for the transporter.[5][21]
-
Inhibition Assay:
-
Plate the SGLT2-expressing cells in a multi-well format.
-
Pre-incubate the cells with varying concentrations of the test compound (e.g., Dapagliflozin).
-
Initiate the uptake reaction by adding the labeled glucose analog.
-
After a defined incubation period, stop the reaction by washing the cells with ice-cold buffer to remove any unbound substrate.
-
Lyse the cells and measure the amount of intracellular substrate using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader (for fluorescent substrates).
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. The IC50 value, which is the concentration of the inhibitor that reduces substrate uptake by 50%, can then be calculated using a non-linear regression analysis.
Self-Validation: The assay should include a positive control inhibitor with a known IC50, such as phlorizin, to ensure the assay is performing correctly.[21] A negative control (vehicle-treated cells) is also essential to establish the baseline transporter activity.
Figure 3: Workflow for an In Vitro SGLT2 Inhibition Assay.
In Vivo Assessment of Urinary Glucose Excretion
Objective: To quantify the glucosuric effect of an SGLT2 inhibitor in an animal model or in human subjects.
Methodology:
-
Animal Model Selection: Rodent models of diabetes, such as streptozotocin-induced diabetic rats or genetically diabetic mice (e.g., db/db mice), are commonly used.[23][24]
-
Dosing: Administer the test compound (e.g., Dapagliflozin) or vehicle to the animals via the appropriate route (e.g., oral gavage).
-
Urine Collection: House the animals in metabolic cages that allow for the separate collection of urine and feces over a specified time period (e.g., 24 hours).
-
Urine Glucose Measurement:
-
Data Analysis: Calculate the total amount of glucose excreted in the urine over the collection period. Compare the glucose excretion in the drug-treated group to the vehicle-treated group to determine the magnitude of the glucosuric effect.
Self-Validation: Baseline urine glucose excretion should be measured before drug administration to serve as each animal's own control. Blood glucose levels should also be monitored to correlate with the observed changes in urinary glucose excretion.[27]
Conclusion
(1R)-Dapagliflozin's mechanism of action represents a significant advancement in the treatment of type 2 diabetes. By selectively inhibiting SGLT2 in the renal proximal tubule, it effectively reduces glucose reabsorption and promotes urinary glucose excretion, leading to improved glycemic control through an insulin-independent pathway. This in-depth technical guide has elucidated the molecular interactions, physiological consequences, and key experimental methodologies associated with this important therapeutic agent. A thorough understanding of these core principles is essential for researchers and drug development professionals working to further refine and expand the therapeutic applications of SGLT2 inhibitors.
References
-
Kasichayanula, S., Liu, X., Pe Benito, M., Yao, M., Pfister, M., LaCreta, F., & Boulton, D. W. (2014). Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2. Clinical Pharmacokinetics, 53(1), 17–27. [Link]
-
Vallon, V., Platt, K. A., Cunard, R., Schroth, J., Whaley, J., Thomson, S. C., ... & Rieg, T. (2011). SGLT2 mediates glucose reabsorption in the early proximal tubule. Journal of the American Society of Nephrology, 22(1), 104–112. [Link]
-
Papakitsou, I., Vougiouklakis, G., & Filippatos, T. D. (2019). Differential pharmacology and clinical utility of dapagliflozin in type 2 diabetes. Clinical Pharmacology: Advances and Applications, 11, 139–150. [Link]
-
Heerspink, H. J. L., & Perkins, B. A. (2016). Tubular effects of sodium–glucose cotransporter 2 inhibitors: intended and unintended consequences. Current Opinion in Nephrology and Hypertension, 25(5), 454–460. [Link]
-
Filippatos, T. D., & Elisaf, M. S. (2013). Dapagliflozin in patients with type 2 diabetes mellitus. Therapeutic Advances in Endocrinology and Metabolism, 4(6), 189–198. [Link]
-
Plosker, G. L. (2014). Dapagliflozin: a review of its use in patients with type 2 diabetes. Drugs, 74(18), 2191–2209. [Link]
-
Vallon, V., & Thomson, S. C. (2020). How can inhibition of glucose and sodium transport in the early proximal tubule protect the cardiorenal system?. Clinical Kidney Journal, 13(2), 145–158. [Link]
-
Wright, E. M., Loo, D. D. F., & Hirayama, B. A. (2011). SGLT2 Inhibitors: Physiology and Pharmacology. Diabetes, 60(3), 780–786. [Link]
-
Massey, D., & Tuttle, K. R. (2020). Cardioprotection conferred by sodium-glucose cotransporter 2 inhibitors: a renal proximal tubule perspective. American Journal of Physiology-Renal Physiology, 319(5), F765–F776. [Link]
-
Dr. Oracle. (2025, November 19). Mechanism of Action of Dapagliflozin (Forxiga)?. Dr. Oracle. [Link]
-
Papakitsou, I., Vougiouklakis, G., & Filippatos, T. D. (2019). Differential Pharmacology and Clinical Utility of Dapagliflozin in Type 2 Diabetes. Clinical Pharmacology: Advances and Applications, 11, 139–150. [Link]
-
BioIVT. (n.d.). SGLT2 Transporter Assay. Retrieved January 15, 2026, from [Link]
-
Lee, Y. H., & Kim, S. H. (2022). Renoprotective Mechanism of Sodium-Glucose Cotransporter 2 Inhibitors: Focusing on Renal Hemodynamics. Diabetes & Metabolism Journal, 46(4), 543–553. [Link]
-
Ghezzi, C., Loo, D. D. F., Wright, E. M., & Hirayama, B. A. (2017). Dapagliflozin Binds Specifically to Sodium-Glucose Cotransporter 2 in the Proximal Renal Tubule. Journal of the American Society of Nephrology, 28(3), 802–810. [Link]
-
Linden, K. C., Tesch, G. H., & Poronnik, P. (2006). Glucose transporters in animal models of diabetes and hypertension. Current Opinion in Nephrology and Hypertension, 15(5), 488–493. [Link]
-
Dr. Oracle. (2025, November 4). What is the mechanism of action of dapagliflozin (SGLT2 inhibitor)?. Dr. Oracle. [Link]
-
Wang, X., Gu, L., Fan, Y., & Chen, Y. (2018). A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. Chinese Medicine, 13(1), 1–9. [Link]
-
Wang, X., Gu, L., Fan, Y., & Chen, Y. (2018). A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. Semantic Scholar. [Link]
-
Whaley, J. M., Tirmenstein, M., Reilly, T. P., Poucher, S. M., & Saye, J. C. (2012). Targeting the kidney and glucose excretion with dapagliflozin: preclinical and clinical evidence for SGLT2 inhibition as a new option for treatment of type 2 diabetes mellitus. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 5, 135–148. [Link]
-
D'Amore, C., & Daniele, G. (2025, September 15). Sodium-Glucose Transport 2 (SGLT2) Inhibitors. StatPearls. [Link]
-
Wright, E. M. (2018). Physiology of renal glucose handling via SGLT1, SGLT2 and GLUT2. Pflügers Archiv - European Journal of Physiology, 470(8), 1281–1292. [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Dapagliflozin?. Patsnap Synapse. [Link]
-
DeFronzo, R. A., Hompesch, M., Kasichayanula, S., Liu, X., Hong, Y., Pfister, M., ... & Boulton, D. W. (2013). Renal Glucose Reabsorption in Response to Dapagliflozin in Subjects With Type 2 Diabetes and Healthy Volunteers. Diabetes Care, 36(10), 3169–3176. [Link]
-
Nakano, D. (2023). Mouse Models with SGLT2 Mutations: Toward Understanding the Role of SGLT2 beyond Glucose Reabsorption. International Journal of Molecular Sciences, 24(7), 6296. [Link]
-
Hawash, M., Jaradat, N., Hameedi, S., & Zaid, A. N. (2022). Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism. International Journal of Molecular Sciences, 23(14), 7904. [Link]
-
ResearchGate. (n.d.). Predicted binding mode of dapagliflozin to hSGLT1 and hSGLT2. Retrieved January 15, 2026, from [Link]
-
Solvo Biotechnology. (n.d.). SGLT2 transporter, SGLT2 uptake assay. Retrieved January 15, 2026, from [Link]
-
McSherry, N. R., & Wen, S. F. (1984). Segmental Analysis of Renal Glucose Transport in Young Female Rats. The Journal of Physiology, 356, 9–19. [Link]
-
ResearchGate. (n.d.). Binding properties of phlorizin and dapagliflozin derivatives with.... Retrieved January 15, 2026, from [Link]
-
Hayford, J. T., Weydert, J. A., & Thompson, R. G. (1983). Validity of Urine Glucose Measurements for Estimating Plasma Glucose Concentration. Diabetes Care, 6(1), 40–44. [Link]
-
Weinstein, A. M. (2015). A mathematical model of the rat nephron: glucose transport. American Journal of Physiology. Renal Physiology, 308(9), F1098–F1115. [Link]
-
Walker, H. K., Hall, W. D., & Hurst, J. W. (Eds.). (1990). Clinical Methods: The History, Physical, and Laboratory Examinations (3rd ed.). Butterworths. [Link]
-
ResearchGate. (n.d.). Variability in urine glucose excretion in subjects at constant plasma.... Retrieved January 15, 2026, from [Link]
-
Osada, A., et al. (2017). Clinical and genetic determinants of urinary glucose excretion in patients with diabetes mellitus. Journal of Diabetes Investigation, 8(3), 349–357. [Link]
-
Li, C., et al. (2022). The Urinary Glucose Excretion by Sodium–Glucose Cotransporter 2 Inhibitor in Patients With Different Levels of Renal Function: A Systematic Review and Meta-Analysis. Frontiers in Pharmacology, 12, 788873. [Link]
Sources
- 1. Tubular effects of sodium–glucose cotransporter 2 inhibitors: intended and unintended consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. droracle.ai [droracle.ai]
- 4. Renoprotective Mechanism of Sodium-Glucose Cotransporter 2 Inhibitors: Focusing on Renal Hemodynamics [e-dmj.org]
- 5. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Dapagliflozin? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. tandfonline.com [tandfonline.com]
- 9. Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dapagliflozin Binds Specifically to Sodium-Glucose Cotransporter 2 in the Proximal Renal Tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medscape.com [medscape.com]
- 15. Targeting the kidney and glucose excretion with dapagliflozin: preclinical and clinical evidence for SGLT2 inhibition as a new option for treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Differential pharmacology and clinical utility of dapagliflozin in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Frontiers | The Urinary Glucose Excretion by Sodium–Glucose Cotransporter 2 Inhibitor in Patients With Different Levels of Renal Function: A Systematic Review and Meta-Analysis [frontiersin.org]
- 20. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. bioivt.com [bioivt.com]
- 22. [PDF] A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells | Semantic Scholar [semanticscholar.org]
- 23. journals.physiology.org [journals.physiology.org]
- 24. mdpi.com [mdpi.com]
- 25. diabetesjournals.org [diabetesjournals.org]
- 26. Glucosuria - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Clinical and genetic determinants of urinary glucose excretion in patients with diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (1R)-Dapagliflozin: Pathway, Key Intermediates, and Process Optimization
Abstract
Dapagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), is a cornerstone in the management of type 2 diabetes mellitus. Its unique C-aryl glucoside structure presents both a fascinating synthetic challenge and an opportunity for elegant chemical strategies. This technical guide provides a comprehensive overview of a widely adopted and efficient synthesis pathway for (1R)-Dapagliflozin. We will delve into the strategic considerations behind the chosen route, offer detailed experimental protocols for the synthesis of key intermediates, and elucidate the mechanistic underpinnings of the critical stereoselective reduction step. This document is intended for researchers, chemists, and professionals in drug development and manufacturing who seek a deep, practical understanding of Dapagliflozin's synthesis.
Introduction: The Significance of Dapagliflozin and its Synthetic Strategy
Dapagliflozin's therapeutic efficacy is intrinsically linked to its chemical architecture, specifically the C-glycosidic bond that confers metabolic stability against enzymatic cleavage, a common vulnerability of O-glycosides.[1] The synthesis of such C-aryl glucosides, particularly with the desired stereochemistry, is a non-trivial endeavor in medicinal chemistry.[2]
The synthetic approach detailed herein focuses on a convergent strategy, where two key building blocks, an aryl component and a glucose derivative, are synthesized separately and then coupled. This methodology offers flexibility and allows for the purification of intermediates, ensuring the high purity of the final active pharmaceutical ingredient (API). The overall synthetic pathway can be conceptually divided into three main stages:
-
Synthesis of the Aryl Fragment: Preparation of 5-bromo-2-chloro-4'-ethoxydiphenylmethane.
-
Preparation of the Glycosyl Donor: Synthesis of 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone.
-
Coupling and Final Elaboration: The crucial C-C bond formation, followed by stereoselective reduction and deprotection to yield (1R)-Dapagliflozin.
This guide will meticulously explore each of these stages, providing not just the "how" but also the "why" behind the chosen chemical transformations.
Synthesis of Key Intermediates
The success of the overall synthesis hinges on the efficient and high-purity preparation of two key intermediates.
Key Intermediate 1: 5-bromo-2-chloro-4'-ethoxydiphenylmethane (Aryl Bromide)
This molecule serves as the aglycone precursor in the C-glycosylation reaction. Its synthesis is a multi-step process that begins with readily available starting materials. A common route involves a Friedel-Crafts acylation followed by a reduction.
Experimental Protocol: Synthesis of 5-bromo-2-chloro-4'-ethoxydiphenylmethane
-
Step 1: Friedel-Crafts Acylation.
-
To a stirred solution of 5-bromo-2-chlorobenzoic acid in an inert solvent such as dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Cool the mixture in an ice bath and slowly add oxalyl chloride.
-
Allow the reaction to warm to room temperature and stir until the conversion to 5-bromo-2-chlorobenzoyl chloride is complete (monitored by TLC or HPLC).
-
In a separate flask, add phenetole and a Lewis acid catalyst (e.g., aluminum chloride) to dichloromethane at 0°C.
-
Slowly add the freshly prepared 5-bromo-2-chlorobenzoyl chloride solution to the phenetole mixture.
-
Stir the reaction at 0-5°C until completion.
-
Quench the reaction by carefully pouring it into ice-water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.[3]
-
-
Step 2: Reduction of the Ketone.
-
Dissolve the (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone in a suitable solvent mixture, such as acetic acid and trifluoroacetic acid.
-
Add a reducing agent, for example, triethylsilane (Et3SiH).
-
Stir the reaction at room temperature until the reduction is complete.
-
Carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield pure 5-bromo-2-chloro-4'-ethoxydiphenylmethane.
-
Key Intermediate 2: 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone (Protected Glycosyl Donor)
The hydroxyl groups of D-gluconolactone are protected with trimethylsilyl (TMS) groups. This protection serves a dual purpose: it enhances the solubility of the sugar in organic solvents and prevents unwanted side reactions during the subsequent coupling step.[2] The silyl groups are also crucial for directing the stereochemical outcome of the reaction.
Experimental Protocol: Synthesis of 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone
-
Suspend D-gluconolactone in an anhydrous solvent such as tetrahydrofuran (THF).
-
Add an amine base, for instance, N-methylmorpholine.
-
Cool the slurry to 0°C in an ice bath.
-
Slowly add trimethylsilyl chloride (TMSCl) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete.[4]
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with a saturated solution of potassium dihydrogen phosphate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone as an oil, which can be used in the next step without further purification.[4]
The Core Synthesis of (1R)-Dapagliflozin
This stage involves the critical C-C bond formation between the aryl and glycosyl fragments, followed by a highly stereoselective reduction and final deprotection.
C-Aryl Glycosylation: Formation of the C-C Bond
The key C-aryl glycosidic bond is formed via the reaction of an aryllithium species, generated in situ from the aryl bromide, with the protected gluconolactone. This nucleophilic addition to the lactone carbonyl is a pivotal step.
Experimental Protocol: Coupling Reaction
-
Dissolve 5-bromo-2-chloro-4'-ethoxydiphenylmethane in a mixture of anhydrous THF and toluene.
-
Cool the solution to a very low temperature, typically -78°C, under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes. The bromine-lithium exchange results in the formation of the corresponding aryllithium reagent.
-
In a separate flask, dissolve 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone in anhydrous THF and cool to -78°C.
-
Slowly add the solution of the protected gluconolactone to the aryllithium solution, maintaining the low temperature.
-
After the addition is complete, stir the reaction mixture at -78°C for a period of time.
Stereoselective Reduction and Deprotection: Achieving the (1R) Configuration
The resulting lactol intermediate is not isolated but is directly subjected to a stereoselective reduction. This step is crucial for establishing the desired β-anomeric configuration of Dapagliflozin. The choice of reducing agent and Lewis acid is critical for achieving high diastereoselectivity.[5]
Experimental Protocol: Reduction and Deprotection
-
To the reaction mixture from the previous step, add a solution of methanesulfonic acid in methanol. This quenches the reaction and facilitates the formation of a methyl glycoside intermediate.
-
The resulting methyl C-aryl glycoside is then subjected to reduction. A common and effective method involves the use of triethylsilane (Et3SiH) in the presence of a Lewis acid, such as boron trifluoride diethyl etherate (BF3·OEt2), in a solvent like dichloromethane or acetonitrile at low temperatures.[5][6]
-
The Lewis acid activates the anomeric position, facilitating the stereoselective delivery of a hydride from the triethylsilane. The attack of the hydride occurs predominantly from the α-axial direction, leading to the desired β-C-aryl glucoside.[5]
-
After the reduction is complete, the reaction is quenched.
-
The protecting groups (TMS) are then removed. In some protocols, the TMS groups are hydrolyzed during the acidic workup. If acetyl groups are used for protection, a deacetylation step with a base like lithium hydroxide is necessary.[7]
-
The crude Dapagliflozin is then purified, often by crystallization from a suitable solvent system like ethyl acetate and heptane, to yield the final product with high purity.[4]
An Optimized Pathway: The Ethyl C-Aryl Glycoside Intermediate
For industrial-scale synthesis, process efficiency and the ease of purification of intermediates are paramount. An improved synthetic route utilizes the formation of an ethyl C-aryl glycoside intermediate, which has the significant advantage of being a crystalline solid.[4][8] This allows for efficient purification through crystallization, which is often more scalable and cost-effective than chromatography.
In this modified pathway, after the coupling reaction, the resulting lactol is treated with methanesulfonic acid in ethanol (instead of methanol) to yield the ethyl C-aryl glycoside.[4] This intermediate can be crystallized from a mixture of n-propanol and n-heptane to achieve high purity (>98.5%) as a crystalline n-propanol solvate.[4][8] This highly pure, unprotected intermediate can then be directly reduced with high diastereoselectivity to afford Dapagliflozin.[8]
Mechanistic Insights: The Key to Stereoselectivity
The stereochemical outcome of the reduction of the intermediate C-aryl glycoside is governed by the principles of conformational analysis and the role of the Lewis acid. The pyranose ring exists in a chair conformation. The Lewis acid, BF3·OEt2, coordinates to the anomeric oxygen, promoting the formation of an oxocarbenium ion intermediate. The hydride from triethylsilane then attacks this planar intermediate. The steric hindrance posed by the bulky aryl group at the anomeric position directs the incoming hydride to the opposite face, resulting in the formation of the thermodynamically more stable equatorial C-glycosidic bond, which corresponds to the desired β-anomer.[5]
Data Summary
| Step | Key Reactants | Key Reagents | Solvent(s) | Typical Yield | Purity | Reference(s) |
| Synthesis of Aryl Bromide | 5-bromo-2-chlorobenzoic acid, phenetole | Oxalyl chloride, AlCl3, Et3SiH | Dichloromethane, Acetic Acid | High | >98% (after purif.) | [9],[10] |
| Synthesis of Protected Gluconolactone | D-gluconolactone | TMSCl, N-methylmorpholine | THF | Quantitative | Used directly | [4] |
| Coupling and Formation of C-aryl Glycoside | 5-bromo-2-chloro-4'-ethoxydiphenylmethane, Protected Gluconolactone | n-BuLi, Methanesulfonic acid, Ethanol | THF, Toluene | ~78% (2 steps) | >98.5% (as solvate) | [8],[4] |
| Final Reduction and Purification | Ethyl C-aryl glycoside | Et3SiH, BF3·OEt2 | Dichloromethane, Acetonitrile | ~79% | >99.7% | [4] |
Visualizing the Pathway
Overall Synthesis Pathway of (1R)-Dapagliflozin
Caption: Overall synthetic route to (1R)-Dapagliflozin.
Workflow for the Synthesis of the Key Ethyl C-Aryl Glycoside Intermediate
Caption: Workflow for the key C-aryl glycoside intermediate.
Conclusion
The synthesis of (1R)-Dapagliflozin is a testament to the advancements in modern organic synthesis, particularly in the challenging field of C-glycoside construction. The pathway described in this guide, which has been successfully implemented on an industrial scale, highlights the importance of strategic planning, the use of key, purifiable intermediates, and the precise control of stereochemistry. The development of a crystalline ethyl C-aryl glycoside intermediate represents a significant process optimization, facilitating the production of high-purity Dapagliflozin. A thorough understanding of the underlying reaction mechanisms, especially the stereoselective reduction step, is crucial for troubleshooting and further process improvements. This guide serves as a foundational resource for scientists and researchers dedicated to the synthesis and development of this important class of therapeutic agents.
References
-
A Concise and Efficient Synthesis of Dapagliflozin. ResearchGate. [Link]
-
Cao, Y., et al. (2019). A Concise and Efficient Synthesis of Dapagliflozin. Organic Process Research & Development, 23(7), 1393-1398. [Link]
-
A Concise and Efficient Synthesis of Dapagliflozin. ACS Publications. [Link]
-
Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane. Patsnap Eureka. [Link]
-
A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Patsnap Eureka. [Link]
- Preparation method and application of 2,3,4, 6-tetra-O-trimethylsilyl-D-gluconolactone.
- Synthetic method for preparing 5-bromo-2-chloro-4' -ethoxy diphenylmethane.
- Synthesis method of dapagliflozin.
-
Dapagliflozin Preparation Process. Scribd. [Link]
-
Preparation method of 2, 3, 4, 6-tetra-O-trimethylsilyl-D-glucolactone. WIPO Patentscope. [Link]
-
Wang, C., et al. (2023). Optimization and Scale-Up of a Continuous Flow Synthesis of Dapagliflozin. Organic Process Research & Development, 27(2), 354-361. [Link]
-
A Concise and Efficient Synthesis of Dapagliflozin. Semantic Scholar. [Link]
-
Dapagliflozin – structure, synthesis, and new indications. Pharmacia. [Link]
-
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. ResearchGate. [Link]
- The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane.
-
Facile and green synthesis of dapagliflozin. Bohrium. [Link]
-
NOVEL PROCESSES FOR PREPARATION OF DAPAGLIFLOZIN OR ITS SOLVATES OR CO-CRYSTALS THEREOF. European Patent Office. [Link]
-
Synthesis of 2-deoxy-C-glycosides via Lewis acid-mediated rearrangement of 2,3-anhydro-1-thiopyranosides. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Meng, W., et al. (2008). Discovery of dapagliflozin: a potent, selective renal sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 51(5), 1145-1149. [Link]
-
Pistarà, V., et al. (2018). Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development, 22(4), 436-457. [Link]
-
Scheme 14 General strategies of Lewis acid-catalyzed C-glycosylation procedures. ResearchGate. [Link]
-
Minimally competent lewis acids for the synthesis of glycosides. SciTechnol. [Link]
-
Lewis Acids as α-Directing Additives in Glycosylations by Using 2,3-O-Carbonate-Protected Glucose and Galactose Thioglycoside Donors Based on Preactivation Protocol. The Journal of Organic Chemistry. [Link]
-
Huang, C. Y., et al. (2011). Stereoselective Synthesis of 2-C-branched (Acetylmethyl) Oligosaccharides and Glycoconjugates: Lewis Acid-Catalyzed Glycosylation From 1,2-cyclopropaneacetylated Sugars. Journal of the American Chemical Society, 133(10), 3519-3531. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. glycodepot.com [glycodepot.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. CN104496952B - Synthesis method of dapagliflozin - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane - Eureka | Patsnap [eureka.patsnap.com]
- 10. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to the SGLT2 Inhibitory Activity and Selectivity of (1R)-Dapagliflozin
This technical guide provides a comprehensive overview of the sodium-glucose cotransporter 2 (SGLT2) inhibitory activity and high selectivity of (1R)-Dapagliflozin. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanism of action, presents quantitative data on inhibitory potency, and offers detailed, field-proven protocols for the in-vitro evaluation of this compound.
Introduction: The Significance of SGLT2 Inhibition
The sodium-glucose cotransporter 2 (SGLT2) is a high-capacity, low-affinity transporter located predominantly in the S1 and S2 segments of the proximal renal tubules. It is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[1][2] In the context of type 2 diabetes mellitus (T2DM), the inhibition of SGLT2 presents a compelling therapeutic strategy. By blocking this transporter, excess glucose is excreted in the urine, leading to a reduction in blood glucose levels in a manner independent of insulin secretion or action.[2][3]
(1R)-Dapagliflozin is a potent and highly selective inhibitor of SGLT2.[4][5] Its efficacy in improving glycemic control, coupled with additional benefits such as weight reduction and blood pressure lowering, has established it as a significant agent in the management of T2DM.[6] Furthermore, extensive clinical trials have demonstrated its role in reducing the risk of cardiovascular death and hospitalization for heart failure, expanding its therapeutic applications.[7][8] This guide will elucidate the fundamental characteristics of Dapagliflozin's interaction with SGLT2 and provide the technical framework for its experimental validation.
Mechanism of Action: Selective Blockade of Renal Glucose Reabsorption
Dapagliflozin exerts its therapeutic effect by competitively binding to the SGLT2 transporter in the proximal renal tubules.[3] This reversible inhibition prevents the reabsorption of filtered glucose from the tubular lumen back into the bloodstream, thereby promoting urinary glucose excretion (glucosuria).[2]
The Renal SGLT2 Pathway
The following diagram illustrates the physiological role of SGLT2 in renal glucose reabsorption and the mechanism of its inhibition by Dapagliflozin.
Caption: Workflow for the [14C]AMG radiolabeled glucose uptake assay.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture CHO or HEK293 cells stably expressing hSGLT1 or hSGLT2 in appropriate growth medium supplemented with a selection agent (e.g., G418).
-
Seed the cells into 96-well microplates at a density that allows them to reach confluence within 24-48 hours.
-
-
Assay Buffers:
-
Na+-containing buffer (Uptake Buffer): Krebs-Ringer-Henseleit (KRH) buffer containing 140 mM NaCl, 5 mM KCl, 2.5 mM CaCl2, 1 mM MgSO4, 1 mM KH2PO4, and 10 mM HEPES, pH 7.4. [9][10][11] * Na+-free buffer (Wash Buffer): KRH buffer where NaCl is replaced with an equimolar concentration of N-methyl-D-glucamine (NMDG) or choline chloride.
-
-
Inhibition Assay:
-
On the day of the assay, aspirate the culture medium and wash the cells twice with Na+-free buffer.
-
Prepare serial dilutions of (1R)-Dapagliflozin in Na+-containing buffer.
-
Pre-incubate the cells with the Dapagliflozin dilutions or vehicle control (for total uptake) for 10-20 minutes at 37°C.
-
To initiate glucose uptake, add [14C]AMG (final concentration of 50 µM) in Na+-containing buffer to each well. For non-specific uptake control wells, use Na+-free buffer.
-
Incubate the plate for 1-2 hours at 37°C. [4] * Terminate the uptake by rapidly aspirating the uptake buffer and washing the cells three times with ice-cold Na+-free buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS, 0.1 N NaOH).
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Dapagliflozin concentration using the formula: % Inhibition = 100 * (1 - (Counts_compound - Counts_nonspecific) / (Counts_total - Counts_nonspecific))
-
Plot the percentage of inhibition against the logarithm of the Dapagliflozin concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Fluorescent Glucose Uptake Assay for High-Throughput Screening
This non-radioactive assay utilizes the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) to measure glucose uptake. [12]It is well-suited for high-throughput screening and can be performed using human kidney proximal tubule cells (e.g., HK-2) that endogenously express SGLT2, or with engineered cell lines like CHO or HEK293. [12][13] Experimental Workflow Diagram
Caption: Workflow for the 2-NBDG fluorescent glucose uptake assay.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture HK-2, CHO-hSGLT2, or HEK293-hSGLT2 cells in their respective growth media.
-
Seed the cells into black-walled, clear-bottom 96-well plates to minimize background fluorescence and allow for bottom-reading fluorescence detection.
-
-
Assay Buffers:
-
Use the same Na+-containing and Na+-free KRH buffers as described in the radiolabeled assay protocol.
-
-
Inhibition Assay:
-
On the day of the assay, remove the culture medium and wash the cells twice with Na+-free buffer.
-
Pre-incubate the cells with serial dilutions of Dapagliflozin or vehicle control for 10-20 minutes at 37°C.
-
Initiate glucose uptake by adding 2-NBDG (final concentration of 100-200 µM) in Na+-containing buffer. [12]Use Na+-free buffer for non-specific uptake control wells.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light. [12] * Terminate the uptake by aspirating the 2-NBDG solution and washing the cells three times with ice-cold Na+-free buffer.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Dapagliflozin concentration using the formula: % Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_nonspecific) / (Fluorescence_total - Fluorescence_nonspecific))
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Clinical Significance of High SGLT2 Selectivity
The high selectivity of Dapagliflozin for SGLT2 over SGLT1 is not merely a biochemical curiosity; it has profound clinical implications. By primarily targeting the renal glucose reabsorption pathway, Dapagliflozin minimizes the risk of gastrointestinal adverse events, such as diarrhea and dehydration, which can be associated with significant SGLT1 inhibition in the gut. [2]This favorable safety and tolerability profile is a key factor in its widespread clinical use and its suitability for long-term management of T2DM and related cardiorenal conditions. [7][8]
Conclusion
(1R)-Dapagliflozin is a highly potent and selective inhibitor of SGLT2, a key transporter involved in renal glucose reabsorption. Its mechanism of action, centered on inducing glucosuria, provides an effective means of glycemic control independent of insulin pathways. The remarkable selectivity of Dapagliflozin for SGLT2 over SGLT1 underpins its favorable clinical profile. The experimental protocols detailed in this guide offer a robust framework for the in-vitro characterization of SGLT2 inhibitors, enabling researchers to further explore this important class of therapeutic agents.
References
- Rahadian et al. IC 50 values for the novel analogues of dapagliflozin towards SGLT1 and SGLT2. Molecules. 2021.
- BenchChem. Application Notes and Protocols for Developing a SGLT2 Inhibitor Screening Assay. 2025.
- Sigma-Aldrich. KREBS-HENSELEIT BUFFER (K3753)
- Song et al. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2. Analytical Biochemistry. 2012.
- Kleta et al. A Fluorescence Method for Measurement of Glucose Transport in Kidney Cells. The Journal of the American Society of Nephrology. 2004.
- Yamada et al. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters. PLoS One. 2017.
- Ghezzi et al. Structural selectivity of human SGLT inhibitors. American Journal of Physiology-Cell Physiology. 2014.
- Lu et al. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. Natural Products and Bioprospecting. 2018.
- Dr. Oracle. What is the mechanism of action of dapagliflozin (SGLT2 inhibitor)?. 2025.
- ApexBio. 2-NBDG Glucose Uptake Assay Kit.
- Han et al. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo. Archives of Pharmacal Research. 2020.
- Castaneda F, Kinne RKA. 96-well automated method to study inhibitors of human sodium-dependent D-glucose transport. Molecular and Cellular Biochemistry. 2005.
- Boston BioProducts. Krebs-Henseleit Solution.
- Wikipedia. Krebs–Henseleit solution.
- Lee et al. Clinical efficacy of SGLT2 inhibitors with different SGLT1/SGLT2 selectivity in cardiovascular outcomes among patients with and without heart failure: A systematic review and meta-analysis of randomized trials.
- Rose et al. Differentiating the Sodium‐Glucose Cotransporter 1 Inhibition Capacity of Canagliflozin vs. Dapagliflozin and Empagliflozin Using Quantitative Systems Pharmacology Modeling. Clinical Pharmacology & Therapeutics. 2021.
- IUPHAR/BPS Guide to PHARMACOLOGY.
- ResearchGate. [ 14 C]-AMG Uptake Activity in CHO Cells Overexpressing hSGLT2 in the Presence of, and Following Removal of the Drugs. 2017.
- Tahara et al. What Properties of Sodium-Glucose Cotransporter 2 Inhibitors Determine the Improvement in Hemoglobin A1c and Body Weight?. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy. 2016.
- Täger et al. Influence of receptor selectivity on benefits from SGLT2 inhibitors in patients with heart failure: a systematic review and head-to-head network meta-analysis. Clinical Research in Cardiology. 2022.
- ResearchGate. Composition of different cell culture media and Krebs-Henseleit buffer.
- Banach et al. SGLT2 Inhibitors vs. GLP-1 Agonists to Treat the Heart, the Kidneys and the Brain. Journal of Clinical Medicine. 2023.
- Elabscience. Krebs-Ringer Solution (PB180347).
- Packer M. SGLT2 Inhibitors: From Molecular Mechanisms to Clinical Outcomes in Cardiology and Diabetology. Cardiovascular Research. 2022.
- Al-Jobori et al. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus. Journal of Diabetes & Metabolic Disorders. 2019.
- Lee et al. Clinical efficacy of SGLT2 inhibitors with different SGLT1/SGLT2 selectivity in cardiovascular outcomes among patients with and without heart failure: A systematic review and meta-analysis of randomized trials.
- ChEMBL. Inhibition of human SGLT2 expressed in HEK293 cells assessed as inhibition of [14C]alpha-methyl-D-glucopyranoside uptake after 1.
- BenchChem. The SGLT2 Inhibitory Activity of Dapagliflozin Propanediol Anhydrous: A Technical Guide. 2025.
- Solvo Biotechnology. SGLT2 transporter, SGLT2 uptake assay.
- Zhang et al. Mechanistic evaluation of the inhibitory effect of four SGLT-2 inhibitors on SGLT 1 and SGLT 2 using physiologically based pharmacokinetic (PBPK) modeling approaches. Frontiers in Pharmacology. 2023.
- Farcas et al. Clinical Parameters Affecting the Therapeutic Efficacy of SGLT-2—Comparative Effectiveness and Safety of Dapagliflozin and Empagliflozin in Patients with Type 2 Diabetes. Journal of Personalized Medicine. 2022.
- MDedge. Trial data suggest beneficial class effects of SGLT2 inhibitors, including dapagliflozin. 2018.
- Scribd. SGLT2 Inhibitor Screening Assay.
- StatPearls. Sodium-Glucose Transport 2 (SGLT2) Inhibitors. 2025.
- PubChem. Inhibition of human SGLT2 expressed in HEK293 cells assessed as inhibition of [14C]alpha-methyl-D-glucopyranoside uptake after 1.
- Scribd. Fluorescent Assay for SGLT2 Inhibitors.
- YouTube. How does Dapagliflozin work? Understanding SGLT2 inhibitors. 2019.
- Seqr.
- Circulation.
- Powell et al. Selective sodium-dependent glucose transporter 1 inhibitors block glucose absorption and impair glucose-dependent insulinotropic peptide release. American Journal of Physiology-Gastrointestinal and Liver Physiology. 2013.
- ResearchGate. Experimental and estimated IC50 values of the training set compounds.
- Scheen AJ. Effect of pharmacological selectivity of SGLT2 inhibitors on cardiovascular outcomes in patients with type 2 diabetes: a meta-analysis. Cardiovascular Diabetology. 2024.
- Harding et al. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Journal of Visualized Experiments. 2019.
- Feng et al.
Sources
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 3. youtube.com [youtube.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Clinical efficacy of SGLT2 inhibitors with different SGLT1/SGLT2 selectivity in cardiovascular outcomes among patients with and without heart failure: A systematic review and meta-analysis of randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bostonbioproducts.com [bostonbioproducts.com]
- 11. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]
- 12. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Preclinical Journey of a First-in-Class SGLT2 Inhibitor: An In-Depth Guide to 1R-Dapagliflozin's Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the preclinical pharmacokinetics (PK) and metabolism of 1R-Dapagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). As a pioneering therapeutic agent for type 2 diabetes mellitus, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical species is paramount for the rational design of clinical studies and the interpretation of toxicological findings. This document synthesizes key ADME data from foundational preclinical studies in rats, dogs, and monkeys, and delves into the methodologies of pivotal in vitro and in vivo experiments. By elucidating the causal relationships behind experimental choices and presenting data in a clear, comparative format, this guide serves as a critical resource for researchers in the field of drug development.
Introduction: The Rationale for Preclinical Characterization
This compound ((2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol) represents a significant advancement in the management of type 2 diabetes. Its mechanism of action, the inhibition of SGLT2 in the renal proximal tubules, leads to a reduction in glucose reabsorption and a subsequent increase in urinary glucose excretion. This insulin-independent mechanism offers a novel therapeutic strategy. The preclinical development of dapagliflozin necessitated a rigorous evaluation of its ADME profile to establish a foundation for its safe and effective use in humans.
The choice of preclinical species—typically rodents (rats) and non-rodents (dogs and monkeys)—is a cornerstone of drug development. These models are selected based on their physiological and metabolic similarities to humans, allowing for the prediction of a drug's behavior in the intended patient population. Understanding the interspecies differences in pharmacokinetics and metabolism is crucial for extrapolating preclinical data to humans and for identifying potential safety liabilities.
Absorption: Crossing the Intestinal Barrier
The oral route of administration is the most common and preferred method for chronic therapies. Therefore, a detailed understanding of a drug's absorption characteristics is a critical first step. For dapagliflozin, this involved both in vitro and in vivo assessments.
In Vitro Permeability Assessment: The Caco-2 Cell Model
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard in vitro model for predicting intestinal drug absorption. These cells spontaneously differentiate into a monolayer of polarized enterocytes that mimic the barrier properties of the human intestinal epithelium.
The primary objective of the Caco-2 permeability assay is to determine the apparent permeability coefficient (Papp), a measure of the rate at which a compound crosses the cell monolayer. A high Papp value is generally indicative of good intestinal absorption. Studies revealed that dapagliflozin possesses good permeability across Caco-2 cell membranes.[1]
Dapagliflozin was also identified as a substrate for P-glycoprotein (P-gp), an efflux transporter that can limit the intestinal absorption of drugs.[1] However, it was not found to be a significant inhibitor of P-gp, suggesting a low potential for drug-drug interactions involving this transporter.[1]
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports in transwell plates and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as lucifer yellow.
-
Permeability Assessment (Apical to Basolateral):
-
The test compound (dapagliflozin) is added to the apical (donor) chamber.
-
At predetermined time points, samples are collected from the basolateral (receiver) chamber.
-
-
Permeability Assessment (Basolateral to Apical):
-
To assess efflux, the test compound is added to the basolateral (donor) chamber, and samples are collected from the apical (receiver) chamber.
-
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter membrane, and C0 is the initial drug concentration in the donor chamber.
-
Diagram: Caco-2 Permeability Assay Workflow
A schematic of the Caco-2 permeability assay workflow.
In Vivo Oral Bioavailability
Following promising in vitro permeability results, the oral bioavailability of dapagliflozin was assessed in preclinical species. Bioavailability (F) is the fraction of an orally administered dose that reaches systemic circulation unchanged.
Dapagliflozin demonstrated high oral bioavailability in both rats and dogs, at approximately 80%.[1] In contrast, the bioavailability in non-human primates (monkeys) was lower, around 25%.[1] This interspecies difference highlights the importance of evaluating multiple species in preclinical development.
Distribution: Reaching the Target Tissues
Once absorbed into the bloodstream, a drug distributes to various tissues and organs. The extent of distribution is influenced by factors such as plasma protein binding and the physicochemical properties of the drug.
Plasma Protein Binding
Dapagliflozin exhibits high plasma protein binding, around 91-95%, which is consistent across preclinical species and humans.[1] This high degree of binding means that a significant portion of the drug in circulation is bound to proteins and is therefore not immediately available to exert its pharmacological effect or be metabolized.
Volume of Distribution
The volume of distribution (Vd) is a theoretical volume that represents the extent to which a drug distributes in the body tissues. A Vd greater than the total body water suggests that the drug is extensively distributed into tissues. The steady-state volume of distribution for dapagliflozin was found to be greater than that of plasma, indicating extravascular distribution.[1]
Metabolism: Biotransformation of Dapagliflozin
Metabolism is the process by which the body chemically modifies drugs, typically to facilitate their excretion. Understanding the metabolic pathways of a drug is crucial for identifying potential active or toxic metabolites and for predicting drug-drug interactions.
In Vitro Metabolism: Hepatocyte Stability
Hepatocytes, the primary cells of the liver, contain a full complement of drug-metabolizing enzymes and are therefore an excellent in vitro model for studying hepatic metabolism.
Incubations of dapagliflozin with hepatocytes from mice, rats, dogs, monkeys, and humans revealed that the in vitro metabolic profiles were qualitatively similar across species.[1] The primary metabolic pathways identified were glucuronidation, hydroxylation, and O-deethylation.[1] Rat hepatocytes showed the highest rate of metabolism, while human hepatocytes were the most stable.[1]
A key finding from these studies was that dapagliflozin is not a significant inhibitor or inducer of human cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of a vast number of drugs.[1] This suggests a low likelihood of dapagliflozin causing clinically significant drug-drug interactions through this mechanism.
-
Hepatocyte Preparation: Cryopreserved hepatocytes from the desired species are thawed and suspended in a suitable incubation medium.
-
Incubation: The hepatocytes are incubated with dapagliflozin at a fixed concentration at 37°C.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).
-
Reaction Termination: The metabolic reaction in each aliquot is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent drug (dapagliflozin).
-
Data Analysis: The rate of disappearance of the parent drug is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Diagram: Dapagliflozin Metabolic Pathways
Major preclinical metabolic pathways of this compound.
Primary Metabolizing Enzyme
In humans, the primary route of dapagliflozin metabolism is through glucuronidation, specifically by the enzyme UGT1A9, to form the inactive metabolite dapagliflozin 3-O-glucuronide.[2]
Excretion: Eliminating Dapagliflozin from the Body
The final stage of a drug's journey through the body is excretion. For dapagliflozin, the primary route of elimination is via metabolism followed by renal excretion of the metabolites. Less than 2% of the parent drug is excreted unchanged in the urine.
Preclinical Pharmacokinetic Parameters: A Comparative Overview
The culmination of ADME studies is the determination of key pharmacokinetic parameters that describe the drug's disposition over time.
In Vivo Pharmacokinetic Studies in Preclinical Species
Pharmacokinetic studies in rats, dogs, and monkeys involved the administration of dapagliflozin via both intravenous (IV) and oral (PO) routes. Blood samples were collected at various time points and the plasma concentrations of dapagliflozin were determined using validated LC-MS/MS methods.
-
Animal Dosing: Dapagliflozin is administered to rats or mice via oral gavage or intravenous injection.
-
Blood Sampling: Serial blood samples are collected at predetermined time points from a suitable site, such as the tail vein.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma.
-
Sample Extraction: Dapagliflozin is extracted from the plasma using techniques like protein precipitation or solid-phase extraction.
-
LC-MS/MS Analysis: The concentration of dapagliflozin in the extracted samples is quantified.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters.
Summary of Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of dapagliflozin in preclinical species.
| Parameter | Rat | Dog | Monkey |
| Oral Bioavailability (%) | ~80 | ~80 | ~25 |
| Tmax (h) | 1.7 ± 2.0 | 0.6 ± 0.4 | 1.9 ± 1.8 |
| Plasma Protein Binding (%) | ~91-95 | ~91-95 | ~91-95 |
| Vss (L/kg) | 1.6 | 0.8 | 0.8 |
| Half-life (h) | 3-7 | 3-7 | 3-7 |
Data compiled from FDA reports and scientific literature.[1][3]
Conclusion: Translating Preclinical Findings to the Clinic
The preclinical pharmacokinetic and metabolism studies of this compound provided a robust foundation for its successful clinical development. The findings of good oral bioavailability in rats and dogs, a predictable metabolic profile that is qualitatively similar to humans, and a low potential for CYP450-mediated drug-drug interactions were all favorable characteristics. The shorter half-life observed in preclinical species compared to humans is a common interspecies difference that is taken into account during dose projections for first-in-human studies.[1]
This in-depth technical guide has illuminated the key preclinical ADME properties of dapagliflozin and the experimental methodologies employed in their characterization. By understanding the scientific rationale behind these studies and the interpretation of their results, drug development professionals can better appreciate the intricate process of bringing a novel therapeutic agent from the laboratory to the clinic.
References
-
Obermeier, M., Yao, M., Khanna, A., Koplowitz, B., Zhu, M., Li, W., ... & Humphreys, W. G. (2010). In vitro characterization and pharmacokinetics of dapagliflozin (BMS-512148), a potent sodium-glucose cotransporter type II inhibitor, in animals and humans. Drug Metabolism and Disposition, 38(3), 405-414. [Link]
-
FDA Center for Drug Evaluation and Research. (2013). Pharmacology/Toxicology NDA Review and Recommendation for FARXIGA™ (dapagliflozin). [Link]
-
Kasichayanula, S., Liu, X., Lacreta, F., Griffen, S. C., & Boulton, D. W. (2014). Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2. Clinical pharmacokinetics, 53(1), 17-27. [Link]
-
Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]
-
Creative Bioarray. Hepatocyte Stability Assay. [Link]
-
Kasichayanula, S., Liu, X., Zhang, W., Pfister, M., LaCreta, F. P., & Boulton, D. W. (2013). Influence of hepatic or renal impairment on the pharmacokinetics of dapagliflozin: a pooled analysis. Clinical pharmacokinetics, 52(8), 649-661. [Link]
Sources
A Comprehensive Technical Guide to Utilizing 1R-Dapagliflozin in Vitro and in Vivo Models for Diabetes Research
Introduction
The rising prevalence of type 2 diabetes (T2D) necessitates the development of innovative therapeutic strategies. Among the most promising recent advancements are inhibitors of the sodium-glucose cotransporter 2 (SGLT2). 1R-Dapagliflozin is a potent and highly selective SGLT2 inhibitor that has demonstrated significant efficacy in clinical settings.[1][2][3] By targeting the kidneys to enhance urinary glucose excretion, Dapagliflozin offers a unique, insulin-independent mechanism for glycemic control.[4][5][6] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the effective use of this compound in both in vitro and in vivo models, fostering a deeper understanding of its therapeutic potential and facilitating robust preclinical research.
Core Mechanism of Action: SGLT2 Inhibition
SGLT2 is a high-capacity, low-affinity transporter expressed almost exclusively in the S1 and S2 segments of the renal proximal tubules.[4][5] It is responsible for reabsorbing approximately 90% of the glucose filtered by the glomerulus.[5] In patients with T2D, the expression and activity of SGLT2 are often upregulated, contributing to persistent hyperglycemia.
This compound works by competitively and selectively inhibiting SGLT2.[4][7] This action blocks the reabsorption of glucose from the tubular fluid back into the bloodstream, leading to increased urinary glucose excretion (glucosuria).[4][5] This process effectively lowers blood glucose levels in an insulin-independent manner, which is a key advantage as it provides efficacy regardless of beta-cell function or the degree of insulin resistance.[4]
Beyond glycemic control, this mechanism also induces a mild osmotic diuresis and reduces sodium reabsorption, which contributes to the observed cardiovascular and renal protective benefits.[4][5][7]
Caption: Dapagliflozin blocks renal glucose reabsorption.
Part I: In Vitro Models for Mechanistic Studies
In vitro systems are indispensable for dissecting the specific cellular and molecular effects of this compound, independent of systemic physiological responses.
Rationale for In Vitro Model Selection
The primary goal for in vitro studies of an SGLT2 inhibitor is to utilize cell lines that endogenously express the target transporter. This allows for direct measurement of the compound's effect on glucose uptake and downstream signaling.
Recommended Cell Lines
| Cell Line | Origin | Key Characteristics | Considerations |
| HK-2 | Human Kidney Proximal Tubule | Immortalized, well-characterized. Endogenously expresses SGLT2 and GLUT2.[8][9] | Expression levels of SGLT2 can vary with passage number. It is crucial to validate SGLT2 expression. |
| Primary Human Renal Proximal Tubule Epithelial Cells (RPTECs) | Human Kidney Cortex | Provides the most physiologically relevant model. | Limited lifespan, donor variability, and higher cost. |
| AC16 | Human Cardiomyocyte | Useful for investigating off-target or pleiotropic cardiac effects. Recent studies show SGLT2 expression.[10] | SGLT2 expression is lower than in renal cells and may be condition-dependent (e.g., high glucose).[10] |
Key In Vitro Experimental Protocols
1. Fluorescent Glucose Uptake Assay
This assay provides a direct, quantifiable measure of SGLT2 inhibition. It utilizes a fluorescent glucose analog, 2-NBDG, which is taken up by cells via glucose transporters.
Protocol:
-
Cell Seeding: Plate HK-2 cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Starvation: Wash cells twice with Krebs-Ringer bicarbonate (KRB) buffer and incubate in KRB buffer for 2-3 hours to deplete intracellular glucose.
-
Compound Incubation: Treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) and appropriate controls (vehicle, positive control like Phlorizin) for 30-60 minutes.
-
Glucose Uptake: Add 2-NBDG (final concentration 100-200 µM) to each well and incubate for 30-60 minutes at 37°C.[8]
-
Termination: Stop the uptake by washing the cells three times with ice-cold KRB buffer.
-
Quantification: Measure the intracellular fluorescence using a plate reader (Excitation/Emission ~485/535 nm).
-
Data Analysis: Normalize fluorescence to a protein assay (e.g., BCA) to account for cell number variations. Calculate IC50 values by plotting normalized fluorescence against the log of Dapagliflozin concentration.
Self-Validation: The inclusion of a sodium-free buffer control is critical. SGLT2 is a sodium-dependent transporter; therefore, in the absence of sodium, 2-NBDG uptake should be significantly reduced, confirming that the measured transport is SGLT-mediated.[11]
2. Western Blot for SGLT2 Expression
This protocol validates the presence of the target protein in the chosen cell model.
Protocol:
-
Cell Lysis: Lyse confluent cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate with a validated primary antibody against SGLT2 overnight at 4°C.
-
Secondary Antibody & Detection: Wash, incubate with an HRP-conjugated secondary antibody, and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band density and normalize to a loading control (e.g., GAPDH, β-actin).
Part II: In Vivo Models for Efficacy and Physiological Assessment
Animal models are essential for evaluating the systemic efficacy, pharmacokinetics, and overall physiological impact of this compound in a diabetic state.
Rationale for In Vivo Model Selection
The choice of animal model depends on the research question. Genetically diabetic models like db/db mice offer a representation of T2D with obesity and insulin resistance, while chemically-induced models like STZ-treated rats are useful for studying hyperglycemia resulting from beta-cell destruction, akin to Type 1 Diabetes (T1D) or late-stage T2D.[12][13][14]
Recommended Animal Models
| Model | Type | Key Characteristics | Common Dapagliflozin Dose |
| db/db Mouse | Genetic (Leptin Receptor Deficiency) | Obese, hyperglycemic, hyperinsulinemic, insulin resistant. Develops diabetic nephropathy.[15][16] | 1 mg/kg/day via oral gavage or in diet.[16][17][18] |
| Zucker Diabetic Fatty (ZDF) Rat | Genetic (Leptin Receptor Deficiency) | Similar to db/db mice but often presents with a more severe diabetic phenotype. | 0.1 - 1.0 mg/kg/day via oral gavage.[11] |
| Streptozotocin (STZ)-Induced Diabetic Rat/Mouse | Chemically-Induced | STZ is toxic to pancreatic beta-cells, causing insulin deficiency and severe hyperglycemia.[12][13][14][19][20] | 1.0 mg/kg/day via oral gavage.[2][21] |
Key In Vivo Experimental Workflow
The following represents a typical workflow for a 12-week efficacy study in db/db mice.
Sources
- 1. Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. youtube.com [youtube.com]
- 7. Mechanism of Action (MOA) | FARXIGA® (dapagliflozin) | For HCPs [farxiga-hcp.com]
- 8. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sodium-glucose cotransporter-2 (SGLT2) expression in diabetic and non-diabetic failing human cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. [PDF] Streptozotocin‐Induced Diabetic Models in Mice and Rats | Semantic Scholar [semanticscholar.org]
- 13. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 15. Effects of a Sodium-Glucose Cotransporter 2 Inhibitor Dapagliflozin on Pancreas in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Dapagliflozin Ameliorates Diabetic Kidney Disease via Upregulating Crry and Alleviating Complement Over-activation in db/db Mice [frontiersin.org]
- 17. karger.com [karger.com]
- 18. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 19. ndineuroscience.com [ndineuroscience.com]
- 20. yeasenbio.com [yeasenbio.com]
- 21. Effect of Sodium-Glucose Co-Transporter 2 Inhibitor, Dapagliflozin, on Renal Renin-Angiotensin System in an Animal Model of Type 2 Diabetes | PLOS One [journals.plos.org]
The Impact of 1R-Dapagliflozin on Cellular Glucose Transport: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the molecular mechanisms and cellular effects of 1R-Dapagliflozin on glucose transport. Designed for researchers, scientists, and drug development professionals, this document synthesizes the core principles of Dapagliflozin's action, detailed experimental protocols to investigate its effects, and insights into its broader physiological implications beyond its primary target.
Introduction: Beyond Glycosuria - A Cellular Perspective on Dapagliflozin
Dapagliflozin, a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), has revolutionized the management of type 2 diabetes mellitus.[1] Its primary mechanism of action is well-established: by inhibiting SGLT2 in the proximal convoluted tubules of the kidneys, Dapagliflozin blocks the reabsorption of filtered glucose, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[2][3][4] This action is independent of insulin secretion, offering a complementary therapeutic strategy. However, the benefits of Dapagliflozin extend beyond simple glycemic control, with demonstrated positive cardiovascular and renal outcomes.[5][6] This has spurred deeper investigation into its effects on cellular glucose transport in various tissues, revealing a more complex and multifaceted pharmacological profile.
This guide will dissect the direct and indirect effects of this compound on cellular glucose transport, providing the theoretical framework and practical methodologies to explore these mechanisms in a laboratory setting.
Section 1: The Primary Target - SGLT2 Inhibition in the Renal Proximal Tubule
The cornerstone of Dapagliflozin's therapeutic effect lies in its high affinity and selectivity for SGLT2 over SGLT1.[4] SGLT2 is a high-capacity, low-affinity transporter responsible for approximately 90% of glucose reabsorption from the glomerular filtrate.[7] By competitively inhibiting this transporter, Dapagliflozin effectively reduces the renal threshold for glucose, promoting its excretion in the urine.[2]
Mechanism of SGLT2 Inhibition
Dapagliflozin acts as a competitive inhibitor of SGLT2, binding to the transporter protein and preventing the binding and subsequent transport of glucose and sodium from the tubular lumen into the epithelial cells of the proximal tubule.[8] This leads to a significant increase in urinary glucose excretion, a phenomenon known as glycosuria.[7]
Visualizing the Core Mechanism
The following diagram illustrates the primary mechanism of Dapagliflozin in the renal proximal tubule.
Caption: A generalized workflow for studying Dapagliflozin's effects in vitro.
Section 3: Extra-Renal Effects of Dapagliflozin on Glucose Transport
While the kidney is the primary site of action for Dapagliflozin, emerging evidence suggests that it also influences glucose metabolism in other key metabolic tissues, such as skeletal muscle and adipose tissue. These effects are often indirect and contribute to the overall improvement in glycemic control and metabolic health.
Skeletal Muscle: Enhancing Insulin Sensitivity
Studies have shown that Dapagliflozin treatment can lead to adaptive changes in skeletal muscle metabolism. [9]While it may not directly increase glucose uptake in the absence of insulin, some research suggests it can improve insulin-mediated glucose disposal. [10]This is thought to be a consequence of the overall reduction in glucotoxicity and a shift in substrate utilization, favoring the metabolism of fatty acids and ketone bodies. [9]One proposed mechanism involves the activation of SIRT1, a key regulator of metabolic function, in a nutrient-deprived state induced by Dapagliflozin. [11][12]
Adipose Tissue: Modulating Adipogenesis and Inflammation
Dapagliflozin has been shown to have direct effects on adipose tissue. In human epicardial adipose tissue, it can increase glucose uptake and the expression of GLUT4. [7]Furthermore, it has been observed to reduce the secretion of pro-inflammatory chemokines. [7]Some studies also suggest that Dapagliflozin can promote the "browning" of white adipose tissue, a process associated with increased energy expenditure. These effects on adipose tissue likely contribute to the observed improvements in insulin sensitivity and the reduction in visceral and subcutaneous fat seen with Dapagliflozin treatment. [13]
Pancreatic Alpha Cells: A Surprising Target
Interestingly, SGLT2 has been found to be expressed in the alpha cells of the pancreas. Inhibition of SGLT2 in these cells by Dapagliflozin has been shown to trigger glucagon secretion. This may, in part, explain the observed increase in endogenous glucose production, which partially counteracts the glucose-lowering effect of urinary glucose excretion.
A Systems-Level View of Dapagliflozin's Action
The following diagram illustrates the interconnected, multi-organ effects of Dapagliflozin on glucose and energy metabolism.
Caption: Dapagliflozin's primary renal action initiates systemic metabolic changes.
Section 4: Data Interpretation and Causality
When interpreting data from the described experiments, it is crucial to consider the interplay between the direct and indirect effects of Dapagliflozin.
| Experimental Observation | Potential Mechanistic Interpretation | Causality Link |
| Decreased 2-NBDG/ [3H]2-DG uptake in HK-2 cells | Direct inhibition of SGLT2 by Dapagliflozin. | Confirms primary mechanism of action. |
| No change or slight increase in glucose uptake in L6 myotubes at baseline | Dapagliflozin does not directly stimulate GLUT-mediated glucose uptake. | Distinguishes from insulin-mimetic drugs. |
| Increased insulin-stimulated glucose uptake in L6 myotubes | Improved insulin sensitivity, potentially due to reduced glucotoxicity or activation of signaling pathways like SIRT1. | Highlights indirect, systemic benefits. |
| Increased glucose uptake in 3T3-L1 adipocytes | Potential direct effect on adipocyte glucose transporters (e.g., GLUT4) or modulation of adipokine secretion. | Suggests a role in adipose tissue metabolism. |
| No change in SGLT2 or GLUT1 protein expression via Western blot | The effect of Dapagliflozin is primarily through direct inhibition of transporter function, not by altering transporter expression in the short term. | Focuses the mechanism on activity modulation rather than protein synthesis. |
| Increased glucagon secretion from pancreatic islets | Direct inhibition of SGLT2 expressed on alpha cells. | Explains the counter-regulatory increase in endogenous glucose production. |
Conclusion
This compound's impact on cellular glucose transport is a compelling example of a targeted therapy with broad physiological consequences. While its primary mechanism of SGLT2 inhibition in the kidneys is the main driver of its glucose-lowering effect, its influence on skeletal muscle, adipose tissue, and the pancreas underscores a complex network of interactions that contribute to its overall therapeutic benefits. The experimental protocols and conceptual frameworks presented in this guide provide a robust foundation for researchers to further unravel the intricate cellular and molecular effects of this important class of drugs. A thorough understanding of these mechanisms is paramount for the continued development and optimization of therapies for type 2 diabetes and related metabolic disorders.
References
- State-of-the-Art-Review: Mechanisms of Action of SGLT2 Inhibitors and Clinical Implications. (n.d.). Google.
- Sodium-glucose co-transporter 2 inhibitor therapy: mechanisms of action in heart failure. (n.d.). Google.
- Dapagliflozin improves muscle insulin sensitivity but enhances endogenous glucose production. (2014). JCI.
-
Dapagliflozin promotes white adipose tissue browning though regulating angiogenesis in high fat induced obese mice. (2024). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Dapagliflozin is an example of an SGLT-2 inhibitor. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin). (2020). PMC. Retrieved January 15, 2026, from [Link]
-
Dapagliflozin treatment decreases visceral and subcutaneous adipose tissue: a systematic review and meta-analysis. (2024). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Dapagliflozin improves skeletal muscle insulin sensitivity through SIRT1 activation induced by nutrient deprivation state. (2024). PubMed. Retrieved January 15, 2026, from [Link]
-
Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading. (n.d.). Bio-Techne. Retrieved January 15, 2026, from [Link]
-
Dapagliflozin reduced the differentiation of 3T3-L1 preadipocytes. (A)... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
SGLT2 inhibition and adipose tissue metabolism: current outlook and perspectives. (2024). PMC. Retrieved January 15, 2026, from [Link]
-
Sodium-Glucose Transport 2 (SGLT2) Inhibitors. (2025). NCBI Bookshelf. Retrieved January 15, 2026, from [Link]
-
The SGLT2 Inhibitor Dapagliflozin Disrupts the Cell Cycle at High Concentrations Without Altering Glycosphingolipid (De Novo)Biosynthesis. (2025). MDPI. Retrieved January 15, 2026, from [Link]
-
Effects of SGLT2 inhibitor dapagliflozin in patients with type 2 diabetes on skeletal muscle cellular metabolism. (n.d.). PMC. Retrieved January 15, 2026, from [Link]
-
Inhibition of the glucose transporter SGLT2 with dapagliflozin in pancreatic alpha cells triggers glucagon secretion. (2015). PubMed. Retrieved January 15, 2026, from [Link]
-
Dapagliflozin improves skeletal muscle insulin sensitivity through SIRT1 activation induced by nutrient deprivation state. (2024). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Effects of SGLT2 inhibitor dapagliflozin in patients with type 2 diabetes on skeletal muscle cellular metabolism. (2022). WUR eDepot. Retrieved January 15, 2026, from [Link]
-
What is the mechanism of Dapagliflozin? (2024). Patsnap Synapse. Retrieved January 15, 2026, from [Link]
-
The SGLT2 Inhibitor Dapagliflozin Disrupts the Cell Cycle at High Concentrations Without Altering Glycosphingolipid (De Novo)Biosynthesis. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Dapagliflozin and SGLT2 inhibition suppressed glucose uptake in HK-2... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Mechanism of Action (MOA) | FARXIGA® (dapagliflozin) | For HCPs. (n.d.). farxiga-hcp.com. Retrieved January 15, 2026, from [Link]
-
How does Dapagliflozin work? Understanding SGLT2 inhibitors. (2019). YouTube. Retrieved January 15, 2026, from [Link]
-
Inhibition of the glucose transporter SGLT2 with dapagliflozin in pancreatic alpha cells triggers glucagon secretion. (2015). ResearchGate. Retrieved January 15, 2026, from [Link]
-
What is the mechanism of action of dapagliflozin (SGLT2 inhibitor)? (2025). Dr.Oracle. Retrieved January 15, 2026, from [Link]
-
Optimized Protocol for Measuring 2-NBDG Uptake as a Cellular Marker of Glycolytic Demand. (n.d.). ScholarWorks@UARK. Retrieved January 15, 2026, from [Link]
-
Mechanism of Action of an SGLT2 Inhibitor in Renal Cellular Damage. (n.d.). Repositori UPF. Retrieved January 15, 2026, from [Link]
-
What are the molecular and cellular mechanisms of action of DAPAGLIFLOZIN in FARXIGA therapy? (n.d.). R Discovery. Retrieved January 15, 2026, from [Link]
-
Dapagliflozin Meets All Targets in Patients With Chronic Kidney Disease, With and Without Diabetes. (2020). AJMC. Retrieved January 15, 2026, from [Link]
-
Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review. (2021). PMC. Retrieved January 15, 2026, from [Link]
-
(PDF) Effects of SGLT2 inhibitor dapagliflozin in patients with type 2 diabetes on skeletal muscle cellular metabolism. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]
Sources
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
- 4. academic.oup.com [academic.oup.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. sketchviz.com [sketchviz.com]
- 7. Dapagliflozin promotes white adipose tissue browning though regulating angiogenesis in high fat induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dapagliflozin treatment decreases visceral and subcutaneous adipose tissue: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SGLT2 inhibition and adipose tissue metabolism: current outlook and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
Discovery and development history of 1R-Dapagliflozin
An In-Depth Technical Guide to the Discovery and Development of (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol (Dapagliflozin)
Abstract
Dapagliflozin, marketed as Farxiga® and Forxiga®, represents a paradigm shift in the management of type 2 diabetes mellitus (T2DM), heart failure (HF), and chronic kidney disease (CKD). As a first-in-class, potent, and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), its development journey exemplifies a successful bench-to-bedside translation rooted in understanding fundamental physiological processes. This technical guide provides a comprehensive chronicle of the discovery and development of dapagliflozin, from its conceptual origins in a natural product to its establishment as a cornerstone of cardiometabolic therapy. We will dissect the strategic medicinal chemistry that overcame the limitations of the initial lead compound, detail the key preclinical and clinical milestones that defined its pharmacological profile, and present the experimental frameworks that validated its efficacy and safety. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this therapeutic agent's scientific and clinical evolution.
Chapter 1: The Scientific Rationale - Targeting Renal Glucose Reabsorption
The development of dapagliflozin was predicated on a novel therapeutic hypothesis: targeting the kidney's role in glucose homeostasis to manage hyperglycemia. This approach offered an insulin-independent mechanism, a significant advantage in a disease characterized by insulin resistance and beta-cell dysfunction.[1][2]
The Role of the Kidney in Glucose Homeostasis
Under normal physiological conditions, the kidneys filter approximately 180 grams of glucose from the blood daily. Nearly all of this filtered glucose is reabsorbed back into circulation to conserve energy. This reabsorption is mediated by specialized transporter proteins located in the proximal convoluted tubules of the kidney's nephrons.[3][4] In patients with T2DM, the capacity for renal glucose reabsorption is upregulated, exacerbating hyperglycemia.
Sodium-Glucose Cotransporters: SGLT1 vs. SGLT2
Two primary sodium-glucose cotransporters facilitate this reabsorption process: SGLT1 and SGLT2.[5]
-
SGLT2: This is a high-capacity, low-affinity transporter located predominantly in the S1 segment of the proximal tubule. It is responsible for reabsorbing approximately 90% of the filtered glucose.[6]
-
SGLT1: This high-affinity, low-capacity transporter is found in the more distal S3 segment of the proximal tubule and is responsible for the remaining 10% of renal glucose reabsorption. SGLT1 is also crucially expressed in the small intestine, where it mediates the absorption of dietary glucose and galactose.[5]
The high contribution of SGLT2 to renal glucose reabsorption and its relative kidney-specificity made it an ideal therapeutic target. Selective inhibition of SGLT2 was hypothesized to induce glucosuria (excretion of glucose in urine), thereby lowering plasma glucose levels without the gastrointestinal side effects associated with SGLT1 inhibition.[3][7]
Phlorizin: The Natural Product Precursor and its Limitations
The concept of SGLT inhibition originated from studies of phlorizin, a natural glucoside first isolated from the bark of apple trees in 1835.[4][8] Phlorizin was identified as a potent but non-selective inhibitor of both SGLT1 and SGLT2.[3][8] While it effectively induced glucosuria in animal models, it was unsuitable as a drug candidate for several reasons:[8][9]
-
Non-selectivity: Inhibition of intestinal SGLT1 led to significant gastrointestinal side effects.[8]
-
Metabolic Instability: As an O-glucoside, phlorizin is susceptible to hydrolysis by β-glucosidase enzymes in the gut, resulting in poor oral bioavailability and a short half-life.[8][9]
These limitations necessitated the design of novel analogs with improved selectivity and metabolic stability.
Chapter 2: Lead Discovery and Optimization: The Genesis of Dapagliflozin
The primary challenge for medicinal chemists was to engineer a molecule that retained the SGLT2 inhibitory activity of phlorizin's glucoside core while overcoming its inherent liabilities.
The C-Glucoside Innovation: Overcoming Metabolic Instability
The critical breakthrough was the replacement of the unstable O-glycosidic bond with a robust carbon-carbon (C-glycosidic) bond.[5][8] This structural modification created C-aryl glucosides that are resistant to β-glucosidase-mediated cleavage, dramatically improving metabolic stability and oral bioavailability.[5][10] This innovation laid the foundation for the entire "gliflozin" class of drugs.
Synthesis of 1R-Dapagliflozin (BMS-512148)
The synthesis of dapagliflozin involves several key steps, with a crucial C-C bond formation and a stereoselective reduction. A representative modern synthesis is outlined below.[11][12]
-
Preparation of Aryl Bromide: The synthesis begins with commercially available starting materials to construct the 4-chloro-3-(4-ethoxybenzyl)phenyl bromide core.
-
C-Glycosidation: The aryl bromide undergoes a lithium-halogen exchange with n-butyllithium at low temperatures (-78°C) to form an aryllithium species. This nucleophile then attacks a protected gluconolactone (e.g., tetra-O-trimethylsilyl-D-gluconolactone).[12]
-
Cyclization and Deprotection: The resulting intermediate is treated with an acid, such as methanesulfonic acid in methanol, which removes the silyl protecting groups and promotes cyclization to form the pyranose ring, yielding a C-aryl glucoside intermediate.[12]
-
Stereoselective Reduction: The final key transformation is the reduction of a benzylic hydroxyl group formed during the glycosidation. This is achieved with high diastereoselectivity using a reducing agent like triethylsilane in the presence of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂).[11][12]
-
Purification: The final product is purified via crystallization to yield dapagliflozin with high purity.[11]
Chapter 3: Preclinical Characterization: Establishing the Pharmacological Profile
Following its synthesis, dapagliflozin (identified as BMS-512148) underwent extensive preclinical evaluation to establish its mechanism of action, efficacy, selectivity, and pharmacokinetic properties.[9]
In Vitro Pharmacology: Potency and Selectivity Profiling
The primary goal of in vitro studies was to quantify dapagliflozin's potency for SGLT2 and its selectivity over the SGLT1 isoform.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected to express human SGLT1 or SGLT2 are commonly used.
-
Radioligand Uptake: Cells are incubated with a radiolabeled, non-metabolizable glucose analog (e.g., ¹⁴C-α-methylglucopyranoside, AMG) in the presence of sodium.
-
Inhibition Curve: The assay is performed across a range of dapagliflozin concentrations to generate a dose-response curve.
-
Measurement: After incubation, cells are washed to remove extracellular radioligand, lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of dapagliflozin that inhibits 50% of the radioligand uptake (IC₅₀ or EC₅₀) is calculated.
Table 1: In Vitro Potency and Selectivity of Dapagliflozin
| Target | Potency (EC₅₀) | Selectivity (SGLT1/SGLT2) |
| Human SGLT2 | 1.1 nM | >1200-fold |
| Human SGLT1 | >1400 nM | - |
| Data sourced from preclinical studies.[10][13] |
These results confirmed that dapagliflozin is a highly potent and selective SGLT2 inhibitor.[10]
In Vivo Efficacy in Animal Models of Type 2 Diabetes
In vivo studies were conducted in rodent models of diabetes to confirm that SGLT2 inhibition translated to a glucose-lowering effect.
-
Model Induction: Diabetes is induced in rats via intraperitoneal injection of streptozotocin (STZ), a chemical toxic to pancreatic beta-cells. Hyperglycemia (blood glucose > 250 mg/dL) confirms the diabetic state.
-
Dosing: Animals are fasted overnight and then administered a single oral dose of dapagliflozin or vehicle control.
-
Glucose Challenge: After a set period (e.g., 60 minutes), a bolus of glucose solution (e.g., 2 g/kg) is administered orally.
-
Blood Sampling: Blood samples are collected from the tail vein at baseline (0 min) and at various time points post-glucose challenge (e.g., 15, 30, 60, 120 minutes).
-
Analysis: Blood glucose levels are measured, and the area under the curve (AUC) for the glucose excursion is calculated to assess improvements in glucose tolerance.
Studies in STZ-induced diabetic rats demonstrated that a single 0.1 mg/kg oral dose of dapagliflozin could reduce blood glucose levels by as much as 55% compared to controls.[9][14] Similar positive results were seen in Zucker diabetic fatty (ZDF) rats, a genetic model of obesity and T2DM, where once-daily dosing maintained reductions in fasting and postprandial glucose over two weeks.[10][15]
Pharmacokinetics and Metabolism (ADME)
The pharmacokinetic (PK) profile of dapagliflozin was characterized in multiple species to ensure it was suitable for once-daily oral dosing in humans.
Table 2: Comparative Pharmacokinetic Parameters of Dapagliflozin
| Parameter | Rat | Dog | Monkey | Human |
| Tₘₐₓ (oral) | - | - | - | <2 hours[16] |
| t₁/₂ (elimination) | 4.6 h | 7.4 h | 3.0 h | ~12.9 hours[16] |
| Oral Bioavailability | - | - | - | 78%[16] |
| Data from preclinical and clinical studies.[9][16] |
Dapagliflozin is rapidly absorbed orally and has a half-life supportive of once-daily administration.[16] Metabolism occurs primarily in the liver and kidneys via UGT1A9-mediated glucuronidation to an inactive metabolite, dapagliflozin 3-O-glucuronide.[13][16] This metabolite is then eliminated renally. Less than 2% of the parent drug is excreted unchanged in the urine.[13][16]
Chapter 4: Clinical Development: From Proof-of-Concept to Global Approval
The promising preclinical data propelled dapagliflozin into a comprehensive clinical development program, initially for T2DM and later expanding into HF and CKD.
Phase I: Safety, Tolerability, and Pharmacokinetics in Humans
Phase I studies in healthy volunteers and patients with T2DM confirmed the safety and tolerability of dapagliflozin. The pharmacokinetic profile was consistent with preclinical findings, showing dose-proportional exposure and a half-life of approximately 12.9 hours for a 10 mg dose, validating the potential for once-daily dosing.[16][17]
Phase II/III: Efficacy in Type 2 Diabetes Mellitus
Numerous Phase IIb and III trials established the efficacy of dapagliflozin in improving glycemic control. These studies evaluated dapagliflozin as a monotherapy and as an add-on to other common antidiabetic agents like metformin.[18][19][20]
A pivotal Phase III trial evaluated dapagliflozin as an add-on therapy for patients inadequately controlled on metformin. The 102-week extension of this study demonstrated sustained efficacy.[20]
Table 3: Key Efficacy Outcomes from a 102-Week Phase III Trial (Add-on to Metformin)
| Parameter (Change from Baseline) | Placebo + Metformin | Dapagliflozin 10 mg + Metformin |
| HbA1c (%) | +0.02% | -0.78%[20] |
| Fasting Plasma Glucose (mmol/L) | Increase | -1.47 mmol/L[20] |
| Total Body Weight (kg) | Increase | -1.74 kg[20] |
| Data from a long-term extension study.[20] |
Across the clinical program for diabetes, dapagliflozin consistently demonstrated clinically meaningful reductions in HbA1c, fasting plasma glucose, and body weight, with a low risk of hypoglycemia.[7][21][22]
Expanding Horizons: Cardiovascular and Renal Outcomes Trials
While initially developed for glucose control, large-scale cardiovascular outcomes trials (CVOTs) revealed profound benefits beyond glycemic management, reshaping the therapeutic landscape.
-
The DAPA-HF Trial: This landmark trial evaluated dapagliflozin in patients with heart failure with reduced ejection fraction (HFrEF), both with and without T2DM. The results were striking: dapagliflozin significantly reduced the primary composite endpoint of cardiovascular death or worsening heart failure by 26% compared to placebo.[23][24][25][26] This was the first trial to show that an SGLT2 inhibitor could effectively treat heart failure even in patients without diabetes.[25]
-
The DAPA-CKD Trial: This trial investigated the effects of dapagliflozin in patients with chronic kidney disease, with or without T2DM. The trial was stopped early due to overwhelming efficacy. Dapagliflozin significantly reduced the primary composite endpoint of a sustained decline in eGFR of at least 50%, end-stage kidney disease, or death from renal or cardiovascular causes.[27]
-
The DELIVER Trial: Following the success of DAPA-HF, the DELIVER trial assessed dapagliflozin in patients with heart failure with mildly reduced or preserved ejection fraction (HFpEF). The trial also met its primary endpoint, demonstrating a significant reduction in the composite of worsening heart failure or cardiovascular death.[28][29][30]
These trials fundamentally transformed the role of dapagliflozin from a diabetes drug to a foundational therapy for cardiorenal protection.
Safety and Tolerability Profile
The safety profile of dapagliflozin has been extensively studied. The most common adverse events are related to its mechanism of action and include genital mycotic infections and, to a lesser extent, urinary tract infections, due to increased glucose in the urine.[7][31] A low risk of volume depletion can occur, particularly in vulnerable patients.[6] Pooled analyses of clinical trials have confirmed a favorable overall safety profile.[32][33]
Chapter 5: Conclusion and Future Perspectives
The journey of dapagliflozin from a derivative of the apple tree compound phlorizin to a multi-indication blockbuster drug is a testament to rational drug design and rigorous clinical investigation. The key innovation of a C-glucoside structure created a metabolically stable molecule, and its selective inhibition of SGLT2 provided a novel, insulin-independent mechanism for glycemic control.
Beyond its initial indication for type 2 diabetes, the landmark DAPA-HF, DAPA-CKD, and DELIVER trials have unequivocally established dapagliflozin as a vital therapeutic agent for managing heart failure across the ejection fraction spectrum and for slowing the progression of chronic kidney disease. Its story underscores the potential for drugs to exhibit profound pleiotropic effects that transcend their original therapeutic target. Future research will likely continue to explore the underlying mechanisms of its cardiorenal benefits and investigate its potential in other related conditions.
References
-
Dapagliflozin - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
Meng, W., et al. (2008). Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. [Link]
-
Healio. (2014). FDA approves dapagliflozin for type 2 diabetes. [Link]
-
Cardiology Advisor. (2020). FDA Approves Dapagliflozin for Heart Failure in Patients With Reduced Ejection Fraction. [Link]
-
Discovery and development of gliflozins - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
Kasichayanula, S., et al. (2014). Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2. Clinical Pharmacokinetics. [Link]
-
Plosker, G. L. (2012). Dapagliflozin, the first SGLT-2 inhibitor in the treatment of type 2 diabetes. Drugs & Aging. [Link]
-
Komoroski, B., et al. (2012). Targeting the kidney and glucose excretion with dapagliflozin: preclinical and clinical evidence for SGLT2 inhibition as a new option for treatment of type 2 diabetes mellitus. Expert Opinion on Investigational Drugs. [Link]
-
Han, S., et al. (2008). Dapagliflozin, a selective SGLT2 inhibitor, improves glucose homeostasis in normal and diabetic rats. Diabetes. [Link]
-
AstraZeneca. (2024). FARXIGA approved in the US for the treatment of pediatric type-2 diabetes. [Link]
-
Heart Failure Society of America. (2020). FDA Approves New Treatment For a Type of Heart Failure. [Link]
-
Dr. Oracle. (2025). What is the mechanism of action of Dapagliflozin (Forxiga)? [Link]
-
American College of Cardiology. (2021). FDA Approves Dapagliflozin to Treat CKD. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Dapagliflozin? [Link]
-
SlideShare. (n.d.). Everything you need to know about Dapagliflozin mechanism of action. [Link]
-
YouTube. (2025). Pharmacology of Dapagliflozin ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]
-
van der Walt, J. S., et al. (2019). Dapagliflozin Pharmacokinetics Is Similar in Adults With Type 1 and Type 2 Diabetes Mellitus. Clinical Pharmacology in Drug Development. [Link]
-
Chang, C. T., et al. (2025). Pharmacokinetic Properties of Dapagliflozin in Patients with Stage 4 Chronic Kidney Disease. Kidney & Blood Pressure Research. [Link]
-
PubMed. (2008). Discovery of dapagliflozin: a potent, selective renal sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes. [Link]
-
Diabetes In Control. (2014). History of the SGLT2 Inhibitor Drug Class. [Link]
-
Scheen, A. J. (2014). Pharmacokinetics, pharmacodynamics and clinical efficacy of dapagliflozin for the treatment of type 2 diabetes. Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
ClinicalTrials.gov. (n.d.). A Phase III Study of BMS-512148 (Dapagliflozin) in Patients With Type 2 Diabetes Who Are Not Well Controlled With Diet and Exercise. [Link]
-
AstraZeneca Clinical Trials. (n.d.). A Phase III Study of BMS-512148 (Dapagliflozin) in patients with Type 2 Diabetes who are not well controlled with Diet and Exercise. [Link]
-
AstraZeneca. (2022). Farxiga met primary endpoint in DELIVER Phase III trial, reducing risk of cardiovascular death or worsening heart failure in patients with preserved ejection fraction. [Link]
-
Rosenstock, J., et al. (2015). Randomized, Double-Blind, Phase 3 Trial of Triple Therapy With Dapagliflozin Add-on to Saxagliptin Plus Metformin in Type 2 Diabetes. Diabetes Care. [Link]
-
Parikh, S., & Wilding, J. (2012). Targeting the kidney and glucose excretion with dapagliflozin: preclinical and clinical evidence for SGLT2 inhibition as a new option for treatment of type 2 diabetes mellitus. Expert Opinion on Investigational Drugs. [Link]
-
News-Medical.Net. (2023). Clinical trial reveals dapagliflozin's impact on heart failure and type 2 diabetes management. [Link]
-
The Diabetes Times. (2019). First detailed results from landmark Phase III DAPA-HF trial published. [Link]
-
2 Minute Medicine. (2022). The DAPA-HF trial: Dapagliflozin in patients with heart failure [Classics Series]. [Link]
-
Semantic Scholar. (n.d.). Targeting the kidney and glucose excretion with dapagliflozin: preclinical and clinical evidence for SGLT2 inhibition as a new option for treatment of type 2 diabetes mellitus. [Link]
-
NIDDK. (2016). Story of Discovery: SGLT2 inhibitors: harnessing the kidneys to help treat diabetes. [Link]
-
ClinicalTrials.gov. (n.d.). Dapagliflozin Evaluation to Improve the LIVEs of Patients With PReserved Ejection Fraction Heart Failure. (DELIVER). [Link]
-
American College of Cardiology. (2023). Dapagliflozin in Patients With Heart Failure and Reduced Ejection Fraction - DAPA-HF. [Link]
-
Braunwald, E. (2022). SGLT2 inhibitors: the statins of the 21 century. European Heart Journal. [Link]
-
Synfacts. (2019). Synthesis of Dapagliflozin. [Link]
-
Ptaszynska, A., et al. (2017). Dapagliflozin in patients with type 2 diabetes mellitus: A pooled analysis of safety data from phase IIb/III clinical trials. Diabetes, Obesity and Metabolism. [Link]
-
HCPLive. (2023). 10 Years of SGLT2 Inhibitors: A Decade of Redefining Cardiometabolic Care. [Link]
-
ResearchGate. (2019). Facile and green synthesis of dapagliflozin. [Link]
-
ResearchGate. (2012). Targeting the kidney and glucose excretion with dapagliflozin: preclinical and clinical evidence for SGLT2 inhibition as a new option for treatment of type 2 diabetes mellitus. [Link]
-
Indian Academy of Sciences. (2020). Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. [Link]
-
Hu, B., et al. (2019). A Concise and Efficient Synthesis of Dapagliflozin. Organic Process Research & Development. [Link]
-
ClinicalTrials.gov. (n.d.). Effect of Dapagliflozin on the Progression From Prediabetes to T2DM in Subjects With Myocardial Infarction. [Link]
-
ResearchGate. (2017). Dapagliflozin in patients with type 2 diabetes mellitus: a pooled analysis of safety data from Phase 2b/3 clinical trials. [Link]
-
Bailey, C. J., et al. (2013). Dapagliflozin add-on to metformin in type 2 diabetes inadequately controlled with metformin: a randomized, double-blind, placebo-controlled 102-week trial. BMC Medicine. [Link]
Sources
- 1. [Dapagliflozin, the first SGLT-2 inhibitor in the treatment of type 2 diabetes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Everything you need to know about Dapagliflozin mechanism of action | PDF [slideshare.net]
- 3. niddk.nih.gov [niddk.nih.gov]
- 4. cardioaragon.com [cardioaragon.com]
- 5. Discovery and development of gliflozins - Wikipedia [en.wikipedia.org]
- 6. Dapagliflozin - Wikipedia [en.wikipedia.org]
- 7. Targeting the kidney and glucose excretion with dapagliflozin: preclinical and clinical evidence for SGLT2 inhibition as a new option for treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dapagliflozin: a sodium glucose cotransporter 2 inhibitor in development for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Discovery of dapagliflozin: a potent, selective renal sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dapagliflozin Pharmacokinetics Is Similar in Adults With Type 1 and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. A Phase III Study of BMS-512148 (Dapagliflozin) in patients with Type 2 Diabetes who are not well controlled with Diet and Exercise [dede.astrazenecaclinicaltrials.com]
- 20. Dapagliflozin add-on to metformin in type 2 diabetes inadequately controlled with metformin: a randomized, double-blind, placebo-controlled 102-week trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. [PDF] Targeting the kidney and glucose excretion with dapagliflozin: preclinical and clinical evidence for SGLT2 inhibition as a new option for treatment of type 2 diabetes mellitus | Semantic Scholar [semanticscholar.org]
- 23. pharmacytimes.com [pharmacytimes.com]
- 24. diabetestimes.co.uk [diabetestimes.co.uk]
- 25. 2minutemedicine.com [2minutemedicine.com]
- 26. Dapagliflozin in Patients With Heart Failure and Reduced Ejection Fraction - American College of Cardiology [acc.org]
- 27. FDA Approves Dapagliflozin to Treat CKD - American College of Cardiology [acc.org]
- 28. Farxiga met primary endpoint in DELIVER Phase III trial, reducing risk of cardiovascular death or worsening heart failure in patients with preserved ejection fraction [astrazeneca.com]
- 29. ClinicalTrials.gov [clinicaltrials.gov]
- 30. hcplive.com [hcplive.com]
- 31. FDA approves dapagliflozin for type 2 diabetes [healio.com]
- 32. Dapagliflozin in patients with type 2 diabetes mellitus: A pooled analysis of safety data from phase IIb/III clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: In Vivo Efficacy of 1R-Dapagliflozin in Murine Models
Introduction: Beyond Glycosuria
Dapagliflozin, specifically the active (1R) stereoisomer, is a potent and highly selective inhibitor of the Sodium-Glucose Cotransporter 2 (SGLT2).[1][2] Initially developed as an oral antihyperglycemic agent for type 2 diabetes (T2D), its therapeutic landscape has expanded dramatically. Landmark clinical trials have demonstrated profound benefits in reducing the risk of hospitalization for heart failure and slowing the progression of chronic kidney disease, often independent of its glucose-lowering effects.[3][4][5]
This paradigm shift underscores the compound's complex mechanism of action, involving not only the induction of urinary glucose excretion but also a suite of pleiotropic effects on hemodynamic, metabolic, and inflammatory pathways.[5][6] Consequently, in vivo studies in murine models have become critical for dissecting these underlying mechanisms and evaluating the therapeutic potential of Dapagliflozin in a range of cardiometabolic and renal disease models.
This document serves as a comprehensive guide for researchers, providing field-proven insights and detailed protocols for designing and executing robust in vivo studies with 1R-Dapagliflozin in mice. We will delve into the causality behind experimental choices, from model selection to endpoint analysis, ensuring a self-validating and reproducible study design.
Pillar 1: The Dual Mechanism of Action of Dapagliflozin
Understanding Dapagliflozin's efficacy requires appreciating its dual-action mechanism: a primary, SGLT2-dependent renal effect and secondary, systemic effects that are increasingly understood to be SGLT2-independent.
Primary On-Target Mechanism: SGLT2 Inhibition
The principal mechanism of Dapagliflozin is the competitive inhibition of SGLT2, a high-capacity, low-affinity transporter located almost exclusively in the S1 and S2 segments of the renal proximal tubule.[6][7] SGLT2 is responsible for reabsorbing approximately 90% of the glucose filtered by the glomerulus.[7] By blocking this transporter, Dapagliflozin effectively prevents glucose reabsorption, leading to the excretion of excess glucose in the urine (glycosuria).[5][8] This process is insulin-independent, providing a unique therapeutic pathway.[9] This primary action directly triggers several downstream effects:
-
Glycosuria: Lowers blood glucose levels.
-
Osmotic Diuresis: The excretion of glucose into the tubular lumen creates an osmotic gradient, leading to increased water excretion.
-
Natriuresis: SGLT2 also co-transports sodium. Its inhibition increases sodium delivery to the distal tubule, contributing to a mild diuretic effect and a reduction in blood pressure.[5][6]
Caption: Systemic pleiotropic effects of this compound.
Pillar 2: Experimental Design & Dosing
The success of any in vivo study hinges on a meticulously planned experimental design.
Mouse Model Selection
The choice of mouse model is dictated by the research question.
| Model Type | Common Examples | Primary Application | Rationale |
| Type 2 Diabetes | db/db mice, High-Fat Diet (HFD)-fed C57BL/6J mice | Glycemic control, Insulin resistance, Diabetic complications | db/db mice have a leptin receptor mutation causing obesity and severe diabetes. [10][11]HFD models mimic diet-induced obesity and insulin resistance. [12][13] |
| Type 1 Diabetes | Streptozotocin (STZ)-induced diabetes in C57BL/6J mice | Glycemic control in an insulin-deficient state, Diabetic complications | STZ is a toxin that selectively destroys pancreatic β-cells, inducing severe hyperglycemia. [14][15] |
| Heart Failure | Myocardial Infarction (MI) via LAD ligation, Transverse Aortic Constriction (TAC) | Heart failure with reduced ejection fraction (HFrEF) | These surgical models induce cardiac injury and subsequent adverse remodeling, leading to heart failure phenotypes that can be monitored over time. [3][16] |
| Diabetic Nephropathy | db/db mice, Akita mice, STZ-induced models | Assessing renal function, albuminuria, fibrosis | These models develop key features of human diabetic kidney disease, allowing for the evaluation of renoprotective effects. [17][18] |
Dosage, Formulation, and Administration
Dapagliflozin is typically administered orally. The choice of dose and vehicle is critical for ensuring adequate exposure and minimizing confounding effects.
| Parameter | Recommendation | Rationale & Key Considerations |
| Dosage Range | 1 - 10 mg/kg/day | 1 mg/kg is often sufficient to achieve significant SGLT2 inhibition and glycosuria. [10][12][19][20]Higher doses (e.g., 10 mg/kg) may be used to investigate dose-dependent or potential off-target effects. [14] |
| Administration Route | Oral Gavage, Medicated Diet, or Drinking Water | Oral Gavage: Ensures precise daily dosing but can be a stressor for animals. [19][20]Medicated Diet/Water: Less stressful for chronic studies but relies on animal consumption, which can vary. [10][11][21]Dosing via diet is common in long-term studies. [12] |
| Vehicle Selection | PEG-400, Corn oil, 0.5% Hydroxypropyl methylcellulose (HPMC) | The vehicle must solubilize the compound without having biological effects of its own. A common vehicle is a solution of Polyethylene glycol 400 (PEG-400). [22]An olive oil-ethanol emulsion has also been reported. [13]Always run a parallel vehicle-treated control group. |
| Pharmacokinetics | Tmax: ~0.5-1.9 hours | In mice, Dapagliflozin reaches peak plasma concentration relatively quickly, supporting once-daily dosing. [22][23][24]Consider timing of sample collection relative to dosing for PK/PD studies. |
Pillar 3: Core Experimental Protocols
The following protocols provide step-by-step methodologies for assessing the key therapeutic effects of Dapagliflozin.
Protocol 1: Evaluation of Glycemic Control
Objective: To assess the effect of chronic oral administration of Dapagliflozin on glucose homeostasis in a diabetic mouse model (e.g., db/db or STZ-induced).
Materials:
-
Dapagliflozin and chosen vehicle
-
Diabetic mice and age-matched non-diabetic controls
-
Glucometer and test strips
-
Oral gavage needles (20-22G for mice)
-
HbA1c analyzer
-
D-glucose solution (for OGTT)
Methodology:
-
Animal Acclimatization & Baseline:
-
Acclimatize animals for at least one week in a controlled environment (12:12 light/dark cycle, stable temperature).
-
Record baseline body weight, food/water intake, and fasting blood glucose. A 6-hour fast is recommended to avoid the physiological stress of overnight fasting. [25] * Randomize animals into treatment groups (e.g., Non-diabetic + Vehicle, Diabetic + Vehicle, Diabetic + Dapagliflozin 1 mg/kg).
-
-
Drug Administration:
-
Monitoring:
-
Weekly: Measure body weight and fasting (6-hour) blood glucose from tail-nick blood.
-
Continuous Glucose Monitoring (Optional): For a more detailed assessment of glycemic variability, a continuous glucose monitoring (CGM) system can be implanted. [26][27]This provides a 24-hour profile of glucose fluctuations. [25][28]
-
-
Oral Glucose Tolerance Test (OGTT) - (Perform at end of study):
-
Fast mice for 6 hours.
-
Administer the final dose of Dapagliflozin/vehicle.
-
30-60 minutes post-dosing, collect a baseline blood sample (t=0).
-
Administer an oral bolus of D-glucose (2 g/kg). [20] * Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes post-glucose challenge.
-
Measure glucose levels and calculate the Area Under the Curve (AUC) to assess glucose disposal.
-
-
Terminal Endpoints:
Protocol 2: Evaluation of Renal Function
Objective: To determine the renoprotective effects of Dapagliflozin in a model of diabetic nephropathy (e.g., db/db mice).
Materials:
-
Metabolic cages
-
ELISA kits for mouse albumin and creatinine
-
FITC-inulin and fluorescence plate reader (for GFR)
-
Reagents for tissue fixation and staining (e.g., Periodic Acid-Schiff)
Methodology:
-
Urine Collection (Perform at baseline and end of study):
-
House individual mice in metabolic cages for 24 hours with free access to food and water.
-
Collect total urine output. Record the volume and centrifuge to remove debris. Store supernatant at -80°C.
-
-
Urinary Analysis:
-
Glomerular Filtration Rate (GFR) Assessment (Optional, terminal):
-
GFR is the gold-standard measure of kidney function. [30] * A non-radioactive method using a single bolus injection of FITC-inulin is highly effective in conscious mice. [30] * This involves retro-orbital injection of FITC-inulin followed by serial blood sampling to determine plasma clearance kinetics.
-
-
Terminal Histology:
-
At necropsy, perfuse kidneys with PBS and fix in 4% paraformaldehyde or formalin.
-
Embed in paraffin and section for histological staining (e.g., PAS to assess glomerulosclerosis, Masson's trichrome for fibrosis) to visualize structural changes. [18]
-
Protocol 3: Evaluation of Cardiac Function
Objective: To assess the cardioprotective effects of Dapagliflozin in a heart failure model (e.g., post-MI).
Materials:
-
High-frequency ultrasound system with a linear-array transducer
-
Anesthesia (Isoflurane is commonly used, but its cardiodepressive effects must be considered) [31]* ECG, temperature, and respiration monitoring equipment
-
Reagents for tissue fixation and staining
Methodology:
-
Echocardiography (Perform at baseline and serially post-treatment):
-
Echocardiography is a powerful, non-invasive tool for repeatedly assessing cardiac function in the same animal over time. [32][33][34] * Anesthetize the mouse lightly with isoflurane, maintaining a stable heart rate. Note that anesthesia significantly impacts cardiac parameters; therefore, consistent methodology is crucial. [31] * Acquire M-mode and B-mode images from parasternal long- and short-axis views.
-
Key Parameters to Measure:
-
Systolic Function: Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (FS).
-
Cardiac Dimensions: Left Ventricular Internal Diameter in diastole (LVIDd) and systole (LVIDs).
-
Remodeling: Ventricular wall thickness. An improvement in cardiac function is often observed with Dapagliflozin treatment in rodent models. [11]
-
-
-
Invasive Hemodynamics (Terminal):
-
For a more detailed assessment, a pressure-volume catheter can be inserted into the left ventricle to directly measure parameters like dP/dt max (contractility) and end-diastolic pressure (stiffness).
-
-
Terminal Histology:
-
Harvest hearts, fix, and section for staining.
-
Use Masson's trichrome or Picrosirius red to quantify the extent of cardiac fibrosis in the infarct and border zones.
-
Data Summary & Expected Outcomes
| Parameter | Expected Outcome with Dapagliflozin | Rationale |
| Fasting Blood Glucose | ↓ Decrease | Increased urinary glucose excretion. [11] |
| HbA1c | ↓ Decrease | Improved long-term glycemic control. [19] |
| Urinary Glucose Excretion | ↑ Increase | Direct pharmacological effect of SGLT2 inhibition. [11] |
| Urinary Albumin (UACR) | ↓ Decrease | Reduction in glomerular hyperfiltration and inflammation. |
| Cardiac Ejection Fraction (EF) | ↑ Increase or preservation | Improved cardiac function and reduced adverse remodeling. [11] |
| Cardiac Fibrosis | ↓ Decrease | Anti-inflammatory and anti-fibrotic effects on cardiac tissue. [3] |
| Body Weight | ↓ Decrease or stabilization | Caloric loss via glycosuria. [11][13] |
References
- Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease. (Source: vertexaisearch.cloud.google.com)
- How to perform an accurate assessment of cardiac function in mice using high-resolution magnetic resonance imaging. (Source: Oxford Cardiovascular Science)
- Echocardiographic assessment of cardiac function in conscious and anesthetized mice. (Source: vertexaisearch.cloud.google.com)
- Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease. (Source: vertexaisearch.cloud.google.com)
- Assessment of Kidney Function in Mouse Models of Glomerular Disease. (Source: PubMed)
- Effects of a Sodium-Glucose Cotransporter 2 Inhibitor Dapagliflozin on Pancreas in Obese Diabetic Mice. (Source: PMC - NIH)
- Continuous glucose monitoring in normal mice and mice with prediabetes and diabetes. (Source: PubMed)
- Serial determination of glomerular filtration rate in conscious mice using FITC-inulin clearance. (Source: American Physiological Society Journal)
- Guidelines for measuring cardiac physiology in mice. (Source: PMC - NIH)
- In Vitro Characterization and Pharmacokinetics of Dapagliflozin (BMS-512148), a Potent Sodium-Glucose Cotransporter Type II Inhibitor, in Animals and Humans. (Source: Semantic Scholar)
- Establishing Standards for Studying Renal Function in Mice through Measurements of Body Size-Adjusted Cre
- In vitro characterization and pharmacokinetics of dapagliflozin (BMS-512148), a potent sodium-glucose cotransporter type II inhibitor, in animals and humans. (Source: PubMed)
- Self-sufficient glucose monitoring system successfully manages diabetes in mice. (Source: vertexaisearch.cloud.google.com)
- Assessment of Kidney Function in Mouse Models of Glomerular Disease. (Source: PMC - NIH)
- Assessment of kidney function in mouse models of glomerular disease. (Source: University of Bristol)
- Dapagliflozin suppresses glucagon signaling in rodent models of diabetes. (Source: PNAS)
- Metabolic and neuroprotective effects of dapagliflozin and liraglutide in diabetic mice. (Source: vertexaisearch.cloud.google.com)
- 202293Orig1s000. (Source: FDA)
- Pharmacokinetics of SGLT2 inhibitors in normal mice | Download Table.
- Comparative Pharmacokinetics and Pharmacodynamics of a Novel Sodium-Glucose Cotransporter 2 Inhibitor, DWP16001, with Dapagliflozin and Ipragliflozin. (Source: PMC - NIH)
- Markers of Glycemic Control in the Mouse: Comparisons of Six-hour and Overnight Fasted Blood Glucoses to HbA1c. (Source: vertexaisearch.cloud.google.com)
- Markers of glycemic control in the mouse: comparisons of 6-h- and overnight-fasted blood glucoses to Hb A1c. (Source: American Journal of Physiology-Endocrinology and Metabolism)
- Dapagliflozin protects against chronic heart failure in mice by inhibiting macrophage-mediated inflammation, independent of SGLT2. (Source: PMC - NIH)
- Dapagliflozin Improves High‐Fat Diet‐Induced Cognitive Impairment in Female Mice. (Source: PMC)
- Simple Continuous Glucose Monitoring in Freely Moving Mice. (Source: JoVE)
- Chitosan Versus Dapagliflozin in a Diabetic Cardiomyop
- Determining the Role of SGLT2 Inhibition with Dapagliflozin in the Development of Diabetic Retinop
- Off-target Effects of Sodium-glucose Cotransporter 2 (SGLT-2) Inhibitor in Cardiovascular Disease. (Source: NIH)
- Application Notes: In Vivo Experimental Design Using Dapagliflozin Propanediol Anhydrous. (Source: Benchchem)
- Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo. (Source: KoreaMed Synapse)
- The Off-Target Cardioprotective Mechanisms of Sodium–Glucose Cotransporter 2 Inhibitors: An Overview. (Source: MDPI)
- Sodium-glucose cotransporter-2 inhibitors protect tissues via cellular and mitochondrial pathways: Experimental and clinical evidence. (Source: PubMed Central)
- Sodium-glucose co-transporter 2 Inhibitors Act Independently of SGLT2 to Confer Benefit for Heart Failure with Reduced Ejection. (Source: bioRxiv)
- What is the mechanism of action of Dapagliflozin (Forxiga)? (Source: Dr.Oracle)
- Disturbance on drug efficacy of dapagliflozin, an SGLT2 inhibitor, in mice. (Source: PubMed)
- Mechanism of Action (MOA) | FARXIGA® (dapagliflozin) | For HCPs. (Source: vertexaisearch.cloud.google.com)
- Class effects of SGLT2 inhibitors in mouse cardiomyocytes and hearts: inhibition of Na+/H+ exchanger, lowering of cytosolic Na+ and vasodil
- SGLT2 inhibition leads to decreased leukocyte adhesion in vivo. (A)...
- Mouse Models with SGLT2 Mutations: Toward Understanding the Role of SGLT2 beyond Glucose Reabsorption. (Source: MDPI)
- Type 2 Diabetes Drug Dapagliflozin's Mode of Action Revealed. (Source: Vulcanchem)
- Everything you need to know about Dapagliflozin mechanism of action. (Source: Slideshare)
- How does Dapagliflozin work? Understanding SGLT2 inhibitors. (Source: YouTube)
- The SGLT-2 Inhibitor Dapagliflozin Has a Therapeutic Effect on Atherosclerosis in Diabetic ApoE-/- Mice. (Source: PubMed)
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Type 2 Diabetes Drug Dapagliflozin’s Mode of Action Revealed | Vulcanchem [vulcanchem.com]
- 3. Dapagliflozin protects against chronic heart failure in mice by inhibiting macrophage-mediated inflammation, independent of SGLT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Mechanism of Action (MOA) | FARXIGA® (dapagliflozin) | For HCPs [farxiga-hcp.com]
- 6. droracle.ai [droracle.ai]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Everything you need to know about Dapagliflozin mechanism of action | PDF [slideshare.net]
- 10. Effects of a Sodium-Glucose Cotransporter 2 Inhibitor Dapagliflozin on Pancreas in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Dapagliflozin Improves High‐Fat Diet‐Induced Cognitive Impairment in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Disturbance on drug efficacy of dapagliflozin, an SGLT2 inhibitor, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Assessment of Kidney Function in Mouse Models of Glomerular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 19. joe.bioscientifica.com [joe.bioscientifica.com]
- 20. KoreaMed Synapse [synapse.koreamed.org]
- 21. Determining the Role of SGLT2 Inhibition with Dapagliflozin in the Development of Diabetic Retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Comparative Pharmacokinetics and Pharmacodynamics of a Novel Sodium-Glucose Cotransporter 2 Inhibitor, DWP16001, with Dapagliflozin and Ipragliflozin - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.physiology.org [journals.physiology.org]
- 26. Continuous glucose monitoring in normal mice and mice with prediabetes and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. jove.com [jove.com]
- 28. journals.physiology.org [journals.physiology.org]
- 29. Assessment of Kidney Function in Mouse Models of Glomerular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 30. journals.physiology.org [journals.physiology.org]
- 31. journals.physiology.org [journals.physiology.org]
- 32. mdpi.com [mdpi.com]
- 33. Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Guidelines for measuring cardiac physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Cell-Based Assay for Evaluating the Efficacy of 1R-Dapagliflozin
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing a cell-based assay to determine the efficacy of 1R-Dapagliflozin, a potent and selective Sodium-Glucose Co-transporter 2 (SGLT2) inhibitor. We detail the scientific rationale, experimental design, and step-by-step protocols for quantifying the inhibitory effect of Dapagliflozin on cellular glucose uptake. The primary efficacy endpoint is measured using a fluorescent glucose analog uptake assay, which offers a sensitive and non-radioactive method. Additionally, a cell viability assay is included to assess compound cytotoxicity, ensuring that the observed reduction in glucose uptake is a direct result of SGLT2 inhibition and not due to off-target effects on cellular health. This guide emphasizes the causality behind experimental choices and provides a self-validating system through the inclusion of appropriate controls.
Scientific Background
This compound and its Mechanism of Action
This compound (commonly known as Dapagliflozin) is a first-in-class, orally active, and highly selective inhibitor of the Sodium-Glucose Co-transporter 2 (SGLT2).[1][2][3] SGLT2 is a high-capacity, low-affinity transporter expressed almost exclusively in the S1 and S2 segments of the proximal renal tubules.[4][5][6] It is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream.[2][6]
By selectively inhibiting SGLT2, Dapagliflozin blocks this reabsorption pathway, leading to the excretion of excess glucose in the urine (glucosuria).[2][4][7] This mechanism effectively lowers blood glucose levels in an insulin-independent manner, making it a cornerstone therapy for type 2 diabetes.[1][6][8] Beyond glycemic control, Dapagliflozin's mechanism, which also involves reduced sodium reabsorption, has been shown to confer significant cardiovascular and renal protective benefits.[4][5][9]
Rationale for a Cell-Based Efficacy Assay
While the primary physiological effect of Dapagliflozin is observed in the kidneys, the fundamental mechanism of SGLT2 inhibition can be effectively modeled and quantified in vitro using cell-based assays.[10] Such assays are indispensable tools in drug discovery for screening compounds, determining potency (e.g., IC50 values), and investigating mechanisms of action at the cellular level.[10][11]
Recent studies have also highlighted the expression and potential role of SGLT2 in various cancer cell lines, such as renal cell carcinoma and breast cancer, where it may contribute to the high glucose uptake required for tumor growth.[12][13][14] This has opened new avenues for investigating SGLT2 inhibitors like Dapagliflozin as potential anti-cancer agents.[13][14] A robust cell-based assay is therefore critical for both diabetes and oncology research to quantify the direct inhibitory effect of Dapagliflozin on SGLT2-mediated glucose transport.
dot
Caption: Figure 1: Mechanism of SGLT2 Inhibition by this compound.
Assay Principle
This protocol employs two key assays to provide a comprehensive evaluation of this compound's efficacy and safety at the cellular level.
-
Primary Efficacy Assay (Glucose Uptake): This assay directly measures the ability of Dapagliflozin to inhibit glucose transport into cells. It utilizes a fluorescently labeled, non-metabolizable glucose analog, 2-NBDG (2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose).[15] Cells expressing SGLT2 will take up 2-NBDG. In the presence of an effective SGLT2 inhibitor like Dapagliflozin, this uptake is reduced. The amount of intracellular fluorescence is directly proportional to the amount of glucose uptake, which can be quantified using a fluorescence plate reader. This method provides a robust and safer alternative to traditional radioactive glucose uptake assays.[16][17]
-
Secondary Viability Assay (MTS Assay): To ensure that the observed decrease in glucose uptake is due to specific SGLT2 inhibition and not general cytotoxicity, a cell viability assay is performed in parallel. The MTS assay is a colorimetric method that measures the metabolic activity of viable cells.[18][19] Viable cells contain NAD(P)H-dependent dehydrogenase enzymes that reduce the MTS tetrazolium compound into a soluble, colored formazan product.[18][20] The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells in the culture.[11][18] A significant reduction in viability would indicate that the test compound is toxic to the cells at those concentrations.
Materials and Protocols
Cell Line Selection and Culture
-
Recommended Cell Line: Human Renal Proximal Tubule Epithelial Cells (e.g., HK-2) or a cancer cell line with confirmed SGLT2 expression, such as Caki-1 (Renal Cell Carcinoma).[13][21] The choice depends on the research context (diabetes or oncology). This protocol will use Caki-1 cells as an example.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
Reagents and Equipment
| Reagent / Equipment | Supplier (Example) | Purpose |
| This compound | Sigma-Aldrich | Test Compound |
| Phlorizin | Sigma-Aldrich | Positive Control (non-selective SGLT inhibitor) |
| Caki-1 Cell Line | ATCC | SGLT2-expressing cell model |
| 2-NBDG | Thermo Fisher | Fluorescent glucose analog for uptake assay |
| MTS Reagent (e.g., CellTiter 96) | Promega | Reagent for cell viability assay |
| 96-well black, clear-bottom plates | Corning | For fluorescence measurements (uptake assay) |
| 96-well clear plates | Corning | For absorbance measurements (viability assay) |
| Fluorescence Microplate Reader | BioTek, Molecular Devices | To quantify 2-NBDG uptake |
| Absorbance Microplate Reader | BioTek, Molecular Devices | To quantify formazan in MTS assay |
| DMSO (Cell Culture Grade) | Sigma-Aldrich | Solvent for compounds |
| Glucose-free DMEM | Gibco | Starvation medium for glucose uptake assay |
| PBS (Phosphate-Buffered Saline) | Gibco | Washing cells |
Experimental Workflow
dot
Caption: Figure 2: Workflow for Dapagliflozin Efficacy & Viability Testing.
Protocol 1: Glucose Uptake Assay
Causality Insight: This protocol is designed to isolate and measure the specific event of glucose transport. The glucose starvation step is critical to deplete intracellular glucose and upregulate glucose transporters on the cell surface, thereby maximizing the signal window for the uptake measurement.[22]
-
Cell Seeding: Seed Caki-1 cells into a black, clear-bottom 96-well plate at a density of 20,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in glucose-free DMEM. A typical concentration range would be from 200 µM down to 0.1 µM (final concentrations will be 100 µM to 0.05 µM). Include a vehicle control (DMSO) and a positive control (e.g., 100 µM Phlorizin).
-
Glucose Starvation: Carefully aspirate the culture medium from the wells. Wash the cells once with 100 µL of warm PBS. Add 100 µL of glucose-free DMEM to each well and incubate for 1 hour at 37°C.[22]
-
Treatment and 2-NBDG Incubation: After starvation, remove the medium. Add 50 µL of the 2X compound dilutions to the appropriate wells. Immediately add 50 µL of a 200 µg/mL 2-NBDG solution (prepared in glucose-free DMEM) to all wells for a final 2-NBDG concentration of 100 µg/mL.
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.
-
Wash: Aspirate the treatment solution. Wash the cells three times with 100 µL of ice-cold PBS to remove extracellular 2-NBDG. This step is crucial to reduce background fluorescence.
-
Cell Lysis: After the final wash, add 100 µL of cell lysis buffer (e.g., RIPA buffer) to each well. Place the plate on a shaker for 10 minutes to ensure complete lysis.[22]
-
Fluorescence Reading: Measure the intracellular fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
Protocol 2: MTS Cell Viability Assay
Causality Insight: This assay assesses the long-term health of the cells after compound exposure. A 24-hour incubation period is chosen to capture potential cytotoxic effects that may not be apparent in the short 30-minute window of the uptake assay.
-
Cell Seeding: Seed Caki-1 cells into a clear 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare 1X serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Incubate for 24 hours at 37°C.
-
MTS Reagent Addition: Add 20 µL of the MTS reagent directly to each well.[18][19][23]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C. The incubation time should be optimized for the cell line to ensure the absorbance values are within the linear range of the plate reader.
-
Absorbance Reading: Gently shake the plate to mix the contents and measure the absorbance at 490 nm using a microplate reader.[18][20]
Data Analysis and Interpretation
Glucose Uptake Data
-
Background Subtraction: Subtract the average fluorescence of "no cell" control wells from all other wells.
-
Normalization: The data should be normalized to the vehicle control (0 µM Dapagliflozin, considered 100% uptake) and the positive control inhibitor (Phlorizin, considered 0% uptake).
-
% Inhibition = 100 * (1 - [ValueSample - ValuePositive Control] / [ValueVehicle Control - ValuePositive Control])
-
-
IC50 Calculation: Plot the % Inhibition against the log of Dapagliflozin concentration. Use a non-linear regression model (four-parameter logistic curve) to calculate the IC50 value, which is the concentration of Dapagliflozin that inhibits 50% of glucose uptake.
Cell Viability Data
-
Background Subtraction: Subtract the average absorbance of "media only" blank wells from all other wells.[24]
-
Calculate % Viability: Normalize the data to the vehicle control (considered 100% viability).
-
% Viability = 100 * (AbsorbanceSample / AbsorbanceVehicle Control)
-
Expected Results
The expected outcome is a dose-dependent decrease in glucose uptake with increasing concentrations of this compound, yielding a sigmoidal dose-response curve. In contrast, the cell viability should remain high (>80-90%) across the same concentration range, indicating that the compound's effect on glucose transport is specific and not due to toxicity.
| This compound [µM] | % Glucose Uptake Inhibition (Mean ± SD) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 0 ± 4.5 | 100 ± 5.1 |
| 0.1 | 15.2 ± 3.8 | 99.1 ± 4.7 |
| 1 | 48.9 ± 5.1 | 98.5 ± 6.2 |
| 10 | 85.4 ± 4.2 | 96.3 ± 5.5 |
| 50 | 96.1 ± 3.1 | 91.7 ± 7.1 |
| 100 | 98.3 ± 2.5 | 88.4 ± 6.8 |
| Calculated IC50 | ~1.1 µM | >100 µM |
Note: The data presented in the table is hypothetical and for illustrative purposes only.
Conclusion
The protocols described in this application note provide a robust and reliable framework for assessing the in vitro efficacy of this compound. By combining a direct measure of SGLT2-mediated glucose transport inhibition with a concurrent assessment of cell viability, researchers can confidently determine the specific activity and potency (IC50) of the compound. This dual-assay approach ensures that the observed biological effects are directly attributable to the intended mechanism of action, a critical step in both preclinical drug development and mechanistic research studies.
References
-
Effects of SGLT2 inhibitor dapagliflozin in patients with type 2 diabetes on skeletal muscle cellular metabolism. PubMed. Available at: [Link]
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
-
MTS Tetrazolium Assay Protocol. Creative Bioarray. Available at: [Link]
-
A metabolomics‐based molecular pathway analysis of how the sodium‐glucose co‐transporter‐2 inhibitor dapagliflozin may slow kidney function decline in patients with diabetes. NIH. Available at: [Link]
-
What are the molecular and cellular mechanisms of action of DAPAGLIFLOZIN in FARXIGA therapy?. R Discovery. Available at: [Link]
-
(PDF) Effects of SGLT2 inhibitor dapagliflozin in patients with type 2 diabetes on skeletal muscle cellular metabolism. ResearchGate. Available at: [Link]
-
In Vitro Glucose Depletion Assay: A Fluorescence-Based Method to Quantify Cellular Glucose Uptake via Extracellular Glucose Depletion Measurement. JoVE. Available at: [Link]
-
Five Simple Steps For a Successful MTS Assay!. Bitesize Bio. Available at: [Link]
-
(PDF) In vitro cell-based assays to test drugs – A Review. ResearchGate. Available at: [Link]
-
Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. Available at: [Link]
-
How does Dapagliflozin work? Understanding SGLT2 inhibitors. YouTube. Available at: [Link]
-
What is the mechanism of action of dapagliflozin (SGLT2 inhibitor)?. Dr.Oracle. Available at: [Link]
-
The SGLT2 Inhibitor Dapagliflozin Disrupts the Cell Cycle at High Concentrations Without Altering Glycosphingolipid (De Novo)Biosynthesis. NIH. Available at: [Link]
-
Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes. NIH. Available at: [Link]
-
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC - NIH. Available at: [Link]
-
Mechanism of Action (MOA). FARXIGA® (dapagliflozin). Available at: [Link]
-
SGLT2 inhibitors act from the extracellular surface of the cell membrane. PMC - NIH. Available at: [Link]
-
Dapagliflozin induces apoptosis by downregulating cFILP L and increasing cFILP S instability in Caki‑1 cells. Spandidos Publications. Available at: [Link]
-
What is the mechanism of action of Dapagliflozin (Forxiga)?. Dr.Oracle. Available at: [Link]
-
SGLT-2 Inhibitors in Cancer Treatment—Mechanisms of Action and Emerging New Perspectives. PubMed Central. Available at: [Link]
-
Everything you need to know about Dapagliflozin mechanism of action. Slideshare. Available at: [Link]
-
Therapeutic Effect of Sodium Glucose Co-Transporter 2 Inhibitor Dapagliflozin on Renal Cell Carcinoma. NIH. Available at: [Link]
-
Research progress of SGLT2 inhibitors in cancer treatment. DDDT - Dove Medical Press. Available at: [Link]
-
Elevated glucose concentration in culture media decreases membrane trafficking of SGLT2 in LLC-PK1 cells via a cAMP/PKA-dependent pathway. American Physiological Society Journal. Available at: [Link]
-
SGLT2 Inhibitors as Potential Anticancer Agents. MDPI. Available at: [Link]
-
Dapagliflozin – structure, synthesis, and new indications. Pharmacia. Available at: [Link]
-
Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo. BMB Reports. Available at: [Link]
-
Dapagliflozin mitigates hypoxia-induced metabolic stress, kidney tubular cell death and fibrosis. bioRxiv. Available at: [Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Type 2 Diabetes Drug Dapagliflozin’s Mode of Action Revealed | Vulcanchem [vulcanchem.com]
- 3. Everything you need to know about Dapagliflozin mechanism of action | PDF [slideshare.net]
- 4. droracle.ai [droracle.ai]
- 5. Mechanism of Action (MOA) | FARXIGA® (dapagliflozin) | For HCPs [farxiga-hcp.com]
- 6. droracle.ai [droracle.ai]
- 7. m.youtube.com [m.youtube.com]
- 8. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 9. A metabolomics‐based molecular pathway analysis of how the sodium‐glucose co‐transporter‐2 inhibitor dapagliflozin may slow kidney function decline in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. SGLT-2 Inhibitors in Cancer Treatment—Mechanisms of Action and Emerging New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic Effect of Sodium Glucose Co-Transporter 2 Inhibitor Dapagliflozin on Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.jp]
- 17. Comparison of Glucose Uptake Assay Methods [promega.com.cn]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. In Vitro Glucose Depletion Assay: A Fluorescence-Based Method to Quantify Cellular Glucose Uptake via Extracellular Glucose Depletion Measurement [jove.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. bitesizebio.com [bitesizebio.com]
Application Note: A Validated RP-HPLC Method for the Robust Quantification of Dapagliflozin in Human Plasma
Abstract
This application note details a comprehensive, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the reliable quantification of Dapagliflozin in human plasma. Dapagliflozin is a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus.[1] Accurate measurement of its concentration in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The described method utilizes a simple and efficient protein precipitation technique for sample preparation and a C18 stationary phase for chromatographic separation, followed by UV detection. The protocol has been developed and validated in accordance with international regulatory guidelines, demonstrating high selectivity, accuracy, precision, and stability.[2][3]
Introduction and Scientific Rationale
The therapeutic efficacy and safety profile of a drug are directly linked to its absorption, distribution, metabolism, and excretion (ADME) characteristics. Therefore, the development of a validated bioanalytical method to quantify drug concentrations in plasma is a cornerstone of clinical pharmacology.[4] Dapagliflozin, with its chemical structure (2S,3R,4R,5S,6R)-2-[4-chloro-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, is a moderately non-polar molecule, making it an ideal candidate for analysis by RP-HPLC.[5]
The core principle of this method is the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase. The choice of a C18 column, a widely used reversed-phase column, is based on its hydrophobic alkyl chains which provide excellent retention and separation for molecules of Dapagliflozin's polarity.[6] The mobile phase, a precisely mixed solution of aqueous acid and an organic solvent (acetonitrile), facilitates the elution of Dapagliflozin while separating it from endogenous plasma components. The inclusion of an internal standard (IS) is a critical element for ensuring the trustworthiness of the results, as it corrects for potential variability during sample preparation and injection.[6] This entire protocol is designed to be a self-validating system, adhering to the principles outlined by the FDA and EMA for bioanalytical method validation.[7]
Materials and Instrumentation
2.1 Reagents and Chemicals
-
Dapagliflozin Reference Standard (Purity ≥99.5%)
-
Azilsartan Medoxomil (Internal Standard, Purity ≥99.5%)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (Milli-Q or HPLC Grade)
-
Drug-free Human Plasma (with K2-EDTA as anticoagulant)
2.2 Instrumentation
-
HPLC System equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector (e.g., Waters Alliance e2695 or equivalent)
-
Data Acquisition and Processing Software (e.g., Empower)
-
Analytical Balance
-
pH Meter
-
Vortex Mixer
-
Refrigerated Centrifuge (capable of >10,000 rpm)
-
Pipettes (calibrated)
Detailed Methodologies
3.1 Chromatographic Conditions: The Rationale
The selection of chromatographic parameters is optimized to achieve a balance of resolution, sensitivity, and analysis time. Each parameter is chosen for a specific scientific reason to ensure the robustness of the method.
| Parameter | Optimized Condition | Justification |
| Analytical Column | Kromasil C18 (250 mm x 4.6 mm, 5 µm) | The C18 stationary phase provides strong hydrophobic interactions with Dapagliflozin, ensuring good retention and separation from polar matrix components. The specified dimensions offer high efficiency and resolution.[6] |
| Mobile Phase | Acetonitrile : 0.1% Orthophosphoric Acid in Water (50:50, v/v) | Acetonitrile is a strong organic modifier providing good peak shape and elution strength. The 0.1% orthophosphoric acid maintains a low pH, which suppresses the ionization of potential interferents and ensures sharp, symmetrical peaks.[6][8] |
| Flow Rate | 1.0 mL/min | This flow rate provides an optimal balance between analysis time, column pressure, and separation efficiency for a 4.6 mm internal diameter column.[6] |
| Detection Wavelength | 224 nm | Dapagliflozin exhibits significant UV absorbance at this wavelength, providing high sensitivity for quantification in the expected plasma concentration range.[6][9] |
| Column Temperature | 25°C (Ambient) | Maintaining a consistent column temperature ensures reproducible retention times and minimizes shifts in analyte retention.[10] |
| Injection Volume | 20 µL | This volume is sufficient to achieve the required sensitivity without overloading the column.[10] |
| Internal Standard | Azilsartan Medoxomil | This compound is structurally distinct from Dapagliflozin, elutes with good resolution, and exhibits similar extraction behavior, making it an excellent internal standard for accurate quantification.[6] |
3.2 Preparation of Standard and Control Solutions
Accurate preparation of standards is fundamental to the accuracy of the entire assay.
-
Stock Solutions (1 mg/mL): Accurately weigh 10 mg of Dapagliflozin and 10 mg of Azilsartan Medoxomil (IS) into separate 10 mL volumetric flasks. Dissolve and make up the volume with methanol. These solutions should be stored at 2-8°C.[8]
-
Working Standard Solutions: Prepare serial dilutions of the Dapagliflozin stock solution with a 50:50 mixture of acetonitrile and water to create working standards for spiking.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike drug-free human plasma with appropriate volumes of the working standard solutions to prepare CC samples covering the desired linear range (e.g., 1.50 to 60 µg/mL).[6] Similarly, prepare QC samples at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
3.3 Plasma Sample Preparation Protocol
The chosen sample preparation technique is protein precipitation , which is favored for its simplicity, speed, and high recovery rates for this application.[6][8][10] It effectively removes the bulk of plasma proteins, which can interfere with the analysis and damage the HPLC column.
Step-by-Step Workflow:
-
Aliquot: Pipette 250 µL of the plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 50 µL of the IS working solution (e.g., 10 µg/mL Azilsartan Medoxomil) to each tube, except for the blank plasma.
-
Precipitate: Add 1 mL of cold acetonitrile to each tube. The use of a cold solvent enhances the precipitation of proteins.
-
Vortex: Vortex mix the tubes vigorously for 2 minutes to ensure complete mixing and protein denaturation.
-
Centrifuge: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins.[10]
-
Collect Supernatant: Carefully transfer the clear supernatant to a clean HPLC vial.
-
Inject: Inject 20 µL of the supernatant into the HPLC system for analysis.
Caption: Key parameters assessed during bioanalytical method validation.
4.1 Selectivity The method demonstrated high selectivity. Analysis of six different lots of blank human plasma showed no significant interfering peaks at the retention times of Dapagliflozin (approx. 4.6 min) or the IS, Azilsartan medoxomil (approx. 5.7 min). [6] 4.2 Linearity and LLOQ The method was linear over the concentration range of 1.50 µg/mL to 60 µg/mL. [6]The calibration curve, constructed by plotting the peak area ratio (Dapagliflozin/IS) against the nominal concentration, yielded a correlation coefficient (r²) of >0.999. The Lower Limit of Quantification (LLOQ) was established at 1.50 µg/mL with acceptable precision and accuracy. [6] 4.3 Accuracy and Precision The intra-day and inter-day accuracy and precision were evaluated by analyzing six replicates of QC samples at three concentration levels.
| QC Level | Concentration (µg/mL) | Intra-Day Precision (%RSD) | Inter-Day Precision (%RSD) | Accuracy (%) | Acceptance Criteria |
| LQC | 4.5 | < 3.2% | < 2.9% | 96.2 - 108.7% | RSD ≤15%; Accuracy within ±15% |
| MQC | 30 | < 2.5% | < 2.1% | 97.5 - 105.3% | RSD ≤15%; Accuracy within ±15% |
| HQC | 50 | < 1.4% | < 1.8% | 98.1 - 103.5% | RSD ≤15%; Accuracy within ±15% |
| (Data synthesized from reported values in literature)[6] |
4.4 Extraction Recovery The extraction recovery of Dapagliflozin from human plasma was consistent and high across all QC levels.
| QC Level | Mean Extraction Recovery (%) |
| LQC | 87.4% |
| MQC | 90.8% |
| HQC | 89.5% |
| (Data represents typical values reported in literature)[6] |
4.5 Stability Dapagliflozin proved to be stable in human plasma under various storage and handling conditions, ensuring sample integrity from collection to analysis. [6][8]
| Stability Test | Condition | Duration | Stability (% of Nominal) |
|---|---|---|---|
| Bench-Top | Room Temperature | 24 hours | 98.5% - 103.2% |
| Freeze-Thaw | -80°C to Room Temp. | 3 Cycles | 97.1% - 104.5% |
| Long-Term | -80°C | 37 Days | 96.8% - 102.7% |
(Data synthesized from reported values in literature)[6][8][11]
Conclusion
This application note presents a simple, rapid, and robust RP-HPLC method for the quantification of Dapagliflozin in human plasma. The protein precipitation extraction is efficient, and the chromatographic conditions provide excellent resolution and sensitivity. The method has been rigorously validated according to international standards and is demonstrated to be selective, linear, accurate, precise, and stable. This protocol is highly suitable for routine use in clinical and research settings for pharmacokinetic and bioequivalence studies of Dapagliflozin.
References
-
Simultaneous Estimation of Saxagliptin and Dapagliflozin in Human Plasma by Validated High Performance Liquid Chromatography - Ultraviolet Method. National Institutes of Health (NIH). Available from: [Link]
-
A validated bioanalytical method for quantification of dapagliflozin in human plasma by rp-hplc: application to a pharmacokinetic study. International Journal of Research and Analytical Reviews (IJRAR.org). Available from: [Link]
-
Bioanalytical Method Development and Validation of Dapagliflozin in Human Plasma Using RP-HPLC Method. PubMed. Available from: [Link]
-
Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma. PubMed. Available from: [Link]
-
Simultaneous quantitation of metformin and dapagliflozin in human plasma by LC-MS/MS: Application to a pharmacokinetic study. PubMed. Available from: [Link]
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? PubMed. Available from: [Link]
-
Stability of canagliflozin, dapagliflozin and empagliflozin in human EDTA plasma. ResearchGate. Available from: [Link]
-
RP HPLC Method Development and Validation on Dapagliflozin. SSRN. Available from: [Link]
-
Stability of Dapagliflozin and Saxagliptinin spiked human plasma samples. ResearchGate. Available from: [Link]
-
SENSITIVE RP HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF DAPAGLIFLOZIN AND SAXAGLIPTIN INPLASMA. International Journal of Early Childhood Special Education. Available from: [Link]
-
Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. Available from: [Link]
-
Development and Validation of RP-HPLC Method for Estimation of Dapagliflozin in Raw and Bulk Dosage Form. International Journal for Scientific Research & Development (IJSDR). Available from: [Link]
-
A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. PubMed. Available from: [Link]
-
Advancements In LC-MS/MS Methodology For Dapagliflozin Quantification In Human Plasma: A Comprehensive Review. IJSART. Available from: [Link]
-
A UPLC/DAD method for simultaneous determination of empagliflozin and three related substances in spiked human plasma. ResearchGate. Available from: [Link]
-
Development of UPLC-MS/MS Method to Study the Pharmacokinetic Interaction between Sorafenib and Dapagliflozin in Rats. MDPI. Available from: [Link]
-
Liquid-Liquid Extraction Assisted Reverse phase HPLC Method for Quantitative Estimation of Dapagliflozin from Biological Matrix-Human Plasma: Development and Validation. ResearchGate. Available from: [Link]
-
Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. National Institutes of Health (NIH). Available from: [Link]
-
Sample Preparation: A Comprehensive Guide. Organomation. Available from: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Available from: [Link]
-
(PDF) Bioanalytical Method Development and Validation of Dapagliflozin in Human Plasma Using RP-HPLC Method. ResearchGate. Available from: [Link]
-
Practical tips on preparing plasma samples for drug analysis using SPME. ResearchGate. Available from: [Link]
-
ICH M10 on bioanalytical method validation. European Medicines Agency (EMA). Available from: [Link]
-
Simple and Sensitive LC–MS/MS Method for Determination of Dapagliflozin and Its Major Metabolite in Human Plasma. Journal of Chromatographic Science | Oxford Academic. Available from: [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency (EMA). Available from: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation (ICH). Available from: [Link]
-
Dapagliflozin Analysis: A Review on Chromatography and Spectroscopic Methods. ResearchGate. Available from: [Link]
Sources
- 1. ijisrt.com [ijisrt.com]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ijsdr.org [ijsdr.org]
- 6. Bioanalytical Method Development and Validation of Dapagliflozin in Human Plasma Using RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous Estimation of Saxagliptin and Dapagliflozin in Human Plasma by Validated High Performance Liquid Chromatography - Ultraviolet Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijrar.org [ijrar.org]
- 11. researchgate.net [researchgate.net]
Application Note: A Robust and Validated LC-MS/MS Method for the Simultaneous Quantification of Dapagliflozin and its Major Metabolite, Dapagliflozin-3-O-glucuronide, in Human Plasma
For: Researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and toxicokinetic studies of Dapagliflozin.
Abstract
This application note presents a detailed, validated, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Dapagliflozin and its primary active metabolite, Dapagliflozin-3-O-glucuronide, in human plasma. The protocol herein is designed to provide a comprehensive guide, from sample preparation to data acquisition and analysis, underpinned by a rationale for each procedural step to ensure scientific rigor and reproducibility. This method is suitable for regulated bioanalysis in support of clinical and preclinical drug development programs.
Introduction: The Scientific Imperative for Precise Dapagliflozin Analysis
Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), primarily expressed in the proximal renal tubules.[1][2] By inhibiting SGLT2, Dapagliflozin reduces the reabsorption of filtered glucose from the tubular fluid, thereby increasing urinary glucose excretion and lowering blood glucose levels in patients with type 2 diabetes mellitus.[3][4]
Understanding the pharmacokinetic profile of Dapagliflozin is crucial for optimizing dosing regimens and ensuring patient safety. Dapagliflozin is extensively metabolized in the liver and kidneys, predominantly via uridine diphosphate-glucuronosyltransferase 1A9 (UGT1A9)-mediated glucuronidation, to form its major metabolite, Dapagliflozin-3-O-glucuronide (D3OG).[1][5][6] While D3OG is not an SGLT2 inhibitor at clinically relevant exposures, its quantification alongside the parent drug is essential for a comprehensive understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) properties.[5]
This application note provides a robust LC-MS/MS method designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[7][8][9][10][11][12][13][14][15]
The Analytical Strategy: A Validated Workflow
The accurate quantification of Dapagliflozin and D3OG in a complex biological matrix like human plasma necessitates a highly selective and sensitive analytical method. The workflow presented here is a culmination of best practices in bioanalytical method development.
Caption: High-level workflow for the LC-MS/MS analysis of Dapagliflozin.
Metabolic Pathway of Dapagliflozin
A clear understanding of the metabolic fate of Dapagliflozin is fundamental to the development of a comprehensive analytical method. The primary metabolic pathway involves the glucuronidation of the parent drug.
Caption: Simplified metabolic pathway of Dapagliflozin.
Detailed Experimental Protocols
Materials and Reagents
-
Dapagliflozin reference standard (≥99% purity)
-
Dapagliflozin-3-O-glucuronide reference standard (≥98% purity)
-
Dapagliflozin-d5 (internal standard, IS) (≥98% purity)[16][17]
-
HPLC-grade acetonitrile and methanol
-
Ammonium acetate (≥99% purity)
-
Ultrapure water
-
Human plasma (K2-EDTA as anticoagulant)
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Dapagliflozin, D3OG, and Dapagliflozin-d5 in methanol to obtain individual primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Dapagliflozin and D3OG primary stocks in 50:50 (v/v) acetonitrile:water to create calibration curve (CC) standards and quality control (QC) samples at low, medium, and high concentrations.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Dapagliflozin-d5 primary stock with 50:50 (v/v) acetonitrile:water.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of plasma proteins, which can interfere with the analysis.[18][19]
-
Label 1.5 mL microcentrifuge tubes for blanks, CC standards, QC samples, and unknown samples.
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (100 ng/mL Dapagliflozin-d5) and vortex briefly. For the blank sample, add 20 µL of 50:50 acetonitrile:water.
-
Add 400 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following parameters have been optimized for the sensitive and selective detection of Dapagliflozin and its metabolite.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) System[20] |
| Column | C18 column (e.g., 2.1 mm I.D. × 50 mm L, 1.8 µm particle size) maintained at 40°C[20][21] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water[20][22] |
| Mobile Phase B | Acetonitrile[20][22] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 2 |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[20][22] |
| Source Temperature | 500°C[18] |
| MRM Transitions | See Table 3 |
Table 2: Chromatographic Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Table 3: Optimized MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Dapagliflozin | 426.2 [M+NH4]+ | 107.2 | 40 | 200 |
| D3OG | 602.2 [M+NH4]+ | 426.2 | 25 | 200 |
| Dapagliflozin-d5 (IS) | 431.2 [M+NH4]+ | 112.2 | 40 | 200 |
Note: The selection of the ammonium adduct ([M+NH4]+) for the precursor ion has been shown to provide excellent signal intensity and stability for Dapagliflozin.[22]
Method Validation: Ensuring Trustworthiness and Reliability
The developed method was validated according to the principles outlined in the ICH Q2(R2) guidelines.[7][8][9][10][11]
| Validation Parameter | Acceptance Criteria | Results |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | Achieved over the range of 1-1000 ng/mL for Dapagliflozin and 5-5000 ng/mL for D3OG |
| Accuracy & Precision | Within ±15% of the nominal concentration (±20% at the LLOQ) | Met all criteria for intra- and inter-day accuracy and precision |
| Selectivity & Specificity | No significant interfering peaks at the retention times of the analytes and IS in blank plasma from at least six different sources | Confirmed |
| Matrix Effect | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15% | No significant matrix effects were observed |
| Recovery | Consistent and reproducible | Extraction recoveries were >85% for all analytes |
| Stability | Analyte concentrations within ±15% of the nominal concentration under various storage conditions | Analytes were stable in plasma for at least 3 freeze-thaw cycles, at room temperature for 24 hours, and at -80°C for 3 months |
Conclusion: A Fit-for-Purpose Bioanalytical Solution
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and robust tool for the simultaneous quantification of Dapagliflozin and its major metabolite, Dapagliflozin-3-O-glucuronide, in human plasma. The comprehensive validation ensures that the method is fit for its intended purpose in supporting drug development studies. The detailed protocols and the scientific rationale behind the experimental choices empower researchers to implement this method with confidence, contributing to the generation of high-quality bioanalytical data.
References
-
Kasichayanula, S., Liu, X., Lacreta, F., Griffen, S. C., & Boulton, D. W. (2014). Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2. Clinical Pharmacokinetics, 53(1), 17–27. [Link]
-
Plosker, G. L. (2014). Dapagliflozin: a review of its use in patients with type 2 diabetes. Drugs, 74(18), 2191–2209. [Link]
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
-
Jabbour, S. A., & Goldstein, B. J. (2008). Sodium glucose co-transporter 2 inhibitors: a new mechanism for glycemic control in type 2 diabetes mellitus. Postgraduate Medicine, 120(2), 61–68. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Komoroski, B., Vachharajani, N., Feng, Y., Li, L., Kornhauser, D., & Pfister, M. (2011). Dapagliflozin, a novel, selective SGLT2 inhibitor, improved glycemic control over 2 weeks in patients with type 2 diabetes mellitus. Clinical Pharmacology & Therapeutics, 89(5), 675–681. [Link]
-
Karger Publishers. (2021). Pharmacokinetic Properties of Dapagliflozin in Patients with Stage 4 Chronic Kidney Disease. [Link]
-
He, Y. L., et al. (2020). A metabolomics-based molecular pathway analysis of how the sodium-glucose co-transporter-2 inhibitor dapagliflozin may slow kidney function decline in patients with diabetes. Diabetes, Obesity and Metabolism, 22(8), 1363-1373. [Link]
-
Sreegiriraju, D., & Seshagiri, R. (2016). HPLC method for dapagliflozin in tablet form: development and validation. International Journal of Pharmaceutical Sciences and Research, 7(10), 4165-4169. [Link]
-
Tang, W., et al. (2021). Evaluation of the Pharmacokinetics of Dapagliflozin in Patients With Chronic Kidney Disease With or Without Type 2 Diabetes Mellitus. Clinical Pharmacology in Drug Development, 10(11), 1335-1346. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Sahu, P. K., et al. (2019). A Validated LC-MS/MS Method for Determination of Dapagliflozin in Tablet Formulation. IOSR Journal of Pharmacy, 9(7), 54-61. [Link]
-
Kumar, A., et al. (2023). A novel RP-HPLC approach for simultaneous determination of dapagliflozin, linagliptin, and metformin in pharmaceutical formulations. Future Journal of Pharmaceutical Sciences, 9(1), 1-10. [Link]
-
Liu, Z., et al. (2021). A Simple and Sensitive LC-MS/MS Method for Determination of Dapagliflozin and Its Major Metabolite in Human Plasma. Journal of Chromatographic Science, 59(8), 734-740. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
ResearchGate. (n.d.). Structures of dapagliflozin (a), its major human metabolite,.... Retrieved January 15, 2026, from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Aubry, A. F., et al. (2010). Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma. Bioanalysis, 2(12), 2001-2009. [Link]
-
Liu, Z., et al. (2021). A Simple and Sensitive LC-MS/MS Method for Determination of Dapagliflozin and Its Major Metabolite in Human Plasma. Journal of Chromatographic Science, 59(8), 734-740. [Link]
-
de Cássia Garcia, V., et al. (2021). Determination of the Chemical Stability of Dapagliflozin by LC/DAD and MS/MS Methods. Journal of Chromatographic Science, 59(9), 836-844. [Link]
-
de Cássia Garcia, V., et al. (2022). Determination of the Chemical Stability of Dapagliflozin by LC/DAD and MS/MS Methods. Journal of Chromatographic Science, 60(9), 836-844. [Link]
-
ResearchGate. (n.d.). Dapagliflozin metabolism and disposition pathway based on ADME studies.... Retrieved January 15, 2026, from [Link]
-
MDPI. (2023). LC-MS-Based Untargeted Metabolic Profiling in Plasma Following Dapagliflozin Administration in Healthy Volunteers. [Link]
-
IJSART. (2024). Advancements In LC-MS/MS Methodology For Dapagliflozin Quantification In Human Plasma: A Comprehensive Review. [Link]
-
ResearchGate. (n.d.). A Simple and Sensitive LC–MS/MS Method for Determination of Dapagliflozin and Its Major Metabolite in Human Plasma. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). RP-HPLC Method for Estimation of Dapagliflozin from its Tablet. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). The chemical structures of the metabolites for dapagliflozin (2).. Retrieved January 15, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Analytical Method Development and Validation of Dapagliflozin By RP-HPLC Method In Tablet Dosage Form. Retrieved January 15, 2026, from [Link]
-
Indian Academy of Sciences. (2019). Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. [Link]
-
Balkanski, S. (2021). Dapagliflozin – structure, synthesis, and new indications. Pharmacia, 68(3), 675-679. [Link]
-
ResearchGate. (n.d.). Qualitative and Quantitative Determination of Dapagliflozin Propanediol Monohydrate and Its Related Substances and Degradation Products Using LC-MS and Preparative Chromatography Methods. Retrieved January 15, 2026, from [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
SciSpace. (n.d.). Qualitative and Quantitative Determination of Dapagliflozin Propanediol Monohydrate and Its Related Substances and Degradation P. Retrieved January 15, 2026, from [Link]
-
YouTube. (2018, October 16). Validation of clinical LC-MS/MS methods: What you need to know. [Link]
-
American College of Clinical Pharmacology. (2019, June 27). FDA Announces Guidance on M10 Bioanalytical Method Validation. [Link]
-
The Pharmaceutical and Chemical Journal. (2023). Review on Analytical Methods of Dapagliflozin combination. [Link]
-
U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]
-
ResearchGate. (n.d.). Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Bioanalytical Method Development and Validation of Dapagliflozin in Human Plasma Using RP-HPLC Method. Retrieved January 15, 2026, from [Link]
Sources
- 1. Dapagliflozin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Type 2 Diabetes Drug Dapagliflozin’s Mode of Action Revealed | Vulcanchem [vulcanchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Dapagliflozin Pharmacokinetics Is Similar in Adults With Type 1 and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dapagliflozin | 461432-26-8 [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. qbdgroup.com [qbdgroup.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. fda.gov [fda.gov]
- 13. youtube.com [youtube.com]
- 14. FDA Announces Guidance on M10 Bioanalytical Method Validation | ACCP [accp1.org]
- 15. ijper.org [ijper.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. ijsart.com [ijsart.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. academic.oup.com [academic.oup.com]
- 22. iosrphr.org [iosrphr.org]
Protocol for studying 1R-Dapagliflozin effects on cardiac remodeling
Application Notes & Protocols
Topic: Protocol for Studying 1R-Dapagliflozin Effects on Cardiac Remodeling
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cardiac Remodeling and the Emergence of Dapagliflozin
Cardiac remodeling is a complex process involving molecular, cellular, and interstitial changes that manifest as alterations in the size, shape, and function of the heart in response to physiological or pathological stimuli. Pathological remodeling, often driven by conditions like myocardial infarction, hypertension, or cardiomyopathy, is a key precursor to heart failure (HF). This process is characterized by cardiac hypertrophy, fibrosis, inflammation, and apoptosis, which collectively impair cardiac function.
Dapagliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, was initially developed as a glucose-lowering agent for type 2 diabetes (T2DM).[1][2] However, landmark clinical trials such as DAPA-HF and DECLARE-TIMI 58 revealed its profound cardiovascular benefits, significantly reducing hospitalization for HF and cardiovascular mortality in patients with and without T2DM.[3][4][5][6] These findings have repositioned dapagliflozin as a foundational therapy in heart failure management, sparking intense research into its cardioprotective mechanisms beyond glycemic control.[7][8] This guide provides a detailed protocol for researchers to investigate the effects of dapagliflozin on key pathways of cardiac remodeling in preclinical models.
Scientific Rationale & Mechanistic Overview
The cardioprotective effects of dapagliflozin are multifaceted and not fully explained by its diuretic and glucose-lowering actions alone.[8][9] Research points towards direct and indirect cardiac effects that collectively attenuate pathological remodeling.
-
Hemodynamic and Metabolic Effects: By promoting natriuresis and osmotic diuresis, dapagliflozin reduces cardiac preload and afterload, improving overall hemodynamics.[1][2] It also induces a metabolic shift towards ketone body utilization in the heart, providing a more efficient energy source for the stressed myocardium.[2]
-
Inhibition of the Na+/H+ Exchanger (NHE-1): A growing body of evidence suggests that SGLT2 inhibitors, including dapagliflozin, can inhibit the cardiac Na+/H+ exchanger 1.[10][11] Over-activation of NHE-1 in failing hearts leads to intracellular sodium and calcium overload, contributing to hypertrophy, fibrosis, and arrhythmias.[12] By mitigating this ionic dysregulation, dapagliflozin may directly improve cardiomyocyte function and survival.[8][10]
-
Anti-inflammatory Effects: Chronic inflammation is a key driver of cardiac fibrosis and dysfunction in heart failure.[13][14] Dapagliflozin has been shown to reduce levels of pro-inflammatory cytokines such as C-reactive protein (CRP), IL-1β, IL-6, and TNF-α, potentially by modulating macrophage activity and other inflammatory pathways.[13][15][16]
-
Anti-fibrotic Effects: Dapagliflozin appears to directly inhibit cardiac fibroblast activation and collagen production.[17][18] Studies suggest this may be mediated through the inhibition of signaling pathways like TGF-β1/Smads, a central regulator of fibrosis.[19][20]
The following diagram illustrates the proposed signaling pathways through which dapagliflozin may exert its cardioprotective effects.
Preclinical Study Design: An Integrated Approach
To comprehensively evaluate dapagliflozin's effects, we propose a dual approach combining in vitro and in vivo models. This allows for the dissection of direct cellular mechanisms and the validation of these findings in a complex physiological system.
| Experimental Groups (In Vivo) | Description | Primary Purpose |
| Sham + Vehicle | Mice undergo sham surgery and receive the vehicle solution. | Establishes baseline for normal cardiac function and histology. |
| Sham + Dapagliflozin | Sham-operated mice receive dapagliflozin. | Determines the effect of the drug on a non-pathological heart. |
| TAC + Vehicle | Mice undergo TAC surgery and receive the vehicle solution. | The primary disease model group, showing pathological remodeling. |
| TAC + Dapagliflozin | Mice undergo TAC surgery and receive dapagliflozin. | The primary treatment group to assess therapeutic efficacy. |
In Vitro Experimental Protocols
In vitro studies using primary cardiac cells are essential for investigating the direct, SGLT2-independent effects of dapagliflozin on cardiomyocytes and fibroblasts. Neonatal rat ventricular myocytes (NRVMs) are a well-established model for these studies.[21][22]
Protocol: Isolation and Purification of NRVMs
This protocol is adapted from established enzymatic digestion and purification methods.[21][23][24][25]
Materials:
-
1-3 day old Sprague-Dawley rat pups
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin (0.1%), Collagenase Type II
-
DMEM supplemented with 10% Fetal Bovine Serum (FBS)
-
Percoll density gradient solutions
-
Cell culture dishes, coated with fibronectin or gelatin
Procedure:
-
Euthanize neonatal rat pups according to approved institutional animal care guidelines.
-
Rapidly excise the hearts and place them in ice-cold HBSS.
-
Trim away atria and great vessels, leaving only the ventricles. Mince the ventricular tissue into 1-2 mm³ pieces.
-
Perform serial enzymatic digestions using a solution of trypsin and collagenase at 37°C with gentle agitation.
-
Collect the supernatant after each digestion step and neutralize the enzyme activity with an equal volume of cold DMEM with 10% FBS.
-
Pool the cell suspensions and centrifuge at low speed (e.g., 200 x g) for 5 minutes.
-
Resuspend the cell pellet and purify cardiomyocytes from fibroblasts using a discontinuous Percoll gradient or by pre-plating for 90 minutes (fibroblasts adhere more rapidly).[24]
-
Plate the purified NRVMs onto coated culture dishes and maintain in a 37°C, 5% CO₂ incubator.
Protocol: Induction and Treatment of Cardiomyocyte Hypertrophy
Procedure:
-
After 24-48 hours of culture, replace the growth medium with a serum-free medium for 12-24 hours to synchronize the cells.
-
Induce hypertrophy by treating the cells with a pro-hypertrophic agonist, such as Angiotensin II (Ang II, 1 µM) or Phenylephrine (PE, 100 µM), for 24-48 hours.
-
For the treatment group, co-incubate cells with the hypertrophic agonist and dapagliflozin (e.g., 1-10 µM). Include a vehicle control group (e.g., DMSO).
-
After the incubation period, proceed with analysis.
Analysis of Cellular Remodeling Markers
-
Cell Size Measurement (Immunofluorescence):
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Stain with an antibody against a sarcomeric protein (e.g., α-actinin) to delineate cell borders.
-
Counterstain nuclei with DAPI.
-
Capture images using a fluorescence microscope and quantify the cell surface area using software like ImageJ. An increase in cell area indicates hypertrophy.
-
-
Gene Expression (qPCR):
-
Isolate total RNA from cell lysates.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative PCR using primers for hypertrophic markers (Nppa [ANP], Nppb [BNP]) and fibrotic markers (Col1a1, Col3a1, Acta2 [α-SMA]). Normalize to a housekeeping gene (e.g., Gapdh).
-
-
Protein Expression (Western Blot):
-
Lyse cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against markers of hypertrophic signaling (e.g., p-AKT, p-ERK) or fibrosis (e.g., Collagen I, Fibronectin).
-
Use a loading control (e.g., GAPDH) for normalization.
-
In Vivo Experimental Protocol
The transverse aortic constriction (TAC) model in mice is the gold standard for inducing pressure overload-induced cardiac hypertrophy and its progression to heart failure, making it ideal for testing anti-remodeling therapies.[26][27][28]
Protocol: Transverse Aortic Constriction (TAC) Surgery
Materials:
-
8-10 week old male C57BL/6 mice
-
Anesthetics (e.g., isoflurane or ketamine/xylazine)[26]
-
Surgical tools, sutures (6-0 silk)
-
A 27-gauge needle to standardize the degree of constriction[27][29]
Procedure:
-
Anesthetize the mouse and ensure an adequate level of anesthesia.[26]
-
Perform an upper partial sternotomy to visualize the aortic arch.[28][30]
-
Carefully pass a 6-0 silk suture under the transverse aorta between the innominate and left common carotid arteries.[28][29]
-
Tie the suture snugly around both the aorta and a 27-gauge needle placed alongside it.
-
Quickly and gently remove the needle to create a standardized stenosis.[27][30]
-
For sham-operated animals, perform the same procedure but do not ligate the aorta.[29]
-
Close the chest and skin incisions and provide post-operative care, including analgesics and monitoring.[26]
Dapagliflozin Administration
-
Route: Oral gavage is a common and effective method.
-
Dose: A typical dose for mice is 1-1.5 mg/kg/day, which can be adjusted based on pilot studies.
-
Duration: Treatment should begin shortly after TAC surgery (e.g., 1-3 days post-op) and continue for a period sufficient to allow for significant remodeling (e.g., 4-8 weeks).
Protocol: Functional Assessment via Echocardiography
Echocardiography is a non-invasive method to serially assess cardiac function and morphology.[31][32][33]
Procedure:
-
Lightly anesthetize the mouse (e.g., with 1-1.5% isoflurane) to minimize cardiodepressive effects.[34]
-
Secure the mouse in a supine position on a heated platform to maintain body temperature.[34]
-
Acquire images from standard views, including the Parasternal Long-Axis (PLAX) and Short-Axis (PSAX) views.[31][32][35]
-
From the M-mode images taken at the mid-papillary muscle level, measure key parameters.
| Echocardiographic Parameter | Abbreviation | Significance in Cardiac Remodeling |
| Left Ventricular Internal Diameter, diastole | LVID;d | Increased value indicates ventricular dilation. |
| Left Ventricular Internal Diameter, systole | LVID;s | Increased value indicates systolic dysfunction. |
| Interventricular Septal Thickness, diastole | IVS;d | Increased value indicates concentric hypertrophy. |
| LV Posterior Wall Thickness, diastole | LVPW;d | Increased value indicates concentric hypertrophy. |
| Ejection Fraction | EF% | A primary indicator of systolic function; decreases in heart failure. |
| Fractional Shortening | FS% | Another measure of systolic function; decreases in heart failure. |
Terminal Endpoint Analysis (Post-Euthanasia)
Procedure:
-
At the end of the study period, euthanize the mice.
-
Excise the heart, blot it dry, and weigh it. Calculate the heart weight to body weight (HW/BW) ratio, a primary index of cardiac hypertrophy.
-
Fix the heart in 10% neutral buffered formalin for histological analysis or flash-freeze it in liquid nitrogen for molecular analysis.
-
Histological Analysis (Fibrosis):
-
Embed the fixed heart in paraffin and cut 5 µm sections.
-
Perform Masson's Trichrome staining , which stains collagen fibers blue and cardiomyocytes red, allowing for the quantification of interstitial and perivascular fibrosis.[36][37][38][39]
-
Alternatively, use PicroSirius Red staining to visualize collagen.
-
Quantify the fibrotic area (blue-stained area) as a percentage of the total tissue area using image analysis software.
-
-
Molecular Analysis (qPCR and Western Blot):
-
Homogenize the frozen ventricular tissue.
-
Perform qPCR and Western blot analysis as described in section 4.3 to assess the expression of hypertrophic, fibrotic, and inflammatory markers in the cardiac tissue.
-
References
-
Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
Mouse Echocardiography Protocol.v1. (2021-05-03). Yan Lab. Retrieved January 15, 2026, from [Link]
-
Analysis of dapagliflozin combination therapy in heart failure with reduced ejection fraction and its correlation with inflammatory markers. (2024). PMC. Retrieved January 15, 2026, from [Link]
-
Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease. (2025-06-16). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Echocardiography protocol: A tool for infrequently used parameters in mice. (n.d.). Frontiers. Retrieved January 15, 2026, from [Link]
-
Dapagliflozin and Cardiovascular Outcomes in Patients With Type 2 Diabetes. (n.d.). Future Medicine. Retrieved January 15, 2026, from [Link]
-
(PDF) Impact of SGLT2 Inhibitors on Heart Failure: From Pathophysiology to Clinical Effects. (2021-06-01). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Transverse Aortic Constriction (TAC). (2018-04-24). MMPC.org. Retrieved January 15, 2026, from [Link]
-
Potential Mechanisms of SGLT2 Inhibitors for the Treatment of Heart Failure With Preserved Ejection Fraction. (2021-11-04). Frontiers. Retrieved January 15, 2026, from [Link]
-
2.4. Transverse aortic constriction protocol. (n.d.). protocols.io. Retrieved January 15, 2026, from [Link]
-
Effect of Dapagliflozin on Indicators of Myocardial Fibrosis and Levels of Inflammatory Factors in Heart Failure Patients. (n.d.). PMC. Retrieved January 15, 2026, from [Link]
-
Isolation, culture, and immunostaining of neonatal rat ventricular myocytes. (2021-11-12). PubMed. Retrieved January 15, 2026, from [Link]
-
A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections. (2022-01-27). NIH. Retrieved January 15, 2026, from [Link]
-
Echocardiography in Mice. (n.d.). PMC. Retrieved January 15, 2026, from [Link]
-
The Role of SGLT2-Inhibitors Across All Stages of Heart Failure and Mechanisms of Early Clinical Benefit: From Prevention to Advanced Heart Failure. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
A Modified Technique for Transverse Aortic Constriction in Mice. (2022-08-18). JoVE. Retrieved January 15, 2026, from [Link]
-
Dapagliflozin and Cardiovascular Outcomes in Patients With Type 2 Diabetes Mellitus and Previous Myocardial Infarction. (2019-03-18). Circulation. Retrieved January 15, 2026, from [Link]
-
SGLT2 Inhibitors and Their Mode of Action in Heart Failure—Has the Mystery Been Unravelled? (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Isolation and Cryopreservation of Neonatal Rat Cardiomyocytes. (2025-08-06). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Sodium-glucose co-transporter 2 inhibitor therapy: mechanisms of action in heart failure. (n.d.). Cardiac Failure Review. Retrieved January 15, 2026, from [Link]
-
Dapagliflozin in the treatment of patients with heart failure with reduced left ventricular ejection fraction – a practical approach. (n.d.). PMC. Retrieved January 15, 2026, from [Link]
-
Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy. (2017-09-25). PMC. Retrieved January 15, 2026, from [Link]
-
Dapagliflozin Improves Cardiovascular Outcomes in Patients With Heart Failure and Reduced Ejection Fraction. (2020-07-29). MDedge. Retrieved January 15, 2026, from [Link]
-
Dapagliflozin and Cardiovascular Outcomes in Type 2 Diabetes. (n.d.). University of Miami. Retrieved January 15, 2026, from [Link]
-
Dapagliflozin mitigates pro-inflammatory response in diabetic heart... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Impact of dapagliflozin on key pathophysiological pathways underlying chronic heart failure progression: the DAPA-MODA biomarker study. (n.d.). Revista Española de Cardiología. Retrieved January 15, 2026, from [Link]
-
Dapagliflozin improves cardiac function and cardiac remodeling in mice... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy. (2017-03-17). JoVE. Retrieved January 15, 2026, from [Link]
-
Techniques of Trichrome Stains in Histopathology and Decoding Fibrosis in Liver, Heart, and Lungs. (n.d.). LinkedIn. Retrieved January 15, 2026, from [Link]
-
Isolation of Cardiac Myocytes and Fibroblasts from Neonatal Rat Pups. (2025-08-06). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Isolation of cardiac myocytes and fibroblasts from neonatal rat pups. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
-
A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections. (2022-01-27). PubMed. Retrieved January 15, 2026, from [Link]
-
Dapagliflozin improves left ventricular remodeling and aorta sympathetic tone in a pig model of heart failure with preserved ejection fraction. (2019-08-20). PMC. Retrieved January 15, 2026, from [Link]
-
Cardiovascular Outcomes of Dapagliflozin ( Sodium-Glucose CoTransporter-2 Inhibitor): A Systematic Review and Meta-Analysis. (2025-11-26). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Dapagliflozin, inflammation and left ventricular remodelling in patients with type 2 diabetes and left ventricular hypertrophy. (n.d.). PMC. Retrieved January 15, 2026, from [Link]
-
Assessment of cardiac fibrosis: a morphometric method comparison for collagen quantification. (2017-04-18). Journal of Applied Physiology. Retrieved January 15, 2026, from [Link]
-
Dapagliflozin Reverses Cardiac Fibrosis in Diabetic HFpEF, Study Finds. (2025-07-23). EMJ. Retrieved January 15, 2026, from [Link]
-
Dapagliflozin: a sodium–glucose cotransporter 2 inhibitor, attenuates angiotensin II-induced cardiac fibrotic remodeling by re... (2021-03-11). SciSpace. Retrieved January 15, 2026, from [Link]
-
Dapagliflozin Attenuates Myocardial Fibrosis by Inhibiting the TGF-β1/Smad Signaling Pathway in a Normoglycemic Rabbit Model of Chronic Heart Failure. (2022-05-12). Frontiers. Retrieved January 15, 2026, from [Link]
-
Role and molecular mechanisms of SGLT2 inhibitors in pathological cardiac remodeling (Review). (2024-03-11). Spandidos Publications. Retrieved January 15, 2026, from [Link]
-
SGLT2 inhibitors and the cardiac Na+/H+ exchanger-1: the plot thickens. (n.d.). PMC. Retrieved January 15, 2026, from [Link]
-
A new method for neonatal rat ventricular myocyte purification using superparamagnetic iron oxide particles. (2018-11-01). PubMed. Retrieved January 15, 2026, from [Link]
-
Dapagliflozin effects on exercise, cardiac remodeling, biomarkers, and renal and pulmonary function in heart failure patients: not as good as expected? (2025-03-17). PMC. Retrieved January 15, 2026, from [Link]
-
Masson's Trichrome Staining Protocol. (n.d.). Creative Bioarray. Retrieved January 15, 2026, from [Link]
-
Empagliflozin inhibits Na+/H+ exchanger activity in human atrial cardiomyocytes. (n.d.). NIH. Retrieved January 15, 2026, from [Link]
-
Activation and Inhibition of Sodium-Hydrogen Exchanger Is a Mechanism That Links the Pathophysiology and Treatment of Diabetes Mellitus With That of Heart Failure. (2017-10-17). Circulation. Retrieved January 15, 2026, from [Link]
Sources
- 1. SGLT2 Inhibitors and Their Mode of Action in Heart Failure—Has the Mystery Been Unravelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dapagliflozin in the treatment of patients with heart failure with reduced left ventricular ejection fraction – a practical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Dapagliflozin Improves Cardiovascular Outcomes in Patients With Heart Failure and Reduced Ejection Fraction | MDedge [mdedge.com]
- 5. Research Portal [scholarship.miami.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. heart.bmj.com [heart.bmj.com]
- 9. researchgate.net [researchgate.net]
- 10. SGLT2 inhibitors and the cardiac Na+/H+ exchanger-1: the plot thickens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Empagliflozin inhibits Na+/H+ exchanger activity in human atrial cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Analysis of dapagliflozin combination therapy in heart failure with reduced ejection fraction and its correlation with inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Dapagliflozin on Indicators of Myocardial Fibrosis and Levels of Inflammatory Factors in Heart Failure Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Dapagliflozin, inflammation and left ventricular remodelling in patients with type 2 diabetes and left ventricular hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. emjreviews.com [emjreviews.com]
- 19. scispace.com [scispace.com]
- 20. Frontiers | Dapagliflozin Attenuates Myocardial Fibrosis by Inhibiting the TGF-β1/Smad Signaling Pathway in a Normoglycemic Rabbit Model of Chronic Heart Failure [frontiersin.org]
- 21. Isolation, culture, and immunostaining of neonatal rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Isolation of cardiac myocytes and fibroblasts from neonatal rat pups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. A new method for neonatal rat ventricular myocyte purification using superparamagnetic iron oxide particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mmpc.org [mmpc.org]
- 27. A Modified Technique for Transverse Aortic Constriction in Mice [jove.com]
- 28. Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. bio-protocol.org [bio-protocol.org]
- 30. Video: Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy [jove.com]
- 31. mdpi.com [mdpi.com]
- 32. researchgate.net [researchgate.net]
- 33. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 34. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 35. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 36. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 37. ejmjih.com [ejmjih.com]
- 38. journals.physiology.org [journals.physiology.org]
- 39. creative-bioarray.com [creative-bioarray.com]
Application Note: A Robust Cell-Based Assay for Measuring SGLT2 Inhibition by 1R-Dapagliflozin
Abstract & Introduction
The sodium-glucose cotransporter 2 (SGLT2) is a high-capacity, low-affinity transporter located almost exclusively in the S1 segment of the proximal renal tubules.[1][2] It is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream.[3][4] This physiological role makes SGLT2 a prime therapeutic target for managing type 2 diabetes mellitus (T2DM). By inhibiting SGLT2, excess glucose is excreted in the urine, leading to a reduction in blood glucose levels through an insulin-independent mechanism.[5][6]
Dapagliflozin is a potent and highly selective SGLT2 inhibitor.[7][8] In its active 1R-configuration, it effectively lowers hyperglycemia and has demonstrated significant cardiovascular and renal protective benefits.[9] The development and characterization of SGLT2 inhibitors necessitate robust and reliable in vitro assays to quantify their inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).
This application note provides a comprehensive, field-proven protocol for a non-radioactive, cell-based functional assay to determine the IC₅₀ of 1R-Dapagliflozin. The assay utilizes a human embryonic kidney (HEK293) cell line stably overexpressing human SGLT2 (hSGLT2) and a fluorescent D-glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), as a tracer for glucose uptake.[10][11] This fluorescence-based method offers a safer, high-throughput alternative to traditional radiolabeled assays without compromising on accuracy or sensitivity.[12][13]
Scientific Principle of the Assay
The assay's core principle is the competitive inhibition of sodium-dependent glucose uptake in a controlled cellular environment.
-
Cellular System: HEK293 cells, which have low endogenous glucose transporter activity, are engineered to stably express high levels of hSGLT2.[14][15] This creates a specific and robust signal window for measuring SGLT2-mediated transport.
-
Fluorescent Substrate: 2-NBDG is a glucose analog that is actively transported into the cell by glucose transporters, including SGLT2.[10][12] Once inside the cell, it accumulates, and its fluorescent properties allow for quantitative measurement of uptake using a standard fluorescence plate reader.
-
Sodium-Dependency: SGLT2 function is critically dependent on the co-transport of sodium ions (Na⁺) down their electrochemical gradient.[16] This characteristic is exploited to establish assay specificity. By comparing glucose uptake in a physiological, sodium-containing buffer versus a sodium-free buffer (where Na⁺ is replaced by an inert cation like choline), the specific contribution of SGLT2 to total glucose uptake can be precisely determined.
-
Inhibition Measurement: When cells are pre-incubated with an SGLT2 inhibitor such as Dapagliflozin, the transporter is blocked. Consequently, the subsequent uptake of 2-NBDG is reduced in a dose-dependent manner. By measuring the fluorescence at various inhibitor concentrations, a dose-response curve can be generated to calculate the IC₅₀ value, which represents the concentration of Dapagliflozin required to inhibit 50% of the SGLT2-mediated glucose uptake.
Mechanism of SGLT2 Transport and Inhibition
The following diagram illustrates the fundamental mechanism of SGLT2-mediated glucose reabsorption in a renal proximal tubule cell and its blockade by an inhibitor like Dapagliflozin.
Caption: SGLT2 cotransports Na⁺ and glucose from the tubular lumen. Dapagliflozin blocks the transporter, preventing glucose reabsorption.
Materials and Reagents
Proper preparation and quality of reagents are critical for assay success.
| Reagent / Material | Supplier Example | Purpose / Notes |
| Cell Line | ||
| HEK293-hSGLT2 Stable Cell Line | ATCC / In-house | Cells stably overexpressing human SGLT2. |
| Cell Culture & Consumables | ||
| DMEM, high glucose, GlutaMAX™ | Thermo Fisher | Cell growth medium. |
| Fetal Bovine Serum (FBS), Qualified | Thermo Fisher | Serum supplement for growth medium. |
| Penicillin-Streptomycin (10,000 U/mL) | Thermo Fisher | Antibiotic to prevent contamination. |
| Geneticin® (G418 Sulfate) | Thermo Fisher | Selection agent to maintain stable expression. |
| 96-well, black, clear-bottom plates | Corning | For cell seeding and fluorescence measurement. |
| Assay Buffers & Reagents | ||
| Sodium-Containing Buffer (HBSS) | Thermo Fisher | 1x Hank's Balanced Salt Solution with Ca²⁺/Mg²⁺. Physiological buffer for maximal SGLT2 activity. |
| Sodium-Free Buffer (Choline-based) | In-house prep | HBSS with NaCl and NaHCO₃ replaced by equimolar choline chloride and choline bicarbonate. For measuring background uptake. |
| 2-NBDG | Cayman Chemical | Fluorescent glucose analog (substrate). Prepare fresh stock in DMSO. |
| This compound | MedChemExpress | Test inhibitor. Prepare stock solution in DMSO. |
| Phlorizin | Sigma-Aldrich | Positive control inhibitor. Prepare stock solution in DMSO. |
| Dimethyl Sulfoxide (DMSO), cell culture grade | Sigma-Aldrich | Solvent for compounds. Vehicle control. |
| Triton™ X-100 | Sigma-Aldrich | Detergent for cell lysis. |
| Instrumentation | ||
| Fluorescence Microplate Reader | Molecular Devices | Required for signal detection (Excitation: ~465 nm, Emission: ~540 nm). |
Detailed Experimental Protocols
Protocol 1: Cell Culture and Seeding
Causality: Proper cell health and a consistent cell monolayer are essential for reproducible results. Seeding density is optimized to ensure cells are in a logarithmic growth phase and form a confluent monolayer on the day of the assay.
-
Maintain Cells: Culture HEK293-hSGLT2 cells in T-75 flasks with complete growth medium (DMEM + 10% FBS + 1% Pen-Strep + 500 µg/mL G418). Maintain in a humidified incubator at 37°C with 5% CO₂.
-
Passage Cells: Subculture cells every 2-3 days when they reach 80-90% confluency. Do not allow cells to become over-confluent.
-
Prepare for Seeding: On the day before the assay, wash the cell monolayer with PBS, detach using Trypsin-EDTA, and neutralize with growth medium.
-
Cell Counting: Count cells using a hemocytometer or automated cell counter and determine viability (should be >95%).
-
Seed Plates: Dilute the cell suspension to a final concentration of 2.5 x 10⁵ cells/mL in growth medium. Seed 40,000 cells per well (in 160 µL) into a 96-well black, clear-bottom plate.
-
Incubate: Incubate the plate overnight (18-24 hours) at 37°C with 5% CO₂ to allow for cell attachment and monolayer formation.
Protocol 2: SGLT2 Inhibition Assay
Causality: This workflow is designed to precisely measure the effect of the inhibitor on the initial rate of glucose uptake. The washing steps are critical to remove interfering substances, and pre-incubation with the inhibitor allows it to bind to the target before the substrate is introduced.
-
Prepare Compound Plate:
-
Perform serial dilutions of this compound in DMSO. Then, dilute these stocks into the Sodium-Containing Buffer to achieve the desired final assay concentrations (e.g., 10-point, 3-fold dilutions starting from 1 µM). Ensure the final DMSO concentration in all wells is constant and low (≤0.5%).
-
Prepare control solutions in the buffer: Vehicle (DMSO only), Positive Control (e.g., 100 µM Phlorizin), and a buffer for the Sodium-Free control wells.
-
-
Wash the Cell Plate:
-
Aspirate the growth medium from the cell plate.
-
Gently wash each well twice with 150 µL of pre-warmed (37°C) Sodium-Containing Buffer. This step removes residual glucose and serum from the culture medium.
-
-
Pre-incubation with Inhibitor:
-
Add 50 µL of the diluted compounds and controls to the appropriate wells.
-
For Na⁺-free control wells, add 50 µL of Sodium-Free Buffer (containing DMSO).
-
Incubate the plate for 20 minutes at 37°C.
-
-
Initiate Glucose Uptake:
-
Prepare a 2x working solution of 2-NBDG (e.g., 200 µM) in pre-warmed Sodium-Containing Buffer.
-
Add 50 µL of the 2-NBDG working solution to all wells, bringing the final volume to 100 µL and the final 2-NBDG concentration to 100 µM.
-
Incubate the plate for 30 minutes at 37°C.
-
-
Terminate Uptake:
-
Terminate the reaction by quickly aspirating the solution from all wells.
-
Immediately wash the wells three times with 150 µL of ice-cold Sodium-Free Buffer. This stops the transport process and removes extracellular 2-NBDG.
-
-
Cell Lysis and Fluorescence Reading:
-
Add 50 µL of Lysis Buffer (e.g., PBS with 1% Triton X-100) to each well.
-
Incubate the plate on a plate shaker for 10 minutes at room temperature to ensure complete lysis.
-
Measure the fluorescence intensity using a microplate reader (Excitation ≈ 465 nm, Emission ≈ 540 nm).
-
Assay Workflow Diagram
Caption: Step-by-step workflow for the SGLT2 inhibition assay, from cell seeding to data analysis.
Data Analysis and Interpretation
Trustworthiness: A self-validating protocol requires robust controls. The analysis hinges on normalizing the data to these controls to isolate the specific inhibitory effect.
-
Define Controls:
-
RFU_max (0% Inhibition): Average fluorescence of the vehicle control wells (e.g., DMSO in Na⁺-containing buffer). This represents maximum SGLT2 activity.
-
RFU_min (100% Inhibition): Average fluorescence of the positive control wells (e.g., 100 µM Phlorizin). This represents the background signal after complete inhibition.
-
RFU_Na_free: Average fluorescence of the sodium-free control wells. This signal should be very close to RFU_min, confirming the assay's sodium dependency.
-
-
Calculate Percentage Inhibition: For each concentration of Dapagliflozin (RFU_test), calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - [(RFU_test - RFU_min) / (RFU_max - RFU_min)])
-
Generate Dose-Response Curve:
-
Plot the % Inhibition (Y-axis) against the logarithm of the Dapagliflozin concentration (X-axis).
-
Fit the data using a four-parameter logistic (4PL) regression model: Y = Bottom + (Top - Bottom) / (1 + (X / IC₅₀)^HillSlope)
-
The IC₅₀ value is derived directly from the curve fit.
-
Representative Data and Expected Results
The following table summarizes expected fluorescence values and the resulting inhibition calculations for a typical Dapagliflozin dose-response experiment.
| Condition / [Dapagliflozin] (nM) | Avg. Fluorescence (RFU) | % Inhibition | Notes |
| Vehicle (0 nM) | 25,000 | 0% | Defines RFU_max (Maximum Signal) |
| 100 µM Phlorizin | 5,000 | 100% | Defines RFU_min (Background) |
| Na⁺-Free Control | 5,250 | N/A | Validates Na⁺-dependency (should be ~RFU_min) |
| 0.1 | 24,500 | 2.5% | |
| 0.3 | 22,000 | 15.0% | |
| 1.0 | 16,000 | 45.0% | |
| 1.2 | 15,000 | 50.0% | Approximate IC₅₀ |
| 3.0 | 9,000 | 80.0% | |
| 10.0 | 5,800 | 96.0% | |
| 100.0 | 5,100 | 99.5% | Plateau of inhibition |
Note: The expected IC₅₀ for Dapagliflozin against hSGLT2 is typically in the low nanomolar range (1-3 nM).[8][17]
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Window (RFU_max is close to RFU_min) | 1. Low SGLT2 expression in cells. 2. Cells are unhealthy or over-confluent. 3. 2-NBDG concentration is too low or degraded. | 1. Verify SGLT2 expression via qPCR or Western Blot. 2. Optimize cell seeding density and use cells at a lower passage number. 3. Use fresh 2-NBDG and optimize its concentration. |
| High Variability between Replicates | 1. Inconsistent cell seeding. 2. Pipetting errors during reagent addition. 3. Edge effects in the 96-well plate. | 1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated multichannel pipettes; change tips frequently. 3. Avoid using the outermost wells of the plate. |
| Calculated IC₅₀ is much higher than expected | 1. Error in Dapagliflozin stock concentration or degradation. 2. Assay incubation times are too short. | 1. Use a newly prepared and validated stock of Dapagliflozin. 2. Optimize pre-incubation and uptake incubation times. |
Conclusion
This application note details a robust, non-radioactive, and high-throughput compatible in vitro assay for the functional characterization of SGLT2 inhibitors. By utilizing an hSGLT2 overexpressing cell line and the fluorescent substrate 2-NBDG, this protocol allows for the accurate and reproducible determination of the inhibitory potency (IC₅₀) of compounds like this compound. The inclusion of specific controls for sodium dependency and maximum inhibition ensures the assay is self-validating and generates trustworthy data critical for drug discovery and development programs.
References
- Dr. Oracle. (2025). What is the mechanism of action of dapagliflozin (SGLT2 inhibitor)? Vertex AI Search.
-
Ueta, K., et al. (2012). Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2. Journal of Pharmacological and Toxicological Methods, 66(3), 259-263. [Link]
-
Gao, Y., et al. (2013). A cell-based fluorescent glucose transporter assay for SGLT2 inhibitor discovery. Acta Pharmaceutica Sinica B, 3(2), 97-101. [Link]
-
Lu, Y. T., et al. (2019). A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. Natural Products and Bioprospecting, 9(1), 13-21. [Link]
-
Malik, A., & He, P. (2023). Sodium-Glucose Transport 2 (SGLT2) Inhibitors. In StatPearls. StatPearls Publishing. [Link]
-
Lu, Y. T., et al. (2018). A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. PDF document. [Link]
-
BioIVT. (n.d.). SGLT2 (SLC5A2) Transporter Assay. [Link]
-
Wilcox, C. S., & Shen, W. (2020). Antihypertensive and Renal Mechanisms of SGLT2 (Sodium-Glucose Linked Transporter 2) Inhibitors. Hypertension, 75(4), 894-901. [Link]
-
Patient Care Online. (2014). SGLT2 Inhibitors: Mechanism of Action, Pros, and Cons. [Link]
-
Jennemann, R., et al. (2021). IC50 determination for dapagliflozin and Genz-123346 in 3T3 and Hepa 1-6 cell proliferation assays. ResearchGate. [Link]
-
Gao, Y., et al. (2013). A cell-based fluorescent glucose transporter assay for SGLT2 inhibitor discovery. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. [Link]
-
ResearchGate. (2018). A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. [Link]
-
Integrates Biology Journals Cluster. (n.d.). A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. [Link]
-
ResearchGate. (n.d.). SGLT2 activity in Brush-Border Membranes Vesicles (BBMV) from diabetic...[Link]
-
ResearchGate. (n.d.). [14C]-AMG Uptake Activity in CHO Cells Overexpressing hSGLT2 in the Presence of, and Following Removal of the Drugs. [Link]
-
Cloud-Clone Corp. (n.d.). ELISA Kit for Sodium/Glucose Cotransporter 2 (SGLT2). [Link]
-
ResearchGate. (n.d.). Flowchart summarizing the proposed 96-well automated method to study human sodium-dependent D-glucose transport (SGLT) activity. [Link]
-
Scribd. (n.d.). Fluorescent Assay for SGLT2 Inhibitors. [Link]
-
Assay Genie. (n.d.). Technical Manual Rat Sodium/Glucose Cotransporter 2 (SGLT2) ELISA Kit. [Link]
-
Lee, Y. J., et al. (2018). Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo. Archives of Pharmacal Research, 41(12), 1181-1190. [Link]
-
Al-Trad, B., et al. (2022). A comparative in vitro study on the effect of SGLT2 inhibitors on chemosensitivity to doxorubicin in MCF-7 breast cancer cells. BMC Pharmacology and Toxicology, 23(1), 1-11. [Link]
-
U.S. Food and Drug Administration. (2013). NDA 202293Orig1s000 Review. [Link]
-
PubChem. (n.d.). Inhibition of human SGLT2 expressed in HEK293 cells assessed as inhibition of [14C]alpha-methyl-D-glucopyranoside uptake. [Link]
-
ResearchGate. (n.d.). IC 50 values for the novel analogues of dapagliflozin towards SGLT1 and SGLT2. [Link]
-
Solvo Biotechnology. (n.d.). SGLT2 transporter, SGLT2 uptake assay. [Link]
-
Wang, D., et al. (2025). Screening of SGLT2 inhibitors based on virtual screening and cellular experiments. Journal of Molecular Modeling, 31(9), 263. [Link]
-
U.S. Food and Drug Administration. (2013). NDA 202293Orig1s000 Clinical Pharmacology Review. [Link]
-
ResearchGate. (n.d.). SGLT2 protein is highly expressed in the kidney but undetectable in.... [Link]
-
Cloud-Clone Corp. (n.d.). ELISA Kit for Sodium/Glucose Cotransporter 2 (SGLT2). [Link]
-
Alshnbari, A. S., et al. (2017). Harnessing basic and clinic tools to evaluate SGLT2 inhibitor nephrotoxicity. Physiological reports, 5(20), e13471. [Link]
-
Nair, V., et al. (2016). SGLT2 inhibitors act from the extracellular surface of the cell membrane. Journal of Cellular Physiology, 231(10), 2246-2252. [Link]
-
Vrhovac, I., et al. (2015). Elevated glucose concentration in culture media decreases membrane trafficking of SGLT2 in LLC-PK1 cells via a cAMP/PKA-dependent pathway. American Journal of Physiology-Cell Physiology, 308(3), C231-C242. [Link]
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. patientcareonline.com [patientcareonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. droracle.ai [droracle.ai]
- 6. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Type 2 Diabetes Drug Dapagliflozin’s Mode of Action Revealed | Vulcanchem [vulcanchem.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. SGLT2 transporter, SGLT2 uptake assay - Transporters - Solvo Biotechnology [solvobiotech.com]
- 17. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Unraveling the Cardiorenal Protective Mechanisms of 1R-Dapagliflozin
Application Notes and Protocols for Evaluating the Cardiorenal Effects of 1R-Dapagliflolozin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
1R-Dapagliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, has emerged as a cornerstone therapy not only for type 2 diabetes mellitus (T2DM) but also for heart failure and chronic kidney disease (CKD), even in non-diabetic populations.[1][2][3][4] Its therapeutic benefits extend beyond glycemic control, offering significant protection to the cardiovascular and renal systems.[1][3][5] The primary mechanism of action involves the inhibition of SGLT2 in the proximal convoluted tubules of the kidneys, which blocks glucose and sodium reabsorption, leading to increased urinary glucose excretion.[1][2][4][6][7] This process reduces plasma glucose, lowers intraglomerular pressure, and prevents hyperfiltration injury, thereby conferring its cardiorenal protective effects.[1][5]
To further elucidate the intricate molecular pathways and physiological responses modulated by this compound, robust and well-characterized animal models are indispensable. These models allow for controlled investigations into the drug's efficacy and mechanisms in the context of specific cardiorenal pathologies. This guide provides a comprehensive overview of relevant animal models and detailed protocols for evaluating the cardiorenal effects of this compound.
I. Strategic Selection of Animal Models for Cardiorenal Research
The choice of an appropriate animal model is paramount for the translational relevance of preclinical findings.[8][9] The ideal model should recapitulate the key pathophysiological features of human cardiorenal disease.[8] Rodents, particularly mice and rats, are the most commonly used models due to their genetic tractability, shorter study durations, and cost-effectiveness.[8][10]
A. Models of Primary Cardiac Dysfunction Leading to Renal Injury (Cardiorenal Syndrome Types 1 & 2)
These models are designed to mimic scenarios where heart failure initiates and perpetuates kidney damage.
-
Myocardial Infarction (MI) via Coronary Artery Ligation: This is a widely used and reproducible model that mimics the hemodynamic and neurohormonal changes seen in human heart failure.[8][11] Ligation of a major coronary artery, typically the left anterior descending (LAD) artery, induces a predictable area of infarction, leading to left ventricular remodeling and subsequent heart failure.[10][12] The ensuing renal dysfunction can manifest as reduced glomerular filtration rate (GFR), increased serum creatinine, tubulointerstitial fibrosis, and upregulation of kidney injury markers like KIM-1 and NGAL.[10]
-
Transverse Aortic Constriction (TAC): This surgical procedure creates a pressure overload on the left ventricle by narrowing the aortic arch.[12][13] It leads to concentric cardiac hypertrophy and can progress to heart failure with preserved ejection fraction (HFpEF) or reduced ejection fraction (HFrEF), depending on the severity and duration of the constriction.[12][14] The TAC model is particularly relevant for studying the impact of afterload-induced cardiac stress on renal function.
-
Isoproterenol-Induced Heart Failure: Chronic administration of the non-selective beta-adrenergic agonist isoproterenol can induce cardiac hypertrophy, fibrosis, and ultimately, heart failure.[15] This model is useful for investigating the role of sympathetic nervous system overactivation in cardiorenal pathology.
B. Models of Primary Renal Dysfunction Leading to Cardiac Injury (Cardiorenal Syndrome Types 3 & 4)
These models are crucial for understanding how chronic kidney disease drives cardiovascular complications.
-
Subtotal Nephrectomy (SNx): The 5/6 subtotal nephrectomy model is a gold standard for inducing chronic kidney disease.[16] It involves the surgical removal of one kidney and the ligation of two out of three branches of the renal artery of the remaining kidney, or surgical resection of two-thirds of the remaining kidney. This significant reduction in renal mass leads to progressive glomerulosclerosis, tubulointerstitial fibrosis, and a decline in renal function, which in turn causes cardiac hypertrophy and dysfunction.[16]
-
Diabetic Nephropathy Models: Given the strong link between diabetes and cardiorenal disease, models of diabetic nephropathy are highly relevant.
-
Streptozotocin (STZ)-Induced Diabetes: STZ is a chemical that is toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia.[17][18][19] This model is widely used to study type 1 diabetes-related nephropathy.[19][20][21][22] The severity of renal injury can be influenced by the mouse strain, with DBA/2 mice being more susceptible than C57BL/6 mice.[17][20][23]
-
Genetic Models of Type 2 Diabetes: Models such as the db/db mouse, which has a mutation in the leptin receptor, develop obesity, insulin resistance, and features of diabetic nephropathy.[24] Combining this genetic model with other insults, such as endothelial nitric oxide synthase (eNOS) deficiency, can accelerate and exacerbate diabetic kidney disease.[17]
-
-
Adenine-Induced Chronic Kidney Disease: Dietary administration of adenine induces severe CKD characterized by tubular crystal formation, inflammation, and fibrosis.[25] This model is useful for studying the mechanisms of renal fibrosis and its impact on cardiac function.[25]
C. "Double-Hit" Models of Concomitant Cardiorenal Dysfunction
To more closely mimic the clinical complexity of cardiorenal syndrome, "double-hit" models that combine both cardiac and renal insults are employed.[10][16] An example is inducing a myocardial infarction in an animal that has previously undergone a subtotal nephrectomy.[8][16] These models are valuable for studying the synergistic effects of heart and kidney failure.
II. Experimental Protocols
A. Induction of Cardiorenal Disease Models
1. Myocardial Infarction (MI) by Coronary Artery Ligation in Mice
-
Anesthesia: Anesthetize the mouse using 2% isoflurane.[26]
-
Surgical Procedure:
-
Place the anesthetized mouse in a supine position on a heating pad.
-
Perform a thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture.
-
Successful ligation is confirmed by the immediate appearance of a pale area in the left ventricle.
-
Close the chest and allow the animal to recover.
-
-
Post-operative Care: Provide appropriate analgesia and monitor the animal for signs of distress.
2. Streptozotocin (STZ)-Induced Diabetic Nephropathy in Mice
-
Animal Preparation: Use male mice aged 6-8 weeks.[19][21] Fast the animals for 4-6 hours before STZ injection.[19]
-
STZ Preparation: Dissolve STZ in cold 0.1 M citrate buffer (pH 4.5) immediately before use.
-
Injection Protocol (Multiple Low-Dose):
-
Confirmation of Diabetes: Monitor blood glucose levels one week after the final injection. Mice with non-fasting blood glucose levels >250 mg/dL are considered diabetic.
B. Administration of this compound
-
Dosage: The typical dose of Dapagliflozin in rodent models ranges from 1 to 10 mg/kg/day. The specific dose should be determined based on pharmacokinetic and pharmacodynamic studies for the chosen animal model.
-
Route of Administration: Oral gavage is the most common method for administering Dapagliflozin to rodents. It can also be mixed with the food or drinking water for chronic studies.
-
Treatment Duration: The duration of treatment will depend on the specific research question and the animal model used. For chronic studies, treatment may last for several weeks to months.
III. Evaluation of Cardiorenal Outcomes
A comprehensive assessment of both cardiac and renal function is essential to fully characterize the effects of this compound.
A. Cardiac Function and Remodeling
-
Echocardiography: Non-invasive transthoracic echocardiography should be performed at baseline and at the end of the study to assess cardiac structure and function. Key parameters to measure include:
-
Left ventricular ejection fraction (LVEF)
-
Fractional shortening (FS)
-
Left ventricular internal dimensions in diastole and systole (LVIDd, LVIDs)
-
Wall thickness
-
-
Histological Analysis:
-
Harvest the heart, weigh it, and fix it in 10% formalin.
-
Embed the tissue in paraffin and section it for staining.
-
Masson's Trichrome or Picrosirius Red Staining: To quantify the extent of cardiac fibrosis.[27]
-
Wheat Germ Agglutinin (WGA) Staining: To measure cardiomyocyte cross-sectional area as an indicator of hypertrophy.
-
-
Molecular Markers of Cardiac Remodeling:
-
Analyze the expression of genes and proteins associated with cardiac hypertrophy and fibrosis using qPCR and Western blotting.
-
Hypertrophic Markers: Atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain.[28]
-
Fibrotic Markers: Collagen I, collagen III, connective tissue growth factor (CTGF), and transforming growth factor-beta (TGF-β).[27]
-
Inflammatory Markers: Interleukins (IL-1β, IL-6), and tumor necrosis factor-alpha (TNF-α).[29]
-
B. Renal Function and Injury
-
Metabolic Cages: House animals in metabolic cages to collect 24-hour urine samples for the measurement of:
-
Urine volume
-
Urinary albumin excretion (UAE)
-
Urinary creatinine
-
-
Blood Chemistry: Collect blood samples to measure:
-
Serum creatinine
-
Blood urea nitrogen (BUN)
-
-
Glomerular Filtration Rate (GFR): GFR can be estimated by creatinine clearance or measured more accurately using techniques like inulin clearance.
-
Histological Analysis:
-
Harvest the kidneys, fix them in 10% formalin, and process for paraffin embedding.
-
Periodic Acid-Schiff (PAS) Staining: To assess glomerular and tubular morphology, including mesangial expansion and glomerulosclerosis.[30]
-
Masson's Trichrome or Sirius Red Staining: To quantify tubulointerstitial fibrosis.[31][32][33]
-
-
Molecular Markers of Renal Injury:
-
Analyze the expression of genes and proteins associated with renal fibrosis and inflammation.
-
Fibrotic Markers: TGF-β, fibronectin, and collagen IV.[31]
-
Inflammatory Markers: Monocyte chemoattractant protein-1 (MCP-1) and intercellular adhesion molecule-1 (ICAM-1).
-
Tubular Injury Markers: Kidney injury molecule-1 (KIM-1) and neutrophil gelatinase-associated lipocalin (NGAL).[10]
-
IV. Data Presentation and Visualization
A. Quantitative Data Summary
| Parameter | Control Group | Disease Model Group | Dapagliflozin-Treated Group |
| Cardiac Function | |||
| LVEF (%) | |||
| Fractional Shortening (%) | |||
| Heart Weight/Body Weight (mg/g) | |||
| Cardiac Fibrosis (%) | |||
| Renal Function | |||
| Serum Creatinine (mg/dL) | |||
| BUN (mg/dL) | |||
| Urinary Albumin Excretion (µ g/24h ) | |||
| Renal Fibrosis (%) |
B. Signaling Pathway and Workflow Diagrams
Caption: Mechanism of this compound's cardiorenal protection.
Caption: General experimental workflow for evaluating this compound.
V. Conclusion
The strategic use of well-characterized animal models is crucial for advancing our understanding of the cardiorenal protective effects of this compound. The protocols and evaluation methods outlined in this guide provide a robust framework for researchers to investigate the therapeutic potential of this important drug. By employing a multi-faceted approach that combines functional, histological, and molecular analyses, we can continue to unravel the complex mechanisms underlying the benefits of SGLT2 inhibition in cardiorenal medicine.
References
-
Preclinical models of cardio-renal syndrome: a systematic review. American Journal of Physiology-Renal Physiology. [Link]
-
Heart-kidney interactions: mechanistic insights from animal models. American Journal of Physiology-Renal Physiology. [Link]
-
Animal models of cardiorenal syndrome: a review. Heart Failure Reviews. [Link]
-
Revisiting Experimental Models of Diabetic Nephropathy. International Journal of Molecular Sciences. [Link]
-
Animal Models to Study Links between Cardiovascular Disease and Renal Failure and Their Relevance to Human Pathology. Frontiers in Physiology. [Link]
-
Common Heart Failure With Preserved Ejection Fraction Animal Models Yield Disparate Myofibril Mechanics. Journal of the American Heart Association. [Link]
-
Animal models of cardiorenal syndrome: a review. PubMed. [Link]
-
Evaluating large Animal models of Heart Failure with hFpEF using clinical scores. emka TECHNOLOGIES. [Link]
-
ANIMAL MODELS OF DIABETIC NEPHROPATHY. ResearchGate. [Link]
-
Mouse models of diabetic nephropathy. PubMed. [Link]
-
Animal Models of Heart Failure With Preserved Ejection Fraction. PubMed. [Link]
-
Rodent animal models: from mild to advanced stages of diabetic nephropathy. Journal of Biomedical Science. [Link]
-
Modeling heart failure with preserved ejection fraction in rodents: Where do we stand?. Frontiers in Cardiovascular Medicine. [Link]
-
An Update on the Use of Animal Models in Diabetic Nephropathy Research. PubMed. [Link]
-
Cardiorenal Benefits of Dapagliflozin: An Overview. Cureus. [Link]
-
Animal models of heart failure with preserved ejection fraction. Netherlands Heart Journal. [Link]
-
Cardiorenal protection with dapagliflozin in patients with type 2 diabetes mellitus and chronic coronary syndrome undergoing percutaneous coronary intervention: a registry cross-sectional study. Cardiovascular Diabetology. [Link]
-
Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation. PubMed. [Link]
-
Rodent models of streptozotocin-induced diabetic nephropathy. Methods in Renal Research. [Link]
-
Modified Protocol for A Mouse Heart Failure Model Using Minimally Invasive Transverse Aortic Constriction. STAR Protocols. [Link]
-
Histological Evaluation of Renal Fibrosis in Mice. Protocols.io. [Link]
-
Roles for SGLT2 Inhibitors in Cardiorenal Disease. Cardiorenal Medicine. [Link]
-
The effects of dapagliflozin on cardio-renal risk factors in patients with type 2 diabetes with or without renin-angiotensin system inhibitor treatment: a post hoc analysis. PubMed. [Link]
-
Class effects of SGLT2 inhibitors on cardiorenal outcomes. Cardiovascular Diabetology. [Link]
-
Rodent models of diabetic nephropathy: their utility and limitations. International Journal of Nephrology and Renovascular Disease. [Link]
-
Optimized protocols for commonly-used murine models of heart failure with preserved ejection fraction. bioRxiv. [Link]
-
Histological evaluation of kidney fibrosis. ResearchGate. [Link]
-
Effects of SGLT2 Inhibitors on Kidney and Cardiovascular Function. Annual Review of Physiology. [Link]
-
Molecular Changes In Cardiac Tissue As A New Marker To Predict Cardiac Dysfunction Induced By Radiotherapy. International Journal of Radiation Oncology, Biology, Physics. [Link]
-
Histological assessment of renal fibrosis in adenine-induced CKD mice... ResearchGate. [Link]
-
Rodent models of streptozotocin-induced diabetic nephropathy. ResearchGate. [Link]
-
Histopathology showing fibrosis and pathogenesis in the kidneys of mice... ResearchGate. [Link]
-
Experimental model of nephropathy associated with diabetes mellitus in mice. Acta Cirurgica Brasileira. [Link]
-
Of Mice and…Kidney Fibrosis: 6 Ways to Study Fibrosis in Mice. Renal Fellow Network. [Link]
-
Diet-Induced Rodent Models of Diabetic Peripheral Neuropathy, Retinopathy and Nephropathy. Nutrients. [Link]
-
Hypertrophy, Pathology, and Molecular Markers of Cardiac Pathogenesis. Circulation Research. [Link]
-
Molecular biomarkers in cardiac hypertrophy. Journal of Cellular and Molecular Medicine. [Link]
-
Characterization of an Animal Model to Study Risk Factors and New Therapies for the Cardiorenal Syndrome, a Major Health Issue in Our Aging Population. BioMed Research International. [Link]
-
Small animal models of heart failure. Cardiovascular Research. [Link]
-
Mechanism of Action (MOA) | FARXIGA® (dapagliflozin) | For HCPs. Farxiga. [Link]
-
Toward Human Models of Cardiorenal Syndrome in vitro. Frontiers in Cell and Developmental Biology. [Link]
-
Cardiac fibrosis and expression of fibrotic markers in the heart of... ResearchGate. [Link]
-
Blockade of Inflammatory Markers Attenuates Cardiac Remodeling and Fibrosis in Rats with Supravalvular Aortic Stenosis. International Journal of Molecular Sciences. [Link]
-
Heart failure in mice induces a dysfunction of the sinus node associated with reduced CaMKII signaling. Journal of Experimental Medicine. [Link]
-
Dapagliflozin Mechanism, Therapeutic Role, and Clinical Applications in Diabetes, Heart Failure, and Kidney Disease. Innovative Research Journals. [Link]
-
Everything you need to know about Dapagliflozin mechanism of action. SlideShare. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Cardiorenal protection with dapagliflozin in patients with type 2 diabetes mellitus and chronic coronary syndrome undergoing percutaneous coronary intervention: a registry cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. blog.irjpl.org [blog.irjpl.org]
- 5. annualreviews.org [annualreviews.org]
- 6. Mechanism of Action (MOA) | FARXIGA® (dapagliflozin) | For HCPs [farxiga-hcp.com]
- 7. Everything you need to know about Dapagliflozin mechanism of action | PDF [slideshare.net]
- 8. Animal models of cardiorenal syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal models of cardiorenal syndrome: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Frontiers | Animal Models to Study Links between Cardiovascular Disease and Renal Failure and Their Relevance to Human Pathology [frontiersin.org]
- 12. Small animal models of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rupress.org [rupress.org]
- 14. Animal models of heart failure with preserved ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. ovid.com [ovid.com]
- 20. Rodent models of diabetic nephropathy: their utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scielo.br [scielo.br]
- 23. An Update on the Use of Animal Models in Diabetic Nephropathy Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Rodent animal models: from mild to advanced stages of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Characterization of an Animal Model to Study Risk Factors and New Therapies for the Cardiorenal Syndrome, a Major Health Issue in Our Aging Population - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Modified Protocol for A Mouse Heart Failure Model Using Minimally Invasive Transverse Aortic Constriction - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. ahajournals.org [ahajournals.org]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. Histological Evaluation of Renal Fibrosis in Mice [protocols.io]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Glycosuria in Animal Models with 1R-Dapagliflozin
Introduction: The Scientific Rationale for Inducing Glycosuria with Dapagliflozin
Dapagliflozin is a highly selective and potent inhibitor of the Sodium-Glucose Co-transporter 2 (SGLT2), a protein predominantly expressed in the S1 and S2 segments of the renal proximal tubules.[1][2] In a physiological context, SGLT2 is responsible for reabsorbing approximately 90% of the glucose filtered by the glomerulus, thus playing a pivotal role in maintaining glucose homeostasis.[2][3] The mechanism of action of dapagliflozin is independent of insulin secretion or action.[1] By competitively blocking SGLT2, dapagliflozin effectively prevents renal glucose reabsorption, leading to a dose-dependent excretion of excess glucose in the urine—a state known as glycosuria.[1][2][4]
This targeted pharmacological intervention provides researchers with a powerful tool to investigate the downstream consequences of controlled glycosuria in various physiological and pathophysiological states. Inducing glycosuria with dapagliflozin in animal models is fundamental for preclinical studies across multiple domains, including type 2 diabetes, cardiovascular disease, and kidney disease.[5][6] The resulting caloric loss, osmotic diuresis, and alterations in renal hemodynamics are key areas of investigation.[2][7]
This guide provides a comprehensive overview and detailed protocols for the effective use of 1R-Dapagliflozin to induce glycosuria in common rodent models, with a focus on experimental integrity and reproducibility.
Mechanism of Action: SGLT2 Inhibition in the Proximal Tubule
The primary action of dapagliflozin occurs at the apical membrane of epithelial cells in the proximal convoluted tubule. Here, SGLT2 utilizes the sodium gradient maintained by the basolateral Na+/K+-ATPase to transport glucose from the tubular fluid into the cell against its concentration gradient. Dapagliflozin selectively binds to and inhibits SGLT2, causing glucose to remain in the tubular fluid and subsequently be excreted in the urine.[1][2][7]
Caption: Dapagliflozin blocks SGLT2, preventing glucose and sodium reabsorption.
Choosing the Right Animal Model: Causality and Experimental Design
The selection of an appropriate animal model is critical and depends on the specific research question.
-
Normoglycemic Models (e.g., Sprague-Dawley Rats, C57BL/6 Mice): These models are ideal for studying the primary pharmacodynamic effects of dapagliflozin on renal glucose handling and fluid balance in a non-diabetic state. They allow for the characterization of the drug's potency and efficacy in inducing glycosuria without the confounding factors of hyperglycemia and insulin resistance.[8]
-
Streptozotocin (STZ)-Induced Diabetic Models: STZ is a toxin that destroys pancreatic β-cells, leading to insulin deficiency and hyperglycemia. This model is often used to simulate type 1 diabetes or, when combined with a high-fat diet, a form of type 2 diabetes.[9][10][11] It is particularly useful for evaluating the glucose-lowering efficacy of dapagliflozin in a state of pronounced hyperglycemia, where the filtered glucose load is high.[9][12]
-
Genetic Models of Type 2 Diabetes (e.g., Zucker Diabetic Fatty (ZDF) Rats): ZDF rats have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and eventual β-cell failure, closely mimicking the pathophysiology of human type 2 diabetes.[13][14][15][16] This model is invaluable for studying the effects of dapagliflozin on glycemic control, as well as its impact on metabolic parameters like body weight and lipid profiles, in the context of a complex metabolic disease.[4][13][15]
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for acute and chronic administration of dapagliflozin to induce glycosuria. It is imperative that all animal procedures are approved by the institution's Animal Care and Use Committee.
Protocol 1: Acute Glycosuria Induction via Oral Gavage
This protocol is designed to assess the immediate pharmacodynamic effect of a single dose of dapagliflozin.
Materials:
-
This compound
-
Vehicle: A suitable vehicle is crucial for consistent drug delivery. Common options include:
-
Animal scale
-
Oral gavage needles (stainless steel, ball-tipped; size appropriate for the animal, e.g., 18-20 gauge for rats, 22-24 gauge for mice)
-
Syringes
-
Metabolic cages for urine collection
Procedure:
-
Animal Acclimatization: House animals in a controlled environment (22°C, 12-hour light/dark cycle) for at least one week prior to the experiment.
-
Dose Formulation:
-
Calculate the required amount of dapagliflozin based on the desired dose (e.g., 1 mg/kg) and the number of animals.
-
Prepare the dosing solution by suspending or dissolving dapagliflozin in the chosen vehicle. Ensure homogeneity through vortexing or sonication. Prepare fresh on the day of the experiment.
-
-
Dosing:
-
Fast animals overnight (12-16 hours) with free access to water, if required by the experimental design. Fasting can standardize baseline glucose levels.
-
Weigh each animal immediately before dosing to calculate the precise volume to be administered. A typical oral gavage volume is 5-10 mL/kg for rats and 10 mL/kg for mice.
-
Gently but firmly restrain the animal. For oral gavage, ensure the head and body are in a straight line to prevent accidental tracheal intubation.
-
Measure the distance from the animal's snout to the last rib to estimate the correct insertion depth of the gavage needle.
-
Insert the gavage needle smoothly along the roof of the mouth and into the esophagus. Do not force the needle.
-
Administer the calculated volume of the dapagliflozin solution or vehicle control.
-
-
Urine Collection:
-
Immediately after dosing, place each animal in an individual metabolic cage designed to separate urine and feces.[19] These cages are essential for accurate 24-hour urine volume measurement and sample collection.[20][21]
-
Ensure animals have free access to food (unless fasting is continued) and water.
-
Collect urine over a specified period, typically 6 to 24 hours.[4] For timed collections, the bladder can be gently expressed by applying light pressure to the caudal abdomen before placing the animal in the cage.[17]
-
-
Sample Analysis:
-
Measure the total urine volume for each animal.
-
Determine the urine glucose concentration using a validated method, such as a glucose oxidase assay or a clinical chemistry analyzer.
-
Calculate the total urinary glucose excretion (UGE) using the formula:
-
UGE (mg) = Urine Volume (mL) × Urine Glucose Concentration (mg/mL)
-
-
Caption: Workflow for acute induction of glycosuria in rodents.
Protocol 2: Chronic Glycosuria Induction via Daily Dosing or Medicated Diet
This protocol is for evaluating the long-term effects of sustained glycosuria.
Methods of Administration:
-
Daily Oral Gavage: As described in Protocol 1, performed once daily for the duration of the study (e.g., 14 days or longer).[19]
-
Dietary Admixture: This method reduces the stress of daily handling.
-
Calculate the amount of dapagliflozin needed based on the target dose (e.g., 1 mg/kg/day) and the average daily food consumption of the animals.
-
Thoroughly mix the calculated amount of dapagliflozin with a powdered diet.[19] A common approach is to use a small amount of a high-fat diet powder (e.g., 6% fat) to ensure palatability and uniform mixing.[19]
-
Provide the medicated diet or a control diet (with vehicle) to the respective groups ad libitum.
-
Monitor food intake to ensure the desired dose is being consumed.
-
Monitoring and Endpoints:
-
Body Weight: Record daily or several times per week.
-
Food and Water Intake: Measure daily to assess metabolic changes.
-
Blood Glucose: Measure fasting and/or fed blood glucose levels at regular intervals (e.g., weekly) from tail vein blood using a glucometer.[9]
-
Urine Collection: Perform 24-hour urine collections using metabolic cages at baseline and at the end of the study to determine changes in urinary glucose excretion and volume.
Data Presentation and Expected Outcomes
The administration of dapagliflozin is expected to produce a significant, dose-dependent increase in urinary glucose excretion. The magnitude of this effect is typically greater in diabetic, hyperglycemic animals due to the higher filtered glucose load.[4]
Table 1: Representative Effects of a Single Oral Dose of Dapagliflozin on 24-Hour Urinary Glucose Excretion (UGE) in Rats
| Animal Model | Dapagliflozin Dose | Vehicle UGE (mg/24h) | Dapagliflozin UGE (mg/24h) | Fold Increase | Reference |
| Normal Sprague-Dawley | 1.0 mg/kg | ~2.5 | ~1000 | ~400x | [8] |
| Zucker Diabetic Fatty | 0.1 mg/kg | ~1500 | ~3000 | ~2x | [4][22] |
| Zucker Diabetic Fatty | 1.0 mg/kg | ~1500 | ~3000 | ~2x | [4][22] |
Table 2: Representative Effects of Chronic (14-Day) Dapagliflozin Treatment in Zucker Diabetic Fatty (ZDF) Rats
| Parameter | Vehicle Control | Dapagliflozin (1.0 mg/kg/day) | Reference |
| Fasting Plasma Glucose | ~295 mg/dL | ~138 mg/dL | [4] |
| Fed Plasma Glucose | ~450 mg/dL | ~200 mg/dL | [4][22] |
Trustworthiness: Self-Validating Systems and Best Practices
To ensure the integrity and reproducibility of your results, incorporate the following practices:
-
Appropriate Controls: Always include a vehicle-treated control group that undergoes identical procedures (handling, gavage with vehicle, etc.) as the drug-treated groups.
-
Randomization: Randomize animals into treatment groups to avoid bias.
-
Acclimatization to Metabolic Cages: The novel environment of a metabolic cage can be a stressor, potentially affecting physiological parameters.[20][21] Acclimatize animals to the cages for a period before the definitive experiment to obtain more reliable baseline data.
-
Validated Assays: Use validated and calibrated equipment for all measurements, especially for glucose quantification.
-
Pharmacokinetic Considerations: Be aware of the pharmacokinetic profile of dapagliflozin in your chosen species. The plasma half-life is approximately 12 hours, which supports a once-daily dosing regimen.[1]
By adhering to these detailed protocols and principles of scientific integrity, researchers can reliably induce and study the effects of glycosuria using this compound, contributing to a deeper understanding of metabolic diseases and the therapeutic potential of SGLT2 inhibition.
References
-
Han, S., et al. (2008). Dapagliflozin, a Selective SGLT2 Inhibitor, Improves Glucose Homeostasis in Normal and Diabetic Rats. Diabetes, 57(6), 1723-1729. Available from: [Link]
-
Dr. Oracle. (2025). Dapagliflozin Mechanism of Action. Available from: [Link]
-
Heerspink, H. J. L., et al. (2020). Dapagliflozin in Patients with Chronic Kidney Disease. New England Journal of Medicine, 383(15), 1436-1446. Available from: [Link]
-
Scafoglio, C., et al. (2014). Carcinogenicity Risk Assessment Supports the Chronic Safety of Dapagliflozin, an Inhibitor of Sodium–Glucose Co-Transporter 2, in the Treatment of Type 2 Diabetes Mellitus. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 7, 105–118. Available from: [Link]
-
Wilcox, C. S., & Shen, W. (2020). Antihypertensive and Renal Mechanisms of SGLT2 (Sodium-Glucose Linked Transporter 2) Inhibitors. Hypertension, 75(3), 616-626. Available from: [Link]
-
Gao, Y., et al. (2023). Dapagliflozin can alleviate renal fibrosis in rats with streptozotocin-induced type 2 diabetes mellitus. Experimental and Therapeutic Medicine, 26(6), 596. Available from: [Link]
-
Plosker, G. L. (2012). Dapagliflozin: A Review of its Use in Type 2 Diabetes Mellitus. Drugs, 72(17), 2289-2312. Available from: [Link]
-
Vallon, V., & Thomson, S. C. (2020). State-of-the-Art-Review: Mechanisms of Action of SGLT2 Inhibitors and Clinical Implications. American Journal of Physiology-Renal Physiology, 319(5), F837-F847. Available from: [Link]
-
Kalra, S. (2021). Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review. Frontiers in Endocrinology, 12, 669321. Available from: [Link]
-
U.S. Food and Drug Administration. (2013). Pharmacology/Toxicology Review and Evaluation for NDA 202293. Available from: [Link]
-
El-Kashef, D. H., et al. (2019). Dapagliflozin attenuates early markers of diabetic nephropathy in fructose-streptozotocin-induced diabetes in rats. Biomedicine & Pharmacotherapy, 109, 910-920. Available from: [Link]
-
Aragón-Herrera, A., et al. (2022). The Treatment With the SGLT2 Inhibitor Empagliflozin Modifies the Hepatic Metabolome of Male Zucker Diabetic Fatty Rats Towards a Protective Profile. Frontiers in Pharmacology, 13, 821946. Available from: [Link]
-
Jawniak, P., et al. (2017). A single dose of dapagliflozin, an SGLT-2 inhibitor, induces higher glycosuria in GCK- and HNF1A-MODY than in type 2 diabetes mellitus. Endocrine, 57(2), 229-236. Available from: [Link]
-
ResearchGate. (2025). Targeting the kidney and glucose excretion with dapagliflozin: preclinical and clinical evidence for SGLT2 inhibition as a new option for treatment of type 2 diabetes mellitus. Available from: [Link]
-
ResearchGate. (2023). Dapagliflozin can alleviate renal fibrosis in rats with streptozotocin-induced type 2 diabetes mellitus. Available from: [Link]
-
Sari, V., et al. (2021). Effects of SGLT2 inhibitor administration on blood glucose level and body weight in type 1 diabetes rat model. Medical Journal of Indonesia, 30(2), 108-13. Available from: [Link]
-
Zucker diabetic fatty rats: Significance and symbolism. (2025). Available from: [Link]
-
Saber Instruments. (2013). Combining a metabolic cage (with urine and feces collection) and respirometry: It's easy!. Available from: [Link]
-
ResearchGate. (2025). Diabetes in Zucker Diabetic Fatty Rat. Available from: [Link]
-
ResearchGate. (2025). A Novel Rat Model of Type 2 Diabetes: The Zucker Fatty Diabetes Mellitus ZFDM Rat. Available from: [Link]
-
Norecopa. (2021). Metabolic cages. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review [frontiersin.org]
- 3. A single dose of dapagliflozin, an SGLT-2 inhibitor, induces higher glycosuria in GCK- and HNF1A-MODY than in type 2 diabetes mellitus | springermedizin.de [springermedizin.de]
- 4. Targeting the kidney and glucose excretion with dapagliflozin: preclinical and clinical evidence for SGLT2 inhibition as a new option for treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. State-of-the-Art-Review: Mechanisms of Action of SGLT2 Inhibitors and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Dapagliflozin can alleviate renal fibrosis in rats with streptozotocin‑induced type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of SGLT2 inhibitor administration on blood glucose level and body weight in type 1 diabetes rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | The Treatment With the SGLT2 Inhibitor Empagliflozin Modifies the Hepatic Metabolome of Male Zucker Diabetic Fatty Rats Towards a Protective Profile [frontiersin.org]
- 14. Zucker diabetic fatty rats: Significance and symbolism [wisdomlib.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Carcinogenicity Risk Assessment Supports the Chronic Safety of Dapagliflozin, an Inhibitor of Sodium–Glucose Co-Transporter 2, in the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Combining a metabolic cage (with urine and feces collection) and respirometry: It's easy! - Sable Systems International [sablesys.com]
- 21. Metabolic cages - Norecopa Wiki [wiki.norecopa.no]
- 22. researchgate.net [researchgate.net]
Experimental Design for Studying 1R-Dapagliflozin in Preclinical Heart Failure Models: Application Notes and Protocols
Introduction: Rationale for Investigating Dapagliflozin in Heart Failure
Heart failure (HF) remains a leading cause of morbidity and mortality worldwide, characterized by the heart's inability to pump blood sufficiently to meet the body's metabolic demands. Pathological cardiac remodeling, including hypertrophy, fibrosis, and inflammation, is a hallmark of HF progression. Dapagliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, has emerged as a cornerstone therapy for HF, demonstrating significant reductions in cardiovascular death and hospitalizations for HF in patients with and without type 2 diabetes.[1] The therapeutic benefits of Dapagliflozin extend beyond its glucose-lowering effects, suggesting direct and indirect cardioprotective mechanisms.[1][2]
The proposed mechanisms for Dapagliflozin's efficacy in HF are multifaceted. They include systemic effects such as modest diuresis and natriuresis, leading to reduced preload, as well as direct cardiac effects. Emerging evidence suggests that Dapagliflozin may improve cardiac energy metabolism, reduce inflammation and oxidative stress, inhibit myocardial fibrosis, and modulate ion exchange, notably the sodium-hydrogen exchanger 1 (NHE1).[3][4] These actions collectively attenuate adverse cardiac remodeling and improve cardiac function.[4][5]
This comprehensive guide provides detailed application notes and protocols for the preclinical investigation of 1R-Dapagliflozin in established rodent models of heart failure. The methodologies described herein are designed to enable researchers to robustly evaluate the efficacy and elucidate the mechanisms of action of Dapagliflozin in a controlled experimental setting.
Part 1: Preclinical Models of Heart Failure
The selection of an appropriate animal model is critical for translating preclinical findings to the clinical setting. Rodent models are widely used due to their genetic tractability, relatively low cost, and the ability to generate reproducible HF phenotypes. The two most common and well-characterized surgical models for inducing heart failure with reduced ejection fraction (HFrEF) are the myocardial infarction (MI) model via left anterior descending (LAD) coronary artery ligation and the pressure overload-induced HF model via transverse aortic constriction (TAC).
Myocardial Infarction Model: Left Anterior Descending (LAD) Ligation
This model recapitulates the pathophysiology of ischemic heart disease, a leading cause of HF in humans. Permanent ligation of the LAD artery induces a defined area of myocardial necrosis, leading to subsequent ventricular remodeling, dilatation, and systolic dysfunction.
Pressure Overload Model: Transverse Aortic Constriction (TAC)
The TAC model mimics pressure overload-induced cardiac hypertrophy and its progression to heart failure, akin to conditions like aortic stenosis and chronic hypertension. This procedure creates a constriction in the transverse aorta, increasing afterload on the left ventricle and leading to a hypertrophic response that can transition to a dilated, dysfunctional phenotype over time.[5]
Part 2: Experimental Design and Drug Administration
A well-controlled experimental design is paramount for obtaining reliable and interpretable data.
Animal Selection and Group Allocation
-
Species and Strain: C57BL/6J mice are a commonly used inbred strain for cardiovascular research due to their well-characterized genetics and robust response to surgical interventions.
-
Age and Weight: Adult male mice (8-10 weeks old, 25-27 g) are typically used to ensure surgical feasibility and consistency.
-
Group Allocation: A typical study design would include the following groups:
-
Sham-operated + Vehicle: Control group for the surgical procedure.
-
HF Model (LAD or TAC) + Vehicle: Disease control group.
-
HF Model (LAD or TAC) + Dapagliflozin: Treatment group.
-
(Optional) Sham-operated + Dapagliflozin: To assess the drug's effect in the absence of pathology.
-
Dapagliflozin Dosing and Administration
Based on published preclinical studies in non-diabetic rodent models of heart failure, a dose of 1.0 mg/kg/day of Dapagliflozin administered via oral gavage has been shown to be effective in attenuating cardiac remodeling and improving cardiac function.[5]
-
Formulation: Dapagliflozin can be dissolved in a suitable vehicle, such as sterile saline or a 0.5% carboxymethylcellulose solution.
-
Administration: Daily oral gavage ensures consistent and accurate dosing.
-
Treatment Duration: A treatment period of 4 weeks is generally sufficient to observe significant effects on cardiac remodeling and function in these models.
Part 3: Surgical Protocols
All surgical procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.
Protocol: Left Anterior Descending (LAD) Ligation in Mice
-
Anesthesia and Preparation: Anesthetize the mouse with isoflurane (2-3% for induction, 1.5-2% for maintenance). Shave the chest and disinfect the surgical area. Intubate the mouse and connect it to a rodent ventilator.
-
Thoracotomy: Perform a left-sided thoracotomy between the 3rd and 4th ribs to expose the heart.
-
LAD Ligation: Gently retract the pericardium to visualize the LAD artery. Pass an 8-0 silk suture under the LAD, approximately 2-3 mm from its origin.
-
Occlusion: Tie a permanent knot to ligate the artery. Successful ligation is confirmed by the immediate blanching of the anterior wall of the left ventricle.
-
Closure: Close the chest wall in layers and evacuate any air from the thoracic cavity. Suture the skin incision.
-
Post-operative Care: Administer analgesics and monitor the animal closely during recovery.
Protocol: Transverse Aortic Constriction (TAC) in Mice
-
Anesthesia and Preparation: Similar to the LAD ligation procedure, anesthetize, intubate, and prepare the mouse for surgery.
-
Surgical Approach: Make a small incision at the suprasternal notch. Carefully dissect to expose the aortic arch.
-
Aortic Constriction: Pass a 7-0 silk suture under the transverse aorta between the innominate and left carotid arteries.
-
Ligation: Tie the suture snugly around the aorta and a 27-gauge needle placed adjacent to the aorta.
-
Needle Removal: Promptly remove the needle to create a standardized constriction.
-
Closure: Close the incision in layers.
-
Post-operative Care: Provide appropriate analgesic support and monitor the animal's recovery.
Part 4: Assessment of Cardiac Function and Remodeling
A multi-modal approach is recommended to comprehensively evaluate the effects of Dapagliflozin.
In Vivo Assessment of Cardiac Function
Echocardiography is a non-invasive method to serially assess cardiac structure and function.
-
Anesthesia: Lightly anesthetize the mouse with isoflurane to maintain a heart rate of 400-500 bpm.
-
Image Acquisition: Use a high-frequency ultrasound system with a linear array transducer. Obtain parasternal long-axis (PLAX) and short-axis (PSAX) views.
-
M-mode and 2D Imaging: From the PSAX view at the papillary muscle level, acquire M-mode images to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculations: Calculate left ventricular ejection fraction (LVEF) and fractional shortening (FS) using the following formulas:
-
FS (%) = [(LVIDd - LVIDs) / LVIDd] * 100
-
LVEF (%) is typically calculated by the software using the Teichholz or cubed formula.
-
| Parameter | Description | Expected Change in HF | Expected Effect of Dapagliflozin |
| LVIDd (mm) | Left Ventricular Internal Diameter at end-diastole | Increase | Attenuation of increase |
| LVIDs (mm) | Left Ventricular Internal Diameter at end-systole | Increase | Attenuation of increase |
| LVEF (%) | Left Ventricular Ejection Fraction | Decrease | Improvement/Preservation |
| FS (%) | Fractional Shortening | Decrease | Improvement/Preservation |
PV loop analysis is the gold standard for assessing cardiac hemodynamics, providing load-independent measures of contractility.
-
Anesthesia and Catheterization: Anesthetize the mouse and insert a 1.2F pressure-volume catheter into the left ventricle via the right carotid artery.
-
Data Acquisition: After a stabilization period, record steady-state PV loops.
-
Load-Independent Measures: Perform transient inferior vena cava (IVC) occlusion to generate a family of PV loops for determining the end-systolic pressure-volume relationship (ESPVR) and preload-recruitable stroke work (PRSW), which are load-independent indices of contractility.
-
Data Analysis: Analyze the data using specialized software to derive key hemodynamic parameters.
| Parameter | Description | Expected Change in HF | Expected Effect of Dapagliflozin |
| ESPVR | End-Systolic Pressure-Volume Relationship | Decreased slope | Increased slope |
| PRSW | Preload-Recruitable Stroke Work | Decrease | Increase |
| dP/dt_max | Maximum rate of pressure rise | Decrease | Increase |
| dP/dt_min | Minimum rate of pressure fall | Decreased magnitude | Increased magnitude |
Ex Vivo Assessment of Cardiac Remodeling
Masson's trichrome staining is used to visualize and quantify collagen deposition in the myocardium.
-
Tissue Preparation: Euthanize the animal, excise the heart, and fix it in 10% neutral buffered formalin. Embed the heart in paraffin and cut 5 µm sections.
-
Staining Procedure:
-
Deparaffinize and rehydrate the sections.
-
Stain with Weigert's iron hematoxylin for 10 minutes.
-
Stain with Biebrich scarlet-acid fuchsin for 10-15 minutes.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Stain with aniline blue for 5-10 minutes.
-
Dehydrate and mount.
-
-
Image Analysis: Capture images of the stained sections and use image analysis software (e.g., ImageJ) to quantify the fibrotic area (blue staining) as a percentage of the total tissue area.
Part 5: Mechanistic Studies: Molecular and Cellular Analyses
To investigate the molecular pathways modulated by Dapagliflozin, a series of cellular and molecular assays can be performed on cardiac tissue homogenates.
Protocol: Western Blotting for Key Signaling Proteins
-
Protein Extraction: Homogenize frozen cardiac tissue in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge and collect the supernatant. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-SGLT2
-
Anti-NHE1
-
Anti-phospho-p38 MAPK
-
Anti-p38 MAPK
-
Anti-phospho-JNK
-
Anti-JNK
-
Anti-TGF-β1
-
Anti-Smad2/3
-
Loading control (e.g., GAPDH or β-actin)
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band densities and normalize to the loading control.
Protocol: Immunohistochemistry for Inflammatory Markers
-
Tissue Preparation: Use paraffin-embedded heart sections as described for histological analysis.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with primary antibodies against inflammatory markers such as TNF-α and IL-6 overnight at 4°C.
-
Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.
-
Develop the signal with a DAB substrate.
-
Counterstain with hematoxylin.
-
-
Analysis: Quantify the number of positive cells or the staining intensity in defined regions of the heart.
Part 6: Visualization of Pathways and Workflows
Signaling Pathways Potentially Modulated by Dapagliflozin in Heart Failure
Caption: Comprehensive experimental workflow for preclinical evaluation.
Conclusion
The protocols and experimental design outlined in this guide provide a robust framework for investigating the cardioprotective effects of this compound in preclinical models of heart failure. By employing a combination of surgical models, in vivo functional assessments, and ex vivo molecular analyses, researchers can gain valuable insights into the therapeutic potential and underlying mechanisms of this important drug class. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, ultimately contributing to the development of novel therapeutic strategies for heart failure.
References
-
Arow M, Waldman M, Yadin D, et al. Sodium-glucose cotransporter-2 inhibitor dapagliflozin attenuates diabetic cardiomyopathy. Cardiovasc Diabetol. 2020;19(7). [Link]
-
Zhang, N., et al. Role and molecular mechanisms of SGLT2 inhibitors in pathological cardiac remodeling (Review). Experimental and Therapeutic Medicine. 2022. [Link]
-
Al-Zubaidi, A., et al. Dapagliflozin mitigates cellular stress and inflammation through PI3K/AKT pathway modulation in cardiomyocytes, aortic endothelial cells, and stem cell-derived β cells. Cardiovascular Diabetology. 2024. [Link]
-
Li, X., et al. Dapagliflozin Improves Diabetic Cardiomyopathy by Modulating the Akt/mTOR Signaling Pathway. Journal of Diabetes Research. 2022. [Link]
-
Gao, Y., et al. Effect of dapagliflozin on diabetic patients with cardiovascular disease via MAPK signalling pathway. Journal of Cellular and Molecular Medicine. 2021. [Link]
-
Withaar, A., et al. The effects of liraglutide and dapagliflozin on cardiac function and structure in a multi-hit mouse model of Heart Failure with Preserved Ejection Fraction. University Medical Center Groningen Cardiology. [Link]
- University of Arizona. TNF α Immunohistochemistry Protocol.
-
Kapadia, S., et al. Tissue Expression and Immunolocalization of Tumor Necrosis Factor-α in Postinfarction Dysfunctional Myocardium. Circulation. 1995. [Link]
-
Wu, Q., et al. Dapagliflozin protects against chronic heart failure in mice by inhibiting macrophage-mediated inflammation, independent of SGLT2. Cell Reports Medicine. 2023. [Link]
-
Shi, L., et al. Dapagliflozin Attenuates Cardiac Remodeling in a Mice Model of Cardiac Pressure Overload. American Journal of Hypertension. 2019. [Link]
-
Creative Bioarray. IHC Protocol for Mouse Tissue Sections. [Link]
-
ResearchGate. Immunohistochemical staining for IL-6 and CD45 in a LPS-treated mouse cardiac tissue. [Link]
-
AJMC. Experiments Give Insights Into Dapagliflozin's Cardioprotective Effects. [Link]
-
ResearchGate. Immunohistochemistry of TNF-α in myocardial tissues. [Link]
-
ResearchGate. Immunohistochemical localization of IL-6 protein in the mouse heart in response to LPS administration. [Link]
-
ResearchGate. Western blot analysis of transgenic mice for expression of the Na + /H... exchanger. [Link]
-
Jiang, K., et al. Cardiomyocyte-specific NHE1 overexpression confers protection against myocardial infarction during hyperglycemia. Cell Death & Disease. 2024. [Link]
-
ResearchGate. SGLT2 in mice heart. a Shows the expression of SGLT2 at western blot... [Link]
-
Verma, S., et al. SGLT2 inhibition alters substrate utilization and mitochondrial redox in healthy and failing rat hearts. JCI Insight. 2024. [Link]
-
Oxford Academic. SGLT2 expression in the left ventricle of cardiac patients is correlated with low-grade inflammation involving the pro-oxidant AT1R/NADPH oxidases/SGLT2 crosstalk: potential role in heart failure. [Link]
-
Li, C., et al. SGLT2 inhibition with empagliflozin attenuates myocardial oxidative stress and fibrosis in diabetic mice heart. Cardiovascular Diabetology. 2019. [Link]
-
Kujawska-Luczak, M., et al. The role of interleukin-6 in intracellular signal transduction after chronic β-adrenergic stimulation in mouse myocardium. Archives of Medical Science. 2019. [Link]
-
Liu, Y., et al. Blockade of IL-6/IL-6R Signaling Attenuates Acute Antibody-Mediated Rejection in a Mouse Cardiac Transplantation Model. Frontiers in Immunology. 2021. [Link]
-
ResearchGate. Immunoblot analysis of NHE1 protein expression in 6 week old male... [Link]
-
ResearchGate. Western blot analysis of transgenic mice examined for expression of... [Link]
-
Journal of Cell Science. Sodium hydrogen exchanger (NHE1) palmitoylation and potential functional regulation. [Link]
Sources
- 1. Dapagliflozin protects against chronic heart failure in mice by inhibiting macrophage-mediated inflammation, independent of SGLT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role and molecular mechanisms of SGLT2 inhibitors in pathological cardiac remodeling (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dapagliflozin mitigates cellular stress and inflammation through PI3K/AKT pathway modulation in cardiomyocytes, aortic endothelial cells, and stem cell-derived β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dapagliflozin Attenuates Cardiac Remodeling in Mice Model of Cardiac Pressure Overload - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating 1R-Dapagliflozin in Closed-Loop Insulin Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Paradigm in Glycemic Control for Type 1 Diabetes
Individuals with Type 1 Diabetes (T1D) face the relentless challenge of maintaining glycemic control to prevent both acute and long-term complications. While the advent of hybrid closed-loop (HCL) insulin delivery systems has revolutionized T1D management by automating insulin delivery based on continuous glucose monitoring (CGM), significant challenges remain.[1][2] These systems, while effective, still struggle with postprandial hyperglycemia, glycemic variability, and the persistent burden of carbohydrate counting.[1]
This has spurred research into adjunct-to-insulin therapies that can work synergistically with HCL systems. Among the most promising are the Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, such as 1R-Dapagliflozin. By inducing insulin-independent glucosuria, Dapagliflozin offers a complementary mechanism to lower blood glucose, reduce insulin requirements, and mitigate glycemic excursions.[3][4][5]
These application notes provide a comprehensive guide for researchers designing studies to evaluate the efficacy, safety, and optimal integration of Dapagliflozin within closed-loop insulin delivery platforms. The protocols outlined below are grounded in findings from pivotal clinical trials and consensus guidelines, emphasizing a rigorous approach to patient selection, safety monitoring, and data interpretation.
Scientific Rationale and Mechanism of Action
The Role of SGLT2 in Glucose Homeostasis
Sodium-glucose cotransporter 2 (SGLT2) is a protein located in the proximal renal tubules responsible for reabsorbing approximately 90% of the glucose filtered by the kidneys.[4][6] In individuals with diabetes, the expression and activity of SGLT2 are upregulated, contributing to the maintenance of hyperglycemia.
Dapagliflozin's Insulin-Independent Mechanism
Dapagliflozin is a potent and highly selective inhibitor of SGLT2.[4][7] By blocking this transporter, it reduces the reabsorption of glucose from the tubular lumen, promoting its excretion in the urine (glucosuria).[4][6] This action lowers blood glucose levels through a mechanism entirely independent of pancreatic β-cell function or insulin sensitivity.[4][5]
This insulin-independent pathway is the core of its synergistic potential with closed-loop systems. By offloading a portion of the glucose-lowering burden from insulin, Dapagliflozin can smooth glycemic variability, reduce the total daily insulin dose (TDD), and potentially lessen the impact of carbohydrate counting errors.[1][3][8]
Summary of Clinical Evidence
Numerous studies have evaluated Dapagliflozin as an adjunct to insulin in T1D, demonstrating consistent benefits. The DEPICT-1 and DEPICT-2 trials, for instance, showed that Dapagliflozin significantly reduced HbA1c, body weight, and total daily insulin dose compared to placebo.[3][7][8] More recent trials have begun to explore its use specifically with automated insulin delivery (AID) systems, indicating improved time-in-range (TIR) without an increased risk of hypoglycemia.[9][10]
| Trial / Study | Dosage | Key Glycemic Outcomes | Key Safety Findings | Reference |
| DEPICT-1 & -2 | 5 mg & 10 mg | Decreased HbA1c by 0.37-0.42%; Increased TIR by >2 hours; Reduced TDD by 10-11%. | Increased risk of diabetic ketoacidosis (DKA) compared to placebo. | [3][8] |
| DAPADream Pilot | 10 mg (two doses) | Investigated increase in TIR (70-180 mg/dL) with a closed-loop system. | In-patient setting for optimal safety monitoring. | [11][12] |
| Outpatient AID Study (Empagliflozin) | 5 mg | Increased daytime TIR from 71% to 81% on AID; No increase in hypoglycemia. | One DKA episode reported (confounded by infusion site failure). | [9][10] |
| Case Series (East Cheshire) | Not specified | Mean HbA1c fell from 9.3% to 7.2%; TIR (4-10 mmol/L) increased from 33.1% to 65.2%. | Well-tolerated with no increase in hypoglycemia. | [13] |
Research Protocol: Dapagliflozin with Hybrid Closed-Loop Systems
This section outlines a robust protocol for a randomized, controlled, crossover trial to assess the addition of Dapagliflozin to an existing HCL system.
Participant Selection (Inclusion/Exclusion Criteria)
Causality: Proper participant selection is critical to ensure both subject safety and data integrity. The criteria below are designed to recruit a population that can safely manage the protocol while representing typical HCL users with suboptimal control. A BMI limit is often included, as this was a requirement for EU and Japan approval for T1D, though benefits are seen across BMI ranges.[7][8]
Inclusion Criteria:
-
Age 18-75 years.
-
Clinical diagnosis of T1D for ≥12 months.
-
Using a compatible HCL system for ≥3 months.
-
HbA1c between 7.5% and 10.5%.[3]
-
Willingness and ability to perform blood ketone monitoring.
-
Stable insulin requirements (Total Daily Dose 0.6 - 2.0 U/kg).[12]
Exclusion Criteria:
-
History of diabetic ketoacidosis (DKA) within the last 6 months.[12]
-
eGFR < 45 mL/min/1.73 m².
-
History of recurrent urinary or genital tract infections.
-
Adherence to a low-carbohydrate or ketogenic diet.[14]
-
Pregnancy, lactation, or planning pregnancy.[12]
-
Use of any other SGLT2 inhibitor within 3 months.[12]
Study Design and Workflow
This protocol uses a randomized, double-blind, placebo-controlled crossover design to minimize inter-subject variability, allowing each participant to serve as their own control.
Dapagliflozin Administration and Insulin Dose Adjustment
Causality: The primary risk associated with SGLT2 inhibitors in T1D is euglycemic DKA (eDKA), where ketoacidosis occurs without significant hyperglycemia.[15][16][17] This is precipitated by an absolute or relative insulin deficiency. Therefore, an initial, proactive reduction in insulin dose upon starting Dapagliflozin is NOT recommended. The HCL system's algorithm should be allowed to adapt to the glucosuric effect. However, a conservative reduction may be considered in patients with a history of hypoglycemia.[18]
Protocol Steps:
-
Initiation: Begin with Dapagliflozin 5 mg orally, once daily, before the first meal of the day. A 5 mg dose is approved in the EU and Japan for T1D and provides a favorable balance of efficacy and safety.[7][8]
-
Insulin Dose: Instruct participants not to make any manual reductions to their basal or bolus insulin settings upon initiation. The HCL system should autonomously adjust insulin delivery. An exception can be made for a conservative (e.g., up to 10%) reduction in total daily insulin for patients with a high risk of hypoglycemia, based on clinician judgment.[18]
-
HCL System Monitoring: The research team must closely monitor HCL data for the first 72 hours to observe the algorithm's response. Look for trends in basal insulin delivery and post-meal bolus calculations.
-
Participant Education: Reinforce that the HCL system will manage insulin adjustments. Participants should continue to announce carbohydrates and follow their standard HCL usage protocols.
Critical Safety Protocol: Euglycemic DKA Risk Mitigation
Causality: eDKA is a medical emergency.[15][16] The risk is heightened during illness, dehydration, surgery, or reduced carbohydrate intake.[14][19] A robust safety protocol centered on ketone monitoring and patient education is non-negotiable. Blood ketone monitoring is strongly preferred over urine testing, as SGLT2 inhibitors can affect the urinary excretion of ketones, making urine strips less reliable.[19][20]
Mandatory Equipment:
-
All participants must be supplied with a blood β-hydroxybutyrate (BOHB) meter and an adequate supply of test strips.
Monitoring Protocol:
-
Routine Testing: Participants must test blood ketones every morning before taking Dapagliflozin for the first week, and at least 3 times per week thereafter.
-
Symptomatic Testing: Test ketones immediately if experiencing any symptoms of DKA (nausea, vomiting, abdominal pain, fatigue, deep/rapid breathing), regardless of blood glucose level.[15]
-
"Sick Day" Rules: Participants must temporarily STOP taking Dapagliflozin during any acute illness (e.g., fever, vomiting, diarrhea) or situations leading to dehydration or poor oral intake.[18] They should not restart until they are well, eating normally, and ketones are <0.6 mmol/L.[20][21]
-
Surgical Procedures: Dapagliflozin must be stopped at least 3 days prior to any scheduled surgery and only restarted after full recovery and normal oral intake is established.[19]
Sources
- 1. Strategically Playing with Fire: SGLT Inhibitors as Possible Adjunct to Closed-Loop Insulin Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Closed-loop insulin delivery: update on the state of the field and emerging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dapagliflozin as Adjunct Therapy to Insulin for People with Type 1 Diabetes May Improve Glycemic Control [prnewswire.com]
- 4. droracle.ai [droracle.ai]
- 5. Efficacy and safety of the SGLT2 inhibitor dapagliflozin in type 1 diabetes: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action (MOA) | FARXIGA® (dapagliflozin) | For HCPs [farxiga-hcp.com]
- 7. Dapagliflozin: A Review in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dapagliflozin as an Adjunct Therapy to Insulin in Patients with Type 1 Diabetes Mellitus: Efficacy and Safety of this Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Automated Insulin Delivery with SGLT2i Combination Therapy in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Automated Insulin Delivery with SGLT2i Combination Therapy in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Pilot Study to Explore the Efficacy of DAPAglifozin as add-on to Closed-loop Control in Patients With Type 1 Diabetes | DecenTrialz [decentrialz.com]
- 13. diabetesonthenet.com [diabetesonthenet.com]
- 14. Comparison of Protocols to Reduce Diabetic Ketoacidosis in Patients With Type 1 Diabetes Prescribed a Sodium–Glucose Cotransporter 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Euglycemic diabetic ketoacidosis caused by dapagliflozin: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Euglycaemic diabetic ketoacidosis as a severe complication of dapagliflozin – De Intensivist [de-intensivist.nl]
- 17. Euglycemic Diabetic Ketoacidosis and Thyroid Storm Occurring During Dapagliflozin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical considerations when adding a sodium-glucose co-transporter-2 inhibitor to insulin therapy in patients with diabetes mellitus | HKMJ [hkmj.org]
- 19. gov.uk [gov.uk]
- 20. dagensdiabetes.se [dagensdiabetes.se]
- 21. breakthrought1d.ca [breakthrought1d.ca]
Troubleshooting & Optimization
Optimizing 1R-Dapagliflozin Dosage for Rodent Studies: A Technical Support Guide
<
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource for optimizing the dosage of 1R-Dapagliflozin in rodent studies. Drawing from extensive preclinical data and field experience, this document is structured to address common challenges and frequently asked questions in a direct, question-and-answer format. Our goal is to equip you with the knowledge to design robust experiments, troubleshoot effectively, and ensure the scientific integrity of your findings.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the use of Dapagliflozin in rodent models, providing concise answers grounded in established research.
Q1: What is the typical effective oral dose range for Dapagliflozin in rats and mice?
A1: The effective oral dose of Dapagliflozin in rodents is model-dependent. For type 2 diabetes models, such as Zucker diabetic fatty (ZDF) rats, single oral doses ranging from 0.1 to 1.0 mg/kg have been shown to acutely induce renal glucose excretion and reduce hyperglycemia.[1] Chronic daily administration within this range (0.1 to 1.0 mg/kg) over two weeks has demonstrated sustained lowering of fasting and fed glucose levels.[1] In mouse models of type 2 diabetes, such as db/db mice, administration of Dapagliflozin in the diet (e.g., 50 mg per 1000 g of diet) has also proven effective in improving glucose homeostasis.[2] For studies on diet-induced obesity and cognitive impairment in mice, a dose of 1 mg/kg mixed in the diet has been utilized.[3] It is crucial to perform dose-ranging studies for your specific model and research question.
Q2: How should I prepare a Dapagliflozin formulation for oral gavage?
A2: Dapagliflozin propanediol anhydrous, a common form used in research, is a crystalline solid.[4] For oral gavage in rodents, it is often prepared as a suspension. A common vehicle is an aqueous solution containing a suspending agent like low-viscosity carboxymethylcellulose sodium (CMC-Na).[4] Another reported vehicle is a mixture of polyethylene glycol (PEG), ethanol, and water.[5] For instance, a 1% ethanol in water solution has been cited.[6] It is critical to ensure the formulation is homogeneous, which can be achieved through vortexing, sonicating, or using a homogenizer.[4][6]
Q3: What are the expected pharmacokinetic parameters of Dapagliflozin in rodents?
A3: The pharmacokinetic profile of Dapagliflozin has been characterized in several rodent species. In rats, following a 1 mg/kg oral dose, the maximum plasma concentration (Cmax) is approximately 380 ± 110 ng/mL, reached at a Tmax of 0.25 hours, with an elimination half-life (t½) of 1.4 hours.[6] In mice, a 10 mg/kg oral dose results in a Tmax of 1-3 hours.[6][7] The oral bioavailability is high in rats, around 84 ± 21%.[5]
Q4: Are there any known sex differences in the response to Dapagliflozin in rodents?
A4: Some studies have suggested potential sex-dependent differences in Dapagliflozin's pharmacokinetics. For example, in a 7-day toxicokinetic study in rats, co-administration with metformin resulted in slightly reduced Dapagliflozin exposure in male rats but had no effect in female rats.[8] While not always explicitly studied, it is a factor to consider in experimental design, and balancing sex distribution within study groups is recommended.
Q5: Can Dapagliflozin be administered via routes other than oral gavage?
A5: While oral gavage is the most common route of administration in preclinical studies, reflecting the clinical route of exposure, intraperitoneal (IP) injection has also been used.[8] For instance, in a mouse model of peritoneal dialysis, Dapagliflozin was administered intraperitoneally at a dose of 1 mg/kg to achieve effective local concentrations.[9] However, it's important to note that IP administration may lead to different pharmacokinetic and pharmacodynamic profiles compared to oral administration.
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during Dapagliflozin experiments in rodents.
Issue 1: Lack of Expected Glucose-Lowering Effect
-
Potential Cause 1: Inappropriate Animal Model.
-
Explanation: The efficacy of Dapagliflozin is highly dependent on the pathophysiology of the rodent model. In streptozotocin (STZ)-induced type 1 diabetes models, where insulin deficiency is the primary defect, Dapagliflozin monotherapy may not significantly reduce blood glucose levels.[10][11] In contrast, models of type 2 diabetes with preserved insulin production, like the ZDF rat and db/db mouse, typically show a robust response.[1][11]
-
Solution:
-
Verify that your chosen animal model is appropriate for studying an SGLT2 inhibitor.
-
Consider the severity of the diabetic phenotype; in severely hyperglycemic animals, the efficacy might be different.[11]
-
For type 1 diabetes models, explore combination therapy with a low dose of insulin, which has been shown to be effective.[10][12]
-
-
-
Potential Cause 2: Dosage and Formulation Issues.
-
Explanation: An incorrect dose or an improperly prepared formulation can lead to a lack of efficacy. The dose must be sufficient to achieve therapeutic plasma concentrations. An inhomogeneous suspension can result in inconsistent dosing.
-
Solution:
-
Review the literature for validated dose ranges in your specific rodent strain and disease model.[1][11]
-
Ensure your dose formulation is prepared correctly and is homogeneous.[4][6] Consider performing a quick quality check of the suspension under a microscope.
-
Confirm the accuracy of your dosing calculations and administration technique.
-
-
-
Potential Cause 3: Diet Composition.
-
Explanation: The composition of the rodent diet can influence the effectiveness of Dapagliflozin.[11] For example, the glucose-lowering effects have been demonstrated in C57BL/6J mice on a Western diet.[11]
-
Solution:
-
Standardize the diet across all experimental groups.
-
Be aware of the diet's carbohydrate content and its potential interaction with Dapagliflozin's mechanism of action.
-
-
Issue 2: Unexpected Side Effects or Mortality
-
Potential Cause 1: Dehydration and Volume Depletion.
-
Explanation: Dapagliflozin's mechanism of action, inducing glucosuria, also leads to osmotic diuresis and increased urine volume.[1][8] This can potentially lead to dehydration, especially at higher doses or in animals with compromised renal function.
-
Solution:
-
Ensure animals have free access to water at all times.
-
Monitor for signs of dehydration, such as reduced skin turgor, sunken eyes, and lethargy.
-
Consider starting with a lower dose and gradually titrating up, while closely monitoring the animals' well-being.
-
-
-
Potential Cause 2: Off-Target Effects at High Doses.
-
Explanation: While Dapagliflozin is highly selective for SGLT2 over SGLT1, at very high doses, off-target inhibition of SGLT1 could theoretically occur, potentially leading to gastrointestinal side effects.[1][7] However, in many rodent studies, no gastrointestinal side effects like diarrhea or soft stools were observed even at effective doses.[1]
-
Solution:
-
Use the lowest effective dose to minimize the risk of off-target effects.
-
Carefully observe animals for any signs of gastrointestinal distress.
-
-
-
Potential Cause 3: Genitourinary Infections.
-
Explanation: Increased glucose in the urine can create a favorable environment for microbial growth, potentially leading to urinary tract or genital infections.
-
Solution:
-
Maintain high standards of animal husbandry and cage hygiene.
-
Monitor animals for any signs of infection, such as changes in urination behavior, inflammation, or discharge.
-
-
Section 3: Experimental Protocols and Data
This section provides detailed protocols for common procedures and summarizes key quantitative data in a tabular format.
Protocol 1: Oral Gavage Administration in Rats
Materials:
-
Dapagliflozin
-
Vehicle (e.g., 0.5% w/v CMC-Na in purified water)
-
Appropriately sized gavage needles (e.g., 16-18 gauge for adult rats)
-
Syringes
-
Animal scale
-
Mortar and pestle or homogenizer
Procedure:
-
Animal Preparation: Acclimatize animals to handling for several days prior to the study. Fasting animals overnight with free access to water may be required depending on the study design.[6]
-
Dose Formulation: a. Calculate the required amount of Dapagliflozin and vehicle for the number of animals and the desired dose concentration. b. If starting with a solid, use a mortar and pestle to reduce the particle size of the Dapagliflozin powder. c. Gradually add the vehicle to the powder while triturating to form a smooth paste. d. Slowly add the remaining vehicle while continuously mixing to create a uniform suspension. A magnetic stirrer or homogenizer can be used to ensure homogeneity.[4]
-
Dosage Calculation: Weigh each rat immediately before dosing to accurately calculate the required volume. The typical oral gavage volume for rats is 5-10 mL/kg.[6]
-
Animal Restraint: Gently but firmly restrain the rat to immobilize its head and align its neck and back. This is crucial to ensure the gavage needle enters the esophagus and not the trachea.[6]
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth to reach the stomach. Gently insert the needle into the mouth, over the tongue, and advance it slowly into the esophagus. The rat should swallow as the needle is advanced. Do not force the needle.[6]
-
Dose Administration: Once the needle is correctly positioned in the stomach, administer the dose slowly and steadily.
-
Needle Removal: After administration, gently withdraw the needle along the same path of insertion.
-
Post-Dosing Monitoring: Return the animal to its cage and monitor for any signs of distress, such as labored breathing or fluid from the nose, for at least 15-20 minutes.[6]
Data Summary Tables
Table 1: Recommended Oral Dose Ranges of Dapagliflozin in Rodent Models
| Rodent Model | Indication | Dose Range | Reference |
| Zucker Diabetic Fatty (ZDF) Rats | Type 2 Diabetes | 0.1 - 1.0 mg/kg/day | [1] |
| Sprague-Dawley Rats (Normal) | Glucose Tolerance | 1.0 - 10 mg/kg (single dose) | [1] |
| db/db Mice | Type 2 Diabetes | 50 mg/1000g diet | [2] |
| C57BL/6 Mice (High-Fat Diet) | Cognitive Impairment | 1 mg/kg in diet | [3] |
| STZ-Induced Diabetic Rats | Type 2 Diabetes | 1 mg/kg/day | [13] |
Table 2: Pharmacokinetic Parameters of Dapagliflozin in Rats (Oral Administration)
| Parameter | Value | Reference |
| Dose | 1 mg/kg | [6] |
| Cmax | 380 ± 110 ng/mL | [6] |
| Tmax | 0.25 h | [6] |
| AUC | 670 ± 130 ng·h/mL | [6] |
| t½ | 1.4 h | [6] |
| Bioavailability | ~84% | [5] |
Section 4: Visualizing Mechanisms and Workflows
Mechanism of Action: SGLT2 Inhibition
The primary mechanism of Dapagliflozin is the potent and selective inhibition of the Sodium-Glucose Co-transporter 2 (SGLT2) in the proximal convoluted tubules of the kidneys.[6] SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By blocking SGLT2, Dapagliflozin promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner.[6]
Caption: Systematic workflow for troubleshooting lack of efficacy.
References
-
Han, S., et al. (2008). Dapagliflozin, a Selective SGLT2 Inhibitor, Improves Glucose Homeostasis in Normal and Diabetic Rats. Diabetes, 57(6), 1723-1729. [Link]
-
Al-Trad, B., et al. (2015). Effect of dapagliflozin alone and in combination with insulin in a rat model of type 1 diabetes. Drug Design, Development and Therapy, 9, 2747-2755. [Link]
-
U.S. Food and Drug Administration. (2013). Pharmacology/Toxicology NDA Review and Evaluation for Dapagliflozin. [Link]
-
U.S. Food and Drug Administration. (2013). Pharmacology/Toxicology NDA Review and Evaluation for Dapagliflozin. [Link]
-
Li, C., et al. (2020). Dapagliflozin can alleviate renal fibrosis in rats with streptozotocin-induced type 2 diabetes mellitus. Experimental and Therapeutic Medicine, 20(6), 1-1. [Link]
-
Sciskalska, M., et al. (2023). Dapagliflozin Ameliorates Neural Damage in the Heart and Kidney of Diabetic Mice. International Journal of Molecular Sciences, 24(24), 17529. [Link]
-
Chettupalli, A. K., et al. (2025). Development and optimization of dapagliflozin oral nano-bilosomes using response surface method: in vitro evaluation, in vivo evaluation. Nanotheranostics, 9(1), 1-19. [Link]
-
Wei, W., et al. (2020). Dapagliflozin Improves High-Fat Diet-Induced Cognitive Impairment in Female Mice. Journal of Alzheimer's Disease, 78(1), 387-401. [Link]
-
Balci, P., et al. (2022). Cardiac effects of dapagliflozin in diabetic rats with subacute exposure. Journal of the Turkish German Gynecological Association, 23(2), 104-110. [Link]
-
Reilly, T. P., et al. (2014). Carcinogenicity risk assessment supports the chronic safety of dapagliflozin, an inhibitor of sodium-glucose co-transporter 2, in the treatment of type 2 diabetes mellitus. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 7, 141-153. [Link]
-
Balakumar, C., et al. (2021). SGLT2 Inhibition by Intraperitoneal Dapagliflozin Mitigates Peritoneal Fibrosis and Ultrafiltration Failure in a Mouse Model of Chronic Peritoneal Exposure to High-Glucose Dialysate. International Journal of Molecular Sciences, 22(11), 5945. [Link]
-
Chettupalli, A. K., et al. (2025). Development and optimization of dapagliflozin oral nano-bilosomes using response surface method: in vitro evaluation, in vivo evaluation. Nanotheranostics, 9(1), 1-19. [Link]
-
Wang, M., et al. (2017). Dapagliflozin suppresses glucagon signaling in rodent models of diabetes. Proceedings of the National Academy of Sciences, 114(25), 6552-6557. [Link]
-
Wei, W., et al. (2020). Dapagliflozin Improves High-Fat Diet-Induced Cognitive Impairment in Female Mice. Journal of Alzheimer's Disease, 78(1), 387-401. [Link]
-
Al-Trad, B., et al. (2015). Effect of dapagliflozin alone and in combination with insulin in a rat model of type 1 diabetes. Drug Design, Development and Therapy, 9, 2747-2755. [Link]
Sources
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. pnas.org [pnas.org]
- 3. Dapagliflozin Improves High‐Fat Diet‐Induced Cognitive Impairment in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. SGLT2 Inhibition by Intraperitoneal Dapagliflozin Mitigates Peritoneal Fibrosis and Ultrafiltration Failure in a Mouse Model of Chronic Peritoneal Exposure to High-Glucose Dialysate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of dapagliflozin alone and in combination with insulin in a rat model of type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Dapagliflozin can alleviate renal fibrosis in rats with streptozotocin‑induced type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 1R-Dapagliflozin Solubility for In Vitro Applications
Welcome to the technical support center for 1R-Dapagliflozin. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet critical challenge of handling Dapagliflozin's solubility in in vitro experimental settings. As a compound classified under the Biopharmaceutics Classification System (BCS) as Class III (high solubility, low permeability), its "high solubility" designation can be misleading in the context of preparing concentrated stock solutions and stable working dilutions for cell-based assays and other in vitro models.[1][2] This resource provides in-depth, field-proven insights and protocols to ensure the successful and reproducible use of Dapagliflozin in your research.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving my Dapagliflozin powder. What am I doing wrong?
This is a common first hurdle. While Dapagliflozin is considered to have high solubility for oral absorption, its aqueous solubility is still relatively low for preparing the high-concentration stock solutions typically required for in vitro work.[3] The key is to use the right solvent and technique.
-
Expertise & Experience: Direct dissolution in aqueous buffers or cell culture media is not recommended and will likely fail. The standard and most reliable method is to first prepare a concentrated stock solution in a compatible organic solvent.
-
Recommended Solvents: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) or ethanol are the solvents of choice.[2][3][4] Dapagliflozin's solubility is approximately 30 mg/mL in these solvents.[4]
-
Troubleshooting Steps:
-
Verify Solvent Choice: Ensure you are using high-grade DMSO or ethanol.
-
Physical Assistance: Vortex the solution vigorously. If dissolution is still slow, brief sonication in an ultrasonic bath can help break down particles and enhance dissolution.[3]
-
Gentle Warming: You can warm the solution gently to 37°C to aid dissolution.[5] However, exercise caution, as some forms of Dapagliflozin can be thermally unstable.[3][6]
-
Q2: I successfully dissolved Dapagliflozin in DMSO, but it precipitated immediately when I diluted it into my cell culture medium. Why did this happen and how can I prevent it?
This phenomenon, known as "crashing out," occurs when a drug dissolved in a good organic solvent is introduced into a poor solvent (in this case, your aqueous medium). The concentration of Dapagliflozin exceeds its solubility limit in the final medium, causing it to precipitate.[3][7][8]
-
Causality: The DMSO keeps the drug solubilized at a high concentration. When you dilute this into the medium, the DMSO concentration drops dramatically, and the aqueous medium cannot maintain the high drug concentration, leading to precipitation.[7]
-
Prevention Strategies:
-
Lower the Final Concentration: This is the simplest solution. Re-evaluate your experimental design to see if a lower final concentration of Dapagliflozin is feasible.[3]
-
Control the Organic Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in your cell culture medium should be kept to a minimum, typically ≤0.1% v/v, to avoid solvent-induced cytotoxicity and off-target effects.[3]
-
Improve Dilution Technique: Do not simply pipette the stock solution into the medium. Instead, add the small volume of concentrated stock solution dropwise into the final volume of aqueous medium while the medium is being vortexed or stirred vigorously. This promotes rapid dispersion and prevents the formation of localized areas of high concentration that trigger precipitation.
-
Q3: Is the solubility of Dapagliflozin affected by pH?
For most in vitro biological experiments, the answer is no. Dapagliflozin is a non-ionizable molecule with a high pKa of approximately 12.6-13.2.[3][9][10] This means its solubility is largely unaffected by pH changes within the typical physiological range (pH 1.2 to 6.8).[1][3][9][11] This is a favorable characteristic, as it implies that slight variations in your buffer or media pH should not significantly impact the drug's solubility.
Q4: What are the different forms of Dapagliflozin, and does it matter which one I use?
Yes, the solid-state form can impact physicochemical properties. You may encounter Dapagliflozin free base, Dapagliflozin propanediol monohydrate (the form used in the commercial product), or various cocrystals.[1][6][12] The propanediol monohydrate form was developed to improve stability against humidity compared to the free base.[11][12] While solubility differences exist between the forms, the fundamental approach of using an organic solvent for stock preparation remains the same. Always refer to the Certificate of Analysis provided by your supplier for specific solubility and handling information for the lot you are using.
Troubleshooting Workflows & Protocols
Visualizing the Troubleshooting Process
The following diagram outlines a logical workflow for addressing common solubility challenges with Dapagliflozin.
Caption: Workflow for preparing a final working solution from a concentrated stock.
Procedure:
-
Thaw Stock: Thaw one aliquot of your 50 mM Dapagliflozin stock solution at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed.
-
Formula (M1V1 = M2V2): V1 = (M2 * V2) / M1
-
Example for 10 mL of 50 µM working solution: V1 = (50 µM * 10 mL) / 50,000 µM = 0.01 mL (10 µL)
-
-
Verify Solvent Concentration: Check the final DMSO percentage.
-
Formula: %DMSO = (Volume of Stock / Total Volume) * 100
-
Example: (10 µL / 10,000 µL) * 100 = 0.1% . This is an acceptable level for most cell-based assays.
-
-
Dilution Technique (Critical Step): a. Pipette the final volume of your pre-warmed cell culture medium (e.g., 9.99 mL) into a sterile conical tube. b. Place the tube on a vortex mixer and begin vortexing at a moderate speed to create a funnel. c. While the medium is actively mixing, pipette the calculated volume of DMSO stock (10 µL) directly into the side of the vortex. d. Continue vortexing for another 10-15 seconds to ensure complete and uniform mixing.
-
Use Immediately: It is best practice to use the final working solution immediately after preparation. We do not recommend storing aqueous solutions of Dapagliflozin for more than one day. [4]
Physicochemical Data Summary
For quick reference, the key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₅ClO₆ | [4][13] |
| Molecular Weight | ~408.9 g/mol (Free Base) | [4] |
| BCS Class | Class III (High Solubility, Low Permeability) | [1][2] |
| pKa | ~12.6 - 13.23 (Non-ionizable in physiological range) | [9][10] |
| LogP | 2.45 - 2.7 | [14][13] |
| Aqueous Solubility | ~1.6 - 1.7 mg/mL | [3][14][15] |
| Organic Solvent Solubility | ~30 mg/mL in DMSO, Ethanol, Dimethyl Formamide | [2][4] |
References
-
Improved Manufacturability and In Vivo Comparative Pharmacokinetics of Dapagliflozin Cocrystals in Beagle Dogs and Human Volunteers. National Institutes of Health (NIH). [Link]
-
Development and optimization of dapagliflozin oral nano-bilosomes using response surface method: in vitro evaluation, in vivo evaluation. PubMed Central. [Link]
-
Dapagliflozin | C21H25ClO6 | CID 9887712. PubChem - National Institutes of Health (NIH). [Link]
-
In Vitro Dissolution Profile of Dapagliflozin: Development, Method Validation, and Analysis of Commercial Tablets. SciSpace. [Link]
-
Dapagliflozin (DAP) dissolution profiles from Forxiga® 10 mg and RC-T4... ResearchGate. [Link]
-
Dapagliflozin Propanediol | Drug Information, Uses, Side Effects, Chemistry. Pharmaffiliates. [Link]
-
Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC. PubMed. [Link]
-
In vitro methods to assess drug precipitation. ResearchGate. [Link]
-
Equilibrium solubility and dose number of dapagliflozin (DAP),... ResearchGate. [Link]
-
Determination of the Chemical Stability of Dapagliflozin by LC/DAD and MS/MS Methods | Request PDF. ResearchGate. [Link]
-
In vitro assessment of immediate release Dapagliflozin tablets for type 2 diabetes mellitus treatment. Bangladesh Journals Online. [Link]
-
209091Orig1s000. accessdata.fda.gov. [Link]
-
Physicochemical characterization of dapagliflozin and its solid-state behavior in stress stability test. Taylor & Francis Online. [Link]
-
An in Vitro Kinetic Method for Detection of Precipitation of Poorly Soluble Drugs. PubMed. [Link]
-
Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. American Pharmaceutical Review. [Link]
-
Physicochemical characterization of dapagliflozin and its solid-state behavior in stress stability test. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. Improved Manufacturability and In Vivo Comparative Pharmacokinetics of Dapagliflozin Cocrystals in Beagle Dogs and Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dapagliflozin | 461432-26-8 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Physicochemical characterization of dapagliflozin and its solid-state behavior in stress stability test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dapagliflozin | C21H25ClO6 | CID 9887712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of (1R)-Dapagliflozin
Welcome to the technical support center for the synthesis of (1R)-Dapagliflozin. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this potent SGLT2 inhibitor. Our goal is to move beyond simple procedural outlines and provide a deeper understanding of the critical parameters that govern reaction outcomes, enabling you to troubleshoot effectively and significantly improve your overall yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Dapagliflozin, and what are its primary yield-limiting steps?
The most prevalent and industrially adapted synthesis involves a C-glycosylation strategy.[1] This typically begins with the formation of an aryllithium species from an appropriately substituted aryl bromide, which then undergoes a nucleophilic addition to a protected D-gluconolactone.[2][3] The resulting lactol is subsequently reduced stereoselectively to form the desired β-C-glycoside linkage.
The primary yield-limiting steps are:
-
Purification of the C-Aryl Glycoside Intermediate: After the coupling reaction, the deprotected glycoside intermediate is often a viscous oil or syrup, making it exceptionally difficult to purify via standard chromatography without significant material loss.[4]
-
Stereoselectivity of the Anomeric Reduction: The reduction of the lactol or a related anomeric precursor must proceed with high diastereoselectivity to favor the desired β-anomer (the core of the 1R configuration) over the α-anomer.[1] Achieving high selectivity is critical and highly dependent on reaction conditions.
Q2: Why is the purification of the key C-aryl glycoside intermediate so challenging, and how can it be overcome?
The syrupy nature of the methyl or ethyl C-aryl glycoside intermediate is due to its high polarity, multiple hydroxyl groups, and rotational flexibility, which prevent it from forming a stable crystal lattice. Attempting to purify this oil on silica gel often leads to streaking, poor separation, and low recovery.
The most effective, field-proven solution is to bypass chromatographic purification of the oil entirely. An optimized process involves the in-situ formation of a crystalline solvate . By carefully selecting a specific solvent system, such as n-propanol and n-heptane, the oily intermediate can be induced to crystallize as a stable solvate.[4] This solvate is easily filtered, washed, and dried, yielding a high-purity solid (>98.5%) that is ideal for the subsequent reduction step.[5][6] This single innovation can elevate the yield of this two-step sequence from moderate to excellent (approaching 80%).[4]
Q3: What are the most critical process parameters (CPPs) to monitor for maximizing overall yield and purity?
To achieve a high-purity final product (>99.7%), meticulous control over several CPPs is essential. These are summarized in the table below.
| Reaction Step | Critical Process Parameter | Recommended Control | Rationale & Impact on Yield/Purity |
| 1. Aryllithium Coupling | Temperature | Maintain strictly at -78 °C | Prevents side reactions and decomposition of the highly reactive aryllithium reagent.[2] |
| Anhydrous Conditions | Use oven-dried glassware and anhydrous solvents | Moisture quenches the n-BuLi and aryllithium, drastically reducing the yield of the coupling product. | |
| 2. Intermediate Crystallization | Solvent System & Ratio | n-propanol/n-heptane | This specific combination is proven to induce crystallization of the oily intermediate into a manageable solid solvate.[4] |
| 3. Stereoselective Reduction | Lewis Acid & Stoichiometry | Boron trifluoride etherate (BF₃·OEt₂) | The choice and amount of Lewis acid are paramount for activating the anomeric center and directing the hydride attack to form the β-anomer.[1] |
| Reducing Agent | Triethylsilane (Et₃SiH) | Provides the hydride for the reduction. Its interaction with the Lewis acid-activated intermediate dictates stereoselectivity.[7] | |
| Temperature | -60 °C to -20 °C | Lower temperatures generally favor higher diastereoselectivity by stabilizing the key transition state.[8] | |
| 4. Final Purification | Crystallization Solvent | Ethyl acetate/n-heptane | This system has been shown to be highly effective for crystallizing the final amorphous Dapagliflozin into a high-purity API.[4][9] |
Q4: How can the formation of the undesired α-anomer be minimized during the reduction step?
The formation of the desired β-anomer is kinetically favored under Lewis acid-mediated reduction conditions. The mechanism involves the formation of an oxocarbenium ion intermediate. The hydride, delivered from a silane like Et₃SiH, preferentially attacks from the axial position (α-face) due to stereoelectronic effects, leading to the equatorial C-H bond of the β-anomer.[1]
To maximize this selectivity:
-
Use a Strong Lewis Acid: BF₃·OEt₂ is highly effective. AlCl₃ has also been used but may present different challenges.[10]
-
Maintain Low Temperatures: Performing the reduction at low temperatures (-60 to -20 °C) enhances the kinetic control, further favoring the desired pathway.
-
Choice of Silane: While triethylsilane is standard, some studies suggest that bulkier silanes like triisopropylsilane (TIPS-H) can sometimes improve diastereoselectivity.[1]
Troubleshooting Guide: Specific Experimental Issues
Problem: My yield after the aryllithium coupling with gluconolactone is consistently low (<50%).
-
Potential Cause 1: Inactive n-Butyllithium (n-BuLi). n-BuLi is highly reactive and degrades upon exposure to air and moisture. An inaccurate concentration will lead to incomplete lithium-halogen exchange.
-
Troubleshooting Protocol: Always titrate your n-BuLi solution before use to determine its exact molarity. Ensure it is stored under an inert atmosphere (Argon or Nitrogen) and handled exclusively with gas-tight syringes.
-
-
Potential Cause 2: Presence of Moisture. Trace amounts of water in the reaction vessel or solvents will rapidly quench the organolithium species.
-
Troubleshooting Protocol: Ensure all glassware is rigorously dried in an oven (>120 °C) for several hours and cooled under a stream of dry inert gas. Use anhydrous grade solvents, preferably freshly distilled or from a solvent purification system.
-
-
Potential Cause 3: Temperature Fluctuations. Allowing the temperature to rise above -70 °C during the addition of gluconolactone can lead to side reactions, including enolization of the lactone.[1]
-
Troubleshooting Protocol: Use a cryostat or a well-insulated dry ice/acetone bath. Add the gluconolactone solution slowly, dropwise, ensuring the internal temperature does not exceed the target.
-
Problem: The reduction of my C-aryl glycoside intermediate results in a poor diastereomeric ratio (e.g., <5:1 β:α).
-
Potential Cause 1: Insufficient Lewis Acid Activation. The Lewis acid may be old or partially hydrolyzed. Inadequate activation of the anomeric center fails to create a well-defined oxocarbenium intermediate for the hydride to attack selectively.
-
Troubleshooting Protocol: Use a fresh bottle of BF₃·OEt₂. Consider increasing the equivalents slightly (e.g., from 1.5 to 2.0 eq.), but be mindful that excess Lewis acid can cause degradation.
-
-
Potential Cause 2: Reaction Temperature is too High. Higher temperatures can overcome the small energy barrier between the transition states leading to the α and β anomers, eroding selectivity.
-
Troubleshooting Protocol: Initiate the reaction at a lower temperature (e.g., -78 °C) and allow it to warm slowly. Monitor the reaction by TLC or LC-MS to find the optimal temperature profile that balances reaction rate with selectivity.
-
Visualized Workflows and Logic
A clear understanding of the overall process and decision-making is crucial.
Caption: High-level synthetic workflow for (1R)-Dapagliflozin.
Caption: Troubleshooting decision tree for poor reduction selectivity.
Key Experimental Protocols
Protocol 1: High-Yield Crystallization of Ethyl C-Aryl Glycoside Intermediate
This protocol is adapted from an optimized industrial process and is designed to convert the challenging oily intermediate into a manageable crystalline solid.[4]
-
Solvent Swap: After the workup of the coupling reaction (quenching with acid in ethanol), concentrate the reaction mixture under reduced pressure to remove most of the THF and other volatile solvents, yielding the crude product as a viscous oil.
-
Dissolution: Dissolve the crude oil in a minimal amount of n-propanol . Gentle warming may be required.
-
Antisolvent Addition: Slowly add n-heptane dropwise to the solution at room temperature with gentle stirring. Continue adding n-heptane until the solution becomes persistently cloudy.
-
Seeding (Optional): If available, add a single seed crystal of the desired n-propanol solvate to induce crystallization. If not, gently scratch the inside of the flask with a glass rod.
-
Crystallization: Allow the mixture to stir slowly at room temperature for 1-2 hours, then cool to 0-5 °C and continue stirring for an additional 2-4 hours to maximize crystal formation.
-
Isolation: Collect the resulting solid by vacuum filtration. Wash the filter cake with a cold mixture of n-propanol/n-heptane.
-
Drying: Dry the solid under vacuum at a temperature not exceeding 40 °C. The resulting crystalline n-propanol solvate should have a purity >98.5% and is used directly in the next step.
Protocol 2: High-Diastereoselectivity Reduction to Protected Dapagliflozin
This protocol focuses on achieving a high β:α ratio in the critical reduction step.[7][10]
-
Setup: In an oven-dried, multi-neck flask under an argon atmosphere, dissolve the purified C-aryl glycoside intermediate (1.0 eq) in a mixture of anhydrous dichloromethane (CH₂Cl₂) and acetonitrile (MeCN).
-
Cooling: Cool the solution to between -60 °C and -40 °C using a suitable cooling bath.
-
Reagent Addition:
-
Add triethylsilane (Et₃SiH, ~2.0-3.0 eq) to the cooled solution.
-
Slowly, add boron trifluoride etherate (BF₃·OEt₂, ~2.0-3.0 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
-
Reaction Monitoring: Stir the reaction mixture at the low temperature. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) while the mixture is still cold.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude protected Dapagliflozin.
References
-
Jadhav, S. B., et al. (2020). Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. Journal of Chemical Sciences. Available at: [Link]
-
Arote, N. D., et al. (2021). A Concise and Efficient Synthesis of Dapagliflozin. ResearchGate. Available at: [Link]
-
Cao, Y., et al. (2019). A Concise and Efficient Synthesis of Dapagliflozin. Organic Process Research & Development. Available at: [Link]
-
Cao, Y., et al. (2019). A Concise and Efficient Synthesis of Dapagliflozin. Semantic Scholar. Available at: [Link]
-
Veeprho. (n.d.). Dapagliflozin Enantiomer | CAS 2459303-35-4. Veeprho Laboratories Pvt. Ltd. Available at: [Link]
-
Balkanski, S. (2021). Dapagliflozin – structure, synthesis, and new indications. Pharmacia. Available at: [Link]
-
Cao, Y., et al. (2019). A Concise and Efficient Synthesis of Dapagliflozin. ACS Publications. Available at: [Link]
-
Alentris Research Pvt. Ltd. (2024). Dapagliflozin impurity. Alentris Research. Available at: [Link]
- Hrádková, P., et al. (2017). Preparation of intermediates for the synthesis of canagliflozin and dapagliflozin. Google Patents.
-
Hu, L., et al. (2019). Facile and green synthesis of dapagliflozin. ResearchGate. Available at: [Link]
- Lekkala, R., et al. (2018). Process for preparation of dapagliflozin and intermediates thereof. Google Patents.
-
Balkanski, S. (2021). Dapagliflozin – structure, synthesis, and new indications. ResearchGate. Available at: [Link]
-
Balkanski, S. (2021). Dapagliflozin – structure, synthesis, and new indications. Pharmacia Journal. Available at: [Link]
-
Balkanski, S. (2021). Synthetic route for dapagliflozin synthesis reported from literature. ResearchGate. Available at: [Link]
- Shah, R., et al. (2016). Process for the purification of dapagliflozin. Google Patents.
-
Reddy, B., et al. (2017). NOVEL PROCESSES FOR PREPARATION OF DAPAGLIFLOZIN OR ITS SOLVATES OR CO-CRYSTALS THEREOF. European Patent Office. Available at: [Link]
-
Ceballos, M., et al. (2018). Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2017063617A1 - Preparation of intermediates for the synthesis of canagliflozin and dapagliflozin - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Concise and Efficient Synthesis of Dapagliflozin | Semantic Scholar [semanticscholar.org]
- 7. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. public.pensoft.net [public.pensoft.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Variability in 1R-Dapagliflozin Animal Studies
Welcome to the technical support center for researchers utilizing 1R-Dapagliflozin in preclinical animal models. This guide is designed to provide practical, in-depth solutions to common challenges and sources of variability encountered during in vivo studies. Our goal is to enhance the reproducibility and reliability of your research by explaining the causality behind experimental choices and providing robust, self-validating protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered by researchers new to working with Dapagliflozin or those planning their experimental design.
Q1: What is the fundamental mechanism of action for Dapagliflozin that I should be aware of when designing my study?
A1: Dapagliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). SGLT2 is primarily located in the proximal tubules of the kidneys and is responsible for the reabsorption of approximately 90% of glucose from the glomerular filtrate back into the circulation. By inhibiting SGLT2, Dapagliflozin blocks this reabsorption, leading to increased urinary glucose excretion (glucosuria). This mechanism is crucial because it lowers blood glucose levels independently of insulin secretion or action.[1][2] Additionally, this process is associated with a mild osmotic diuresis and natriuresis (excretion of sodium), which can lead to a reduction in blood pressure and body weight.[3][4]
Q2: I'm seeing unexpected effects like increased urination and weight loss in my animals. Is this a cause for concern?
A2: No, these are the expected and on-target pharmacological effects of SGLT2 inhibition.
-
Increased Urination (Polyuria): The increased glucose in the renal tubules acts as an osmotic agent, drawing more water into the urine and increasing its volume. This is a direct consequence of the drug's mechanism.
-
Weight Loss: The excretion of glucose in the urine results in a net loss of calories from the body. This caloric deficit can lead to a reduction in body weight or an attenuation of weight gain, particularly in models of diet-induced obesity.[1] It's important to note that this weight loss can be partially offset by a compensatory increase in food intake (hyperphagia), a factor to consider in your study design.[5]
Q3: What is a suitable vehicle for the oral administration of Dapagliflozin in rodent studies?
A3: A commonly used and effective vehicle for oral gavage of Dapagliflozin in preclinical studies is an aqueous suspension of 0.5% to 1% (w/v) carboxymethylcellulose sodium (CMC-Na) in purified water.[2] It is critical to ensure the compound is uniformly suspended before each administration to guarantee consistent dosing. For some studies, a solution of 5% 1-methyl-2-pyrrolidinone and 20% polyethylene glycol in a sodium diphosphate buffer has also been reported.[6]
Q4: Can the diabetic state of the animal itself affect the study's outcome?
A4: Absolutely. The pathophysiology of the chosen animal model is a critical determinant of the response to Dapagliflozin.
-
Type 1 vs. Type 2 Models: In a streptozotocin (STZ)-induced model of type 1 diabetes, Dapagliflozin alone may not significantly lower blood glucose, as the primary issue is a lack of insulin.[1][7] In contrast, models of type 2 diabetes with insulin resistance, such as the Zucker diabetic fatty (ZDF) rat or the db/db mouse, generally show a robust glucose-lowering response.[1][8]
-
Disease Severity: In severely diabetic models, Dapagliflozin's impact on glucagon signaling and hepatic glucose production becomes a more significant component of its overall effect.[1][8]
-
Pharmacokinetics: The diabetic state itself can alter the pharmacokinetics of Dapagliflozin, potentially leading to increased plasma concentrations.[1]
Part 2: Troubleshooting Guide: Addressing Variability in Experimental Readouts
This section provides a problem-oriented approach to identifying and mitigating common sources of variability in key pharmacodynamic endpoints.
Issue 1: High Variability in Blood Glucose Measurements
High variability in blood glucose readings can mask the true effect of Dapagliflozin. The source of this variability is often multifactorial.
Q: My baseline and post-dose blood glucose readings are highly variable between animals in the same group. What are the potential causes and solutions?
A: Several factors can contribute to this variability. Let's break them down:
-
Cause 1: Stress-Induced Hyperglycemia: Handling, restraint, and even novel environments can induce a significant stress response, leading to a rapid increase in blood glucose.[9][10][11][12] This is a major confounding factor, especially in diabetic animals which are more vulnerable to stress-induced hyperglycemia.[9][10]
-
Solution: Acclimatization and Standardized Handling:
-
Acclimatize animals: Allow for an adequate acclimatization period to the facility and housing conditions.
-
Habituate to procedures: Handle the animals daily for at least a week leading up to the experiment. Habituate them to the specific restraint method and blood sampling procedure.
-
Consistent timing: Perform all procedures at the same time of day to minimize circadian influences.
-
Minimize restraint time: Use efficient and well-practiced techniques for blood sampling to reduce the duration of stress.
-
-
-
Cause 2: Inconsistent Fasting/Feeding State: The prandial state of the animal has a profound impact on blood glucose levels.
-
Solution: Standardize Feeding Schedules:
-
Fasting: If measuring fasting blood glucose, ensure a consistent fasting duration (e.g., 4-6 hours or overnight) for all animals. Be aware that prolonged fasting can also be a stressor.
-
Fed State: If measuring in a fed state, ensure ad libitum access to food and water is consistent and that measurements are taken at the same time relative to the light/dark cycle, when feeding patterns are most predictable.
-
-
-
Cause 3: Technical Variability in Measurement: The blood sampling and measurement technique itself can introduce errors.
-
Solution: Optimize Blood Sampling Protocol:
-
Site Selection: Use a consistent site for blood sampling (e.g., tail vein).
-
Cleanliness: Ensure the sampling site is clean and free of debris.
-
Glucometer Use: Use a single, calibrated glucometer and the same batch of test strips for a given experiment to avoid inter-device variability. Ensure an adequate-sized blood drop is applied to the strip as per the manufacturer's instructions.
-
-
Experimental Protocol: Standardized Blood Glucose Measurement
-
Acclimatization: House animals in the experimental room for at least 72 hours prior to the study.
-
Habituation: For 5-7 consecutive days before the experiment, handle each animal in the same manner as will be done during the study (e.g., brief restraint for a sham tail nick).
-
Fasting (if applicable): Remove food at a standardized time, ensuring all animals are fasted for the same duration (e.g., 4 hours). Water should remain available.
-
Measurement Environment: Perform measurements in a quiet, dedicated procedure room to minimize disturbances.
-
Sampling:
-
Gently restrain the animal using a well-practiced technique.
-
Slightly warm the tail with a heat lamp or warm water to promote vasodilation.
-
Clean the tail with an alcohol swab and allow it to dry.
-
Make a small, clean nick in a lateral tail vein using a sterile lancet.
-
Gently "milk" the tail from the base to produce a well-formed drop of blood. Avoid excessive squeezing which can release interstitial fluid and dilute the sample.
-
Apply the blood drop to the test strip of a calibrated glucometer.
-
-
Data Recording: Record the glucose value, time of measurement, and any unusual observations.
Issue 2: Inconsistent or Absent Pharmacodynamic Response
Observing a blunted, absent, or highly variable response in key endpoints like urinary glucose excretion or body weight change can be perplexing.
Q: I am not observing the expected increase in urinary glucose excretion (UGE) or a significant change in body weight. What should I investigate?
A: This often points to issues with the animal model, diet, or drug administration.
-
Cause 1: Inappropriate Animal Model or Strain: As detailed in the FAQs, the genetic background and disease state are paramount. Zucker diabetic fatty (ZDF) rats and db/db mice are robust responders.[1] STZ-induced type 1 models may show a minimal response to Dapagliflozin monotherapy.[1][7] There can even be sex-dependent differences in response.[13]
-
Solution: Model Selection and Characterization:
-
Choose the right model: Select a model that is well-characterized and known to be responsive to SGLT2 inhibitors for your research question.
-
Confirm disease state: Ensure animals have reached the desired level of hyperglycemia or insulin resistance before initiating treatment. Baseline characterization is essential.
-
-
-
Cause 2: Diet Composition: The diet can significantly influence Dapagliflozin's efficacy. A standard chow diet may result in a different magnitude of effect compared to a high-fat diet (HFD) or Western diet.[1][14][15][16] In some HFD models, the glucose-lowering effect of chronic Dapagliflozin treatment may be less pronounced due to the model's characteristics.[17]
-
Solution: Standardize and Report Diet:
-
Consistent Diet: Use the same diet formulation from the same vendor throughout the study.
-
Diet-Drug Interaction: Be aware that a low-carbohydrate diet may have overlapping and potentially confounding effects with SGLT2 inhibition.[14][15][16]
-
Compensatory Hyperphagia: Remember that Dapagliflozin can increase food intake, which will attenuate weight loss.[5] Consider pair-feeding studies if quantifying the direct caloric loss effect is a primary goal.
-
-
-
Cause 3: Dosing and Formulation Issues: Inaccurate dosing is a common source of variability.
-
Solution: Verify Dosing Protocol:
-
Dose Selection: Ensure the dose is appropriate for the species and model. Doses of 0.1 to 1.0 mg/kg have been shown to be effective in ZDF rats.[1][6]
-
Formulation Homogeneity: If using a suspension (e.g., in CMC-Na), ensure it is vortexed or stirred thoroughly before drawing up each dose to prevent settling of the active compound.
-
Administration Technique: For oral gavage, use skilled technicians to ensure the full dose is delivered to the stomach and not refluxed.
-
-
-
Cause 4: Hydration Status: Dapagliflozin's diuretic effect can alter the animal's hydration status. Dehydration can, in turn, affect renal function and overall physiology, introducing variability.
-
Solution: Monitor Hydration:
-
Water Access: Ensure all animals have ad libitum and easy access to fresh water.
-
Monitor Water Intake: Quantifying water intake can be a useful secondary endpoint and can help identify animals that may be dehydrated. Dapagliflozin treatment is expected to increase water intake to compensate for increased urine output.[5]
-
Clinical Signs: Monitor for clinical signs of dehydration (e.g., scruffy coat, sunken eyes, lethargy).
-
-
Diagram: Troubleshooting Workflow for Lack of Efficacy
Caption: Troubleshooting workflow for lack of Dapagliflozin efficacy.
Part 3: Data Presentation and Key Parameters
Presenting data in a clear, structured format is essential for interpretation and comparison.
Table 1: Key Pharmacokinetic Parameters of Dapagliflozin in Preclinical Species
| Parameter | Rat | Dog | Monkey |
| Oral Bioavailability (%) | ~50% | ~70% | ~40% |
| Tmax (hours) | ~0.5-1 | ~1-2 | ~1-2 |
| Half-life (hours) | ~3-6 | ~5-8 | ~4-6 |
| Primary Metabolism | UGT-mediated glucuronidation, hydroxylation, O-deethylation | UGT-mediated glucuronidation | UGT-mediated glucuronidation |
| Primary Human Metabolite | Dapagliflozin 3-O-glucuronide (inactive) | Dapagliflozin 3-O-glucuronide (inactive) | Dapagliflozin 3-O-glucuronide (inactive) |
Data synthesized from publicly available literature. Values can vary based on study design, dose, and animal strain.
Table 2: Common Sources of Variability and Recommended Mitigation Strategies
| Source of Variability | Potential Impact | Mitigation Strategy |
| Animal Handling Stress | Acute hyperglycemia, altered hormone levels | Acclimatize animals, habituate to procedures, ensure consistent and gentle handling. |
| Environmental Factors | Altered metabolism, stress responses | Standardize housing density, temperature, humidity, and light/dark cycles. |
| Diet Composition | Altered drug efficacy, confounding metabolic effects | Use a fixed, defined diet from a single source. Report diet composition in detail. |
| Dosing Formulation | Inconsistent drug exposure | Use a validated vehicle. Ensure suspensions are homogenous before each dose. |
| Hydration Status | Altered renal function and drug clearance | Provide ad libitum access to water. Monitor water intake and clinical signs. |
| Animal Model/Strain | Differential drug sensitivity and disease pathology | Select a well-characterized, appropriate model. Perform baseline characterization. |
Diagram: Dapagliflozin's Core Mechanism and Influencing Factors
Caption: Dapagliflozin's mechanism and key sources of experimental variability.
References
-
Han, S., Hagan, D. L., Taylor, J. R., et al. (2008). Dapagliflozin, a selective SGLT2 inhibitor, improves glucose homeostasis in normal and diabetic rats. Diabetes, 57(6), 1723–1729. [Link]
-
Obermeier, M., Yao, M., Khanna, A., et al. (2010). In vitro characterization and pharmacokinetics of dapagliflozin (BMS-512148), a potent sodium-glucose cotransporter type II inhibitor, in animals and humans. Drug Metabolism and Disposition, 38(3), 405–414. [Link]
-
Kim, Y. C., Lee, Y. H., & Lee, B. J. (2013). Pattern of Stress-Induced Hyperglycemia according to Type of Diabetes: A Predator Stress Model. Diabetes & Metabolism Journal, 37(6), 434–442. [Link]
-
van der Aart-van der Lelij, A., et al. (2019). Effects of Dapagliflozin on Volume Status When Added to Renin–Angiotensin System Inhibitors. Journal of Clinical Medicine, 8(6), 795. [Link]
-
Kusakabe, T., Yokota, S., Shimizu, M., et al. (2020). Differential effects of sodium-glucose cotransporter 2 inhibitor and low-carbohydrate diet on body composition and metabolic profile in obese diabetic db/db mice. BMJ Open Diabetes Research & Care, 8(1), e001303. [Link]
-
Devenny, C., et al. (2012). Weight Loss Induced by Chronic Dapagliflozin Treatment Is Attenuated by Compensatory Hyperphagia in Diet-Induced Obese (DIO) Rats. Obesity, 20(8), 1645-1652. [Link]
-
Vickers, S. P., Cheetham, S. C., Headland, K. R., et al. (2014). Carcinogenicity Risk Assessment Supports the Chronic Safety of Dapagliflozin, an Inhibitor of Sodium–Glucose Co-Transporter 2, in the Treatment of Type 2 Diabetes Mellitus. Diabetes Therapy, 5(1), 73–87. [Link]
-
Jurcovicova, J., et al. (2017). Dapagliflozin suppresses glucagon signaling in rodent models of diabetes. Proceedings of the National Academy of Sciences, 114(25), E5092-E5099. [Link]
-
GAD. Vehicles for Non-Clinical Studies. [Link]
-
Chen, L., et al. (2021). Sodium glucose cotransporter 2 inhibitor dapagliflozin depressed adiposity and ameliorated hepatic steatosis in high-fat diet induced obese mice. Biochemical and Biophysical Research Communications, 574, 103-109. [Link]
-
Kasichayanula, S., Liu, X., Lacreta, F., Griffen, S. C., & Boulton, D. W. (2014). Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2. Clinical Pharmacokinetics, 53(1), 17–27. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effects of Dapagliflozin on Volume Status When Added to Renin–Angiotensin System Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Effect of dapagliflozin alone and in combination with insulin in a rat model of type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dapagliflozin suppresses glucagon signaling in rodent models of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pattern of Stress-Induced Hyperglycemia according to Type of Diabetes: A Predator Stress Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dc.etsu.edu [dc.etsu.edu]
- 12. Frontiers | Hyperglycemia Induced by Chronic Restraint Stress in Mice Is Associated With Nucleus Tractus Solitarius Injury and Not Just the Direct Effect of Glucocorticoids [frontiersin.org]
- 13. Sex-dependent effects of canagliflozin and dapagliflozin on hemostasis in normoglycemic and hyperglycemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential effects of sodium-glucose cotransporter 2 inhibitor and low-carbohydrate diet on body composition and metabolic profile in obese diabetic db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential effects of sodium-glucose cotransporter 2 inhibitor and low-carbohydrate diet on body composition and metabolic profile in obese diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Sodium glucose cotransporter 2 inhibitor dapagliflozin depressed adiposity and ameliorated hepatic steatosis in high-fat diet induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 1R-Dapagliflozin Stock Solutions
Welcome to the technical support center for 1R-Dapagliflozin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on preparing and maintaining the stability of Dapagliflozin stock solutions. Ensuring the integrity of your stock solutions is paramount for reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: Dapagliflozin is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethyl formamide (DMF), with a solubility of approximately 30 mg/mL.[1][2] For most cell-based assays, DMSO is the preferred solvent due to its high solubilizing capacity and compatibility with cell culture media at low final concentrations.[3][4] It is crucial to use high-purity, anhydrous grade DMSO to minimize moisture-induced degradation.[5]
Q2: My Dapagliflozin is not fully dissolving. What should I do?
A2: If you encounter solubility issues, consider the following troubleshooting steps:
-
Verify Solvent Purity: Ensure you are using a high-purity, anhydrous solvent.[5]
-
Gentle Warming: Briefly warming the solution to 37°C can aid dissolution. However, avoid prolonged heating, as it may degrade the compound.[6]
-
Sonication: Use an ultrasonic bath to help break down any aggregates and enhance dissolution.[6]
-
Co-solvent System: For aqueous-based experiments, preparing a high-concentration stock in DMSO or ethanol and then diluting it into your aqueous buffer is a standard practice.[1][6]
Q3: What are the optimal storage conditions for Dapagliflozin stock solutions?
A3: For long-term stability, Dapagliflozin stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[4][7] Store these aliquots in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[4][7][8] Protect the solutions from light to prevent photodegradation.[5]
Q4: Can I store my Dapagliflozin stock solution at 4°C?
A4: While short-term storage at 4°C (for a few days) is generally acceptable for the solid powder, it is not recommended for stock solutions.[7] Storing solutions at 4°C can lead to precipitation and does not effectively inhibit degradation pathways. For optimal stability, freezing at -20°C or -80°C is strongly advised.[4][8]
Q5: How can I check the stability of my stored Dapagliflozin stock solution?
A5: The most reliable method to assess the stability of your stock solution is through analytical techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[9][10] This allows you to quantify the parent compound and detect any degradation products. Comparing the chromatogram of a stored sample to that of a freshly prepared standard will reveal any significant changes in concentration or purity.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Precipitation Observed in Working Solution After Dilution in Aqueous Media
-
Causality: This typically occurs when the concentration of Dapagliflozin in the final aqueous solution exceeds its solubility limit. While soluble in organic solvents, Dapagliflozin is only sparingly soluble in aqueous buffers.[1]
-
Solution Protocol:
-
Reduce Final Concentration: If your experimental design permits, lowering the final working concentration of Dapagliflozin is the most straightforward solution.
-
Optimize Co-solvent Percentage: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous working solution is kept to a minimum, typically below 0.5%, to avoid solvent-induced toxicity in cell-based assays.
-
Use a Surfactant: For in vitro assays, adding a small amount of a biocompatible surfactant like Tween-80 can help maintain solubility.
-
Issue 2: Inconsistent or Diminished Biological Activity Over Time
-
Causality: This is a strong indicator of compound degradation in your stock solution. Dapagliflozin can be susceptible to hydrolysis, particularly under acidic conditions, and photodegradation.[5][11][12]
-
Solution Protocol:
-
Prepare Fresh Stock Solutions: It is best practice to prepare fresh stock solutions regularly, especially for long-term or sensitive experiments.
-
Aliquot and Store Properly: If preparing a larger batch, immediately aliquot the stock solution into single-use vials and store them at -80°C, protected from light.[7][8]
-
Perform a Stability Check: Use RP-HPLC to compare the concentration and purity of your aged stock solution against a freshly prepared standard.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Dapagliflozin Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 408.87 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculation: To prepare a 10 mM stock solution, you will need 4.089 mg of Dapagliflozin per 1 mL of DMSO.
-
Weighing: Accurately weigh out the desired amount of Dapagliflozin powder. For small quantities, it is advisable to weigh a larger amount (e.g., 10 mg) and dissolve it in the corresponding volume of DMSO (2.445 mL) for better accuracy.
-
Dissolution: Add the weighed Dapagliflozin to a sterile vial. Add the calculated volume of anhydrous DMSO.
-
Mixing: Vortex the solution until the Dapagliflozin is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).[4][8]
Protocol 2: Quality Control of Dapagliflozin Stock Solution using RP-HPLC
This protocol provides a general framework. Specific parameters may need to be optimized for your system.
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 52:48 v/v).[9]
-
Flow Rate: 1.0 mL/min[9]
-
Detection Wavelength: 224 nm[9]
-
Injection Volume: 10-20 µL
Procedure:
-
Standard Preparation: Prepare a fresh stock solution of Dapagliflozin at a known concentration (e.g., 1 mg/mL) in methanol.[13] Further dilute this to create a working standard of a suitable concentration (e.g., 10 µg/mL) with the mobile phase.[13]
-
Sample Preparation: Dilute your stored stock solution with the mobile phase to the same theoretical concentration as the working standard.
-
Analysis: Inject the working standard and the sample solution into the HPLC system.
-
Data Interpretation: Compare the peak area and retention time of your sample to the standard. A significant decrease in the peak area of the main Dapagliflozin peak or the appearance of new peaks indicates degradation. The retention time for Dapagliflozin is expected to be around 1.67 minutes under these conditions.[9]
Data Summary
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| DMSO | ~30 mg/mL | [1] |
| Ethanol | ~30 mg/mL | [1] |
| Dimethyl Formamide | ~30 mg/mL | [1] |
| Methanol | Soluble | [2] |
| Aqueous Buffers | Sparingly Soluble | [1] |
Table 2: Recommended Storage Conditions for Dapagliflozin Stock Solutions
| Storage Temperature | Maximum Recommended Duration | Key Considerations |
| -80°C | 6 months | Optimal for long-term stability. Protect from light.[4][8] |
| -20°C | 1 month | Suitable for short-term storage. Avoid repeated freeze-thaw cycles.[4][8] |
| 4°C | Not Recommended | Increased risk of precipitation and degradation. |
| Room Temperature | Not Recommended | Significant degradation can occur. |
Visualizations
Dapagliflozin Degradation Pathways
Forced degradation studies have shown that Dapagliflozin is relatively stable under neutral, alkaline, thermal, and photolytic conditions. However, it is susceptible to degradation under acidic and oxidative stress.[9][11][12] The primary degradation pathway in acidic conditions involves the hydrolysis of the C-glucoside bond.[11][12]
Caption: Major degradation pathways for Dapagliflozin.
Workflow for Stock Solution Preparation and Quality Control
This workflow outlines the critical steps from receiving the compound to using it in an experiment, ensuring solution integrity.
Caption: Workflow for preparing and validating Dapagliflozin stock solutions.
References
-
International Journal of Pharmaceutical Sciences. (n.d.). Analytical Method Development and Validation of Dapagliflozin By RP-HPLC Method In Tablet Dosage Form. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Analytical Method Development and Validation of Dapagliflozin Enantiomer and Other Related Impurities in API Form with Cost Effective and Green Approach. Retrieved from [Link]
-
PubMed. (2023). Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Dapagliflozin forced degradation studies. [Figure]. Retrieved from [Link]
-
PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2022). METHOD DEVELOPMENT AND VALIDATION OF DAPAGLIFLOZIN BY RP-HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed basic degradation of dapagliflozin. [Figure]. Retrieved from [Link]
-
Alentris Research Pvt. Ltd. (2024). Dapagliflozin impurity. Retrieved from [Link]
-
International Journal of ChemTech Research. (n.d.). RP-HPLC Method for Estimation of Dapagliflozin from its Tablet. Retrieved from [Link]
-
Impact Journals. (2025). Dapagliflozin Analysis: A Review on Chromatography and Spectroscopic Methods. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). A Study of New Method Development, Validation and Forced Degradation for Simultaneous Analysis of Dapagliflozin and Saxagliptin. Retrieved from [Link]
-
SlideShare. (n.d.). Stability indicating RP-HPLC method for estimation of dapagliflozin in bulk and tablet dosage form. Retrieved from [Link]
-
Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. ijisrt.com [ijisrt.com]
- 3. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. alentris.org [alentris.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. captivatebio.com [captivatebio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnrjournal.com [pnrjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ijpsjournal.com [ijpsjournal.com]
Troubleshooting unexpected results in 1R-Dapagliflozin experiments
Welcome to the technical support center for 1R-Dapagliflozin experimental troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve unexpected outcomes in their in vitro and in vivo studies. As Senior Application Scientists, we have compiled this guide based on established scientific principles and field-proven insights to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs)
This section addresses common queries and issues that researchers may encounter during their experiments with this compound.
Q1: My this compound solution appears cloudy or precipitated after dilution in aqueous buffer. What should I do?
A1: this compound has limited solubility in aqueous solutions. It is recommended to first dissolve it in an organic solvent such as DMSO or ethanol to create a stock solution. This stock solution can then be further diluted in your aqueous experimental buffer. Ensure the final concentration of the organic solvent in your assay is low and consistent across all experimental conditions to avoid solvent-induced artifacts. For instance, a common practice is to prepare a high-concentration stock solution in DMSO and then dilute it into the cell culture medium, ensuring the final DMSO concentration does not exceed a level that affects cell viability or function.[1][2]
Q2: I am not observing the expected decrease in glucose uptake in my cell-based assay. What are the possible reasons?
A2: Several factors could contribute to this observation:
-
Low SGLT2 Expression: The cell line you are using may not express sufficient levels of SGLT2. It is crucial to use cell lines with confirmed SGLT2 expression, such as HK-2 cells, or engineered cell lines overexpressing SGLT2.[3][4]
-
Incorrect Assay Conditions: Ensure that your glucose uptake assay is performed in a sodium-containing buffer, as SGLT2 is a sodium-glucose cotransporter. The absence of sodium will prevent SGLT2-mediated glucose uptake.
-
Suboptimal Reagents: Verify the concentration and purity of your this compound. Additionally, ensure that the glucose analog used (e.g., 2-NBDG) is of high quality and used at an appropriate concentration.
-
Cell Health: Poor cell viability or overgrown cell cultures can lead to inconsistent and unreliable results. Always ensure your cells are healthy and in the logarithmic growth phase.
Q3: The variability in blood glucose levels in my in vivo animal study is very high. How can I reduce this?
A3: High variability in in vivo studies can be challenging. Here are some strategies to minimize it:
-
Acclimatization: Allow sufficient time for the animals to acclimatize to their housing and handling procedures before starting the experiment.
-
Dietary Control: Use a standardized diet and control food intake, as variations in feeding can significantly impact blood glucose levels.
-
Dosing Accuracy: Ensure accurate and consistent dosing of this compound. For oral gavage, proper technique is essential to avoid stress and ensure the full dose is delivered.
-
Baseline Measurements: Establish stable baseline blood glucose levels for each animal before initiating treatment. This will allow for more accurate assessment of the drug's effect.
-
Animal Strain and Model: The choice of animal model and strain can influence the glycemic response. Be consistent with the animal model used throughout your studies.[5][6][7][8][9]
Troubleshooting Guides
This section provides in-depth troubleshooting for specific experimental challenges.
Guide 1: In Vitro Cell-Based Glucose Uptake Assays
Unexpected results in cell-based glucose uptake assays are common. This guide will help you diagnose and resolve these issues.
Caption: A typical workflow for a 2-NBDG glucose uptake assay.
Potential Causes:
-
Incomplete Washing: Residual extracellular 2-NBDG can lead to high background.
-
Transporter-Independent Uptake: 2-NBDG can be taken up by cells through mechanisms other than glucose transporters, especially at high concentrations.[10]
-
Autofluorescence: Some cell types exhibit high intrinsic fluorescence.
Solutions:
| Solution | Detailed Protocol |
|---|---|
| Optimize Washing Steps | Increase the number and vigor of washing steps with ice-cold buffer after 2-NBDG incubation. Ensure complete removal of the buffer between washes. |
| Titrate 2-NBDG Concentration | Perform a dose-response experiment to determine the optimal 2-NBDG concentration that provides a good signal-to-noise ratio without causing high background. |
| Include Controls | Always include a "no-cell" control (wells with media and 2-NBDG but no cells) to measure background fluorescence from the media and plate. Also, include a "no 2-NBDG" control with cells to assess cellular autofluorescence. |
| Use a Quenching Agent | In some cases, a quenching agent like trypan blue can be used to quench extracellular fluorescence, but this needs careful validation. |
Potential Causes:
-
Low SGLT2 Expression: As mentioned in the FAQs, insufficient SGLT2 expression is a primary cause.
-
Short Incubation Time: The incubation time with 2-NBDG may not be long enough for sufficient uptake.
-
Suboptimal Assay Buffer: The composition of the assay buffer (e.g., pH, ion concentrations) might not be optimal for SGLT2 activity.
Solutions:
| Solution | Detailed Protocol |
|---|---|
| Verify SGLT2 Expression | Confirm SGLT2 mRNA and protein expression in your cell line using qPCR and Western blotting.[4] |
| Optimize Incubation Time | Perform a time-course experiment to determine the optimal incubation time for 2-NBDG uptake. |
| Use a Validated Assay Buffer | Ensure your assay buffer is a sodium-containing buffer, such as Krebs-Ringer Bicarbonate (KRB) buffer, at physiological pH. |
| Enhance SGLT2 Expression | If using a cell line with inducible SGLT2 expression, ensure optimal induction conditions. |
Guide 2: In Vivo Animal Studies
In vivo experiments with this compound can be influenced by various physiological factors. This guide provides insights into common issues.
Caption: Troubleshooting logic for high variability in in vivo studies.
Potential Causes:
-
Inhibition of other Transporters: While this compound is highly selective for SGLT2, at high concentrations, it may inhibit other transporters like SGLT1.
-
Interaction with other Signaling Pathways: Some studies suggest that SGLT2 inhibitors may have effects on pathways like the Na+/H+ exchanger (NHE1).[11]
-
Physiological Compensation: The body may initiate compensatory mechanisms in response to glycosuria, such as increased endogenous glucose production.[5]
Solutions:
| Solution | Detailed Protocol |
|---|---|
| Dose-Response Studies | Conduct thorough dose-response studies to identify a concentration that is effective for SGLT2 inhibition with minimal off-target effects. |
| Use SGLT1/SGLT2 Knockout Models | Employing genetically modified animal models can help dissect the specific contributions of SGLT1 and SGLT2 to the observed effects. |
| Measure Relevant Biomarkers | In addition to blood glucose, measure other relevant biomarkers, such as ketone bodies and hormones involved in glucose homeostasis (e.g., glucagon, insulin), to get a broader picture of the metabolic changes. |
| In Vitro Validation | Use in vitro assays with cell lines expressing specific transporters to confirm the selectivity of this compound at the concentrations used in your in vivo studies. |
Guide 3: Analytical Chemistry (RP-HPLC)
Accurate quantification of this compound is critical for pharmacokinetic and pharmacodynamic studies. This guide addresses common HPLC issues.
| Parameter | Typical Conditions | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [12] |
| Mobile Phase | Methanol:Water (e.g., 70:30 v/v) or Acetonitrile:Buffer | [12][13][14] |
| Flow Rate | 1.0 mL/min | [12][14] |
| Detection Wavelength | ~224 nm | [13] |
| Retention Time | Variable, dependent on exact conditions | [12] |
Potential Causes:
-
Column Overload: Injecting too much sample can lead to broad, tailing peaks.
-
Secondary Interactions: Interactions between the analyte and active sites on the silica backbone of the column can cause tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can result in peak tailing.
Solutions:
| Solution | Detailed Protocol |
|---|---|
| Reduce Sample Concentration | Dilute your sample and re-inject to see if the peak shape improves. |
| Use a Base-Deactivated Column | Employ a column with end-capping to minimize secondary interactions. |
| Adjust Mobile Phase pH | Adjust the pH of the mobile phase to be at least 2 pH units away from the analyte's pKa. For Dapagliflozin, a slightly acidic mobile phase is often used. |
| Add a Competitive Amine | Adding a small amount of a competitive amine like triethylamine to the mobile phase can help reduce peak tailing caused by silanol interactions. |
Potential Causes:
-
Inadequate Separation: The mobile phase composition may not be optimal for separating this compound from other components in the sample matrix.
-
Column Degradation: Over time, the performance of the HPLC column can degrade, leading to poor resolution.
-
Matrix Effects: Co-eluting substances from the sample matrix can interfere with the analyte peak.[15][16]
Solutions:
| Solution | Detailed Protocol |
|---|---|
| Optimize Mobile Phase | Systematically vary the ratio of organic solvent to aqueous buffer in your mobile phase to improve separation. A gradient elution may be necessary for complex samples. |
| Use a New Column | If you suspect column degradation, replace it with a new one of the same type. |
| Improve Sample Preparation | Use a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components before HPLC analysis. |
| Change Column Chemistry | If resolution issues persist, consider trying a column with a different stationary phase (e.g., a different type of C18 or a phenyl column). |
References
-
Unexpected Pleiotropic Effects of SGLT2 Inhibitors: Pearls and Pitfalls of This Novel Antidiabetic Class. International Journal of Molecular Sciences. [Link]
-
Unexpected Pleiotropic Effects of SGLT2 Inhibitors: Pearls and Pitfalls of This Novel Antidiabetic Class. PubMed. [Link]
-
A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. PMC. [Link]
-
Screening of SGLT2 inhibitors based on virtual screening and cellular experiments. ResearchGate. [Link]
-
RP HPLC Method Development and Validation on Dapagliflozin. Preprints.org. [Link]
-
The relative mRNA and protein expression of SGLT2 on renal cells and... ResearchGate. [Link]
-
Effect of Dapagliflozin as an Add-on Therapy to Insulin on the Glycemic Variability in Subjects with Type 2 Diabetes Mellitus (DIVE): A Multicenter, Placebo-Controlled, Double-Blind, Randomized Study. PMC. [Link]
-
A cell-based fluorescent glucose transporter assay for SGLT2 inhibitor discovery. ResearchGate. [Link]
-
Effect of Dapagliflozin on Glycemic Variability in Patients with Type 2 Diabetes under Insulin Glargine Combined with Other Oral Hypoglycemic Drugs. PubMed. [Link]
-
Influence of Dapagliflozin on Glycemic Variations in Patients with Newly Diagnosed Type 2 Diabetes Mellitus. PubMed. [Link]
-
Effect of Dapagliflozin on Glycemic Variability in Patients with Type 2 Diabetes under Insulin Glargine Combined with Other Oral Hypoglycemic Drugs. PMC. [Link]
-
The Off-Target Cardioprotective Mechanisms of Sodium–Glucose Cotransporter 2 Inhibitors: An Overview. MDPI. [Link]
-
RP-HPLC method for dapagliflozin: development, validation, degradation. Scitegrity. [Link]
-
Off-target Effects of Sodium-glucose Cotransporter 2 (SGLT-2) Inhibitor in Cardiovascular Disease. NIH. [Link]
-
RP- HPLC Method Development And Validation For Estimation Of Dapagliflozin In Tablet Formulation. Journal of Pharmaceutical Negative Results. [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF DAPAGLIFLOZIN BY RP-HPLC. Journal of Pharmaceutical Negative Results. [Link]
-
Use of Animal Models for Investigating Cardioprotective Roles of SGLT2 Inhibitors. ResearchGate. [Link]
-
Development and stability indicating HPLC method for dapagliflozin in API and pharmaceutical dosage form. ResearchGate. [Link]
-
A Review on Analytical Methods of Dapagliflozin: An Update. Impactfactor. [Link]
-
Protein expression levels of SGLT2 in human hepatocyte and hepatoma... ResearchGate. [Link]
-
Extraglycemic Effects of SGLT2 Inhibitors: A Review of the Evidence. PubMed Central. [Link]
-
Animal data on fetal effects of maternal SGLT2 inhibitor exposure. ResearchGate. [Link]
-
SGLT2 expression in GBM cell lines and specimens. a SGLT2 expression... ResearchGate. [Link]
-
matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Effect of Dapagliflozin as an Add-on Therapy to Insulin on the Glycemic Variability in Subjects with Type 2 Diabetes Mellitus (DIVE): A Multicenter, Placebo-Controlled, Double-Blind, Randomized Study. ResearchGate. [Link]
-
Effect of extracellular matrix stiffness on efficacy of Dapagliflozin for diabetic cardiomyopathy. Cardiovascular Diabetology. [Link]
-
Characterization of the SGLT2 Interaction Network and Its Regulation by SGLT2 Inhibitors: A Bioinformatic Analysis. Frontiers in Pharmacology. [Link]
-
An exploration of the experience of dapagliflozin in clinical practice. PMC. [Link]
-
Characterization of the SGLT2 Interaction Network and Its Regulation by SGLT2 Inhibitors: A Bioinformatic Analysis. PubMed Central. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. [Link]
-
Dapagliflozin efficacy and safety: a perspective review. PMC. [Link]
-
Dapagliflozin Analysis: A Review on Chromatography and Spectroscopic Methods. ResearchGate. [Link]
-
Do Individual SGLT-2 Inhibitors Differ in Safety, Effectiveness?. U.S. Pharmacist. [Link]
-
Effect of extracellular matrix stiffness on efficacy of Dapagliflozin for diabetic cardiomyopathy. ResearchGate. [Link]
-
Simultaneous analysis of dapagliflozin and its three related impurities by stability-indicating UPLC method and in vitro toxicity evaluation. ResearchGate. [Link]
-
Differing Efficacy of Dapagliflozin Versus Empagliflozin on the Risk of Incident Atrial Fibrillation in Patients With Type 2 Diabetes: A Real‐World Observation Using a Nationwide, Population‐Based Cohort. American Heart Association Journals. [Link]
-
Mechanistic evaluation of the inhibitory effect of four SGLT-2 inhibitors on SGLT 1 and SGLT 2 using physiologically based pharmacokinetic (PBPK) modeling approaches. Frontiers in Pharmacology. [Link]
-
Selected studies showing the effects of dapagliflozin compared with... ResearchGate. [Link]
-
Comparison of Effectiveness Among Different Sodium‐Glucose Cotransoporter‐2 Inhibitors According to Underlying Conditions: A Network Meta‐Analysis of Randomized Controlled Trials. American Heart Association Journals. [Link]
-
Possible genotoxic effects of dapagliflozin using SMART and comet tests, and behavioral toxicity in Drosophila melanogaster. R Discovery. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unexpected Pleiotropic Effects of SGLT2 Inhibitors: Pearls and Pitfalls of This Novel Antidiabetic Class - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Dapagliflozin as an Add-on Therapy to Insulin on the Glycemic Variability in Subjects with Type 2 Diabetes Mellitus (DIVE): A Multicenter, Placebo-Controlled, Double-Blind, Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Dapagliflozin on Glycemic Variability in Patients with Type 2 Diabetes under Insulin Glargine Combined with Other Oral Hypoglycemic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of Dapagliflozin on Glycemic Variations in Patients with Newly Diagnosed Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Dapagliflozin on Glycemic Variability in Patients with Type 2 Diabetes under Insulin Glargine Combined with Other Oral Hypoglycemic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Off-target Effects of Sodium-glucose Cotransporter 2 (SGLT-2) Inhibitor in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnrjournal.com [pnrjournal.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. pnrjournal.com [pnrjournal.com]
- 15. eijppr.com [eijppr.com]
- 16. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of 1R-Dapagliflozin Administration Protocol in Animal Models
Prepared by: Senior Application Scientist
Welcome to the technical support guide for the preclinical application of 1R-Dapagliflozin. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during in vivo studies. Our goal is to ensure the integrity and reproducibility of your experimental outcomes by explaining the causality behind protocol choices.
Understanding the Mechanism of Action: SGLT2 Inhibition
To effectively troubleshoot, a foundational understanding of Dapagliflozin's mechanism of action is crucial. Dapagliflozin is a potent and highly selective inhibitor of the Sodium-Glucose Co-transporter 2 (SGLT2).[1] SGLT2 is predominantly expressed in the S1 segment of the proximal convoluted tubules in the kidney and is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream.[2][3]
By inhibiting SGLT2, Dapagliflozin prevents this reabsorption, leading to the excretion of excess glucose in the urine (glucosuria).[3][4] This mechanism lowers blood glucose levels in an insulin-independent manner, making it an effective therapeutic strategy for type 2 diabetes.[1][3][4] This glucosuric effect is also associated with a mild osmotic diuresis.
Caption: Mechanism of SGLT2 Inhibition by Dapagliflozin in the Kidney.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the practical aspects of using Dapagliflozin in preclinical research.
Q1: What are the key physicochemical properties of Dapagliflozin?
A1: Understanding the compound's properties is essential for proper formulation and handling. Dapagliflozin is a white, crystalline powder.[5] While different forms exist (e.g., propanediol monohydrate, anhydrous), the monohydrate form can be sensitive to heat and humidity, which may affect its stability.[1][6]
Table 1: Physicochemical Properties of Dapagliflozin
| Property | Value/Information | Source(s) |
|---|---|---|
| Chemical Name | (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | [7] |
| Molecular Formula | C21H25ClO6 | [7] |
| Solubility | Soluble in ethanol, methanol, DMSO, and dimethylformamide. | [5] |
| pKa | 12.6 (nonionic) | [6] |
| Stability | The propanediol monohydrate form is sensitive to heat and humidity.[6] Significant degradation can occur under humidity/thermal stress.[8] |[6][8] |
Q2: What is a suitable vehicle for oral administration of Dapagliflozin in animal studies?
A2: The choice of vehicle is critical for ensuring consistent drug exposure. Several vehicles have been successfully used in published studies:
-
Aqueous Suspension of Carboxymethylcellulose Sodium (CMC-Na): A 0.5% to 1% w/v suspension in purified water is commonly used and is a reliable choice for creating a uniform suspension.[1]
-
1% Ethanol in Water: This vehicle has been used for oral gavage administration in mice.[9]
-
Dietary Admixture: For long-term studies, Dapagliflozin can be mixed with a powdered diet to the desired concentration (e.g., 50 mg per 1000 g of diet).[10]
Causality: The goal is to create a stable and homogenous formulation. For poorly soluble compounds like Dapagliflozin, a suspension using agents like CMC-Na prevents the drug from settling, ensuring that each animal receives the correct dose. It is crucial to ensure the formulation is mixed thoroughly (e.g., by vortexing or sonicating) before each administration.[11]
Q3: How do I calculate the correct starting dose for my animal model?
A3: Dosage can vary significantly based on the animal model, species, and the specific disease state being studied. It is always recommended to consult the literature for doses used in similar models. However, a common method for converting doses between species is based on Body Surface Area (BSA).[12][13]
Table 2: Recommended Starting Doses of Dapagliflozin in Various Animal Models
| Animal Model | Species | Recommended Dose Range (Oral) | Observed Effects | Reference(s) |
|---|---|---|---|---|
| Type 2 Diabetes | ZDF Rat | 0.1 - 1.0 mg/kg/day | Reduced hyperglycemia, improved glucose utilization. | [14][15][16] |
| Type 2 Diabetes | db/db Mouse | 1.0 mg/kg/day | Lowered fasting blood glucose, reduced urinary albumin. | [10][16][17] |
| Type 1 Diabetes | STZ-induced Rat | 0.1 - 1.0 mg/kg/day | Effective when combined with insulin; little effect alone. | [16][18][19] |
| Heart Failure | Rabbit | 1.0 mg/kg/day | Improved cardiac structure and function. | [20] |
| Diet-Induced Obesity | C57BL/6J Mouse | 1.5 mg/kg/day | Attenuated increases in plasma glucose. | [14][21] |
| Mild Type 2 Diabetes | Dog (Beagle) | 1.25 mg/kg/day | Improved insulin sensitivity. |[22] |
To convert a human dose to an animal equivalent dose (AED), you can use the following formula and conversion factors (Km).
Table 3: Dose Conversion Guide (Human to Animal) based on BSA
| Species | Body Weight (kg) | Km Factor | To Convert Human Dose (mg/kg) to Animal Dose (mg/kg), Multiply by: |
|---|---|---|---|
| Human | 60 | 37 | - |
| Mouse | 0.02 | 3 | 12.3 |
| Rat | 0.15 | 6 | 6.2 |
| Rabbit | 1.8 | 12 | 3.1 |
| Dog | 10 | 20 | 1.8 |
Data adapted from FDA guidelines.[12][23]
Example Calculation: To convert a 10 mg human dose (for a 60 kg person) to a rat dose:
-
Human dose in mg/kg = 10 mg / 60 kg = 0.167 mg/kg
-
Rat dose (mg/kg) = 0.167 mg/kg * 6.2 = 1.03 mg/kg
Q4: How should I prepare and store Dapagliflozin solutions/suspensions?
A4: Given the compound's sensitivity to humidity and thermal stress, proper preparation and storage are vital.[6][8]
-
Preparation: Prepare formulations fresh daily if possible. If a stock solution in a solvent like DMSO is made, store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing aqueous suspensions, ensure vigorous and consistent mixing to achieve homogeneity.[11]
-
Storage: Store the neat compound in a desiccator at the recommended temperature, protected from light. Store prepared formulations in tightly sealed containers.
Troubleshooting Guide
This section provides a logical framework for diagnosing and resolving common issues encountered during experiments.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Development and optimization of dapagliflozin oral nano-bilosomes using response surface method: in vitro evaluation, in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Manufacturability and In Vivo Comparative Pharmacokinetics of Dapagliflozin Cocrystals in Beagle Dogs and Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro characterization and pharmacokinetics of dapagliflozin (BMS-512148), a potent sodium-glucose cotransporter type II inhibitor, in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of the Chemical Stability of Dapagliflozin by LC/DAD and MS/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. How to convert human dose to animal dose? NovoPro [novoprolabs.com]
- 13. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. karger.com [karger.com]
- 18. Effect of dapagliflozin alone and in combination with insulin in a rat model of type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Dapagliflozin Attenuates Myocardial Fibrosis by Inhibiting the TGF-β1/Smad Signaling Pathway in a Normoglycemic Rabbit Model of Chronic Heart Failure [frontiersin.org]
- 21. ajmc.com [ajmc.com]
- 22. diabetesjournals.org [diabetesjournals.org]
- 23. sysrevpharm.org [sysrevpharm.org]
Validation & Comparative
A Comparative Analysis of Dapagliflozin and Empagliflozin in Heart Failure: Efficacy, Mechanisms, and Methodologies
A Guide for Researchers and Drug Development Professionals
Introduction: A Paradigm Shift in Heart Failure Treatment
The advent of sodium-glucose cotransporter-2 (SGLT2) inhibitors has revolutionized the management of heart failure (HF), a complex clinical syndrome that remains a leading cause of morbidity and mortality worldwide.[1][2] Initially developed as glucose-lowering agents for type 2 diabetes, drugs like dapagliflozin and empagliflozin have demonstrated profound cardiovascular benefits, significantly reducing hospitalizations for heart failure and improving patient outcomes across the spectrum of ejection fractions, irrespective of diabetes status.[1][2][3][4]
This guide provides a deep, comparative analysis of two leading SGLT2 inhibitors, dapagliflozin and empagliflozin. Moving beyond a simple summary of clinical trial results, we will dissect the nuances of their clinical efficacy, explore the intricate and potentially distinct mechanisms of action that underpin their cardioprotective effects, and provide detailed experimental protocols for researchers investigating these pathways. Our objective is to equip scientists and drug development professionals with a comprehensive understanding of these two critical therapies.
Part 1: Clinical Efficacy Across the Heart Failure Spectrum
While direct head-to-head randomized controlled trials are lacking, a wealth of data from large-scale clinical trials and subsequent meta-analyses allows for a robust comparison of dapagliflozin and empagliflozin.[1][5] The landmark trials for dapagliflozin are DAPA-HF (for Heart Failure with reduced Ejection Fraction - HFrEF) and DELIVER (for HF with mildly reduced and preserved Ejection Fraction - HFmrEF/HFpEF). For empagliflozin, the corresponding trials are EMPEROR-Reduced and EMPEROR-Preserved.
Heart Failure with Reduced Ejection Fraction (HFrEF)
In patients with HFrEF (LVEF ≤40%), both dapagliflozin and empagliflozin have demonstrated remarkable and broadly similar efficacy.
-
Primary Composite Endpoint: Both the DAPA-HF and EMPEROR-Reduced trials showed a nearly identical relative risk reduction of approximately 25-26% for the primary composite endpoint of cardiovascular death or hospitalization for heart failure.[3][6][7][8]
-
Hospitalization for Heart Failure: Both agents robustly reduce the risk of first hospitalization for HF by about 30%.[9]
-
Cardiovascular and All-Cause Mortality: A key point of discussion has been the differing results for mortality. DAPA-HF showed a significant reduction in both cardiovascular death (HR 0.82) and all-cause mortality, whereas EMPEROR-Reduced showed a numerical, but not statistically significant, reduction in cardiovascular death (HR 0.92) and no significant effect on all-cause mortality.[6][9] This difference may be attributable to variations in trial design and patient populations. The EMPEROR-Reduced trial enrolled a "sicker" patient population with lower baseline ejection fractions and higher NT-proBNP levels, who may have been at a higher risk of non-cardiac death.[7][8][9][10] A pooled analysis of both trials, however, does confirm a significant 14% reduction in cardiovascular death, suggesting a class effect.[9]
Heart Failure with Preserved Ejection Fraction (HFpEF)
The benefits of SGLT2 inhibitors extend to patients with LVEF >40%, a population for which therapeutic options have historically been limited.[11]
-
Primary Composite Endpoint: Both the DELIVER (dapagliflozin) and EMPEROR-Preserved (empagliflozin) trials successfully met their primary endpoint, reducing the composite of cardiovascular death or worsening heart failure.[12][13][14] A meta-analysis of both trials confirmed a robust 20% relative risk reduction for this composite outcome.[13]
-
Driving Force of Benefit: In the HFpEF population, the primary benefit of both drugs is driven by a significant reduction in hospitalizations for heart failure.[3][13] The effect on cardiovascular death alone is less pronounced than in HFrEF.[3][13]
| Clinical Trial Comparison: HFrEF & HFpEF | Dapagliflozin | Empagliflozin |
| HFrEF Trial | DAPA-HF[8] | EMPEROR-Reduced[8] |
| HFrEF Primary Endpoint (CV Death or HHF) | HR 0.74 (26% RRR)[3] | HR 0.75 (25% RRR)[3] |
| HFrEF Cardiovascular Death | HR 0.82 (Significant)[9] | HR 0.92 (Not Significant)[9] |
| HFrEF All-Cause Mortality | Significant Reduction [6] | No Significant Reduction [9] |
| HFpEF Trial | DELIVER[12] | EMPEROR-Preserved[13] |
| HFpEF Primary Endpoint (CV Death or HHF) | HR 0.82 (18% RRR)[12] | HR 0.79 (21% RRR) |
| Meta-Analysis of HFpEF Trials (Primary Endpoint) | \multicolumn{2}{c | }{HR 0.80 (20% RRR)[13]} |
| Meta-Analysis of HFpEF Trials (HHF) | \multicolumn{2}{c | }{HR 0.74 (26% RRR)[13]} |
HHF: Hospitalization for Heart Failure; HR: Hazard Ratio; RRR: Relative Risk Reduction.
Part 2: Mechanistic Insights Beyond Glycemic Control
The profound and rapid benefits of SGLT2 inhibitors in heart failure, even in patients without diabetes, point to mechanisms of action that extend far beyond glycemic control.[15] These effects are multifaceted, involving systemic hemodynamic changes and direct actions on the myocardium.[15] While both drugs share core mechanisms, subtle differences may exist.[1][2]
Shared Cardioprotective Pathways
The primary shared mechanism is the inhibition of the SGLT2 protein in the proximal renal tubule, which induces glycosuria, natriuresis, and osmotic diuresis.[16][17] This leads to:
-
Hemodynamic Effects: A reduction in plasma volume, cardiac preload, and afterload, which decreases cardiac wall stress and improves ventricular loading conditions without the deleterious compensatory neurohormonal activation seen with other diuretics.[15][16]
-
Metabolic Reprogramming: A shift in cardiac metabolism from glucose and fatty acid oxidation towards the more energy-efficient utilization of ketone bodies. This improves myocardial energetics and function.[16]
-
Inhibition of Sodium-Hydrogen Exchange (NHE): SGLT2 inhibitors are thought to inhibit the NHE1 isoform in the myocardium, reducing intracellular sodium and calcium levels, which can mitigate mitochondrial dysfunction and improve cardiac contractility.[16]
-
Anti-inflammatory and Anti-fibrotic Effects: Both drugs have been shown to reduce markers of inflammation and fibrosis.[18][19] They can suppress pro-inflammatory pathways like the NLRP3 inflammasome and downregulate pro-fibrotic signaling, leading to a reduction in adverse cardiac remodeling.[15][20]
Potential for Differential Effects
While clinically very similar, subtle pharmacologic differences exist. Empagliflozin has a higher selectivity for SGLT2 over SGLT1 compared to dapagliflozin. Some retrospective and observational studies have hinted at potential differences in efficacy, with some suggesting empagliflozin may offer greater benefits in HFrEF and dapagliflozin in HFpEF, but this is not consistently supported and requires confirmation in prospective, head-to-head trials.[2][21][22] Another real-world study found empagliflozin was associated with a lower risk of all-cause mortality or hospitalization compared to dapagliflozin, driven primarily by a reduction in hospitalizations.[23]
Part 3: Experimental Protocols for Mechanistic Investigation
To elucidate the anti-fibrotic effects of these compounds, robust and reproducible experimental methods are critical. Cardiac fibrosis, the excessive deposition of extracellular matrix proteins, is a key driver of cardiac stiffness and dysfunction.[19]
Protocol: Quantification of Cardiac Fibrosis via Picrosirius Red Staining
This protocol provides a standardized method for visualizing and quantifying collagen deposition in myocardial tissue sections. Picrosirius red (PSR) staining is a highly specific method for collagen, which, when viewed under polarized light, allows for the differentiation of collagen fiber types based on their birefringence.
Objective: To quantify the extent of interstitial and perivascular fibrosis in heart tissue sections from an animal model of heart failure treated with an SGLT2 inhibitor versus a control vehicle.
Materials:
-
Formalin-fixed, paraffin-embedded heart tissue blocks.
-
Microtome.
-
Glass slides.
-
Xylene, Ethanol (100%, 95%, 70%).
-
Distilled water.
-
Picrosirius Red solution (0.1% Sirius Red F3BA in saturated aqueous picric acid).[24]
-
Acetic acid solution (0.5%).
-
Synthetic mounting medium.
-
Light microscope with polarizing filters.
-
Image analysis software (e.g., ImageJ/FIJI).
Procedure:
-
Sectioning: Cut 5 µm thick transverse sections from the paraffin-embedded heart blocks and mount them on glass slides.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (2 minutes).
-
Immerse in 70% ethanol (2 minutes).
-
Rinse thoroughly in distilled water.[25]
-
-
Staining:
-
Cover the tissue section completely with Picrosirius Red solution.
-
Incubate for 60 minutes at room temperature.
-
-
Rinsing and Dehydration:
-
Briefly rinse slides in two changes of 0.5% acetic acid solution.
-
Dehydrate rapidly through 3 changes of 100% absolute ethanol.
-
-
Clearing and Mounting:
-
Clear in xylene (2 changes, 5 minutes each).
-
Mount coverslip using a synthetic resin-based mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a bright-field or polarized light microscope. Under polarized light, collagen fibers will appear bright (red, orange, or yellow) against a dark background.
-
Using image analysis software (e.g., ImageJ), develop a macro to automate quantification.[24][25]
-
Set a color threshold to specifically select the PSR-stained collagen.
-
Calculate the fibrotic area as a percentage of the total tissue area, excluding luminal spaces and artifacts.[24]
-
Protocol: Assessing Mitochondrial Function in Cardiomyocytes
Mitochondrial dysfunction is a hallmark of heart failure. SGLT2 inhibitors are proposed to improve mitochondrial function. This can be assessed in isolated cardiomyocytes using high-resolution respirometry to measure oxygen consumption rates (OCR).
Objective: To profile mitochondrial respiration in primary cardiomyocytes treated with an SGLT2 inhibitor versus control.
Materials:
-
Isolated primary cardiomyocytes (e.g., neonatal rat ventricular myocytes).
-
Cell culture reagents.
-
Seahorse XF Analyzer (or similar respirometer).
-
Assay medium.
-
Mitochondrial stress test compounds: Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), Rotenone/Antimycin A (Complex I/III inhibitors).[26][27]
Procedure:
-
Cell Culture: Plate isolated cardiomyocytes in a Seahorse XF cell culture microplate and culture overnight. Treat cells with the desired concentration of dapagliflozin, empagliflozin, or vehicle control for the specified duration (e.g., 24 hours).
-
Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator at 37°C.
-
Instrument Calibration: Calibrate the Seahorse XF Analyzer with the sensor cartridge containing the mitochondrial stress test compounds.
-
Mitochondrial Stress Test:
-
Place the cell culture plate into the XF Analyzer.
-
Basal Respiration: Measure the baseline OCR for several cycles.
-
ATP-linked Respiration: Inject Oligomycin to inhibit ATP synthase. The subsequent drop in OCR represents the oxygen consumption linked to ATP production.[26][27]
-
Maximal Respiration: Inject FCCP, a protonophore that collapses the mitochondrial membrane potential, driving the electron transport chain to its maximum rate. This reveals the maximal respiratory capacity.
-
Non-Mitochondrial Respiration: Inject a mixture of Rotenone and Antimycin A to shut down mitochondrial respiration completely. The remaining OCR is due to non-mitochondrial processes.[26][27]
-
-
Data Analysis: The instrument's software calculates key parameters of mitochondrial function, including basal respiration, ATP production, proton leak, and spare respiratory capacity. Compare these parameters between treated and control groups.
Part 4: Comparative Safety and Tolerability
Both dapagliflozin and empagliflozin are generally well-tolerated. Their safety profiles are very similar, with the most common adverse events related to their primary mechanism of action.
| Adverse Event Profile | Dapagliflozin | Empagliflozin | Comment |
| Genital Mycotic Infections | Increased risk | Increased risk | The most common side effect due to glycosuria. More frequent in women. |
| Urinary Tract Infections (UTI) | Slight to no increased risk | Slight to no increased risk | Generally not significantly different from placebo in large trials.[4] |
| Volume Depletion/Hypotension | Potential risk | Potential risk | Can occur, especially when used with diuretics. Caution is advised in elderly patients. |
| Diabetic Ketoacidosis (DKA) | Rare but serious risk | Rare but serious risk | Can occur even with near-normal blood glucose levels (euglycemic DKA). |
| Deteriorating Kidney Function | Initial dip in eGFR | Initial dip in eGFR | An expected hemodynamic effect, followed by long-term preservation of renal function. |
Data compiled from major clinical trials and safety reviews.[22]
Conclusion and Future Directions
Dapagliflozin and empagliflozin represent a monumental advance in heart failure therapy, offering significant and largely comparable benefits across the full spectrum of left ventricular ejection fraction. Both drugs robustly reduce the risk of worsening heart failure events, primarily driven by a decrease in hospitalizations. While DAPA-HF demonstrated a mortality benefit in HFrEF not seen in EMPEROR-Reduced, this is likely due to trial population differences, and a class effect on reducing cardiovascular mortality is probable.[9]
From a clinical standpoint, the choice between these two agents is often guided by formulary availability and physician familiarity, as there is currently no definitive evidence to suggest the superiority of one over the other for the broad heart failure population.
For the research community, the focus now shifts to several key areas:
-
Head-to-Head Trials: Well-designed, prospective, randomized controlled trials are still needed for a definitive comparison of clinical outcomes.
-
Mechanistic Differentiation: Further preclinical and translational research is required to determine if the subtle pharmacological differences between these drugs translate into meaningful distinctions in their effects on cardiac remodeling, inflammation, and metabolism.
-
Phenotype-Specific Efficacy: Investigating whether specific heart failure phenotypes (e.g., ischemic vs. non-ischemic, diabetic vs. non-diabetic cardiomyopathy) respond differently to dapagliflozin versus empagliflozin could pave the way for more personalized therapeutic strategies.
The journey of SGLT2 inhibitors from diabetes drugs to cornerstone heart failure therapies is a testament to scientific inquiry and clinical investigation. Continued research into their comparative efficacy and underlying mechanisms will further refine their use and maximize their benefit for patients worldwide.
References
- Head-to-Head in Heart Failure: Comparative Insights on Empagliflozin and Dapagliflozin. Cureus.
- Head-to-Head in Heart Failure: Comparative Insights on Empagliflozin and Dapagliflozin - PMC. PubMed Central.
- Role and molecular mechanisms of SGLT2 inhibitors in pathological cardiac remodeling (Review). Spandidos Publications. Published March 11, 2024.
- Are SGLT2 (Sodium-Glucose Linked Transporter 2) inhibitors more effective in Heart Failure with Reduced Ejection Fraction (HFrEF) versus Heart Failure with Preserved Ejection Fraction (HFpEF)? Dr.Oracle.
- The Role of SGLT2 Inhibitors on Treatment of Heart Failure, Mode of Actions. J Family Med Prim Care Open Acc. Published May 10, 2024.
- Mechanisms of Cardiovascular Benefits of Sodium Glucose Co-Transporter 2 (SGLT2) Inhibitors: A State-of-the-Art Review - PMC. PubMed Central. Published June 22, 2020.
- Mechanism of Heart Protection by SGLT2 Inhibitors, Direct and Indirect Effects in. Kidney News.
- Comparison of Dapagliflozin and Empagliflozin in Patients with Heart Failure: Systematic Review. medicaljournalinternational.
- Comparative Efficacy of Dapagliflozin and Empagliflozin of a Fixed Dose in Heart Failure: A Network Meta-Analysis. PubMed Central. Published April 4, 2022.
- Comparative Outcomes of Empagliflozin to Dapagliflozin in HF Patients. American College of Cardiology. Published May 20, 2024.
- Cardiac Fibrosis: Mechanistic Discoveries Linked to SGLT2 Inhibitors - PMC. NIH.
- Assessing Mitochondrial Dysfunction in Primary Cardiomyocytes. Agilent.
- What is the comparative reduction in heart failure outcomes between Dapagliflozin (DAPA) and Empagliflozin (Empperor Reduced)? Dr.Oracle.
- Head-to-Head in Heart Failure: Comparative Insights on Empagliflozin and Dapagliflozin. Scilit. Published October 2, 2025.
- Efficacy and safety of SGLT2 inhibitors in heart failure: systematic review and meta‐analysis. Wiley Online Library.
- EMPEROR-Reduced and DAPA-HF. American Heart Association Journals. Published December 8, 2020.
- Assessing mitochondrial dysfunction in primary cardiomyocytes Application Note. Agilent.
- DAPA-HF & EMPEROR Reduced Study Insights on SGLT2. Cardio ThinkLab. Published October 30, 2020.
- Outcomes with empagliflozin in heart failure with preserved ejection fraction using DELIVER‐like endpoint definitions. NIH.
- Therapeutic efficacy and safety profile of SGLT-2 inhibitor dapagliflozin in heart failure with reduced and preserved ejection fraction: a systematic review and meta-analysis. NIH.
- Meta-analysis of DELIVER and EMPEROR-Preserved. Medical Conferences. Published October 27, 2022.
- A Pre-Specified Meta-Analysis of DELIVER and EMPEROR-Preserved. Clinical Trial Results.
- Comparative effectiveness of SGLT2 inhibitors versus ACE inhibitors in reducing cardiovascular events in patients with heart failure with preserved ejection fraction (HFpEF). Journal of Heart Valve Disease.
- Measuring mitochondrial function in intact cardiac myocytes - PMC. NIH.
- Efficacy of Sodium-Glucose 2 Transporter Inhibitors in Heart Failure With Preserved Ejection Fraction: A Narrative Review - PMC. NIH. Published September 17, 2024.
- Assessment of Cardiovascular Fibrosis Using Novel Fluorescent Probes. PLOS One.
- A robust method for assessing mitochondrial function in healthy and diseased frozen cardiac tissue - PMC. NIH.
- Comparative Outcomes of Empagliflozin to Dapagliflozin in Patients With Heart Failure. JAMA Network Open. Published May 2, 2024.
- Rapid quantification of myocardial fibrosis: a new macro-based automated analysis. NIH.
- DELIVER Results, Other Analyses Bolster SGLT2 Inhibitors Across HF Spectrum. tctmd.com. Published August 27, 2022.
- The Efficacy and Safety of the Combined Therapy of Sodium-Glucose Co-Transporter-2 Inhibitors and Angiotensin Receptor-Neprilysin Inhibitor in Patients With Heart Failure With Reduced Ejection Fraction: A Meta-Analysis of the EMPEROR-Reduced and DAPA-HF Sub-Analysis. NIH. Published May 18, 2022.
- SGLT2 Inhibitors and Their Mode of Action in Heart Failure—Has the Mystery Been Unravelled? PubMed Central.
- EMPEROR-Reduced Analysis: Empagliflozin Joins Dapagliflozin in Benefiting Heart Patients with and without Diabetes. American College of Cardiology. Published February 5, 2021.
- Assessment of cardiac fibrosis: a morphometric method comparison for collagen quantification. Journal of Applied Physiology. Published April 18, 2017.
- Dapagliflozin and Empagliflozin in Heart Failure with Reduced Ejection Fraction: A Retrospective Study. Dove Medical Press. Published July 1, 2022.
- Picrosirius red staining protocol: A key method for collagen detection. Abcam.
- Body mass index and cardiorenal outcomes in the EMPEROR-Preserved trial: Principal findings and meta-analysis with the DELIVER trial. PubMed. Published April 1, 2024.
- Macro-based collagen quantification and segmentation in picrosirius red-stained heart sections using light microscopy. Oxford Academic. Published April 27, 2024.
- Comparative Effects of Empagliflozin and Dapagliflozin in Stable Chronic Heart Failure ― A Prospective Crossover Study. NIH.
- Measuring mitochondrial function in intact cardiac myocytes. ResearchGate.
Sources
- 1. Head-to-Head in Heart Failure: Comparative Insights on Empagliflozin and Dapagliflozin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. droracle.ai [droracle.ai]
- 4. Efficacy of Sodium-Glucose 2 Transporter Inhibitors in Heart Failure With Preserved Ejection Fraction: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Efficacy of Dapagliflozin and Empagliflozin of a Fixed Dose in Heart Failure: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. cardiothinklab.com [cardiothinklab.com]
- 8. The Efficacy and Safety of the Combined Therapy of Sodium-Glucose Co-Transporter-2 Inhibitors and Angiotensin Receptor-Neprilysin Inhibitor in Patients With Heart Failure With Reduced Ejection Fraction: A Meta-Analysis of the EMPEROR-Reduced and DAPA-HF Sub-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. EMPEROR-Reduced Analysis: Empagliflozin Joins Dapagliflozin in Benefiting Heart Patients with and without Diabetes - American College of Cardiology [acc.org]
- 11. Comparative effectiveness of SGLT2 inhibitors versus ACE inhibitors in reducing cardiovascular events in patients with heart failure with preserved ejection fraction (HFpEF) | Journal of Heart Valve Disease [icr-heart.com]
- 12. medicaljournalinternational.org [medicaljournalinternational.org]
- 13. Meta-analysis of DELIVER and EMPEROR-Preserved - Medical Conferences [conferences.medicom-publishers.com]
- 14. DELIVER Results, Other Analyses Bolster SGLT2 Inhibitors Across HF Spectrum | tctmd.com [tctmd.com]
- 15. kidneynews.org [kidneynews.org]
- 16. The Role of SGLT2 Inhibitors on Treatment of Heart Failure, Mode of Actions [gavinpublishers.com]
- 17. SGLT2 Inhibitors and Their Mode of Action in Heart Failure—Has the Mystery Been Unravelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of Cardiovascular Benefits of Sodium Glucose Co-Transporter 2 (SGLT2) Inhibitors: A State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cardiac Fibrosis: Mechanistic Discoveries Linked to SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. Head-to-Head in Heart Failure: Comparative Insights on Empagliflozin and Dapagliflozin [mdpi.com]
- 22. dovepress.com [dovepress.com]
- 23. Comparative Outcomes of Empagliflozin to Dapagliflozin in HF Patients - American College of Cardiology [acc.org]
- 24. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. agilent.com [agilent.com]
- 27. agilent.com [agilent.com]
Head-to-head comparison of 1R-Dapagliflozin and canagliflozin on renal outcomes
A Head-to-Head Comparison on Renal Outcomes: Dapagliflozin vs. Canagliflozin
An In-Depth Guide for Researchers and Drug Development Professionals
Executive Summary
Sodium-glucose cotransporter-2 (SGLT2) inhibitors have fundamentally altered the therapeutic landscape for patients with chronic kidney disease (CKD), with or without type 2 diabetes (T2D).[1] This guide provides a detailed, head-to-head comparison of the renal outcomes associated with two prominent SGLT2 inhibitors: Dapagliflozin and Canagliflozin. While direct, head-to-head randomized controlled trials are currently absent, this analysis synthesizes data from landmark clinical trials, network meta-analyses, and mechanistic studies to offer a comprehensive overview.[2][3] We will dissect the nuanced differences in their pharmacological profiles, critically compare the pivotal renal outcomes data from the DAPA-CKD and CREDENCE trials, and provide standardized protocols for the key renal endpoints used to evaluate their efficacy. The collective evidence points towards a potent class effect for renal protection, with no statistically significant superiority demonstrated for either agent in network meta-analyses.[3]
Pharmacology and Mechanism of Renal Protection
The Core Mechanism: SGLT2 Inhibition and Tubuloglomerular Feedback
SGLT2 inhibitors exert their primary effect in the proximal convoluted tubule of the nephron.[4] In states like T2D, hyperglycemia leads to an upregulation of SGLT2, causing hyper-reabsorption of both glucose and sodium. This reduces sodium delivery to the macula densa, blunting tubuloglomerular feedback (TGF).[5] The result is afferent arteriole vasodilation and efferent arteriole vasoconstriction, leading to intraglomerular hypertension and glomerular hyperfiltration—a key driver of kidney damage.[5]
Dapagliflozin and Canagliflozin block this process. By inhibiting SGLT2, they promote glycosuria and natriuresis.[4] The increased sodium delivery to the macula densa restores TGF, leading to afferent arteriole vasoconstriction, which in turn reduces intraglomerular pressure and hyperfiltration.[5][6] This hemodynamic effect is considered the principal mechanism for their renoprotective benefits. An initial, modest, and reversible dip in estimated Glomerular Filtration Rate (eGFR) of 3–6 ml/min per 1.73 m² is a physiological consequence of this mechanism, which stabilizes over time, leading to a slower long-term decline in kidney function.[5]
Beyond TGF restoration, other mechanisms contribute to kidney protection, including improved tubular oxygenation, reduced renal inflammation and fibrosis, and favorable systemic metabolic adjustments.[1][5][6]
Pharmacological Differentiation: SGLT2 vs. SGLT1 Selectivity
A key differentiator among SGLT2 inhibitors is their relative selectivity for SGLT2 over SGLT1. Dapagliflozin is highly selective for SGLT2, with a selectivity ratio of approximately 1200-fold.[7] Canagliflozin exhibits lower selectivity, meaning it also inhibits SGLT1 to a greater degree, particularly at higher doses.[7][8]
While SGLT2 is responsible for about 90% of renal glucose reabsorption, SGLT1 is found in the distal part of the proximal tubule and, more significantly, in the intestine, where it mediates glucose absorption.[4][7] The greater SGLT1 inhibition by canagliflozin may contribute to a modest additional glycosuric effect.[9] However, based on current network meta-analyses of the major renal outcome trials, this difference in selectivity has not translated into a statistically significant difference in renal protection between the agents.[3] The dominant renoprotective benefits appear to be a class effect driven by potent SGLT2 inhibition.
| Feature | Dapagliflozin | Canagliflozin |
| Primary Target | SGLT2 | SGLT2 |
| SGLT2/SGLT1 Selectivity | High (~1200:1)[7] | Moderate (~250:1) |
| Clinical Implication | Highly specific action on renal glucose reabsorption. | Dual SGLT2/SGLT1 inhibition may affect intestinal glucose absorption.[7] |
Comparative Efficacy: Landmark Clinical Trial Evidence
As no direct head-to-head trials exist, the most robust comparison comes from analyzing the design and results of their respective landmark renal outcome studies: DAPA-CKD for Dapagliflozin and CREDENCE for Canagliflozin.[2] Both trials were stopped early due to overwhelming efficacy.[2]
Trial Design and Patient Populations
A crucial difference between the trials lies in their study populations. CREDENCE exclusively enrolled patients with T2D and albuminuric CKD.[10][11][12] In contrast, DAPA-CKD had a broader inclusion criteria, enrolling patients with CKD with and without T2D (approximately one-third of participants did not have diabetes).[2][11][13] This makes DAPA-CKD the first trial to demonstrate the renoprotective effects of an SGLT2 inhibitor in a significant non-diabetic CKD population.[12]
| Parameter | CREDENCE (Canagliflozin) | DAPA-CKD (Dapagliflozin) |
| Drug/Dose | Canagliflozin 100 mg | Dapagliflozin 10 mg |
| Patient Population | T2D with Albuminuric CKD[12] | CKD with Albuminuria (with or without T2D)[12] |
| Number of Patients | 4,401 | 4,304 |
| % with T2D | 100%[11] | ~67%[11][13] |
| Baseline eGFR | 30 to <90 mL/min/1.73m² | 25 to 75 mL/min/1.73m²[13] |
| Baseline UACR | >300 to 5000 mg/g | 200 to 5000 mg/g |
| Median Follow-up | 2.62 years[3] | 2.4 years[3] |
Primary and Secondary Renal Outcomes
Both trials used a similar primary composite endpoint focused on major kidney disease progression events.[2] Both drugs demonstrated a profound benefit over placebo.
A network meta-analysis published in 2024, which included nine landmark RCTs and over 89,000 patients, found no statistically significant evidence of superiority for any agent over another for the primary composite renal outcome.[3]
-
Dapagliflozin vs. Canagliflozin: Hazard Ratio [HR] 0.94; 95% Credible Interval [CrI] 0.82-1.09[3]
This reinforces the concept of a class effect for major renal outcomes.
| Outcome | CREDENCE (Canagliflozin vs. Placebo) | DAPA-CKD (Dapagliflozin vs. Placebo) |
| Primary Composite Endpoint | Sustained ≥50% eGFR decline, ESKD, or renal/CV death[2] | Sustained ≥50% eGFR decline, ESKD, or renal/CV death[2] |
| Primary Outcome Result | HR 0.70 (95% CI 0.59–0.82); P=0.00001[3] | HR 0.61 (95% CI 0.51–0.72); P<0.001[3] |
| NNT (Primary Outcome) | 22[13] | 19[3] |
| Renal-Specific Composite | (Sustained ≥50% eGFR decline, ESKD, renal death) HR 0.66 (95% CI 0.53-0.81); P<0.001[3] | (Sustained ≥50% eGFR decline, ESKD, renal death) HR 0.56 (95% CI 0.45-0.68); P<0.001[2] |
| All-Cause Mortality | Not significantly reduced | HR 0.69 (95% CI 0.53-0.88); P=0.004[2][13] |
NNT = Number Needed to Treat
Methodologies for Renal Outcome Assessment
The trustworthiness of clinical trial data relies on standardized, validated protocols for measuring outcomes. The assessment of renal function in trials like DAPA-CKD and CREDENCE hinges on two key biomarkers: eGFR and UACR.
Workflow for Renal Function Assessment
The following diagram illustrates a typical workflow for assessing a patient's renal status at baseline and during follow-up in a clinical trial setting. This self-validating system requires confirmation of abnormal results to ensure an accurate diagnosis and staging of CKD.[14]
Protocol: Estimated Glomerular Filtration Rate (eGFR)
eGFR is the standard measure used to assess overall kidney function.[15]
-
1. Sample Collection: A blood sample is drawn to measure serum creatinine. Patients should be advised not to consume meat in the 12 hours prior to the test, as it can artificially elevate creatinine levels.[15]
-
2. Calculation: eGFR is calculated from serum creatinine using a validated formula. The Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) 2021 equation is the current standard and is preferred.[14]
-
3. Interpretation:
-
4. Causality: A sustained decline in eGFR is a hard endpoint indicating worsening kidney function. SGLT2 inhibitors cause a small initial drop in eGFR due to hemodynamic changes, but they significantly slow the rate of subsequent eGFR decline over time compared to placebo.[5][17]
Protocol: Urine Albumin-to-Creatinine Ratio (UACR)
UACR is the recommended first-line test to detect and quantify albuminuria, a key marker of kidney damage.[14][15]
-
1. Sample Collection: A random spot urine sample is collected. An early morning sample is preferred for confirmatory tests to rule out benign orthostatic proteinuria.[15]
-
2. Analysis: The laboratory measures both albumin and creatinine concentrations in the urine. The ratio of albumin (in mg) to creatinine (in g) is calculated. This ratio corrects for variations in urine concentration.[14]
-
3. Interpretation (per KDIGO guidelines):
-
<30 mg/g: Normal to mildly increased (A1)
-
30-300 mg/g: Moderately increased / Microalbuminuria (A2)
-
300 mg/g: Severely increased / Macroalbuminuria (A3)
-
-
4. Self-Validation: Due to high biological variability, a UACR result ≥30 mg/g should be confirmed by one or two additional tests within a 3-6 month period before diagnosing persistent albuminuria.[14]
-
5. Causality: Elevated UACR is a direct indicator of glomerular damage and a strong predictor of CKD progression. Both Dapagliflozin and Canagliflozin have been shown to significantly reduce UACR, demonstrating a direct beneficial effect on the kidney.[18][19]
Conclusion and Future Directions
The available evidence from landmark trials and extensive meta-analyses strongly supports the use of both Dapagliflozin and Canagliflozin for robust renal protection in patients with CKD.[20][21] While they possess distinct pharmacological profiles, particularly regarding SGLT1/SGLT2 selectivity, these differences have not translated into demonstrable superiority for one agent over the other in terms of major renal outcomes.[3] The renoprotective benefits are considered a powerful class effect.
The DAPA-CKD trial expanded the evidence base by definitively showing the efficacy of Dapagliflozin in patients with CKD without diabetes, a population not studied in the CREDENCE trial.[2][18] For drug development professionals, the key takeaway is that the mechanism of SGLT2 inhibition is profoundly effective in slowing CKD progression across a wide spectrum of patients. The choice between these agents in a clinical setting may therefore be guided by other factors such as patient comorbidities, availability, cost, and specific label indications. Future real-world evidence studies will continue to refine our understanding, but the current data places both Dapagliflozin and Canagliflozin as cornerstone therapies in cardiorenal medicine.
References
-
Renal Protection with SGLT2 Inhibitors: Effects in Acute and Chronic Kidney Disease. PMC. (2022-02-03). [Link]
-
SGLT2 Inhibitors and Kidney Protection: Mechanisms Beyond Tubuloglomerular Feedback. PubMed Central. [Link]
-
Impact of sodium-glucose co-transporter 2 inhibitors on renal outcomes in patients of diabetes mellitus: A meta-analysis of landmark renal and cardiovascular outcome trials. PubMed Central. [Link]
-
An Overview of the Cardiorenal Protective Mechanisms of SGLT2 Inhibitors. MDPI. [Link]
-
Kidney Protective Effects of SGLT2 Inhibitors. ResearchGate. [Link]
-
What is the mechanism of SGLT2 (sodium-glucose linked transporter 2) inhibitors in improving diabetes, renal, and cardiovascular outcomes? Dr.Oracle. [Link]
-
Meta-Analysis Details Cardiovascular, Kidney Benefits of SGLT2 Inhibitors. HCPLive. (2020-10-09). [Link]
-
Comparative efficacy of novel antidiabetic drugs on cardiovascular and renal outcomes in patients with diabetic kidney disease: A systematic review and network meta‐analysis. PubMed Central. (2022-06-06). [Link]
-
Comparison of sodium-glucose cotransporter-2 (SGLT2) inhibitors to reduce cardiovascular and renal outcomes: a network meta-analysis of randomized controlled trials. Oxford Academic. (2023-11-09). [Link]
-
Comparison of Effectiveness Among Different Sodium‐Glucose Cotransoporter‐2 Inhibitors According to Underlying Conditions: A Network Meta‐Analysis of Randomized Controlled Trials. American Heart Association Journals. (2024-01-31). [Link]
-
Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus. PubMed Central. [Link]
-
Challenges and opportunities in real‐world evidence on the renal effects of sodium‐glucose cotransporter‐2 inhibitors. NIH. [Link]
-
Clinical efficacy of SGLT2 inhibitors with different SGLT1/SGLT2 selectivity in cardiovascular outcomes among patients with and without heart failure: A systematic review and meta-analysis of randomized trials. PMC - NIH. (2022-12-23). [Link]
-
Effectiveness of dapagliflozin versus comparators on renal endpoints in the real world: A multicentre retrospective study. NIH. [Link]
-
Comparative Efficacy and Safety of Individual SGLT2 Inhibitors (Dapagliflozin, Empagliflozin, and Canagliflozin) on Kidney Function Decline in CKD: A Systematic Review and Network Meta-Analysis. ResearchGate. (2025-11-14). [Link]
-
Kidney Outcomes Associated With SGLT2 Inhibitors Versus Other Glucose-Lowering Drugs in Real-world Clinical Practice: The Japan Chronic Kidney Disease Database. Diabetes Care. (2021-10-18). [Link]
-
comparison of sodium-glucose co-transporter 2 inhibitor kidney outcome trial participants with a real-world chronic kidney disease primary care population. Oxford Academic. [Link]
-
Cardiovascular and renal outcomes with dapagliflozin in people with chronic kidney disease. YouTube. (2022-07-15). [Link]
-
Effects of Dapagliflozin in Chronic Kidney Disease, With and Without Other Cardiovascular Medications: DAPA‐CKD Trial. American Heart Association Journals. (2023-04-29). [Link]
-
Comparison of cardiovascular and renal outcomes between dapagliflozin and empagliflozin in patients with type 2 diabetes. medRxiv. (2022-05-25). [Link]
-
A comparison of sodium-glucose co-transporter 2 inhibitor kidney outcome trial participants with a real-world chronic kidney disease primary care population. PubMed. (2024-12-20). [Link]
-
Structural selectivity of human SGLT inhibitors. PMC - NIH. [Link]
-
(PDF) Differentiating the SGLT1 inhibition capacity of canagliflozin vs . dapagliflozin and empagliflozin using quantitative systems pharmacology modeling. ResearchGate. (2025-08-06). [Link]
-
Supplementary Table 2. Different treatment effects of the individual SGLT2 inhibitors with different SGLT2/SGLT1 selectivity in the cardiovascular outcomes. Unknown Source. [Link]
-
Measurement of kidney function. UK Kidney Association. [Link]
-
Head-to-head comparison of two SGLT-2 inhibitors on AKI outcomes in a rat ischemia-reperfusion model. ResearchGate. [Link]
-
11. Chronic Kidney Disease and Risk Management: Standards of Medical Care in Diabetes—2022. Diabetes Care. (2021-12-16). [Link]
-
Most impactful clinical trials looking at slowing progression of chronic kidney disease. NotePD. [Link]
-
Use of Estimated Glomerular Filtration Rate and Urine Albumin-Creatinine Ratio Based on KDIGO 2012 Guideline in a Thai Community Hospital: Prevalence of Chronic Kidney Disease and its Risk Factors. NIH. [Link]
-
SGLT2 Inhibitors and Cardiorenal Outcomes. Kidney News Online. (2019-01-02). [Link]
-
KDIGO 2024 Clinical Practice Guideline for the Evaluation and Management of Chronic Kidney Disease. KDIGO. [Link]
-
eGFR and UACR Testing as a Tool to Guide CKM Care. Professional Heart Daily. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. INVOKANA - CREDENCE – Comparison to DAPA-CKD [jnjmedicalconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. SGLT2 Inhibitors and Kidney Protection: Mechanisms Beyond Tubuloglomerular Feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Renal Protection with SGLT2 Inhibitors: Effects in Acute and Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical efficacy of SGLT2 inhibitors with different SGLT1/SGLT2 selectivity in cardiovascular outcomes among patients with and without heart failure: A systematic review and meta-analysis of randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. A comparison of sodium-glucose co-transporter 2 inhibitor kidney outcome trial participants with a real-world chronic kidney disease primary care population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Danielschwartzmd on NotePD: 'Most impactful clinical tri... [notepd.com]
- 13. m.youtube.com [m.youtube.com]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. Measurement of kidney function | UK Kidney Association [ukkidney.org]
- 16. Use of Estimated Glomerular Filtration Rate and Urine Albumin-Creatinine Ratio Based on KDIGO 2012 Guideline in a Thai Community Hospital: Prevalence of Chronic Kidney Disease and its Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. Challenges and opportunities in real‐world evidence on the renal effects of sodium‐glucose cotransporter‐2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effectiveness of dapagliflozin versus comparators on renal endpoints in the real world: A multicentre retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Impact of sodium-glucose co-transporter 2 inhibitors on renal outcomes in patients of diabetes mellitus: A meta-analysis of landmark renal and cardiovascular outcome trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hcplive.com [hcplive.com]
A Comparative Guide to Validating the Cardioprotective Effects of Dapagliflozin in a Novel Diabetic Cardiomyopathy Model
Introduction: Beyond Glycemic Control
Dapagliflozin, a highly selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, has revolutionized the management of type 2 diabetes (T2D).[1][2] Its mechanism of inducing glycosuria effectively lowers blood glucose levels.[3] However, landmark clinical trials such as DAPA-HF have unveiled profound cardiovascular benefits, demonstrating a significant reduction in cardiovascular death and hospitalization for heart failure, irrespective of the patient's diabetic status.[4][5][6] This paradigm shift suggests that Dapagliflozin exerts direct, pleiotropic effects on the myocardium that extend beyond systemic metabolic improvements.
The cardioprotective mechanisms are multifaceted and are thought to include modulation of cardiac ion channels, reduction of inflammation, mitigation of oxidative stress, and attenuation of cardiac fibrosis.[7][8][9][10] While clinical data are compelling, elucidating the precise molecular pathways in a controlled, preclinical setting is paramount for future drug development and optimization.
This guide details a robust experimental framework to validate the cardioprotective effects of Dapagliflozin. We propose a novel animal model that synergizes metabolic derangement with hypertensive stress, thereby closely mimicking a prevalent human disease phenotype: diabetic cardiomyopathy leading to heart failure. We will compare the efficacy of Dapagliflozin against a placebo control, providing detailed protocols, expected quantitative outcomes, and mechanistic insights.
The Animal Model: Rationale and Design
The selection of an appropriate animal model is the most critical variable in translational cardiovascular research.[11] To dissect the effects of Dapagliflozin, a model that recapitulates both the metabolic and structural insults of diabetic cardiomyopathy is required.
Proposed Model: Angiotensin II (ATII)-Stressed Diabetic (db/db) Mice.
Causality Behind This Choice:
-
Genetic Predisposition: The db/db mouse possesses a leptin receptor mutation, leading to hyperphagia, obesity, insulin resistance, and hyperglycemia, thus faithfully replicating the T2D phenotype.
-
Clinically Relevant Stressor: Chronic infusion of Angiotensin II induces hypertension, a common comorbidity in T2D patients. This stress accelerates the progression of cardiomyopathy, promoting pronounced cardiac hypertrophy, inflammation, and fibrosis.[10] This "two-hit" model allows for the study of Dapagliflozin's effects in a heart already vulnerable to stress, a scenario highly relevant to clinical practice.[4]
-
Established Pathophysiology: This model has been shown to develop key features of diabetic cardiomyopathy, including left ventricular hypertrophy, diastolic dysfunction, and significant myocardial fibrosis, providing a clear pathological canvas on which to assess therapeutic intervention.[10]
Experimental Workflow
The study is designed to assess the therapeutic efficacy of Dapagliflozin following the induction of cardiomyopathy.
Caption: Experimental workflow from animal acclimatization to endpoint analysis.
Experimental Groups
-
Group 1: Control (WT + Vehicle): Wild-type C57BL/6J mice receiving vehicle.
-
Group 2: Diabetic Control (db/db + Vehicle): db/db mice receiving vehicle.
-
Group 3: Diabetic Cardiomyopathy (db/db + ATII + Vehicle): db/db mice infused with ATII and receiving vehicle.
-
Group 4: Dapagliflozin Treated (db/db + ATII + Dapagliflozin): db/db mice infused with ATII and receiving Dapagliflozin (1.5 mg/kg/day via drinking water).[10]
Methodologies and Protocols
Scientific integrity demands reproducible and self-validating protocols. The following sections provide detailed, step-by-step methodologies for the core components of the study.
Protocol 1: Induction of ATII-Mediated Cardiomyopathy
-
Animal Preparation: Use male, 12-week-old db/db mice and age-matched wild-type controls. Anesthetize the mouse with isoflurane (2-3% for induction, 1.5% for maintenance).
-
Surgical Site Preparation: Shave the fur on the back between the scapulae. Disinfect the area with 70% ethanol and povidone-iodine.
-
Pump Implantation: Make a small (~1 cm) midline incision. Create a subcutaneous pocket using blunt dissection.
-
Pump Priming & Insertion: Prime osmotic minipumps (Alzet, Model 2004) to deliver Angiotensin II (1.5 mg/kg/day) for 28 days, according to the manufacturer's instructions. Insert the primed pump into the subcutaneous pocket.
-
Wound Closure: Close the incision with surgical clips or sutures.
-
Post-Operative Care: Administer a post-operative analgesic (e.g., Carprofen, 5 mg/kg). Monitor the animal daily for 3 days for signs of distress or infection.
Protocol 2: In-Vivo Cardiac Function Assessment (Echocardiography)
-
Preparation: Lightly anesthetize the mouse with isoflurane (1-1.5%) to maintain a heart rate of 450-550 bpm. Depilate the chest area.
-
Imaging: Use a high-frequency ultrasound system (e.g., Vevo 2100) with a 30-40 MHz linear array transducer. Acquire M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
Systolic Function Measurement: Measure left ventricular internal dimension at end-diastole (LVID;d) and end-systole (LVID;s). Calculate Ejection Fraction (EF) and Fractional Shortening (FS).
-
Diastolic Function Measurement: From the apical four-chamber view, use pulsed-wave Doppler to measure the peak early (E) and late (A) diastolic filling velocities to calculate the E/A ratio.
-
Tissue Doppler Imaging: Use tissue Doppler to measure the early diastolic mitral annular velocity (e'). Calculate the E/e' ratio, a reliable index of LV filling pressure and diastolic dysfunction.
-
Data Blinding: All echocardiographic analyses must be performed by an operator blinded to the treatment groups to ensure objectivity.
Protocol 3: Histological Assessment of Fibrosis and Hypertrophy
-
Tissue Harvesting: At the study endpoint, euthanize mice and excise the hearts. Arrest the heart in diastole by perfusion with potassium chloride.
-
Fixation and Processing: Fix the heart in 10% neutral buffered formalin for 24 hours, then embed in paraffin.
-
Sectioning: Cut 5 µm thick transverse sections from the mid-ventricular level.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and measurement of cardiomyocyte cross-sectional area.
-
Picrosirius Red (PSR): For specific visualization and quantification of collagen fibers (fibrosis).
-
-
Image Analysis: Digitize stained slides using a slide scanner. Using image analysis software (e.g., ImageJ), quantify the percentage of fibrotic area (PSR stain) and the average cardiomyocyte cross-sectional area (H&E stain) from at least 10 random fields of view per heart.
Comparative Data Analysis
The following tables present hypothetical but realistic data to illustrate the expected outcomes from this experimental design. The data demonstrates Dapagliflozin's ability to attenuate cardiac pathology.
Table 1: Comparative Echocardiographic Parameters (Mean ± SD)
| Parameter | WT + Vehicle | db/db + Vehicle | db/db + ATII + Vehicle | db/db + ATII + Dapagliflozin |
| Heart Rate (bpm) | 510 ± 25 | 495 ± 30 | 480 ± 28 | 490 ± 25 |
| LVEF (%) | 65 ± 5 | 62 ± 6 | 45 ± 7 | 58 ± 6 |
| FS (%) | 35 ± 4 | 33 ± 5 | 22 ± 5 | 31 ± 4 |
| LV Mass Index (mg/g) | 3.8 ± 0.3 | 4.5 ± 0.4 | 6.2 ± 0.5 | 4.9 ± 0.4 |
| E/e' Ratio | 8 ± 1.5 | 12 ± 2.0 | 20 ± 2.5 | 13 ± 2.2 |
Table 2: Histological and Morphometric Analysis (Mean ± SD)
| Parameter | WT + Vehicle | db/db + Vehicle | db/db + ATII + Vehicle | db/db + ATII + Dapagliflozin |
| Cardiomyocyte Area (µm²) | 350 ± 40 | 480 ± 55 | 750 ± 80 | 520 ± 60 |
| Interstitial Fibrosis (%) | 1.5 ± 0.5 | 3.0 ± 0.8 | 12.5 ± 2.1 | 4.5 ± 1.5 |
Table 3: Relative Protein Expression of Key Biomarkers (Fold Change vs. WT)
| Biomarker | db/db + Vehicle | db/db + ATII + Vehicle | db/db + ATII + Dapagliflozin |
| TNF-α (Inflammation) | 1.8 ± 0.3 | 4.5 ± 0.6 | 2.1 ± 0.4 |
| TGF-β1 (Fibrosis) | 1.5 ± 0.2 | 3.8 ± 0.5 | 1.8 ± 0.3 |
| p-CaMKII (Ca²⁺ Handling) | 1.4 ± 0.2 | 3.5 ± 0.4 | 1.7 ± 0.3 |
| NHE1 (Na⁺/H⁺ Exchanger) | 1.6 ± 0.3 | 3.2 ± 0.5 | 1.5 ± 0.2 |
Mechanistic Insights and Signaling Pathways
The data converge to support a model where Dapagliflozin's cardioprotective effects are mediated through direct actions on cardiac cells, independent of its glucose-lowering effect.[10] SGLT2 inhibitors have been shown to inhibit the cardiac Na+/H+ exchanger (NHE1).[6][9] This action reduces intracellular sodium and subsequently calcium levels, leading to decreased activity of calcium-dependent kinases like CaMKII.[10]
Downstream, this cascade has profound anti-inflammatory and anti-fibrotic effects.[8][12] Reduced CaMKII activity can suppress pro-inflammatory signaling pathways, leading to lower expression of cytokines like TNF-α.[7] Concurrently, it attenuates pro-fibrotic pathways, such as the TGF-β/Smad cascade, resulting in decreased collagen deposition and myocardial fibrosis.[12][13]
Caption: Proposed signaling pathway for Dapagliflozin's cardioprotective effects.
Conclusion
The ATII-stressed db/db mouse model provides a powerful and clinically relevant platform for validating the direct cardioprotective effects of Dapagliflozin. The experimental framework outlined in this guide, combining in-vivo functional assessment with ex-vivo histological and molecular analysis, offers a robust system for generating high-quality, translatable data. Our comparative analysis demonstrates that Dapagliflozin is expected to significantly attenuate cardiac hypertrophy, fibrosis, and diastolic dysfunction in this model. These benefits are underpinned by its ability to modulate key signaling pathways involved in inflammation and tissue remodeling. This self-validating system not only confirms the therapeutic potential of Dapagliflozin but also provides a benchmark protocol for the evaluation of next-generation cardioprotective agents.
References
- Dapagliflozin reduces systemic inflammation in patients with type 2 diabetes without known heart failure. Cardiovascular Diabetology.
- SGLT2 inhibitors and cardiac fibrosis: A comprehensive review. PubMed.
- SGLT2 inhibitors and cardiac fibrosis: A comprehensive review.
- SGLT2 Inhibitors Reduce Myocardial Fibrosis in P
- Cardiac Fibrosis: Mechanistic Discoveries Linked to SGLT2 Inhibitors. PubMed.
- Cardiac Fibrosis: Mechanistic Discoveries Linked to SGLT2 Inhibitors. PMC - NIH.
- Experiments Give Insights Into Dapagliflozin's Cardioprotective Effects. AJMC.
- Electrophysiological Effects of the Sodium-Glucose Co-Transporter-2 (SGLT2) Inhibitor Dapagliflozin on Human Cardiac Potassium Channels. PubMed.
- Modeling heart failure in animal models for novel drug discovery and development. PMC - NIH.
- The cardioprotective effect of the sodium-glucose cotransporter 2 inhibitor dapagliflozin in rats with isoproterenol-induced cardiomyop
- Sodium-glucose cotransporter 2 inhibitor Dapagliflozin attenuates diabetic cardiomyop
- The Role of Dapagliflozin in the Management of Heart Failure: An Upd
- Dapagliflozin: A Review in Type 2 Diabetes. PMC - NIH.
- Dapagliflozin – structure, synthesis, and new indic
- Dapagliflozin: A Review of Its Use in Patients with Type 2 Diabetes.
Sources
- 1. Dapagliflozin: A Review in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. ajmc.com [ajmc.com]
- 5. The cardioprotective effect of the sodium-glucose cotransporter 2 inhibitor dapagliflozin in rats with isoproterenol-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Dapagliflozin in the Management of Heart Failure: An Update on the Emerging Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dapagliflozin reduces systemic inflammation in patients with type 2 diabetes without known heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiac Fibrosis: Mechanistic Discoveries Linked to SGLT2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiac Fibrosis: Mechanistic Discoveries Linked to SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sodium-glucose cotransporter 2 inhibitor Dapagliflozin attenuates diabetic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modeling heart failure in animal models for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SGLT2 inhibitors and cardiac fibrosis: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (1R)-Dapagliflozin
In the landscape of modern antidiabetic therapeutics, (1R)-Dapagliflozin, a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor, stands out for its mechanism of improving glycemic control.[1] The analytical quantification of Dapagliflozin in bulk drug and pharmaceutical formulations is a critical step in quality control and regulatory compliance. The choice of analytical method can significantly impact the accuracy, precision, and overall efficiency of the quantification process. This guide provides an in-depth comparison of two widely employed analytical techniques for Dapagliflozin: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
The methodologies presented herein are grounded in established scientific principles and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring robustness and reliability.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering both practical, step-by-step protocols and the theoretical basis for methodological choices.
The Analyte: (1R)-Dapagliflozin
Dapagliflozin, with the chemical name (1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol, presents unique analytical challenges due to its structure.[4] Its chromophoric groups allow for UV detection, a property exploited by both HPLC and UV-Vis spectrophotometry.
Figure 1: Chemical Structure of Dapagliflozin.
Comparative Overview of Analytical Methodologies
The selection of an analytical method is a balance of sensitivity, specificity, cost, and speed. While RP-HPLC offers high specificity and the ability to separate Dapagliflozin from potential impurities and degradation products, UV-Vis spectrophotometry provides a simpler, more cost-effective, and rapid alternative for routine analysis where specificity is less of a concern.[5][6]
Experimental Protocols
The following sections detail the step-by-step methodologies for the analysis of Dapagliflozin using RP-HPLC and UV-Vis Spectrophotometry. These protocols are synthesized from validated methods reported in peer-reviewed literature.
Method 1: Quantification by RP-HPLC
RP-HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power. The choice of a C18 column is based on its hydrophobicity, which provides excellent retention and separation for a molecule with the polarity of Dapagliflozin. The mobile phase composition is optimized to achieve a suitable retention time and sharp peak shape.
Caption: RP-HPLC workflow for Dapagliflozin analysis.
Experimental Protocol: RP-HPLC
-
Mobile Phase Preparation: Prepare a mixture of Methanol and Water in the ratio of 80:20 (v/v). Filter the solution through a 0.45 µm membrane filter and degas.[7]
-
Standard Stock Solution Preparation: Accurately weigh 25 mg of Dapagliflozin working standard and transfer it to a 25 ml volumetric flask. Dissolve and make up the volume with the mobile phase to obtain a concentration of 1000 µg/ml.[8]
-
Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 50-90 µg/mL with the mobile phase.[7]
-
Sample Preparation: Weigh and powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 25 mg of Dapagliflozin to a 25 ml volumetric flask. Add about 15 ml of mobile phase and sonicate for 15 minutes. Make up the volume with the mobile phase and filter through a 0.45 µm membrane filter.[8]
-
Chromatographic Conditions:
-
Procedure: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution. The retention time for Dapagliflozin is expected to be approximately 4.42 minutes.[7] Calculate the concentration of Dapagliflozin in the sample from the calibration curve.
Method 2: Quantification by UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and rapid method for the quantification of Dapagliflozin. The choice of solvent is critical to ensure the drug is completely solubilized and stable. The wavelength of maximum absorbance (λmax) is determined by scanning the drug solution over a range of wavelengths.
Caption: UV-Vis Spectrophotometry workflow for Dapagliflozin.
Experimental Protocol: UV-Vis Spectrophotometry
-
Solvent Preparation: Prepare a mixture of methanol and water in a ratio of 15:85 (v/v).[9]
-
Standard Stock Solution Preparation: Accurately weigh 10 mg of Dapagliflozin and dissolve it in the solvent in a 10 ml volumetric flask to get a concentration of 1000 µg/ml.[9][10]
-
Preparation of Working Standard Solutions: From the stock solution, prepare dilutions to obtain concentrations in the range of 5-30 µg/ml using distilled water.[9][10]
-
Sample Preparation: Weigh and powder 20 tablets. Transfer an amount of powder equivalent to 10 mg of Dapagliflozin into a 100 ml volumetric flask. Add about 70 ml of the solvent, sonicate for 15 minutes, and then make up the volume with the same solvent. Filter the solution and dilute it further to obtain a final concentration within the Beer's law range.
-
Spectrophotometric Analysis:
-
Quantification: Plot a calibration curve of absorbance versus concentration for the standard solutions. Determine the concentration of Dapagliflozin in the sample solution from this curve.
Comparative Data Analysis
The performance of each analytical method is evaluated based on several validation parameters as stipulated by ICH guidelines.[2][3] The following table summarizes the key performance characteristics of the RP-HPLC and UV-Vis spectrophotometric methods for Dapagliflozin analysis.
| Validation Parameter | RP-HPLC Method | UV-Vis Spectrophotometric Method |
| Linearity Range | 10-70 µg/ml[4][8] | 5-35 µg/ml[1][9] |
| Correlation Coefficient (r²) | > 0.999[4][11] | > 0.999[1][9] |
| Accuracy (% Recovery) | 98-102%[4][11] | 99.7-103%[1][9] |
| Precision (%RSD) | < 2%[4][12] | < 2%[12] |
| Limit of Detection (LOD) | 0.02 µg/ml[13] | 0.623 µg/ml[9][10] |
| Limit of Quantification (LOQ) | 0.06 µg/ml[13] | 1.889 µg/ml[9][10] |
| Specificity | High (separates from impurities)[4][14] | Lower (potential interference) |
Conclusion
Both RP-HPLC and UV-Vis spectrophotometry are suitable for the quantification of Dapagliflozin in pharmaceutical formulations, with each method having its own advantages. The RP-HPLC method is highly specific, sensitive, and accurate, making it ideal for stability-indicating assays and the analysis of samples containing impurities.[14] On the other hand, the UV-Vis spectrophotometric method is simple, rapid, and cost-effective, which makes it well-suited for routine quality control analysis of the bulk drug and finished products.[1][9] The choice between these methods should be guided by the specific requirements of the analysis, considering factors such as the need for specificity, the expected concentration of the analyte, and the available resources.
References
-
A simple, precise and RP-HPLC method was developed and validated for the simultaneous determination of Dapagliflozin (DAP) in pharmaceutical dosage forms. (2022-12-31). Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC. (2023). Drug Metabolism and Bioanalysis Letters. Available at: [Link]
-
Development and Validation of HPTLC Method for Simultaneous Quantification of Dapagliflozin and Vildagliptin in Tablet Dosage Form. (n.d.). Research Journal of Pharmacy and Technology. Available at: [Link]
-
Unique UV spectrophotometric method for reckoning of dapagliflozin in bulk and pharmaceutical dosage forms. (2015). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Method Development and Validation of Dapagliflozin Drug in Bulk and Tablet Dosage form by RP-HPLC. (2017-07-24). International Journal of Pharma Research and Health Sciences. Available at: [Link]
-
RP-HPLCAssay Method Development and Validation of Dapagliflozin in TabletDosage Form. (2022-03-01). World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
A New RP-HPLC Method Development and Validation of Dapagliflozin in Bulk and Tablet Dosage Form. (n.d.). Asian Journal of Pharmaceutical Analysis. Available at: [Link]
-
UV-Spectrophotometric Method Development and Validation for Quantifying Dapagliflozin in Bulk and Pharmaceutical Formulations. (2023). Galaxy Publication. Available at: [Link]
-
Recent Progress in Analytical Method Development and Validation of Dapagliflozin: Review Article. (2025-04-05). Journal of Pharma Insights and Research. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Available at: [Link]
-
Spectrophotometric Absorption Correction Methods for the Estimation of Fixed-Dose Combinations of Dapagliflozin and Metformin Hy. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]
-
Analytical Method Development and Validation of Dapagliflozin Enantiomer and Other Related Impurities in API Form with Cost Effective and Green Approach. (n.d.). Der Pharma Chemica. Available at: [Link]
-
Quality Guidelines. (n.d.). ICH. Available at: [Link]
-
Unique UV spectrophotometric method for reckoning of dapagliflozin in bulk and pharmaceutical dosage forms. (2015). Semantic Scholar. Available at: [Link]
-
Revised ICH guideline Q2(R1) on Validation of Analytical Procedures. (2024-04-24). Starodub. Available at: [Link]
-
Estimation Method for Dapagliflozin in Bulk and Marketed Dosage Form: Development and Validation by UV-Spectroscopy. (2023-08-08). International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
HPTLC Method for the Determination of Metformin Hydrochloride, Saxagliptin Hydrochloride, and Dapagliflozin in Pharmaceuticals. (2020-08-01). Bentham Science Publishers. Available at: [Link]
-
Analytical techniques used for estimation of dapagliflozin in pharmaceutical formulations. (n.d.). International Journal of Health and Allied Sciences. Available at: [Link]
-
DEVELOPMENT AND VALIDATION OF HPTLC METHOD FOR SIMULTANEOUS ESTIMATION OF DAPAGLIFLOZIN PROPANEDIOL MONOHYDRATE, SITAGLIPTIN PHO. (n.d.). Rasayan Journal of Chemistry. Available at: [Link]
-
METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF DAPAGLIFLOZIN IN MARKETED FORMULATION BY HPLC. (2025-10-07). The Bioscan. Available at: [Link]
-
Development and Validation of High-Performance Thin Layer Chromatographic Method for the Simultaneous Estimation of Dapagliflozin and Vildagliptin in Fixed-Dose Combination. (2025-11-18). PubMed Central. Available at: [Link]
-
Development and Validation of UV Spectroscopic and HPTLC Methods for Simultaneous Estimation of Dapagliflozin and Metoprolol in. (2024-07-13). OMICS International. Available at: [Link]
-
ICH Q2 Analytical Method Validation. (n.d.). Slideshare. Available at: [Link]
-
A Review on Analytical Methods of Dapagliflozin: An Update. (2020-09-25). Impactfactor. Available at: [Link]
-
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. Available at: [Link]
-
Dapagliflozin Analysis In Diabetes Mellitus: A Critical Review Of Analytical Approaches. (2024-07-31). Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
A Review on Analytical Method of Dapagliflozin and Empagliflozin by QBD Approach. (2023-03-10). Mathews Open Access Journals. Available at: [Link]
-
A Review on Analytical Methods for Estimation of Dapagliflozin and Vilagliptin in Tablet Dosage Form. (2023-02-23). IJPPR. Available at: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. ijprajournal.com [ijprajournal.com]
- 5. jopir.in [jopir.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pnrjournal.com [pnrjournal.com]
- 8. pharmahealthsciences.net [pharmahealthsciences.net]
- 9. galaxypub.co [galaxypub.co]
- 10. eijppr.com [eijppr.com]
- 11. METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF DAPAGLIFLOZIN IN MARKETED FORMULATION BY HPLC | The Bioscan [thebioscan.com]
- 12. jchr.org [jchr.org]
- 13. ijddr.in [ijddr.in]
- 14. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Potency of SGLT2 Inhibitors: A Focus on 1R-Dapagliflozin
This guide provides a comprehensive comparison of the in vitro potency of 1R-Dapagliflozin with other leading Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data that underpins our understanding of these compounds' efficacy and selectivity, offering insights into the methodologies used for their characterization.
Introduction: The Critical Role of SGLT2 in Glycemic Control
The Sodium-Glucose Cotransporter 2 (SGLT2) is a high-capacity, low-affinity transporter located predominantly in the S1 segment of the proximal renal tubules. It is responsible for approximately 90% of the glucose reabsorption from the glomerular filtrate back into the bloodstream.[1] Inhibition of SGLT2 presents a novel and effective therapeutic strategy for managing type 2 diabetes mellitus by promoting urinary glucose excretion, thereby lowering plasma glucose levels in an insulin-independent manner.[1] The in vitro potency and selectivity of SGLT2 inhibitors are critical parameters that dictate their therapeutic window and potential for off-target effects, primarily through the inhibition of the homologous SGLT1 transporter found in the small intestine and, to a lesser extent, the kidneys.
Comparative In Vitro Potency and Selectivity
The efficacy of an SGLT2 inhibitor is primarily determined by its half-maximal inhibitory concentration (IC50) against SGLT2, with lower values indicating greater potency. Equally important is the selectivity ratio, calculated from the IC50 values for SGLT1 versus SGLT2, which provides a measure of the drug's specificity. High selectivity for SGLT2 over SGLT1 is desirable to minimize gastrointestinal side effects associated with SGLT1 inhibition.
The following table summarizes the in vitro potency and selectivity of this compound in comparison to other prominent SGLT2 inhibitors. The data, compiled from various reputable sources, is derived from cell-based assays utilizing Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK-293) cells stably expressing human SGLT1 or SGLT2.[2]
| Inhibitor | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| This compound | 1.1 - 2.9 | 920.4 - 1400 | ~1200-fold |
| Canagliflozin | 2.2 - 4.4 | 663 - 710 | ~160 to 250-fold |
| Empagliflozin | 3.1 | 8300 | >2500-fold |
| Ertugliflozin | 0.877 | 1960 | >2000-fold |
Note: IC50 values can exhibit variability across different studies and experimental conditions.[2] The data presented represents a comparative overview.
From this data, it is evident that while all listed compounds are potent SGLT2 inhibitors, there are significant differences in their selectivity profiles. Empagliflozin and Ertugliflozin demonstrate the highest selectivity for SGLT2 over SGLT1, followed by Dapagliflozin, with Canagliflozin showing the lowest selectivity among this group.[3][4][5][6]
Mechanism of SGLT2 Inhibition
The fundamental mechanism of SGLT2 inhibitors involves the competitive blockade of glucose binding to the transporter protein in the luminal membrane of the proximal tubule cells. This action prevents the reabsorption of glucose, leading to its excretion in the urine.
Caption: Mechanism of SGLT2 inhibition by this compound in a renal proximal tubule cell.
Experimental Protocol: In Vitro SGLT2 Inhibition Assay
The determination of IC50 values is crucial for characterizing the potency of SGLT2 inhibitors. A common and reliable method is a cell-based glucose uptake assay using a cell line stably expressing the human SGLT2 transporter.[2] Both radiolabeled and fluorescent glucose analogs can be employed.[7][8][9]
To determine the IC50 value of this compound for the inhibition of human SGLT2-mediated glucose uptake.
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK-293) cells stably expressing human SGLT2 (hSGLT2).[2][10]
-
Culture Medium: Appropriate growth medium for the chosen cell line.
-
Assay Buffers:
-
Sodium-containing buffer (e.g., Hanks' Balanced Salt Solution).
-
Sodium-free buffer (for determining SGLT-independent uptake).
-
-
Glucose Analog:
-
Test Compound: this compound.
-
Control Inhibitor: Phlorizin (a non-selective SGLT inhibitor).
-
Multi-well plates: 96-well or 384-well plates suitable for cell culture and detection.
-
Detection System:
-
For [14C]AMG: Scintillation counter.
-
For 2-NBDG: Fluorescence plate reader.
-
-
Cell Seeding: Seed the hSGLT2-expressing cells into multi-well plates and culture until they form a confluent monolayer.
-
Cell Washing: On the day of the assay, gently wash the cells with a sodium-containing buffer to remove the culture medium.
-
Pre-incubation with Inhibitor: Add varying concentrations of this compound (and controls) to the wells and pre-incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Initiation of Glucose Uptake: Add the glucose analog ([14C]AMG or 2-NBDG) to each well to initiate the uptake process. The incubation time will depend on the chosen analog and cell line (e.g., 30-120 minutes).[8][13]
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Quantification:
-
For [14C]AMG: Measure the radioactivity in the cell lysates using a scintillation counter.
-
For 2-NBDG: Measure the fluorescence intensity of the cell lysates using a fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the background signal (from wells with no cells).
-
Normalize the data to the control wells (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Caption: Workflow for the in vitro SGLT2 inhibition assay.
Conclusion
The in vitro data robustly demonstrates that this compound is a potent inhibitor of SGLT2. While other compounds such as Empagliflozin and Ertugliflozin exhibit higher selectivity over SGLT1, Dapagliflozin maintains a substantial selectivity ratio of approximately 1200-fold, suggesting a favorable profile for minimizing off-target effects. The choice of an SGLT2 inhibitor for further research and development will depend on a holistic evaluation of its potency, selectivity, pharmacokinetic, and pharmacodynamic properties. The standardized in vitro assays detailed in this guide provide a reliable framework for such comparative assessments.
References
- Benchchem. (n.d.). Application Notes and Protocols for Developing a SGLT2 Inhibitor Screening Assay.
- ResearchGate. (n.d.). A cell-based fluorescent glucose transporter assay for SGLT2 inhibitor discovery.
- Selleck Chemicals. (n.d.). Canagliflozin (JNJ 28431754) SGLT2 Inhibitor.
- Benchchem. (n.d.). A Comparative Guide to the Efficacy of SGLT2 Inhibitors: The Influence of Synthetic Intermediates.
- Scribd. (n.d.). Fluorescent Assay for SGLT2 Inhibitors.
- National Institutes of Health. (2017). Effect of Sodium Glucose Cotransporter 2 Inhibitors With Low SGLT2/SGLT1 Selectivity on Circulating Glucagon-Like Peptide 1 Levels in Type 2 Diabetes Mellitus.
- National Institutes of Health. (n.d.). Overview of the Clinical Pharmacology of Ertugliflozin, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor.
- National Institutes of Health. (2018). A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells.
- National Institutes of Health. (n.d.). A comprehensive review of the pharmacodynamics of the SGLT2 inhibitor empagliflozin in animals and humans.
- Selleckchem.com. (n.d.). SGLT2 Selective Inhibitors.
- National Institutes of Health. (2022). Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism.
- National Institutes of Health. (n.d.). Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo.
- ResearchGate. (n.d.). IC 50 values for the novel analogues of dapagliflozin towards SGLT1 and SGLT2.
- PubMed. (2012). Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2.
- National Institutes of Health. (n.d.). Pharmacokinetic and Pharmacodynamic Profile of Empagliflozin, a Sodium Glucose Co-Transporter 2 Inhibitor.
- Benchchem. (n.d.). Validating the SGLT2-Inhibitory Action of Canagliflozin in a New Cell Line: A Comparative Guide.
- National Institutes of Health. (n.d.). Structural selectivity of human SGLT inhibitors.
- Benchchem. (n.d.). A Comparative Analysis of SGLT1 and SGLT2 Inhibition on Renal Glucose Reabsorption.
- National Institutes of Health. (n.d.). Dual SGLT1 and SGLT2 inhibition: more than the sum of its parts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Overview of the Clinical Pharmacology of Ertugliflozin, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and Pharmacodynamic Profile of Empagliflozin, a Sodium Glucose Co-Transporter 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. selleckchem.com [selleckchem.com]
A Comparative Meta-Analysis of Cardiovascular Outcomes: 1R-Dapagliflozin vs. Other SGLT2 Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Beyond Glycemic Control
The advent of sodium-glucose cotransporter 2 (SGLT2) inhibitors has marked a paradigm shift in the management of type 2 diabetes, extending beyond glycemic control to offer profound cardiovascular and renal protection. This guide provides an in-depth comparative analysis of dapagliflozin, specifically its active (1R,2S,3R,4R,5S)-1-(2-chloro-5-((4-ethoxyphenyl)methyl)phenyl)-1,6-anhydro-D-glucitol enantiomer, against other leading SGLT2 inhibitors, focusing on cardiovascular outcomes as evidenced by a meta-analysis of landmark clinical trials. We will delve into the comparative efficacy, the underlying mechanistic pathways, and the methodological framework for such an analysis, tailored for an audience of researchers, scientists, and drug development professionals. A patent for dapagliflozin specifies that the β-anomer with the (2S,3R,4R,5S,6R) configuration is the pharmacologically active form, which is crucial for its therapeutic effects.[1]
Comparative Efficacy: A Synthesis of Cardiovascular Outcome Trials
The cardiovascular benefits of SGLT2 inhibitors have been robustly demonstrated in several large-scale clinical trials. To elucidate the relative efficacy of dapagliflozin against its main competitors, empagliflozin and canagliflozin, we have synthesized data from network meta-analyses of key cardiovascular outcome trials, including DECLARE-TIMI 58 (Dapagliflozin), EMPA-REG OUTCOME (Empagliflozin), and the CANVAS Program (Canagliflozin).
The primary endpoints for comparison are:
-
Major Adverse Cardiovascular Events (MACE): A composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.
-
Cardiovascular (CV) Death: Mortality resulting from a cardiovascular cause.
-
Hospitalization for Heart Failure (HHF): Hospital admission due to decompensated heart failure.
| Outcome | Dapagliflozin vs. Empagliflozin (Hazard Ratio, 95% CI) | Dapagliflozin vs. Canagliflozin (Hazard Ratio, 95% CI) | Empagliflozin vs. Canagliflozin (Hazard Ratio, 95% CI) |
| MACE | 1.04 (0.96 - 1.13)[2] | Inconsistent data across meta-analyses | 0.83 (0.73 - 0.95) for all-cause mortality[3] |
| CV Death | 0.87 (0.69 - 1.08)[2] | Inconsistent data across meta-analyses | Inconsistent data across meta-analyses |
| HHF | 0.90 (0.75 - 1.10)[2] | Inconsistent data across meta-analyses | Inconsistent data across meta-analyses |
Interpretation of the Data:
Network meta-analyses suggest that while there are no statistically significant differences between dapagliflozin and empagliflozin for MACE, cardiovascular death, or hospitalization for heart failure, some trends can be observed.[2] One meta-analysis found empagliflozin to be associated with a lower risk of all-cause mortality compared to dapagliflozin.[3] Another analysis suggested that in patients with heart failure, there was a trend towards a reduced MACE risk with empagliflozin.[2] It is important to note that the patient populations in the landmark trials differed; for instance, the EMPA-REG OUTCOME trial consisted entirely of patients with established cardiovascular disease, while the DECLARE-TIMI 58 trial included a larger proportion of patients with multiple risk factors but without established atherosclerotic cardiovascular disease. These differences in baseline risk may influence the observed outcomes.
Methodology: A Guide to Conducting a Meta-Analysis of Cardiovascular Outcomes
A rigorous and transparent methodology is paramount to the validity of a meta-analysis. The Preferred Reporting Items for Systematic Reviews and Meta-Analyses (PRISMA) guidelines provide a robust framework for conducting and reporting such studies.
Experimental Protocol: Step-by-Step Meta-Analysis
-
Formulation of the Research Question: Clearly define the patient population (e.g., patients with type 2 diabetes and high cardiovascular risk), interventions (dapagliflozin vs. other SGLT2 inhibitors or placebo), comparisons, and outcomes (MACE, CV death, HHF).
-
Systematic Literature Search: Conduct a comprehensive search of multiple databases (e.g., PubMed, Embase, Cochrane Central Register of Controlled Trials) using predefined keywords and search strategies to identify all relevant randomized controlled trials.
-
Study Selection (Inclusion and Exclusion Criteria):
-
Inclusion: Randomized, double-blind, placebo-controlled or active-comparator cardiovascular outcome trials of SGLT2 inhibitors with a primary endpoint that includes MACE.
-
Exclusion: Observational studies, case reports, reviews, and studies with a follow-up duration of less than one year.
-
-
Data Extraction: Two independent reviewers should extract relevant data from the included studies, including study characteristics, patient demographics, baseline characteristics, and outcome data (number of events, total number of patients in each arm, hazard ratios, and 95% confidence intervals).
-
Quality Assessment (Risk of Bias): Assess the methodological quality of each included study using a validated tool such as the Cochrane Risk of Bias tool. This evaluates aspects like random sequence generation, allocation concealment, blinding, and completeness of outcome data.
-
Statistical Analysis (Data Synthesis):
-
For pairwise meta-analyses, use a statistical model (e.g., random-effects model) to pool the hazard ratios and their 95% confidence intervals from the individual studies.
-
For network meta-analyses, which allow for the comparison of multiple interventions simultaneously, employ a frequentist or Bayesian framework to generate direct and indirect comparisons.
-
Assess heterogeneity between studies using statistical tests such as the I² statistic.
-
Perform sensitivity and subgroup analyses to explore the robustness of the findings and identify potential sources of heterogeneity.
-
-
Reporting: Report the findings in accordance with the PRISMA 2020 statement, including a flow diagram illustrating the study selection process.[4][5][6]
Caption: A typical workflow for a meta-analysis of clinical trials.
Mechanisms of Cardiovascular Protection: A Multifaceted Approach
The cardiovascular benefits of SGLT2 inhibitors are not solely attributable to their glucose-lowering effects. A confluence of hemodynamic, metabolic, and direct cardiac and vascular effects contributes to their cardioprotective profile.
Key Proposed Mechanisms:
-
Hemodynamic Effects: SGLT2 inhibition induces osmotic diuresis and natriuresis, leading to a reduction in plasma volume, preload, and blood pressure.[7] This alleviates cardiac workload and improves ventricular loading conditions.
-
Metabolic Reprogramming: By promoting glucosuria, SGLT2 inhibitors induce a mild state of ketosis. The heart can efficiently utilize ketones as an alternative fuel source, which is particularly beneficial in the context of heart failure where glucose metabolism is impaired.
-
Inhibition of the Na+/H+ Exchanger (NHE): SGLT2 inhibitors have been shown to inhibit the NHE in the myocardium. This leads to a reduction in intracellular sodium and calcium levels, which can mitigate cardiac injury and improve cardiac function.
-
Anti-inflammatory and Antioxidant Effects: SGLT2 inhibitors have been demonstrated to reduce markers of inflammation and oxidative stress, which are key contributors to the pathophysiology of atherosclerotic cardiovascular disease and heart failure.[8]
-
Improved Endothelial Function: These agents have been shown to improve endothelial function, a critical factor in maintaining vascular health and preventing atherosclerosis.
Caption: Proposed signaling pathways for the cardiovascular benefits of SGLT2 inhibitors.
Conclusion and Future Directions
The collective evidence from large-scale cardiovascular outcome trials and subsequent meta-analyses firmly establishes the role of SGLT2 inhibitors, including dapagliflozin, in reducing the risk of adverse cardiovascular events in patients with type 2 diabetes. While direct head-to-head comparisons suggest a largely similar magnitude of benefit for dapagliflozin and empagliflozin in terms of MACE and HHF, subtle differences may exist, potentially influenced by the specific patient populations studied. The multifaceted mechanisms of action, extending beyond glycemic control, underscore the therapeutic potential of this drug class in a broader range of cardiovascular diseases.
Future research should focus on direct comparative effectiveness trials to definitively delineate the relative merits of individual SGLT2 inhibitors. Furthermore, ongoing investigations into the intricate molecular pathways will continue to unravel the full spectrum of their cardioprotective effects, paving the way for more targeted and personalized therapeutic strategies in the prevention and treatment of cardiovascular disease.
References
-
A Comparative Analysis of SGLT2 Inhibitors on Cardiovascular Outcomes: A Network Meta-Analysis. Benchchem.
-
Targeting inflammatory signaling pathways with SGLT2 inhibitors: Insights into cardiovascular health and cardiac cell improvement. ScienceDirect.
-
Cardiovascular protection by SGLT2 inhibitors – Do anti-inflammatory mechanisms play a role? - PMC - NIH. National Center for Biotechnology Information.
-
A review of cardiovascular benefits of SGLT2 inhibitors - PMC - PubMed Central. National Center for Biotechnology Information.
-
The PRISMA 2020 statement: an updated guideline for reporting systematic reviews - The BMJ. The BMJ.
-
Comparative Cardiovascular Outcomes of SGLT2 Inhibitors in Type 2 Diabetes Mellitus: A Network Meta-Analysis of Randomized Controlled Trials - NIH. National Center for Biotechnology Information.
-
An Overview of the Cardiorenal Protective Mechanisms of SGLT2 Inhibitors - MDPI. MDPI.
-
The PRISMA 2020 statement: an updated guideline for reporting systematic reviews. The BMJ.
-
PRISMA Guidelines Systematic Review - DistillerSR. DistillerSR.
-
Comparative Efficacy of Dapagliflozin and Empagliflozin of a Fixed Dose in Heart Failure: A Network Meta-Analysis - Frontiers. Frontiers.
-
Cardiovascular outcomes between dapagliflozin versus empagliflozin in patients with diabetes mellitus - ResearchGate. ResearchGate.
-
The Comparison of the Effectiveness of Dapagliflozin and Empagliflozin in the Prevention of Cardiovascular Outcomes in Patients With Type 2 Diabetes: A Network Meta-Analysis - PubMed. National Center for Biotechnology Information.
-
CN105486767B - A kind of separation method of Dapagliflozin and its αisomer - Google Patents. Google Patents.
-
What data is available that compares different SGLT2 inhibitors on MACE and heart failure hospitalizations? - InpharmD™. InpharmD™.
-
(PDF) Comparative Cardiovascular Outcomes of Dapagliflozin Versus Empagliflozin in Patients With Type 2 Diabetes: A Meta-Analysis - ResearchGate. ResearchGate.
Sources
- 1. CN105486767B - A kind of separation method of Dapagliflozin and its αisomer - Google Patents [patents.google.com]
- 2. Comparative Cardiovascular Outcomes of Dapagliflozin Versus Empagliflozin in Patients With Type 2 Diabetes: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Cardiovascular Outcomes of SGLT2 Inhibitors in Type 2 Diabetes Mellitus: A Network Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparative Cardiovascular Outcomes of SGLT2 Inhibitors in Type 2 Diabetes Mellitus: A Network Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Relative efficacy of five SGLT2 inhibitors: a network meta-analysis of 20 cardiovascular and respiratory outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
A Comparative Guide to the Mechanistic Validation of Dapagliflozin Using SGLT2 Knockout Models
This guide provides an in-depth, objective comparison of the pharmacological effects of dapagliflozin with the genetic deletion of its target, the sodium-glucose cotransporter 2 (SGLT2). By examining experimental data from knockout (KO) models, we can rigorously validate the on-target mechanism of action of dapagliflozin and explore its physiological consequences. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Principle of On-Target Validation
Dapagliflozin is a therapeutic agent developed to treat type 2 diabetes mellitus by promoting the excretion of glucose in the urine.[1][2] Its intended mechanism of action is the selective inhibition of SGLT2, a protein primarily responsible for glucose reabsorption in the kidneys.[1][3][4][5]
To ensure that the therapeutic effects of a drug are indeed due to its interaction with the intended target, and not due to unforeseen "off-target" effects, a robust validation process is essential. The gold standard for this validation is to compare the pharmacological effects of the drug with the physiological effects of genetically removing the target protein. If the administration of the drug in a normal (wild-type) animal phenocopies, or mimics, the characteristics of an animal in which the target gene has been knocked out, it provides strong evidence for on-target drug action.
This guide will detail the experimental framework for validating dapagliflozin's mechanism of action by comparing its effects to those observed in SGLT2 knockout (SGLT2-KO) mouse models.
The Established Mechanism of Action of Dapagliflozin
Dapagliflozin selectively inhibits SGLT2, which is predominantly located in the S1 and S2 segments of the proximal renal tubules.[3][5] SGLT2 is responsible for reabsorbing approximately 90% of the glucose filtered by the glomerulus.[5][6] By blocking this transporter, dapagliflozin reduces glucose reabsorption, leading to increased urinary glucose excretion (glucosuria) and a subsequent lowering of blood glucose levels.[3][4][5] This action is independent of insulin secretion, making it an effective treatment option even when pancreatic β-cell function is impaired.[3][5]
Dapagliflozin exhibits high selectivity for SGLT2 over SGLT1, another sodium-glucose cotransporter found in the intestines and, to a lesser extent, in the kidneys.[3][5][7] This selectivity minimizes gastrointestinal side effects associated with SGLT1 inhibition.[8]
Caption: Mechanism of Dapagliflozin Action in the Kidney.
The Critical Role of SGLT2 Knockout Models
SGLT2 knockout mice are genetically engineered animals that lack the gene encoding for the SGLT2 protein. These models are invaluable for several reasons:
-
Target Validation: They provide a clean model to study the physiological consequences of the absence of SGLT2 function.
-
Phenocopying: By comparing the phenotype of SGLT2-KO mice with wild-type mice treated with dapagliflozin, we can determine if the drug's effects are consistent with SGLT2 inhibition.
-
Off-Target Effect Assessment: Administering dapagliflozin to SGLT2-KO mice allows for the identification of any potential off-target effects. If the drug produces an effect in an animal that already lacks the target, it suggests that other mechanisms are at play.[9][10]
Studies on SGLT2-KO mice have shown that these animals exhibit increased urinary glucose excretion, improved glucose tolerance, and protection from hyperglycemia when fed a high-fat diet.[11][12]
Experimental Framework for Mechanistic Validation
A robust experimental design is crucial for the direct comparison of dapagliflozin's pharmacological effects with the genetic knockout of SGLT2.
Caption: Experimental Workflow for Dapagliflozin Validation.
Key Experimental Protocols
1. Urine Glucose and Volume Measurement
-
Objective: To quantify urinary glucose excretion (glucosuria) and urine volume.
-
Protocol:
2. Oral Glucose Tolerance Test (OGTT)
-
Objective: To assess the ability of the animals to clear a glucose load from the blood.[15]
-
Protocol:
-
Fast mice for 4-6 hours.[16]
-
Measure baseline blood glucose from a tail snip (Time 0).[16]
-
Administer a bolus of glucose (typically 1-2 g/kg body weight) via oral gavage.[17]
-
Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose administration.[16][17]
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC).
-
Comparative Data Analysis
The following tables present hypothetical, yet realistic, data that would be expected from the described experiments.
Table 1: 24-Hour Urine Analysis
| Group | Urine Volume (mL/24h) | Urine Glucose (mg/dL) | Total Glucose Excreted (mg/24h) |
| WT + Vehicle | 1.5 ± 0.3 | < 50 | < 0.75 |
| WT + Dapagliflozin | 3.5 ± 0.5 | 5000 ± 700 | 175 ± 24.5 |
| SGLT2-KO + Vehicle | 3.8 ± 0.6 | 4800 ± 650 | 182.4 ± 24.7 |
| SGLT2-KO + Dapagliflozin | 3.9 ± 0.5 | 4900 ± 680 | 191.1 ± 26.5 |
Interpretation:
-
Both dapagliflozin treatment in WT mice and SGLT2 gene knockout lead to a significant increase in urine volume and massive glucosuria compared to control WT mice.
-
Crucially, the phenotype of WT mice treated with dapagliflozin closely mimics that of the SGLT2-KO mice, demonstrating a strong phenocopy.
-
The administration of dapagliflozin to SGLT2-KO mice results in no significant additional increase in glucose excretion, indicating that the drug's primary mechanism for causing glucosuria is indeed through the inhibition of SGLT2.
Table 2: Oral Glucose Tolerance Test (OGTT) Data
| Group | Fasting Blood Glucose (mg/dL) | OGTT AUC (mg/dL * min) |
| WT + Vehicle | 145 ± 10 | 30,000 ± 2,500 |
| WT + Dapagliflozin | 110 ± 8 | 18,000 ± 1,800 |
| SGLT2-KO + Vehicle | 115 ± 9 | 19,500 ± 2,000 |
| SGLT2-KO + Dapagliflozin | 112 ± 7 | 18,500 ± 1,900 |
Interpretation:
-
Dapagliflozin treatment in WT mice significantly improves glucose tolerance, as shown by a lower fasting blood glucose and a reduced OGTT AUC.
-
SGLT2-KO mice also exhibit improved glucose tolerance compared to WT controls, again demonstrating a phenocopy of the drug's effect.
Alternative Approaches and Comparative Compounds
While dapagliflozin is highly selective for SGLT2, other inhibitors with different selectivity profiles exist.[3]
-
Canagliflozin: Has a lower selectivity ratio for SGLT2 over SGLT1 compared to dapagliflozin.[18] This can lead to some inhibition of intestinal SGLT1, affecting glucose absorption.
-
Sotagliflozin: A dual SGLT1/SGLT2 inhibitor, which targets glucose reabsorption in both the kidneys and the intestines.[3][7][18]
Comparing dapagliflozin to these agents in both WT and SGLT2-KO models can help dissect the specific contributions of SGLT1 and SGLT2 inhibition to overall glycemic control.
Conclusion
The use of SGLT2 knockout models provides an indispensable tool for the validation of dapagliflozin's mechanism of action. The convergence of evidence from these experiments—demonstrating that dapagliflozin administration in wild-type animals phenocopies the genetic deletion of SGLT2 and that the drug has no further glycemic effect in animals already lacking SGLT2—offers a definitive confirmation of its on-target activity. This rigorous validation is a cornerstone of modern drug development, ensuring both efficacy and safety. While studies suggest potential off-target effects of SGLT2 inhibitors in cardiovascular protection, the primary glucose-lowering mechanism is clearly dependent on SGLT2.[9][10][19][20]
References
- Dr. Oracle. (2025, November 4). What is the mechanism of action of dapagliflozin (SGLT2 inhibitor)?
- Smith, N., et al. (2020, April 14). Oral Glucose Tolerance Test in Mouse. protocols.io.
- FARXIGA® (dapagliflozin). Mechanism of Action (MOA).
- Azizogli, A. R., et al. Comparison of SGLT1, SGLT2, and Dual Inhibitor Biological Activity in Treating Type 2 Diabetes Mellitus. New Jersey Institute of Technology.
- Bio-protocol. (2011, October 5). Glucose Tolerance Test in Mice.
- Power. Sglt2 vs Sglt1.
- Vulcanchem. Type 2 Diabetes Drug Dapagliflozin's Mode of Action Revealed.
- Benchchem. A Comparative Analysis of SGLT1 and SGLT2 Inhibition on Renal Glucose Reabsorption.
- Dr. Oracle. (2025, November 19). Mechanism of Action of Dapagliflozin (Forxiga)?
- Slideshare. Everything you need to know about Dapagliflozin mechanism of action.
- Azizogli, A. R., et al. (n.d.). Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus. PubMed Central.
- ResearchGate. Comparison of SGLT1 versus SGLT2 inhibitors.
- bioRxiv. (2024, May 2). Sodium-glucose co-transporter 2 Inhibitors Act Independently of SGLT2 to Confer Benefit for Heart Failure with Reduced Ejection.
- Diabetes. SGLT2 Deletion Improves Glucose Homeostasis and Preserves Pancreatic β-Cell Function.
- MDPI. (2023, March 27). Mouse Models with SGLT2 Mutations: Toward Understanding the Role of SGLT2 beyond Glucose Reabsorption.
- PMC - NIH. The Off-Target Effects, Electrolyte and Mineral Disorders of SGLT2i.
- Taylor & Francis Online. SGLT2 knockout prevents hyperglycemia and is associated with reduced pancreatic β-cell death in genetically obese mice.
- American Physiological Society Journal. Knockout of Na-glucose transporter SGLT2 attenuates hyperglycemia and glomerular hyperfiltration but not kidney growth or injury in diabetes mellitus.
- ResearchGate. (PDF) Oral Glucose Tolerance Test in Mouse v1.
- NIH. Off-target Effects of Sodium-glucose Cotransporter 2 (SGLT-2) Inhibitor in Cardiovascular Disease.
- Melior Discovery. Oral Glucose Tolerance Test (OGTT) in Mice.
- bioRxiv. (2024, September 19). Validation of a refined protocol for mouse oral glucose tolerance testing without gavage.
- UCSF IACUC. (2024, August). Glucose Monitoring of Urine in Rats and Mice.
- MDPI. The Off-Target Cardioprotective Mechanisms of Sodium–Glucose Cotransporter 2 Inhibitors: An Overview.
- KoreaMed Synapse. (2018, December 26). Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo.
- PubMed. (2023, December 19). Dapagliflozin protects against chronic heart failure in mice by inhibiting macrophage-mediated inflammation, independent of SGLT2.
- PMC - NIH. (2024, April 22). Refined protocol for newly onset identification in non-obese diabetic mice: an animal-friendly, cost-effective, and efficient alternative.
- ResearchGate. (2025, August 8). (PDF) The SGLT2 Inhibitor Dapagliflozin Prevents Cardiomyopathy in a Diabetic Lipodystrophic Mouse Model.
- ResearchGate. Dapagliflozin improves glucose tolerance in the absence and presence of diabetes in mice lacking renal Glut2.
- YouTube. (2019, January 31). How does Dapagliflozin work? Understanding SGLT2 inhibitors.
- PMC - NIH. (2024, December 6). Protocol to measure glucose utilization in mouse tissues using radiolabeled 2-deoxy-D-glucose.
- UQ eSpace. Protocol for in vivo assessment of glucose metabolism in mouse models.
- Docta Complutense. Guidelines and Considerations for Metabolic Tolerance Tests in Mice.
- Oxford Academic. SGLT2 inhibitors in hemodialysis or peritoneal dialysis patients: rationale and state-of-the art | Clinical Kidney Journal.
Sources
- 1. Type 2 Diabetes Drug Dapagliflozin’s Mode of Action Revealed | Vulcanchem [vulcanchem.com]
- 2. Everything you need to know about Dapagliflozin mechanism of action | PDF [slideshare.net]
- 3. droracle.ai [droracle.ai]
- 4. Mechanism of Action (MOA) | FARXIGA® (dapagliflozin) | For HCPs [farxiga-hcp.com]
- 5. droracle.ai [droracle.ai]
- 6. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchwith.njit.edu [researchwith.njit.edu]
- 8. Sglt2 vs Sglt1 | Power [withpower.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Dapagliflozin protects against chronic heart failure in mice by inhibiting macrophage-mediated inflammation, independent of SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SGLT2 Deletion Improves Glucose Homeostasis and Preserves Pancreatic β-Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. KoreaMed Synapse [synapse.koreamed.org]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. Glucose Tolerance Test in Mice [bio-protocol.org]
- 16. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Off-target Effects of Sodium-glucose Cotransporter 2 (SGLT-2) Inhibitor in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Off-Target Cardioprotective Mechanisms of Sodium–Glucose Cotransporter 2 Inhibitors: An Overview [mdpi.com]
A Researcher's Guide to the Reproducibility of 1R-Dapagliflozin's Effects: A Comparative Analysis Across Clinical Research
Introduction: The Imperative of Reproducibility in Drug Efficacy
In the landscape of therapeutic development, the reproducibility of a drug's effects across diverse research settings is the cornerstone of its clinical value and trustworthiness. 1R-Dapagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), has emerged as a cornerstone therapy not only for type 2 diabetes (T2DM) but also for heart failure and chronic kidney disease.[1][2] Its mechanism, independent of insulin action, involves the inhibition of glucose reabsorption in the proximal renal tubules, leading to glycosuria.[3][4] This guide provides an in-depth comparison of the reported effects of Dapagliflozin across a multitude of multi-center clinical trials and meta-analyses, treating these large-scale studies as proxies for "different research labs." We will dissect the consistency of its core effects and explore the sources of variability, offering a critical perspective for researchers and drug development professionals.
Core Mechanism of Action: A Consistent Foundation
The fundamental mechanism of Dapagliflozin is the inhibition of SGLT2, a transporter responsible for approximately 90% of glucose reabsorption in the kidneys.[4] This leads to the excretion of excess glucose in the urine, thereby lowering blood glucose levels.[2] This insulin-independent action is a consistently reported finding across preclinical and clinical studies, forming the basis of its therapeutic effect.[3][5][6]
Caption: Mechanism of Action of this compound.
Comparative Efficacy in Type 2 Diabetes Mellitus: A High Degree of Consistency
Across numerous randomized controlled trials (RCTs) and subsequent meta-analyses, Dapagliflozin has demonstrated a remarkably consistent effect on key metabolic parameters in patients with T2DM.
Glycemic Control
The primary endpoint for any anti-diabetic agent is its ability to control blood glucose. As monotherapy or as an add-on to other antihyperglycemic agents, Dapagliflozin consistently leads to significant reductions in Glycated Hemoglobin (HbA1c) and Fasting Plasma Glucose (FPG).[6][7][8] A meta-analysis of six RCTs showed a weighted mean difference (WMD) in HbA1c of -0.60% compared to placebo.[7] Another review cited HbA1c reductions in the range of 0.5% to 0.7%.[6] This effect is highly reproducible across different patient populations within the T2DM spectrum.
Body Weight and Blood Pressure
Beyond glycemic control, Dapagliflozin consistently induces modest weight loss and a reduction in blood pressure. The caloric loss associated with glycosuria contributes to a reduction in body weight, with a meta-analysis reporting a WMD of -1.50 kg versus placebo.[7] The mild diuretic effect of SGLT2 inhibition also contributes to a consistent reduction in systolic and diastolic blood pressure.[9][10]
| Parameter | Dapagliflozin Effect (Compared to Placebo) | Consistency Across Studies | Key References |
| HbA1c | ~0.5-0.8% reduction | High | [6][7][10] |
| Fasting Plasma Glucose | ~1.0 mmol/L reduction | High | [7][10] |
| Body Weight | ~1.5-2.5 kg reduction | High | [5][7][10] |
| Systolic Blood Pressure | ~4 mmHg reduction | High | [10][11] |
Cardiovascular and Renal Outcomes: A Paradigm of Reproducible Benefit
The most significant and consistently reported benefits of Dapagliflozin extend beyond glucose lowering to profound cardiovascular and renal protection. These findings have been robustly demonstrated in large, multi-center, international clinical trials, highlighting their reproducibility on a global scale.
Heart Failure
The DAPA-HF and DELIVER trials, along with subsequent pooled analyses, have unequivocally shown that Dapagliflozin reduces the risk of cardiovascular death and hospitalization for heart failure.[12][13] A meta-analysis of these trials showed a 14% reduction in the risk of cardiovascular death and a 29% reduction in total heart failure hospitalizations.[13] Crucially, these benefits are consistent across the entire spectrum of left ventricular ejection fraction and are independent of diabetes status, a finding that has been replicated in studies with other SGLT2 inhibitors like Empagliflozin.[4][12][14]
Chronic Kidney Disease
The DAPA-CKD trial demonstrated that Dapagliflozin significantly reduces the risk of the composite renal endpoint (sustained eGFR decline, end-stage kidney disease, or renal death) in patients with and without T2DM.[1][9] This renoprotective effect is consistent, with the DECLARE-TIMI 58 trial also showing a significant reduction in the composite renal endpoint.[9] While the glucose-lowering effect of Dapagliflozin diminishes with declining renal function, its protective effects on the kidney and cardiovascular system persist even in patients with an eGFR as low as 25-30 mL/min/1.73m².[11][15]
Caption: Consistent clinical benefits of Dapagliflozin.
Sources of Variability and Inconsistent Effects
While the core effects of Dapagliflozin are highly reproducible, certain patient populations and clinical contexts reveal greater variability in outcomes. Understanding these nuances is critical for experimental design and clinical application.
Type 1 Diabetes Mellitus (T1DM)
The use of Dapagliflozin as an adjunct to insulin in T1DM has yielded more conflicting results. While some studies, like DEPICT-1 and DEPICT-2, showed significant reductions in HbA1c, body weight, and total insulin dose, the benefits are counterbalanced by a higher risk of diabetic ketoacidosis (DKA).[16][17] A meta-analysis of six RCTs confirmed the glycemic benefits but also a higher incidence of ketone-related events.[16] This increased risk introduces significant variability in the benefit-risk assessment for this population, and Dapagliflozin is not routinely recommended for T1DM.[16]
"Real-World" vs. Randomized Controlled Trials
A notable source of variability emerges when comparing the highly controlled environment of an RCT with routine clinical practice. One study found that while the efficacy of Dapagliflozin in improving glycemic control, weight, and blood pressure was consistent with trial data, the rate of discontinuation due to side effects was significantly higher in a "real-world" setting (22% vs. 3-4% in trials).[18][19] This suggests that patient adherence and tolerance under less stringent monitoring can influence the overall effectiveness and reproducibility of the treatment's benefits in a broader population.
Influence of Baseline Characteristics
The magnitude of Dapagliflozin's effect can vary based on the patient's baseline characteristics.
-
Baseline HbA1c: A strong and reproducible finding is that patients with higher baseline HbA1c levels experience a greater reduction in HbA1c with Dapagliflozin treatment.[19][20]
-
Renal Function: As mentioned, the glucose-lowering efficacy is dependent on eGFR, with attenuated effects in patients with moderate to severe renal impairment.[11] This is a predictable source of variability based on the drug's mechanism of action.
Experimental Protocols for Assessing Dapagliflozin's Effects
To ensure reproducibility when studying Dapagliflozin, standardized protocols are essential. Below are example methodologies for key clinical assessments.
Protocol 1: Assessment of Glycemic Control in a Clinical Trial Setting
-
Patient Selection: Recruit patients with T2DM with an HbA1c between 7.5% and 10.5%, on a stable dose of metformin for at least 8 weeks.
-
Randomization: Double-blind, placebo-controlled randomization to receive Dapagliflozin 10 mg once daily or a matching placebo.
-
Primary Endpoint Measurement: Measure the change in HbA1c from baseline to week 24. Blood samples for HbA1c should be analyzed by a central, certified laboratory using a standardized assay (e.g., HPLC).
-
Secondary Endpoints:
-
Measure FPG at baseline and at weeks 4, 12, and 24.
-
Measure body weight at each visit using a calibrated scale.
-
Measure seated blood pressure after 5 minutes of rest at each visit.
-
-
Data Analysis: Use an analysis of covariance (ANCOVA) model with the baseline value as a covariate to compare the change from baseline between the treatment and placebo groups.
Protocol 2: Monitoring Renal and Cardiovascular Biomarkers
-
Patient Cohort: Patients with established T2DM and either atherosclerotic cardiovascular disease or multiple risk factors.
-
Biomarker Measurement:
-
eGFR: Calculate using the CKD-EPI equation from serum creatinine measured at baseline, week 4, and every 6 months thereafter. Note the expected initial "dip" in eGFR upon initiation.[21]
-
UACR: Measure urinary albumin-to-creatinine ratio from a first-morning void urine sample at baseline and annually.
-
-
Outcome Adjudication: For large outcome trials, establish an independent, blinded clinical endpoint committee to adjudicate all potential cardiovascular and renal events (e.g., hospitalization for heart failure, myocardial infarction, stroke, sustained eGFR decline) based on prespecified criteria.
-
Statistical Plan: Use time-to-first-event analysis (e.g., Cox proportional hazards models) to assess the impact of Dapagliflozin on clinical outcomes.
Caption: Standardized clinical trial workflow.
Conclusion: A High Level of Confidence in Core Efficacy
The extensive body of evidence from numerous high-quality, multi-center clinical trials demonstrates a high degree of reproducibility for the core effects of this compound. Its benefits in glycemic control, weight and blood pressure reduction, and most importantly, its robust cardiorenal protection, are consistently observed across diverse patient populations and geographical locations. The sources of variability, such as in T1DM and between RCTs and real-world settings, are becoming increasingly well-understood and help to define the precise clinical contexts for its optimal use. For researchers, this strong foundation of reproducible data provides a high level of confidence when designing new studies to explore its pleiotropic effects and underlying mechanisms further.
References
-
The efficacy of dapagliflozin for type 1 diabetes: a meta-analysis of randomized controlled studies. (Source: NIH, URL: [Link])
-
Everything you need to know about Dapagliflozin mechanism of action. (Source: Slideshare, URL: [Link])
-
Efficacy and safety of dapagliflozin as monotherapy in patients with type 2 diabetes mellitus: A meta-analysis of randomized controlled trials. (Source: PubMed, URL: [Link])
-
A prospective review of - Dapagliflozin for improving glycaemic. (Source: ResearchGate, URL: [Link])
-
Mechanism of Action (MOA) | FARXIGA® (dapagliflozin) | For HCPs. (Source: farxiga-hcp.com, URL: [Link])
-
Differential pharmacology and clinical utility of dapagliflozin in type 2 diabetes. (Source: NIH, URL: [Link])
-
Dapagliflozin: A Review of Its Use in Patients with Type 2 Diabetes. (Source: ResearchGate, URL: [Link])
-
Meta-analysis strengthens evidence for SGLT2 inhibitors in patients with heart failure. (Source: The Synapse, URL: [Link])
-
Abstract 8947: A Meta-Analysis of Cardiovascular Outcomes in Clinical Trials of Dapagliflozin. (Source: Circulation, URL: [Link])
-
Meta-analysis of 21 trials with dapagliflozin. CVD, cardiovascular disease. (Source: ResearchGate, URL: [Link])
-
Characteristics of Dapagliflozin Responders: A Longitudinal, Prospective, Nationwide Dapagliflozin Surveillance Study in Korea. (Source: NIH, URL: [Link])
-
Effect of Dapagliflozin on Glycemic Variability in Patients with Type 2 Diabetes under Insulin Glargine Combined with Other Oral Hypoglycemic Drugs. (Source: NIH, URL: [Link])
-
Dapagliflozin: Clinical practice compared with pre-registration trial data. (Source: ResearchGate, URL: [Link])
-
Dapagliflozin studies used in the analyses. (Source: ResearchGate, URL: [Link])
-
Addressing Unmet Needs in Heart Failure with Preserved Ejection Fraction: Multi-Omics Approaches to Therapeutic Discovery. (Source: MDPI, URL: [Link])
-
Dapagliflozin: a sodium glucose cotransporter 2 inhibitor in development for type 2 diabetes. (Source: NIH, URL: [Link])
-
Dapagliflozin for the treatment of type 2 diabetes: a review of the literature. (Source: NIH, URL: [Link])
-
A Detailed Study On The Safety, Efficacy, And Effect Of Dapagliflozin : A Review Article. (Source: bepls.com, URL: [Link])
-
Dapagliflozin efficacy and safety: a perspective review. (Source: ResearchGate, URL: [Link])
-
Efficacy and Safety of Dapagliflozin According to Background Use of Cardiovascular Medications in Patients With Type 2 Diabetes: A Prespecified Secondary Analysis of a Randomized Clinical Trial. (Source: NIH, URL: [Link])
-
Targeting the kidney and glucose excretion with dapagliflozin: preclinical and clinical evidence for SGLT2 inhibition as a new option for treatment of type 2 diabetes mellitus. (Source: PubMed, URL: [Link])
-
Efficacy and Safety of Dapagliflozin in Patients With Inadequately Controlled Type 1 Diabetes (the DEPICT-2 Study): 24-Week Results From a Randomized Controlled Trial. (Source: American Diabetes Association, URL: [Link])
-
Pardeep Jhund, ESC 2022: Dapagliflozin for heart failure, pooled analysis of DAPA-HF and DELIVER. (Source: YouTube, URL: [Link])
-
Prediction of the effect of dapagliflozin on kidney and heart failure outcomes based on short-term changes in multiple risk markers. (Source: NIH, URL: [Link])
-
The RENAL LIFECYCLE Trial: Assessing the effect of dapagliflozin on patients with severe chronic kidney disease. (Source: The George Institute for Global Health, URL: [Link])
-
Efficacy outcomes of dapagliflozin versus placebo, stratified by diabetes duration subgroups. (Source: ResearchGate, URL: [Link])
-
View of Dapagliflozin: Clinical practice compared with pre-registration trial data. (Source: bjd-abcd.com, URL: [Link])
-
Differential Effects of Dapagliflozin on Cardiovascular Risk Factors at Varying Degrees of Renal Function. (Source: NIH, URL: [Link])
-
Dapagliflozin Improved Cardiac Function and Structure in Diabetic Patients with Preserved Ejection Fraction: Results of a Single Centre, Observational Prospective Study. (Source: NIH, URL: [Link])
-
Protocols for Safe Use of SGLT2i and GLP1RA in the Hospital Setting. (Source: YouTube, URL: [Link])
-
Improved Manufacturability and In Vivo Comparative Pharmacokinetics of Dapagliflozin Cocrystals in Beagle Dogs and Human Volunteers. (Source: MDPI, URL: [Link])
-
Practical Approach to Initiating SGLT2 Inhibitors in Type 2 Diabetes. (Source: ResearchGate, URL: [Link])
-
SGLT2 Inhibitors – The New Standard of Care for Cardiovascular, Renal and Metabolic Protection in Type 2 Diabetes: A Narrative Review. (Source: NIH, URL: [Link])
-
Effect of Dapagliflozin on Glycemic Variability in Patients with Type 2 Diabetes under Insulin Glargine Combined with Other Oral Hypoglycemic Drugs. (Source: PubMed, URL: [Link])
-
International Expert Panel Issues New Guidelines for SGLT-2 and GLP-1 Use in Type 2 Diabetes Based on Cardiovascular Risk. (Source: MedPath, URL: [Link])
-
Sodium-Glucose Transport 2 (SGLT2) Inhibitors. (Source: NIH, URL: [Link])
-
Dapagliflozin's Effects on Glycemia and Cardiovascular Risk Factors in High-Risk Patients With Type 2 Diabetes: A 24-Week, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study With a 28-Week Extension. (Source: NIH, URL: [Link])
-
A Comparison of the Pharmacokinetics and Safety of Dapagliflozin Formate, an Ester Prodrug of Dapagliflozin, to Dapagliflozin Propanediol Monohydrate in Healthy Subjects. (Source: NIH, URL: [Link])
Sources
- 1. Mechanism of Action (MOA) | FARXIGA® (dapagliflozin) | For HCPs [farxiga-hcp.com]
- 2. researchgate.net [researchgate.net]
- 3. Everything you need to know about Dapagliflozin mechanism of action | PDF [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. Dapagliflozin: a sodium glucose cotransporter 2 inhibitor in development for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and safety of dapagliflozin as monotherapy in patients with type 2 diabetes mellitus: A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bepls.com [bepls.com]
- 9. Differential pharmacology and clinical utility of dapagliflozin in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dapagliflozin for the treatment of type 2 diabetes: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential Effects of Dapagliflozin on Cardiovascular Risk Factors at Varying Degrees of Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Meta-analysis strengthens evidence for SGLT2 inhibitors in patients with heart failure - TheSynapse [thesynapse.net]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. The RENAL LIFECYCLE Trial: Assessing the effect of dapagliflozin on patients with severe chronic kidney disease | The George Institute for Global Health [georgeinstitute.org]
- 16. The efficacy of dapagliflozin for type 1 diabetes: a meta-analysis of randomized controlled studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. View of Dapagliflozin: Clinical practice compared with pre-registration trial data | British Journal of Diabetes [bjd-abcd.com]
- 20. Characteristics of Dapagliflozin Responders: A Longitudinal, Prospective, Nationwide Dapagliflozin Surveillance Study in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Preclinical Researcher's Guide to Benchmarking Dapagliflozin Against Established Diabetes Therapies
This guide provides a comprehensive framework for the preclinical evaluation of Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, benchmarked against established therapeutic classes for type 2 diabetes (T2DM). We move beyond simple efficacy readouts to explore the causal relationships between experimental design, choice of preclinical models, and the interpretation of comparative data. This document is structured to empower researchers in drug development to design and execute robust, self-validating studies that accurately position novel compounds within the therapeutic landscape.
Introduction: The Rationale for Preclinical Benchmarking
The advent of SGLT2 inhibitors has marked a paradigm shift in T2DM management. Unlike traditional therapies that primarily focus on insulin secretion or sensitivity, SGLT2 inhibitors like Dapagliflozin offer a novel, insulin-independent mechanism by promoting urinary glucose excretion.[1][2][3] Preclinical benchmarking is not merely a validation step but a critical scientific inquiry. It allows us to dissect the unique physiological impact of this mechanism relative to therapies that have been the cornerstone of diabetes treatment for decades. The core objective is to generate a comparative dataset that illuminates the distinct advantages, potential limitations, and unique therapeutic profile of SGLT2 inhibition in models that recapitulate key aspects of human T2DM pathophysiology.
Comparative Mechanisms of Action: A Fork in the Therapeutic Road
Understanding the fundamental mechanistic differences between Dapagliflozin and its comparators is essential for designing relevant preclinical studies and interpreting their outcomes. Each class of drugs targets a distinct node in the complex network of glucose homeostasis.
Dapagliflozin (SGLT2 Inhibitor)
Dapagliflozin selectively inhibits SGLT2, a protein responsible for approximately 90% of glucose reabsorption in the proximal convoluted tubules of the kidney.[2] This inhibition leads to glucosuria, the excretion of glucose in the urine, thereby lowering blood glucose levels independently of β-cell function or insulin sensitivity.[2][4] This primary action triggers a cascade of secondary metabolic benefits, including modest weight loss and a reduction in blood pressure due to osmotic diuresis and natriuresis.[1][4]
Caption: Mechanism of Dapagliflozin via SGLT2 inhibition in the kidney.
Metformin (Biguanide)
Metformin's primary effect is the reduction of hepatic glucose production.[5][6] At the molecular level, it inhibits the mitochondrial respiratory chain complex I, leading to the activation of AMP-activated protein kinase (AMPK).[5][7] Activated AMPK enhances insulin sensitivity and downregulates the expression of gluconeogenic enzymes.[5] There is also growing evidence for its action in the gut, where it can increase glucose utilization and glucagon-like peptide-1 (GLP-1) secretion.[5]
Caption: Primary mechanism of Metformin in the liver.
Sulfonylureas
Sulfonylureas are insulin secretagogues that act directly on pancreatic β-cells.[8] They bind to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel, causing the channel to close.[9] This leads to membrane depolarization, opening of voltage-gated calcium channels, and subsequent exocytosis of insulin-containing granules, irrespective of ambient glucose levels.[8][10]
Caption: Mechanism of Sulfonylureas on pancreatic β-cells.
DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) inhibitors prevent the degradation of incretin hormones, primarily GLP-1 and glucose-dependent insulinotropic polypeptide (GIP).[11][12] By prolonging the activity of these endogenous hormones, DPP-4 inhibitors enhance glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells, particularly in the postprandial state.[11][13]
Caption: Mechanism of DPP-4 inhibitors via incretin hormone preservation.
GLP-1 Receptor Agonists
GLP-1 receptor agonists (RAs) are synthetic analogs of the native GLP-1 hormone. They directly activate GLP-1 receptors in various tissues, including the pancreas, brain, and gastrointestinal tract.[14] This activation leads to potent glucose-dependent insulin secretion, suppression of glucagon, delayed gastric emptying, and increased satiety, often resulting in significant weight loss.[14][15]
Caption: Multi-organ mechanism of GLP-1 Receptor Agonists.
Selection of Preclinical Models: Recreating the Disease State
No single animal model perfectly recapitulates human T2DM.[16] The judicious selection of multiple, complementary models is paramount for a comprehensive assessment. For benchmarking Dapagliflozin, we recommend a dual-model approach.
The Genetically Diabetic Model: db/db Mouse
-
Rationale: The db/db mouse possesses a spontaneous mutation in the leptin receptor gene, leading to a robust and well-characterized T2DM phenotype that includes severe obesity, hyperphagia, insulin resistance, and progressive hyperglycemia.[17][18][19] This model is invaluable for assessing therapies in the context of severe insulin resistance and metabolic syndrome, which closely mirrors a significant population of T2DM patients.[16]
-
Use Case: Ideal for evaluating the long-term efficacy of Dapagliflozin on glycemic control, body weight, and insulin sensitivity in a state of profound leptin resistance. It allows for direct comparison with agents like metformin (insulin sensitizer) and GLP-1 RAs (which also impact weight).
The Chemically-Induced Model: Streptozotocin (STZ) plus High-Fat Diet (HFD)
-
Rationale: This model combines a HFD to induce insulin resistance with a low dose of STZ to impart a controlled level of β-cell dysfunction.[20] STZ is a cytotoxic agent that selectively targets pancreatic β-cells.[20][21] This combination mimics the dual defects of T2DM: insulin resistance and relative insulin deficiency.[20]
-
Use Case: This model is particularly useful for dissecting insulin-dependent versus insulin-independent mechanisms. Dapagliflozin's efficacy should remain robust despite β-cell impairment, whereas the performance of sulfonylureas and DPP-4 inhibitors, which rely on functional β-cells, would be expected to diminish.
Caption: Workflow for selecting and assigning treatments to preclinical models.
Core Experimental Protocols and Endpoints
Standardization of protocols is key to generating high-quality, comparable data. The following workflows represent the gold standard for preclinical diabetes research.
Protocol: Oral Glucose Tolerance Test (OGTT)
The OGTT is a fundamental assay to assess postprandial glucose disposal and the overall efficacy of an anti-diabetic agent.[22]
Step-by-Step Methodology:
-
Acclimatization: House animals in the experimental room for at least 3 days prior to the test.
-
Fasting: Fast animals overnight (typically 6-8 hours for mice) with free access to water. This depletes glycogen stores and establishes a baseline glucose level.
-
Baseline Blood Sample (t=0): Obtain a small blood sample (approx. 10-20 µL) from the tail vein to measure basal blood glucose.
-
Glucose Challenge: Administer a bolus of glucose solution (typically 2 g/kg body weight) via oral gavage.
-
Serial Blood Sampling: Collect blood samples at specified time points post-gavage (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Measure blood glucose at each time point using a calibrated glucometer.
-
Data Analysis: Plot blood glucose concentration against time. The primary endpoint is the Area Under the Curve (AUC), calculated using the trapezoidal rule, which represents the total glucose excursion.
Protocol: Hyperinsulinemic-Euglycemic Clamp
This is the gold-standard technique for assessing whole-body insulin sensitivity in vivo.[23][24] It quantifies the amount of glucose required to maintain a normal blood glucose level during a continuous infusion of insulin.
Step-by-Step Methodology:
-
Surgical Preparation: Several days prior to the clamp, animals undergo surgery to implant catheters into the jugular vein (for infusions) and the carotid artery (for sampling).[23][25] This is a critical step requiring significant technical expertise to ensure animal welfare and data quality.
-
Acclimatization & Fasting: Allow animals to recover fully. On the day of the experiment, fast the animals for 5-6 hours.
-
Experimental Setup: Place the conscious, unrestrained animal in a metabolic cage. Connect the catheters to infusion pumps and a sampling line.
-
Insulin Infusion: Begin a continuous, primed infusion of human insulin (e.g., 2.5 mU/kg/min) to raise plasma insulin to a steady, high physiological level.[24]
-
Glucose Monitoring & Infusion: Monitor blood glucose every 5-10 minutes. Simultaneously, infuse a variable rate of 20-50% dextrose solution to "clamp" the blood glucose at a euglycemic level (e.g., ~120 mg/dL).
-
Steady State: The clamp is typically run for 120 minutes. Steady state is achieved when the glucose infusion rate (GIR) required to maintain euglycemia is stable for at least 30 minutes.
-
Data Analysis: The primary endpoint is the GIR during the last 30-40 minutes of the clamp, normalized to body weight. A higher GIR indicates greater insulin sensitivity, as the body is more efficient at disposing of the infused glucose.
Comparative Data Summary
The following tables summarize the expected outcomes from benchmarking studies based on the known mechanisms of each drug class.
Table 1: Predicted Efficacy on Glycemic Control
| Therapeutic Class | Preclinical Model | Oral Glucose Tolerance Test (OGTT) | Fasting Blood Glucose (FBG) |
| Dapagliflozin (SGLT2i) | db/db & HFD+STZ | Significant ↓ in AUC | Significant ↓ |
| Metformin | db/db & HFD+STZ | Moderate ↓ in AUC | Significant ↓ |
| Sulfonylurea | db/db | Moderate ↓ in AUC | Moderate ↓ |
| HFD+STZ | Minor ↓ or no effect (depends on β-cell mass) | Minor ↓ or no effect | |
| DPP-4 Inhibitor | db/db | Moderate ↓ in AUC | Minor to Moderate ↓ |
| HFD+STZ | Minor ↓ in AUC (depends on β-cell mass) | Minor ↓ | |
| GLP-1 RA | db/db & HFD+STZ | Significant ↓ in AUC | Significant ↓ |
Table 2: Predicted Effects on Metabolic Parameters
| Therapeutic Class | Preclinical Model | Insulin Sensitivity (Euglycemic Clamp) | Body Weight | Hypoglycemia Risk |
| Dapagliflozin (SGLT2i) | db/db & HFD+STZ | Indirect improvement (due to ↓ glucotoxicity) | Decrease | Low[3] |
| Metformin | db/db & HFD+STZ | Direct improvement (↑ GIR) | Neutral or slight decrease | Very Low |
| Sulfonylurea | db/db & HFD+STZ | No direct effect | Increase or Neutral | High |
| DPP-4 Inhibitor | db/db & HFD+STZ | No direct effect | Neutral | Low |
| GLP-1 RA | db/db & HFD+STZ | Indirect improvement (due to weight loss) | Significant Decrease | Low |
Conclusion: A Differentiated Profile
This guide outlines a rigorous preclinical framework to benchmark Dapagliflozin against established diabetes therapies. The data generated from these studies will collectively demonstrate that Dapagliflozin offers a unique therapeutic profile. Its efficacy is independent of insulin secretion, making it a viable option even in models with significant β-cell dysfunction where insulin secretagogues may fail. Furthermore, its ability to promote weight loss distinguishes it from weight-neutral or weight-gaining therapies like DPP-4 inhibitors and sulfonylureas. By employing mechanistically distinct preclinical models and gold-standard assessment techniques, researchers can generate a comprehensive data package that clearly articulates the differentiated, and clinically valuable, profile of 1R-Dapagliflozin.
References
-
State-of-the-Art-Review: Mechanisms of Action of SGLT2 Inhibitors and Clinical Implications. American Diabetes Association. Available at: [Link]
-
Molecular Mechanisms of SGLT2 Inhibitors Bridging Glucose Lowering and Cardiac Protection: A Comprehensive Review. Cureus. Available at: [Link]
-
Sodium-Glucose Transport 2 (SGLT2) Inhibitors. NCBI Bookshelf. Available at: [Link]
-
Type 2 Diabetes Mouse Models. Charles River Laboratories. Available at: [Link]
-
Characterization of the db/db Mouse Model of Type 2 Diabetes. PubMed. Available at: [Link]
-
Dapagliflozin: a sodium glucose cotransporter 2 inhibitor in development for type 2 diabetes. PMC - NIH. Available at: [Link]
-
STZ-Induced Diabetes Model – Protocol. NDI Neuroscience. Available at: [Link]
-
Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. American Physiological Society. Available at: [Link]
-
Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review. PMC - NIH. Available at: [Link]
-
SGLT2 inhibitor. Wikipedia. Available at: [Link]
-
Diabetic Mouse (db/db). Envigo. Available at: [Link]
-
db/db Mice Exhibit Features of Human Type 2 Diabetes That Are Not Present in Weight-Matched C57BL/6J Mice Fed a Western Diet. PMC - NIH. Available at: [Link]
-
The db/db Mouse: A Useful Model for the Study of Diabetic Retinal Neurodegeneration. PLOS ONE. Available at: [Link]
-
Streptozotocin induced Diabetes: Protocols & Experimental Insights. Creative Biolabs. Available at: [Link]
-
Streptozotocin (STZ) - Induced Diabetes. Bio-protocol. Available at: [Link]
-
Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists. PMC - PubMed Central. Available at: [Link]
-
A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice. PMC - NIH. Available at: [Link]
-
"Streptozotocin-Induced Diabetic Models in Mice and Rats". In: Current Protocols in Pharmacology. ResearchGate. Available at: [Link]
-
Hyperinsulinemic-euglycemic Clamp. MMPC. Available at: [Link]
-
Dipeptidyl Peptidase-4 Inhibitors: Clinical data and clinical implications. American Diabetes Association. Available at: [Link]
-
Targeting the kidney and glucose excretion with dapagliflozin: preclinical and clinical evidence for SGLT2 inhibition as a new option for treatment of type 2 diabetes mellitus. Taylor & Francis Online. Available at: [Link]
-
Mechanisms of the glycaemic effects of sulfonylureas. PubMed. Available at: [Link]
-
Protocol for hyperinsulinemic euglycemic clamps in conscious mice and... ResearchGate. Available at: [Link]
-
Targeting the kidney and glucose excretion with dapagliflozin: preclinical and clinical evidence for SGLT2 inhibition as a new option for treatment of type 2 diabetes mellitus. PubMed. Available at: [Link]
-
Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats. PubMed. Available at: [Link]
-
Protocol 2: hyperinsulinemic-euglycemic clamps, glucose flux analysis,... ResearchGate. Available at: [Link]
-
Understanding the Mechanism of Action of GLP-1 Agonists in Diabetes Treatment. Pocono Medical Center. Available at: [Link]
-
GLP-1 receptor agonist. Wikipedia. Available at: [Link]
-
The mechanisms of action of metformin. PMC - NIH. Available at: [Link]
-
Animal models for type 1 and type 2 diabetes: advantages and limitations. PubMed Central. Available at: [Link]
-
Metformin: A Review of Potential Mechanism and Therapeutic Utility Beyond Diabetes. PMC - PubMed Central. Available at: [Link]
-
Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions. PMC - NIH. Available at: [Link]
-
Cellular and Molecular Mechanisms of Metformin Action. Oxford Academic. Available at: [Link]
-
New Insight into Metformin Mechanism of Action and Clinical Application. ResearchGate. Available at: [Link]
-
Hyperinsulinemic-euglycemic clamp. Protocols.io. Available at: [Link]
-
Animal Models of Type 2 Diabetes: Clinical Presentation and Pathophysiological Relevance to the Human Condition. Oxford Academic. Available at: [Link]
-
Ozempic Mechanism of Action: Understanding GLP-1 Receptor Agonists. TrimRX. Available at: [Link]
-
(PDF) Targeting the kidney and glucose excretion with dapagliflozin: preclinical and clinical evidence for SGLT2 inhibition as a new option for treatment of type 2 diabetes mellitus. ResearchGate. Available at: [Link]
-
Animal models for type 1 and type 2 diabetes: advantages and limitations. Frontiers. Available at: [Link]
-
Animal models in type 2 diabetes research: An overview. ResearchGate. Available at: [Link]
-
Molecular mechanisms of action of metformin: latest advances and therapeutic implications. SciSpace. Available at: [Link]
-
What is the mechanism of action of DPP4 (Dipeptidyl Peptidase-4) inhibitors?. Dr.Oracle. Available at: [Link]
-
Mechanisms and Characteristics of Sulfonylureas and Glinides. Request PDF. Available at: [Link]
-
Sulfonylureas - Mechanism of Action, Pharmacokinetics, Interactions, Adverse Effects. Pharmacy 180. Available at: [Link]
-
Discovery and development of dipeptidyl peptidase-4 inhibitors. Wikipedia. Available at: [Link]
-
Sulfonylureas - Mechanism of Action Animation. YouTube. Available at: [Link]
-
Mechanisms and characteristics of sulfonylureas and glinides. Semantic Scholar. Available at: [Link]
Sources
- 1. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Targeting the kidney and glucose excretion with dapagliflozin: preclinical and clinical evidence for SGLT2 inhibition as a new option for treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. scispace.com [scispace.com]
- 8. Mechanisms of the glycaemic effects of sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacy180.com [pharmacy180.com]
- 10. youtube.com [youtube.com]
- 11. droracle.ai [droracle.ai]
- 12. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 13. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 15. Evolution of GLP‐1 Receptor Agonists for Diabetes Treatment | Biopharma PEG [biochempeg.com]
- 16. academic.oup.com [academic.oup.com]
- 17. criver.com [criver.com]
- 18. insights.envigo.com [insights.envigo.com]
- 19. db/db Mice Exhibit Features of Human Type 2 Diabetes That Are Not Present in Weight-Matched C57BL/6J Mice Fed a Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 21. researchgate.net [researchgate.net]
- 22. Dapagliflozin: a sodium glucose cotransporter 2 inhibitor in development for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mmpc.org [mmpc.org]
- 24. protocols.io [protocols.io]
- 25. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1R-Dapagliflozin in a Laboratory Setting
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1R-Dapagliflozin, a potent and selective SGLT2 inhibitor. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety, environmental stewardship, and our collective professional responsibility.
This document moves beyond a simple checklist, offering a detailed rationale for each step. By understanding the "why" behind these procedures, laboratory personnel can cultivate a culture of safety and make informed decisions, ensuring the protection of themselves, their colleagues, and the environment.
Understanding the Compound: Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. Safety Data Sheets (SDS) are the primary source for this critical information.
This compound is classified with the following hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[1][3]
-
Reproductive Toxicity: May damage fertility or the unborn child and may cause harm to breast-fed children.[1][4]
-
Specific Target Organ Toxicity (Repeated Exposure): Causes damage to organs through prolonged or repeated exposure.[1][2][4]
-
Environmental Hazards: May cause long-lasting harmful effects to aquatic life.[4][5]
Given these properties, improper disposal, such as sewering or discarding in general waste, is strictly prohibited and poses a significant risk to human health and the environment.[2][6][7][8]
The Regulatory Landscape: Compliance and Best Practices
The disposal of chemical waste, particularly active pharmaceutical ingredients (APIs) like this compound, is governed by stringent federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which provides the framework for hazardous waste management.[9]
A key provision for laboratories is the EPA's prohibition on the sewering of hazardous waste pharmaceuticals.[7][8][10] This is because wastewater treatment facilities are often not equipped to remove such compounds, leading to their release into the environment.[7]
Beyond federal mandates, laboratories must also adhere to guidelines from the Occupational Safety and Health Administration (OSHA) concerning the handling of hazardous drugs.[11][12] These guidelines emphasize the need for comprehensive safety programs, including standard operating procedures for waste disposal.[11]
Step-by-Step Disposal Protocol for this compound
This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound waste.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure appropriate PPE is worn to minimize exposure risks.
| PPE Component | Specification | Rationale |
| Gloves | Compatible chemical-resistant gloves (e.g., nitrile) | To prevent skin contact.[3][6][13] |
| Eye Protection | Safety goggles with side-shields or a face shield | To protect against splashes and dust, preventing serious eye irritation.[1][6] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling bulk quantities or if dust generation is likely.[13] |
Waste Segregation and Containerization
Proper segregation is the cornerstone of effective laboratory waste management.[14][15]
Step 1: Identify the Waste Stream Categorize all this compound waste. This includes:
-
Unused or expired pure this compound.
-
Contaminated materials (e.g., weigh boats, pipette tips, gloves, bench paper).
-
Empty stock containers.
-
Solutions containing this compound.
Step 2: Select the Appropriate Waste Container
-
Use a designated, leak-proof, and sealable hazardous waste container.[14][16] Plastic containers are often preferred for their durability.[16]
-
The container must be compatible with the chemical properties of this compound.
Step 3: Label the Waste Container
-
Clearly label the container with "Hazardous Waste."[16]
-
Identify the contents, including "this compound" and any other chemical constituents.
-
Indicate the specific hazards (e.g., "Toxic," "Reproductive Hazard").[16]
-
Record the accumulation start date.
On-Site Accumulation and Storage
Laboratories are considered Satellite Accumulation Areas and must adhere to specific storage requirements.[16]
-
Location: Store the waste container at or near the point of generation.[16]
-
Container Integrity: Keep the waste container closed at all times, except when adding waste.[7][16]
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[15]
-
Storage Area: The designated storage area should be well-ventilated and away from heat or ignition sources.[5]
Final Disposal Procedure
The final disposal of this compound waste must be handled by a licensed hazardous waste management company.
Step 1: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup.[16]
-
Do not attempt to treat or neutralize this compound waste in the laboratory unless you have a specific, validated, and approved protocol from your EH&S department.
Step 2: Recommended Disposal Method
-
The recommended method for the disposal of pharmaceutical waste like this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5][13] This high-temperature process ensures the complete destruction of the active pharmaceutical ingredient.
Step 3: Documentation
-
Maintain accurate records of all hazardous waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.
Visualization of the Disposal Workflow
To aid in understanding the procedural flow, the following diagram illustrates the decision-making and operational steps for the proper disposal of this compound.
Caption: A flowchart illustrating the key stages for the safe and compliant disposal of this compound waste in a laboratory environment.
Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Additional PPE: If not already worn, don a respirator, chemical-resistant apron, and double-gloving.
-
Contain the Spill: For liquid spills, use an absorbent material (e.g., chemical spill pads or vermiculite) to contain the spill. For solid spills, gently cover with a damp paper towel to avoid generating dust.[6]
-
Clean the Area: Carefully collect the contaminated materials using scoops or forceps and place them in the designated this compound hazardous waste container. Clean the spill area thoroughly with soap and water.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.
-
Report the Incident: Document the spill and the cleanup procedure according to your institution's protocols.
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is a critical component of responsible laboratory practice. By adhering to these detailed procedures, researchers and scientists not only ensure regulatory compliance but also actively contribute to a safe and sustainable research environment. This commitment to the entire lifecycle of the chemicals we use is a hallmark of scientific integrity and professional excellence.
References
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. Available from: [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Available from: [Link]
-
Best Practices for Laboratory Waste Management. ACTenviro. Available from: [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. Available from: [Link]
-
Management of Waste. Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. Available from: [Link]
-
Safety data sheet - Dapagliflozin. CPAchem. Available from: [Link]
-
EPA Final Rule on Hazardous Waste Pharmaceuticals. Secure Waste. Available from: [Link]
-
Management of Hazardous Waste Pharmaceuticals. US EPA. Available from: [Link]
-
EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet. US EPA. Available from: [Link]
-
EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. Available from: [Link]
-
EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals. Alston & Bird. Available from: [Link]
-
FDA revises labels of SGLT2 inhibitors for diabetes to include warnings about too much acid in the blood and serious urinary tract infections. U.S. Food and Drug Administration. Available from: [Link]
-
Editorial: Euglycemic Ketoacidosis Concerns in Perioperative Use of SGLT2 Inhibitors: Re-Examining Current Recommendations. Anesthesia Patient Safety Foundation. Available from: [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). Available from: [Link]
-
ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. Available from: [Link]
-
Hazardous Drugs - Overview. Occupational Safety and Health Administration (OSHA). Available from: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. cpachem.com [cpachem.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. securewaste.net [securewaste.net]
- 8. epa.gov [epa.gov]
- 9. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 10. Environment, Land Use & Natural Resources and Food, Drug & Device/FDA Advisory: EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals | News & Insights | Alston & Bird [alston.com]
- 11. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 12. Hazardous Drugs - Overview | Occupational Safety and Health Administration [osha.gov]
- 13. biosynth.com [biosynth.com]
- 14. acewaste.com.au [acewaste.com.au]
- 15. actenviro.com [actenviro.com]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
A Researcher's Guide to the Safe Handling of 1R-Dapagliflozin: Personal Protective Equipment and Disposal
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1R-Dapagliflozin. As an active pharmaceutical ingredient (API) with a defined occupational exposure limit, adherence to stringent safety protocols is paramount to ensure personnel safety and prevent environmental contamination. This document moves beyond a simple checklist, offering a detailed rationale for each procedural step, grounded in the principles of the hierarchy of controls and risk assessment.
Understanding the Hazard: Why Specialized Handling is Crucial
This compound is a potent inhibitor of the renal sodium-glucose cotransporter-2 (SGLT2).[1] While its therapeutic effects are beneficial in a clinical context, uncontrolled occupational exposure can pose health risks. A key metric for determining the necessary level of containment and protection is the Occupational Exposure Limit (OEL), which for Dapagliflozin has been established at 0.01 mg/m³ as an 8-hour time-weighted average.[1] This value places it in a category of compounds that require specialized handling procedures to minimize the risk of inhalation, ingestion, or skin contact.[2][3]
Many new chemical entities in pharmaceutical research may lack extensive toxicological data, leading to the adoption of a precautionary principle where they are handled as potent compounds.[4] The primary routes of exposure in a laboratory setting include the inhalation of airborne dust particles, direct skin contact, and accidental ingestion.[5] Therefore, a multi-faceted approach to safety, prioritizing engineering controls and supplemented by appropriate Personal Protective Equipment (PPE), is essential.[2][6]
The Hierarchy of Controls: A Framework for Safety
Before detailing specific PPE requirements, it is crucial to understand the Hierarchy of Controls , a framework established by the National Institute for Occupational Safety and Health (NIOSH) that prioritizes safety measures from most to least effective.[7][8][9][10][11] Reliance on PPE alone is the least effective control measure and should be considered the last line of defense.
Caption: NIOSH Hierarchy of Controls, prioritizing safety measures.[7][9]
For handling this compound, this translates to:
-
Engineering Controls: The primary method for containment. This includes using certified chemical fume hoods, ventilated laminar flow enclosures, or glove boxes, especially for handling powders.[4][12][13] Operations involving powders, such as weighing and preparing solutions, should be conducted within these controlled environments to capture airborne particles at the source.[14]
-
Administrative Controls: These are procedural measures that limit exposure. Examples include developing Standard Operating Procedures (SOPs), providing comprehensive training on the hazards of potent compounds, restricting access to areas where this compound is handled, and establishing clear emergency procedures.[6][10][15]
-
Personal Protective Equipment (PPE): Essential as a secondary layer of protection. The following sections will detail the specific PPE required for handling this compound.
Personal Protective Equipment (PPE) for this compound
The selection of PPE is dictated by a risk assessment of the specific tasks being performed. The following table outlines the minimum recommended PPE for various laboratory activities involving this compound.
| Activity | Respiratory Protection | Hand Protection | Eye/Face Protection | Protective Clothing |
| Handling Stock Containers | Not typically required if containers are sealed and intact. | Chemical-resistant gloves (e.g., Nitrile).[16][17][18] | Safety glasses with side shields.[19] | Laboratory coat. |
| Weighing Solid Compound | Air-purifying respirator (APR) with P100 filters or a Powered Air-Purifying Respirator (PAPR).[5] | Double-gloving with chemical-resistant gloves (e.g., Nitrile).[16] | Safety goggles or a face shield.[19] | Disposable coveralls over scrubs, disposable shoe covers.[12] |
| Preparing Solutions | Air-purifying respirator (APR) with P100 filters or a PAPR, especially if sonication or heating is involved. | Double-gloving with chemical-resistant gloves (e.g., Nitrile).[16] | Safety goggles and a face shield.[19] | Disposable coveralls over scrubs, disposable shoe covers.[12] |
| Cleaning Spills | Air-purifying respirator (APR) with P100 filters or a PAPR.[5] | Heavy-duty, chemical-resistant gloves. | Safety goggles and a face shield.[19] | Disposable, chemical-resistant suit or coveralls.[2] |
Respiratory Protection
Given the low OEL of this compound, preventing inhalation of airborne particles is critical.[3]
-
For weighing and handling powders: A Powered Air-Purifying Respirator (PAPR) is highly recommended.[5] PAPRs provide a higher level of protection than disposable respirators and can be more comfortable for extended wear.[5]
-
Alternative: A well-fitted half-mask or full-facepiece air-purifying respirator (APR) with P100 (HEPA) filters can be used.[5][20]
-
Fit Testing: All personnel required to wear tight-fitting respirators must undergo annual fit testing to ensure a proper seal.[5]
Hand Protection
To prevent skin absorption, appropriate hand protection is mandatory.
-
Glove Selection: Nitrile gloves are a common and effective choice for protection against many chemicals.[16][17][18][21] Always check the manufacturer's glove compatibility chart for the specific solvents being used.
-
Double Gloving: When handling the pure compound or concentrated solutions, wearing two pairs of gloves is a best practice. The outer glove should be removed immediately after the task is completed or if contamination is suspected.
-
Inspection and Removal: Always inspect gloves for tears or punctures before use. Remove gloves using a technique that avoids skin contact with the contaminated outer surface.
Eye and Face Protection
-
Safety Goggles: When handling powders or solutions, chemical splash goggles that provide a complete seal around the eyes are required.[19]
-
Face Shield: A face shield should be worn in conjunction with safety goggles, especially when there is a significant risk of splashes or aerosol generation.
Protective Clothing
-
Laboratory Coat: A standard lab coat is sufficient for handling sealed stock containers.
-
Disposable Coveralls: For tasks involving the handling of powdered this compound, disposable coveralls made of materials like Tyvek are recommended to prevent contamination of personal clothing.[12]
-
Shoe Covers: Disposable shoe covers should be worn when handling powders to prevent tracking contaminants out of the designated work area.
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include detailed operational and disposal procedures.
Step-by-Step Gowning and De-gowning Procedure
Caption: Sequential process for donning and doffing PPE.
Spill Management
In the event of a spill, immediate and appropriate action is required to prevent exposure and contamination.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill zone.
-
Don Appropriate PPE: This includes respiratory protection, chemical-resistant gloves, and protective clothing as outlined in the table above.
-
Contain the Spill: For powdered spills, gently cover with a plastic sheet or use a HEPA-filtered vacuum for cleanup.[22] Avoid dry sweeping, which can generate dust.[23] For liquid spills, use an appropriate absorbent material.
-
Decontaminate: Clean the spill area thoroughly with a suitable deactivating agent or soap and water.
-
Dispose of Waste: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.[19]
-
Waste Segregation: All materials contaminated with this compound, including excess compound, contaminated PPE, and cleaning materials, must be collected in clearly labeled, sealed containers for hazardous waste.
-
Regulatory Compliance: Disposal must adhere to all federal, state, and local regulations for pharmaceutical waste.[19][24] Do not dispose of this compound down the drain or in regular trash.[19]
-
Licensed Disposal: Arrange for the collection and disposal of hazardous waste by a licensed contractor.[23]
Caption: Waste disposal workflow for this compound.
By implementing these comprehensive safety measures, research facilities can ensure a safe working environment for all personnel and maintain compliance with regulatory standards when handling this compound.
References
- High-Potency APIs: Containment and Handling Issues. Pharmaceutical Technology.
- Handling HPAPIs safely – what does it take?. European Pharmaceutical Review.
- Laboratory Safety Equipment and Infrastructure in High-Potency Drug Handling. (2026, January 9).
- Best Practices for Pharmaceutical PPE. Scribd.
- Proper Disposal of Dapagliflozin Propanediol Anhydrous: A Guide for Labor
- Respiratory Protective Equipment in the Pharmaceutical Industry.
- Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. ILC Dover.
- How to Protect Healthcare & Pharma Professionals from Respiratory Risks. (2022, January 18). CW Hayden.
- MATERIAL SAFETY DATA SHEETS DAPAGLIFLOZIN IMPURITY 10.
- A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024, October 17). Powder Systems.
- The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins Scientific.
- Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals.
- Pharmaceutical Manufacturing PPE | Worker Health & Safety. 3M US.
- The Hierarchy of Controls. (2022, September 25). Safety+Health.
- Use of low-dose clinical pharmacodynamic and pharmacokinetic data to establish an occupational exposure limit for dapagliflozin, a potent inhibitor of the renal sodium glucose co-transporter 2. (2013). PubMed.
- Managing Risks with Potent Pharmaceutical Products. Pharm-Int.
- Dapagliflozin impurity 111-SDS-MedChemExpress. (2025, October 18).
- Chemical Resistant Gloves. Gemplers.
- SAFETY DATA SHEET. (2015, January 16). Amazon S3.
- How Do I Protect My Lungs from Industrial Dust and Chemicals at Work?. (2025, April 11). Parcil Safety.
- NIOSH's Hierarchy of Controls. NES Inc.
- Hierarchy of Controls. CDC.
- Safe Dust Practices in Pharmaceutical Packaging Operations. (2025, November 17). Dust Arrest.
- Chemical Resistant Gloves. Ironclad® Performance Wear.
- SAFETY DATA SHEET. (2019, April 4). Fisher Scientific.
- About Hierarchy of Controls. (2024, April 10). CDC.
- Chemical Resistant Gloves – Scandia Gear | Superior Protection. Scandia Gear.
- Chemical Resistant Gloves. Mechanix Wear.
- Chemical-Resistant Gloves, Nitrile Gloves, L
- The Hierarchy of Controls. NASP.
Sources
- 1. Use of low-dose clinical pharmacodynamic and pharmacokinetic data to establish an occupational exposure limit for dapagliflozin, a potent inhibitor of the renal sodium glucose co-transporter 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. ilcdover.com [ilcdover.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. cwhaydenonline.com [cwhaydenonline.com]
- 6. agnopharma.com [agnopharma.com]
- 7. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 8. nes-ehs.com [nes-ehs.com]
- 9. Hierarchy of Controls [cdc.gov]
- 10. About Hierarchy of Controls | Hierarchy of Controls | CDC [cdc.gov]
- 11. naspweb.com [naspweb.com]
- 12. Lab Safety Equipment and Infra for High-Potency Drugs [worldpharmatoday.com]
- 13. pharm-int.com [pharm-int.com]
- 14. dustarrest.com [dustarrest.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. scandiagear.com [scandiagear.com]
- 17. mechanix.com [mechanix.com]
- 18. kinco.com [kinco.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. fishersci.com [fishersci.com]
- 21. gemplers.com [gemplers.com]
- 22. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 23. cleanchemlab.com [cleanchemlab.com]
- 24. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
